2-Bromo-6-chloronaphthalene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-chloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrCl/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDRCPBWWONGJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704792 | |
| Record name | 2-Bromo-6-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870822-84-7 | |
| Record name | 2-Bromo-6-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-chloronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-6-chloronaphthalene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Bromo-6-chloronaphthalene, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes core chemical principles with practical, field-proven insights to serve as an essential resource for professionals engaged in advanced organic synthesis.
Introduction and Significance
This compound is a disubstituted naphthalene derivative featuring two different halogen atoms at positions that allow for differential reactivity. This structural motif makes it a highly valuable intermediate for the synthesis of complex molecular architectures. The naphthalene scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, and its derivatives are explored for a wide range of biological activities.[1] The presence of both a bromine and a chlorine atom provides two distinct reaction sites for sequential, site-selective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. This enables the strategic construction of polysubstituted naphthalenes, which are key components in drug discovery programs and the development of organic electronic materials.[2]
Physicochemical and Spectroscopic Properties
Precise experimental data for this compound is not extensively documented in publicly available literature. However, based on its structure and data from analogous compounds, we can define its core properties.
Structural and Physical Properties
The fundamental properties of this compound are summarized below. The LogP and density values are calculated estimations, providing a reliable proxy for experimental values.[3][4]
| Property | Value | Source |
| CAS Number | 870822-84-7 | [3] |
| Molecular Formula | C₁₀H₆BrCl | [3] |
| Molecular Weight | 241.51 g/mol | [3] |
| Appearance | Expected to be an off-white to pale yellow crystalline solid | N/A |
| Calculated LogP | 4.26 | [3] |
| Calculated Density | 1.592 ± 0.06 g/cm³ | [4] |
| Storage | Store at room temperature in a dry, well-ventilated place | [3] |
Molecular Structure:
Spectroscopic Profile (Predicted)
2.2.1. 1H NMR Spectroscopy
The 1H NMR spectrum is expected to show six distinct signals in the aromatic region (approx. 7.4-8.2 ppm). The protons on the naphthalene core will exhibit coupling patterns (doublets, doublets of doublets) characteristic of a 2,6-disubstituted system. Protons H-1 and H-5 will likely appear as doublets and be the most downfield due to the anisotropic effect of the adjacent ring and deshielding from the halogens. Protons H-3 and H-7 will also be doublets, while H-4 and H-8 will appear as doublets of doublets.
2.2.2. 13C NMR Spectroscopy
The proton-decoupled 13C NMR spectrum should display ten unique signals for the ten carbon atoms of the naphthalene core, as the molecule is asymmetric.[7] The carbon atoms directly bonded to the halogens (C-2 and C-6) will be significantly shifted; C-2 (bonded to bromine) is expected around 121 ppm and C-6 (bonded to chlorine) around 133 ppm. The quaternary carbons (C-9 and C-10) will likely appear around 132-135 ppm.
2.2.3. Mass Spectrometry
The mass spectrum provides unambiguous identification through its molecular ion peak and characteristic isotopic pattern. Due to the natural abundances of bromine (79Br: ~50.7%, 81Br: ~49.3%) and chlorine (35Cl: ~75.8%, 37Cl: ~24.2%), the molecular ion region will exhibit a distinctive cluster of peaks.[8]
-
M+ peak: The most abundant molecular ion peak will correspond to the combination of the most common isotopes, [C₁₀H₆79Br35Cl]+, at m/z = 240.
-
M+2 peak: A major peak at m/z = 242 will be observed, arising from [C₁₀H₆81Br35Cl]+ and [C₁₀H₆79Br37Cl]+. Its intensity will be a composite of the two isotopic contributions.
-
M+4 peak: A smaller peak at m/z = 244 will correspond to the [C₁₀H₆81Br37Cl]+ ion.
The primary fragmentation pathway is expected to be the loss of the halogen atoms.[9][10] The loss of a bromine radical (M-79/81) would be more favorable than the loss of a chlorine radical, leading to significant peaks around m/z 161 and 163.
Synthesis and Purification
Proposed Synthetic Protocol
This protocol is adapted from the established synthesis of 6-bromo-2-naphthol and the conversion of naphthols to bromonaphthalenes.[4][11]
Step 1: Synthesis of 1,6-Dibromo-2-naphthol (Analogous starting material)
-
Rationale: Direct bromination of 2-naphthol is known to produce 1,6-dibromo-2-naphthol. This procedure is adapted for a chlorinated starting material.
-
In a round-bottomed flask equipped with a dropping funnel and reflux condenser, dissolve 1 mole of 6-chloro-2-naphthol in glacial acetic acid.
-
Slowly add a solution of 2 moles of bromine in acetic acid while shaking or stirring. The reaction is exothermic; gentle cooling may be necessary.
-
After the addition is complete, add water and heat the mixture to boiling.
Step 2: Reductive De-bromination to 6-Bromo-2-naphthol
-
Rationale: The bromine at the 1-position is sterically hindered and more susceptible to reduction than the one at the 6-position. Tin in acetic acid is a classic and effective reagent for this selective reduction.[4]
-
Cool the reaction mixture to 100°C and add mossy tin (approx. 1.3 gram atoms) in portions.
-
Continue boiling for 3 hours until all the tin has dissolved.
-
Cool the mixture and filter to remove tin salts.
-
Pour the filtrate into cold water to precipitate the crude 6-bromo-2-naphthol.
Step 3: Conversion to this compound
-
Rationale: The conversion of a hydroxyl group on an aromatic ring to a bromide can be efficiently achieved using triphenylphosphine and bromine, which form triphenylphosphine dibromide in situ. This is a high-yield, reliable method for deoxyhalogenation.[11]
-
In a separate three-necked flask, dissolve triphenylphosphine (1.1 equivalents) in acetonitrile and cool in an ice bath.
-
Add bromine (1.1 equivalents) dropwise to form the triphenylphosphine dibromide reagent.
-
Add the crude 6-bromo-2-naphthol (1 equivalent) in acetonitrile to the reagent mixture.
-
Heat the reaction to 60-70°C for at least 30 minutes.
-
Distill the acetonitrile under reduced pressure.
-
Raise the temperature of the remaining residue to ~340°C until the evolution of hydrogen bromide ceases.
Purification Protocol
-
Rationale: The crude product will contain triphenylphosphine oxide as a major byproduct. A nonpolar solvent wash followed by column chromatography is a standard and effective purification strategy for this class of compounds.
-
Cool the reaction residue to ~100°C and pour it into a beaker.
-
After cooling to room temperature, add pentane or hexane and break up the solid.
-
Filter the mixture by suction. The filtrate contains the desired product.
-
Wash the pentane/hexane solution with 20% sodium hydroxide, then with water, and dry over anhydrous magnesium sulfate.
-
Pass the solution through a plug of alumina or silica gel to remove the remaining triphenylphosphine oxide.
-
Evaporate the solvent under reduced pressure to yield the product. For higher purity, recrystallization from aqueous methanol or ethanol can be performed.[11]
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound lies in the differential reactivity of its two carbon-halogen bonds.
Selectivity in Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond dissociation energy for a C-Br bond (~276 kJ/mol) is significantly lower than that of a C-Cl bond (~339 kJ/mol).[12]
This energetic difference is the cornerstone of its synthetic utility: The C-Br bond at the 2-position will react preferentially under carefully controlled conditions, leaving the C-Cl bond at the 6-position intact for a subsequent, different coupling reaction.[13][14]
This selectivity allows for the programmed, stepwise synthesis of unsymmetrically substituted 2,6-diarylnaphthalenes, which are scaffolds of interest in materials science (e.g., for organic light-emitting diodes) and as precursors to complex pharmaceutical agents.[2]
Applications in Medicinal Chemistry
Halogenated naphthalenes are crucial intermediates in drug discovery.[1] They serve as versatile scaffolds for building molecules with targeted biological activities. The ability to perform sequential cross-coupling allows for the creation of large, diverse libraries of compounds for high-throughput screening. By introducing different aryl, heteroaryl, or alkyl groups at the 2- and 6-positions, chemists can systematically probe the structure-activity relationship (SAR) of a naphthalene-based pharmacophore to optimize potency, selectivity, and pharmacokinetic properties.
Safety and Handling
Based on data for related compounds like 2-chloronaphthalene, this compound should be handled with care.[15]
-
Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
This compound is a strategically important building block for advanced organic synthesis. While detailed experimental data is sparse, its properties and reactivity can be confidently predicted from established chemical principles. Its key feature—the differential reactivity of the C-Br and C-Cl bonds—provides a powerful tool for the regioselective synthesis of complex, polysubstituted naphthalene derivatives. For researchers in drug discovery and materials science, mastering the use of this intermediate opens a reliable pathway to novel and high-value molecular targets.
References
- PubChem. (n.d.). 1-Bromo-6-chloronaphthalene. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Bromo-6-methoxynaphthalene. National Center for Biotechnology Information.
- Organic Syntheses. (n.d.). 2-bromonaphthalene.
- Google Patents. (n.d.). Process for the manufacture of 2-bromo-6-methoxynaphthalene.
- PubChem. (n.d.). 2-Chloronaphthalene. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Bromo-1-chloronaphthalene. National Center for Biotechnology Information.
- Organic Syntheses. (n.d.). 6-bromo-2-naphthol.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Google Patents. (n.d.). Process for the preparation of 2-chloro- or 2-bromo-naphthalene.
- Wikipedia. (n.d.). 2-Chloronaphthalene.
- NIST. (n.d.). Naphthalene, 1-chloro-. NIST Chemistry WebBook.
- Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane.
- Yadav, S., et al. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research.
- RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Natural Micron Pharm Tech. (n.d.). 1-Bromo-6-Chloronaphthalene.
- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
- PubChem. (n.d.). 1-Chloronaphthalene. National Center for Biotechnology Information.
- Unknown. (n.d.).
- Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry.
- Wikipedia. (n.d.). Suzuki reaction.
- Wikipedia. (n.d.). 1-Chloronaphthalene.
- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane.
- PrepChem.com. (n.d.). Synthesis of 2-bromo-6-acetylnaphthalene.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. 1-Bromo-6-Chloronaphthalene - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. chemscene.com [chemscene.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-Chloronaphthalene | C10H7Cl | CID 7056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromonaphthalene(580-13-2) 13C NMR spectrum [chemicalbook.com]
- 7. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. 2-Bromo-1-chloronaphthalene | C10H6BrCl | CID 14402083 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: A Versatile Heterodihalogenated Naphthalene Building Block
An In-depth Technical Guide to 2-Bromo-6-chloronaphthalene
This compound is a halogenated aromatic compound built on a naphthalene scaffold. Its structure is distinguished by the presence of two different halogen atoms—bromine and chlorine—at positions 2 and 6, respectively. This unique substitution pattern makes it a highly valuable and versatile intermediate in the fields of medicinal chemistry, materials science, and organic synthesis.[1] The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds under various catalytic conditions allows for selective, stepwise functionalization, providing a strategic advantage in the synthesis of complex molecular architectures.
While direct literature on this compound is sparse, its utility can be inferred from the extensive applications of structurally similar compounds. For instance, 2-bromo-6-methoxynaphthalene is a pivotal intermediate in the synthesis of the widely used anti-inflammatory drug Naproxen, and 2-bromo-6-fluoronaphthalene serves as a precursor for novel analgesics and drugs targeting lipid disorders.[2][3] This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of this compound, covering its synthesis, characterization, reactivity, and safe handling, drawing upon established principles and data from analogous systems.
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of this compound is the first step in its effective application. The data presented below is a consolidation of information from chemical databases and calculated predictions.[4][5][6]
| Property | Value | Source |
| CAS Number | 870822-84-7 | [4][5][6] |
| Molecular Formula | C₁₀H₆BrCl | [4] |
| Molecular Weight | 241.51 g/mol | [4][5] |
| IUPAC Name | This compound | [7] |
| SMILES | ClC1=CC2=CC=C(Br)C=C2C=C1 | [4] |
| Density (Predicted) | 1.592 ± 0.06 g/cm³ | [6] |
| Solubility (Predicted) | Insoluble in water (9.4 x 10⁻⁴ g/L at 25 °C) | [6] |
| Appearance | Expected to be a white to off-white crystalline solid | Inferred |
Synthesis and Purification: A Strategic Approach
Proposed Synthetic Pathway: Electrophilic Bromination
The proposed synthesis involves the direct electrophilic bromination of 2-chloronaphthalene. The chlorine atom at C-2 is an ortho-, para-director. While the C-1 (ortho) and C-3 (ortho) positions are sterically hindered and electronically less favored for substitution on the same ring, the C-6 and C-8 positions on the adjacent ring are electronically activated for substitution. The C-6 position is generally favored over the C-8 (peri) position due to reduced steric hindrance, leading to the desired product.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
-
Rationale: This protocol is adapted from standard procedures for the bromination of aromatic compounds.[3][8] The choice of a non-polar, inert solvent prevents side reactions. A Lewis acid catalyst like iron(III) bromide polarizes the Br-Br bond, generating a potent electrophile ("Br⁺") required for aromatic substitution.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), dissolve 2-chloronaphthalene (1 equivalent) in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).
-
Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃, ~0.05 equivalents) to the stirred solution.
-
Bromine Addition: Cool the mixture in an ice bath. Slowly add a solution of bromine (Br₂, 1 equivalent) in the same solvent dropwise via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Workup: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing a cold aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
Protocol: Purification
-
Rationale: The crude product will likely contain the desired 2,6-isomer along with other minor isomers. Recrystallization is an effective method for purifying crystalline solids, exploiting differences in solubility.
-
Solvent Selection: Select a suitable solvent system for recrystallization (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture) by testing the solubility of a small amount of the crude product. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
Purity Analysis: Assess the purity of the final product by measuring its melting point and running an NMR spectrum.
Spectroscopic Characterization Profile
Definitive spectral data for this compound requires experimental acquisition. However, a reliable profile can be predicted based on the known effects of bromo and chloro substituents on the naphthalene ring system and analysis of similar compounds.[9][10][11]
| Technique | Expected Signature |
| ¹H NMR | The spectrum will exhibit six distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to the dissymmetry of the molecule, all six aromatic protons should be chemically non-equivalent, appearing as a series of doublets and doublets of doublets. Protons adjacent to the halogen atoms will be influenced by their electronegativity and may show characteristic shifts.[10] |
| ¹³C NMR | The spectrum should display ten signals, corresponding to the ten carbon atoms of the naphthalene core, as there are no elements of symmetry. The carbons directly bonded to the bromine (C-2) and chlorine (C-6) will be significantly downfield and can be identified by their chemical shifts (C-Br typically ~120 ppm, C-Cl ~130 ppm).[12] |
| IR Spectroscopy | Key absorptions will include C-H stretching for the aromatic ring (~3100-3000 cm⁻¹), C=C stretching within the aromatic system (~1600-1450 cm⁻¹), and characteristic C-Br and C-Cl stretching vibrations in the fingerprint region (< 1000 cm⁻¹).[9] |
| Mass Spectrometry (EI-MS) | The mass spectrum will show a complex molecular ion (M⁺) peak cluster due to the natural isotopic abundances of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This will result in prominent peaks at m/z 240 (M⁺), 242 (M+2)⁺, and 244 (M+4)⁺. Key fragmentation pathways would involve the loss of Br• and Cl• radicals.[9] |
Applications in Drug Discovery and Materials Science
The true value of this compound lies in its potential as a scaffold for building complex molecules through modern cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of its utility.
Orthogonal Reactivity in Cross-Coupling
Generally, the C-Br bond is more reactive towards oxidative addition with palladium catalysts than the C-Cl bond. This allows for selective functionalization at the C-2 position while leaving the C-6 chlorine atom intact for a subsequent, different coupling reaction under more forcing conditions. This orthogonal reactivity is highly sought after in multi-step syntheses.[1]
Caption: Stepwise functionalization enabled by differential halogen reactivity.
This strategy allows for the controlled, stepwise introduction of different substituents, which is critical in generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[13] Beyond pharmaceuticals, this building block can be used to synthesize novel organic semiconductors, liquid crystals, and functional polymers where precise control over the molecular structure dictates the material's properties.[1][2]
Safety, Handling, and Storage
No specific safety data sheet (SDS) for this compound is publicly available. The following guidelines are based on data for analogous hazardous compounds like 2-chloronaphthalene, 6-bromo-2-naphthol, and other halogenated aromatics.[14][15][16][17] This compound should be handled only by trained personnel familiar with its potential hazards.
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. |
| Hazardous to the Aquatic Environment (Chronic) | Category 2 | Toxic to aquatic life with long-lasting effects. |
Signal Word: Warning
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[14] Ensure that an eyewash station and safety shower are readily accessible.[16]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.[16]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[17]
Caption: Recommended workflow for the safe handling of this compound.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.[16]
-
Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service. Do not allow the chemical to enter drains or the environment.[14][17]
Conclusion
This compound (CAS No. 870822-84-7) represents a potent synthetic intermediate with significant potential for advancing drug discovery and materials science. Its key strategic advantage lies in the differential reactivity of its C-Br and C-Cl bonds, which permits selective, stepwise functionalization. While specific experimental data for this compound is limited, this guide provides a robust framework for its synthesis, purification, characterization, and safe handling based on established chemical principles and data from closely related analogues. As the demand for complex, precisely substituted aromatic scaffolds grows, the utility of building blocks like this compound will undoubtedly continue to increase.
References
- Google Patents. (n.d.). WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene.
- Google Patents. (n.d.). WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.
- Organic Syntheses. (n.d.). 2-bromonaphthalene.
- PubChem. (n.d.). 2-Bromo-6-methoxynaphthalene.
- Safety Data Sheet. (n.d.). 2-Bromo-6-methoxynaphthalene. (Please note: This is a general reference to an SDS for a related compound, specific supplier SDS may vary).
- Natural Micron Pharm Tech. (n.d.). 1-Bromo-6-Chloronaphthalene.
- Esselman, B. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.
- Carl ROTH. (n.d.). Naphthalene - Safety Data Sheet.
- Ibrahim, S. R. M., et al. (2022). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. MDPI.
- Stack Exchange. (2018). What is the identity of the unknown compound using GCMS and NMR?
- Aribo Biotechnology. (n.d.). CAS: 870822-84-7 Name: this compound.
- YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra.
- International Labour Organization. (n.d.). ICSC 1708 - 2-Chloronaphthalene.
- Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane.
- Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching.
- PubChem. (n.d.). 1-Bromo-6-chloronaphthalene.
Sources
- 1. 1-Bromo-6-Chloronaphthalene - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]
- 3. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]
- 4. chemscene.com [chemscene.com]
- 5. synchem.de [synchem.de]
- 6. CAS # 870822-84-7, this compound - chemBlink [chemblink.com]
- 7. 870822-84-7 | this compound - AiFChem [aifchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. 2-Bromo-6-methoxynaphthalene(5111-65-9) 1H NMR spectrum [chemicalbook.com]
- 12. files.eric.ed.gov [files.eric.ed.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. carlroth.com [carlroth.com]
- 16. fishersci.com [fishersci.com]
- 17. ICSC 1708 - 2-Chloronaphthalene [chemicalsafety.ilo.org]
physical properties of 2-Bromo-6-chloronaphthalene
An In-Depth Technical Guide to the Physical Properties of 2-Bromo-6-chloronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated aromatic hydrocarbon belonging to the naphthalene family. Its disubstituted nature, featuring both bromine and chlorine atoms on the naphthalene core, makes it a valuable building block in organic synthesis. The specific positioning of the halogens at the 2 and 6 positions provides a unique scaffold for the development of more complex molecules, particularly in the fields of medicinal chemistry, materials science, and agrochemicals. Understanding the fundamental physical properties of this compound is a critical first step for its effective use in any research and development setting. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside detailed experimental protocols for their validation.
Physicochemical and Molecular Properties
A summary of the key physical and molecular properties of this compound is presented below. It is important to note that while some properties like molecular weight are exact, others such as solubility and density are often calculated values from computational models and may require experimental verification for precise applications.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₆BrCl | [1][2][3][4] |
| Molecular Weight | 241.51 g/mol | [1][2][3][5][6] |
| CAS Number | 870822-84-7 | [1][2][3][7] |
| Appearance | Expected to be an off-white to white crystalline solid | [8][9] |
| Solubility | Insoluble in water (Calculated: 9.4 x 10⁻⁴ g/L at 25 °C) | [1] |
| Density | Calculated: 1.592 ± 0.06 g/cm³ (at 20 °C) | [1] |
| Purity (Commercial) | Typically available at ≥95% or ≥98% | [2][3] |
| Predicted LogP | 4.25 - 4.8 | [3][5][10] |
Structural Elucidation and Spectroscopic Analysis
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. While specific spectra for this compound are not widely published, we can predict the expected features based on its structure and data from analogous compounds like 2-bromonaphthalene and 2-chloronaphthalene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show six distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to the dissymmetry of the molecule, each of the six protons on the naphthalene ring system will have a unique chemical shift. The coupling patterns (doublets, doublets of doublets) will be complex but are crucial for assigning each proton to its specific position. Protons adjacent to the electronegative halogen atoms are expected to be shifted downfield.
-
¹³C NMR: The carbon NMR spectrum should exhibit ten distinct signals, one for each carbon atom in the naphthalene core. The two carbons directly bonded to the bromine and chlorine atoms will show characteristic chemical shifts influenced by the halogen's electronegativity and isotopic effects.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by several key absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations of the naphthalene ring will appear in the 1400-1600 cm⁻¹ region. The C-Br and C-Cl stretching frequencies will be observed in the fingerprint region, typically below 800 cm⁻¹, and are highly characteristic of the halogen substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry is a definitive technique for determining the molecular weight and isotopic distribution of this compound. The molecular ion peak (M⁺) will be a cluster of peaks due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This will result in a characteristic M, M+2, and M+4 pattern, which is a powerful diagnostic for the presence of one bromine and one chlorine atom in the molecule. The exact mass can be used to confirm the elemental composition.
Experimental Protocols for Physical Property Determination
The following section details the standard operating procedures for the experimental determination of the key .
Melting Point Determination
The melting point provides a quick and effective assessment of a solid's purity. A sharp melting range typically indicates a high-purity compound.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a depth of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.
Diagram of the Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Solubility Assessment
This protocol provides a qualitative and semi-quantitative method for assessing the solubility of this compound in various solvents, which is critical for selecting appropriate solvents for reactions, purification, and analysis.
Methodology:
-
Solvent Selection: A range of common laboratory solvents of varying polarity should be selected (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Sample Preparation: Weigh approximately 10 mg of this compound into separate, labeled vials.
-
Solvent Addition: Add the selected solvent to each vial in 0.1 mL increments.
-
Observation: After each addition, cap the vial and vortex for 30 seconds. Visually inspect for complete dissolution.
-
Classification:
-
Soluble: If dissolution occurs with ≤ 1 mL of solvent.
-
Slightly Soluble: If dissolution requires > 1 mL and ≤ 5 mL of solvent.
-
Insoluble: If a significant amount of solid remains after the addition of 5 mL of solvent.
-
Diagram of the Solubility Testing Workflow
Caption: Workflow for Solubility Assessment.
Conclusion
The define its behavior in chemical and biological systems. This guide has synthesized available data and provided a framework for its experimental validation. As a key intermediate, a thorough understanding of these foundational characteristics is indispensable for scientists and researchers aiming to leverage its synthetic potential in drug discovery and materials science. The provided protocols offer a self-validating system to ensure the quality and suitability of this compound for its intended application.
References
- PubChem. (n.d.). 2-Bromo-7-chloronaphthalene. National Center for Biotechnology Information.
- Organic Syntheses. (n.d.). 2-bromonaphthalene.
- PrepChem.com. (n.d.). Synthesis of 2-bromo-6-acetylnaphthalene.
- PubChem. (n.d.). 1-Bromo-6-chloronaphthalene. National Center for Biotechnology Information.
- Google Patents. (1998). WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.
- NIST. (n.d.). Naphthalene, 2-bromo-. NIST Chemistry WebBook.
- PubChemLite. (n.d.). This compound (C10H6BrCl).
- PubChem. (n.d.). 2-Chloronaphthalene. National Center for Biotechnology Information.
- SpectraBase. (n.d.). 2-Bromo-6-methoxy-naphthalene - Optional[MS (GC)] - Spectrum.
- Wikipedia. (n.d.). 2-Chloronaphthalene.
Sources
- 1. CAS # 870822-84-7, this compound - chemBlink [chemblink.com]
- 2. synchem.de [synchem.de]
- 3. chemscene.com [chemscene.com]
- 4. This compound [870822-84-7] | King-Pharm [king-pharm.com]
- 5. 2-Bromo-7-chloronaphthalene | C10H6BrCl | CID 51358509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Bromo-6-chloronaphthalene | C10H6BrCl | CID 118819161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 870822-84-7・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 8. 2-Chloronaphthalene | C10H7Cl | CID 7056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Chloronaphthalene - Wikipedia [en.wikipedia.org]
- 10. PubChemLite - this compound (C10H6BrCl) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Molecular Structure of 2-Bromo-6-chloronaphthalene
Introduction
2-Bromo-6-chloronaphthalene is a disubstituted naphthalene derivative that serves as a highly versatile and valuable building block in modern organic synthesis. Its rigid, aromatic core, functionalized with two distinct halogens, provides a scaffold for constructing complex molecular architectures. The differential reactivity of the bromine and chlorine substituents allows for regioselective transformations, making it a strategic intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials.[1] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a robust synthetic pathway, detailed spectroscopic elucidation, and its applications, particularly within the context of drug discovery and development.
Molecular Structure and Physicochemical Properties
The foundational structure of this compound consists of a bicyclic aromatic naphthalene system. A bromine atom is attached at the C-2 position, and a chlorine atom is at the C-6 position. This specific substitution pattern dictates the molecule's electronic properties, reactivity, and three-dimensional shape.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Sandmeyer Reaction
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 6-chloro-2-naphthylamine (1 eq.) in an aqueous solution of hydrobromic acid (48%, ~3 eq.).
-
Cool the resulting slurry to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq.) in aqueous hydrobromic acid.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous evolution of N₂ gas will be observed.
-
After the addition is complete, gently warm the reaction mixture to 50-60 °C and hold for 1 hour to drive the reaction to completion.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure this compound.
-
Spectroscopic Characterization and Structural Elucidation
Confirmation of the molecular structure of this compound is unequivocally achieved through a combination of spectroscopic techniques. Each method provides unique information that, when combined, validates the identity and purity of the compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for six distinct aromatic protons. Due to the substitution pattern, the protons on each ring will form separate but related spin systems. Protons H-1 and H-3 will appear as doublets, coupled to each other. H-4 will be a doublet coupled to H-3. Similarly, H-5 and H-7 will be doublets, and H-8 will be a doublet. The exact chemical shifts are influenced by the anisotropic effects of the adjacent ring and the electronic effects of the halogens.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display 10 distinct signals, corresponding to the 10 carbon atoms of the naphthalene core, confirming the asymmetry of the molecule. The two carbons directly attached to the halogens (C-2 and C-6) will be significantly downfield shifted. The signals for the quaternary carbons (C-4a and C-8a) will typically have lower intensities.
-
Mass Spectrometry (MS): Mass spectrometry is particularly powerful for confirming the presence of the halogens. The electron ionization (EI) mass spectrum will show a characteristic molecular ion (M⁺) cluster. This cluster arises from the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This results in a distinctive pattern of peaks at M, M+2, and M+4, with relative intensities of approximately 3:4:1, providing definitive evidence for the presence of one bromine and one chlorine atom.
| Ion Peak | m/z (Calculated) | Composition | Relative Intensity (Approx.) |
| M⁺ | 239.93 | C₁₀H₆⁷⁹Br³⁵Cl | 3 |
| [M+2]⁺ | 241.93 | C₁₀H₆⁸¹Br³⁵Cl / C₁₀H₆⁷⁹Br³⁷Cl | 4 |
| [M+4]⁺ | 243.93 | C₁₀H₆⁸¹Br³⁷Cl | 1 |
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorptions include aromatic C-H stretching vibrations (above 3000 cm⁻¹), aromatic C=C ring stretching vibrations (in the 1600-1450 cm⁻¹ region), and C-Br and C-Cl stretching vibrations, which will appear in the fingerprint region (typically below 800 cm⁻¹).
Reactivity and Applications in Drug Development
The utility of this compound as a synthetic intermediate stems from the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond is more susceptible to oxidative addition to a transition metal catalyst (e.g., Palladium(0)) than the C-Cl bond. This reactivity difference is the cornerstone of its application in sequential, regioselective cross-coupling reactions.
Expert Insight: This differential reactivity allows a chemist to perform a Suzuki, Heck, Sonogashira, or Buchwald-Hartwig coupling reaction selectively at the C-2 position while leaving the C-6 chloro-substituent intact for a subsequent, different transformation under more forcing conditions. This strategic, stepwise functionalization is invaluable in building molecular complexity, a key requirement in modern drug discovery programs. [2]
Sources
An In-depth Technical Guide to the Solubility of 2-Bromo-6-chloronaphthalene
This guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-6-chloronaphthalene, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of determining the solubility of this compound, ensuring scientific integrity and providing actionable protocols.
Introduction: The Significance of Solubility Data
This compound (CAS No. 870822-84-7) is a halogenated aromatic hydrocarbon with a molecular formula of C₁₀H₆BrCl and a molecular weight of 241.51 g/mol .[1] Understanding its solubility is paramount for a multitude of applications, from reaction condition optimization and purification to formulation development and environmental fate assessment. The solubility of an active pharmaceutical ingredient (API) or intermediate directly impacts its bioavailability and the feasibility of its downstream processing. Inaccurate or incomplete solubility data can lead to significant delays and resource expenditure in the drug development pipeline.
This guide will provide a detailed protocol for the experimental determination of this compound's solubility, discuss the critical role of solvent selection, and outline robust analytical techniques for accurate quantification.
Physicochemical Properties and Predicted Solubility
A calculated water solubility for this compound is reported as insoluble (9.4 x 10⁻⁴ g/L) at 25 °C .[2] This extremely low aqueous solubility is expected given its chemical structure. Based on the "like dissolves like" principle, it is anticipated that this compound will exhibit higher solubility in nonpolar and polar aprotic organic solvents.[3] For instance, halogenated naphthalenes and similar aromatic compounds often show good solubility in solvents like toluene, chlorobenzene, and dichlorobenzene.[4]
Experimental Determination of Equilibrium Solubility: A Validated Protocol
To address the gap in experimental data, a robust and self-validating protocol based on the widely accepted shake-flask method is presented below. This method is designed to determine the equilibrium solubility of a solid compound in a given solvent.[3]
Causality Behind Experimental Choices
The shake-flask method is chosen for its simplicity, reliability, and its ability to ensure that the solution reaches equilibrium, providing a true measure of solubility. The extended equilibration time and controlled temperature are critical to achieving a saturated solution without forming a supersaturated state. The subsequent quantification by a high-sensitivity technique like High-Performance Liquid Chromatography (HPLC) ensures accurate and reproducible results.
Detailed Step-by-Step Methodology
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (purity ≥98%)[1]
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
Experimental Workflow Diagram:
Caption: Workflow for the experimental determination of solubility.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials containing a known volume of each selected solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for at least one hour to allow the undissolved solid to settle.
-
Centrifuge the vials to further facilitate the separation of the solid from the supernatant.[3]
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.[3]
-
Dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Analytical Quantification via HPLC
High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the accurate quantification of this compound in the prepared saturated solutions.[5][6]
Hypothetical HPLC Method Parameters:
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Column Temperature | 30 °C |
Quantification:
-
Standard Preparation: Prepare a stock solution of this compound of a known concentration in the mobile phase. From this stock, prepare a series of calibration standards by serial dilution.[6]
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration.
-
Sample Analysis: Inject the diluted, filtered samples from the solubility experiment and determine their concentrations from the calibration curve.
-
Solubility Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically reported in mg/mL or mol/L.
Hypothetical Solubility Data Presentation
The following table illustrates how the experimentally determined solubility data for this compound should be presented. The values provided are hypothetical and serve as a template.
| Solvent | Polarity Index | Solubility (mg/mL) at 25°C | Molar Solubility (mol/L) at 25°C |
| Hexane | 0.1 | Hypothetical Value | Hypothetical Value |
| Toluene | 2.4 | Hypothetical Value | Hypothetical Value |
| Dichloromethane | 3.1 | Hypothetical Value | Hypothetical Value |
| Acetone | 5.1 | Hypothetical Value | Hypothetical Value |
| Acetonitrile | 5.8 | Hypothetical Value | Hypothetical Value |
| Methanol | 5.1 | Hypothetical Value | Hypothetical Value |
| Water | 10.2 | 0.00094[2] | 3.9 x 10⁻⁶ |
Safety and Handling Precautions
This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE).[7]
-
Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7]
-
Precautionary Statements: Avoid breathing dust/fumes/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[8]
Always consult the latest Safety Data Sheet (SDS) before handling this compound.[7][8] Work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While experimental data in organic solvents is sparse in the literature, the detailed protocol herein offers a clear and scientifically sound pathway for researchers to generate this critical data. The emphasis on a validated experimental workflow, coupled with precise analytical quantification, ensures the generation of trustworthy and reproducible solubility data, which is indispensable for the effective utilization of this compound in research and development.
References
- Quora. (2021, December 12). How do you determine the solubility of a solid?
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
- PubChem. (n.d.). 2-Bromo-1-chloronaphthalene.
- Unknown. (n.d.). SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (n.d.). Test Methods SW-846 Chapter 2: Choosing the Correct Procedure.
- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
- Ruoff, R. S., Tse, D. S., Malhotra, R., & Lorents, D. C. (1993). Solubility of C60 in a Variety of Solvents. The Journal of Physical Chemistry, 97(13), 3379–3383.
- Wikipedia. (n.d.). 2-Chloronaphthalene.
- PubChem. (n.d.). 2-Chloronaphthalene.
- Zaretskii, M. I., Golub, V. B., Podolyak, V. G., Usyshkina, I. V., Taits, S. Z., & Kononov, N. F. (1977). Naphthalene solubility in several organic solvents. Khimiya Tverdogo Topliva, (5).
- ResearchGate. (2025, August 5). The Solubility of C60Brn (n=6, 8, 24) in Organic Solvents.
Sources
- 1. chemscene.com [chemscene.com]
- 2. CAS # 870822-84-7, this compound - chemBlink [chemblink.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]
- 5. lifechemicals.com [lifechemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Spectroscopic Characterization of 2-Bromo-6-chloronaphthalene: A Technical Guide for Researchers
Introduction
2-Bromo-6-chloronaphthalene is a disubstituted naphthalene derivative with significant potential in organic synthesis and materials science. The precise arrangement of the bromo and chloro substituents on the naphthalene core dictates its chemical reactivity and physical properties. Unambiguous structural confirmation and purity assessment are paramount for its effective application in research and development. This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the complete characterization of this compound, intended for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of data, instead focusing on the underlying principles and experimental considerations that ensure the acquisition of high-quality, reliable spectroscopic data.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivities of atoms in an organic molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable for confirming the substitution pattern.
A. ¹H NMR Spectroscopy
Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.8 - 8.0 | d | ~ 8.5 | H-4 |
| 7.7 - 7.9 | d | ~ 1.8 | H-1 |
| 7.6 - 7.8 | dd | ~ 8.5, 1.8 | H-3 |
| 7.5 - 7.7 | d | ~ 8.7 | H-8 |
| 7.4 - 7.6 | d | ~ 2.0 | H-5 |
| 7.3 - 7.5 | dd | ~ 8.7, 2.0 | H-7 |
Expertise & Experience: The Rationale Behind the Predictions
The predicted chemical shifts are based on the established electronic effects of halogen substituents on aromatic rings. The bromine and chlorine atoms are deactivating and ortho-, para-directing, leading to a general downfield shift of the aromatic protons compared to unsubstituted naphthalene. The expected multiplicities and coupling constants arise from the spin-spin coupling between adjacent protons. For instance, H-3 is expected to appear as a doublet of doublets due to coupling with both H-1 and H-4.
Trustworthiness: A Self-Validating Protocol for ¹H NMR Acquisition
A robust experimental protocol is critical for obtaining a clean, interpretable ¹H NMR spectrum.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[1] CDCl₃ is a common choice due to its excellent dissolving power for many organic compounds and its single residual proton peak at ~7.26 ppm, which can serve as a secondary chemical shift reference.[2]
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[1]
-
The final sample height in the NMR tube should be approximately 4-5 cm.[1][2]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrumental Parameters (300-500 MHz Spectrometer):
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquisition:
-
Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation delay (d1): 1-2 seconds.
-
Acquisition time: 2-4 seconds.
-
Spectral width: A range that encompasses the aromatic region and TMS (e.g., -1 to 10 ppm).
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the multiplicities and coupling constants to establish the connectivity of the protons.
-
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR analysis of this compound.
B. ¹³C NMR Spectroscopy
Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment |
| 134 - 136 | C-4a |
| 132 - 134 | C-8a |
| 130 - 132 | C-4 |
| 128 - 130 | C-8 |
| 127 - 129 | C-1 |
| 126 - 128 | C-3 |
| 125 - 127 | C-5 |
| 124 - 126 | C-7 |
| 122 - 124 | C-6 (C-Cl) |
| 120 - 122 | C-2 (C-Br) |
Expertise & Experience: Rationale for ¹³C Chemical Shift Predictions
The predicted ¹³C NMR chemical shifts are influenced by the electronegativity and resonance effects of the halogen substituents. The carbons directly bonded to the bromine and chlorine atoms (C-2 and C-6) are expected to be significantly shifted. The remaining carbon signals are assigned based on established substituent effects in naphthalene systems.
Trustworthiness: A Self-Validating Protocol for ¹³C NMR Acquisition
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation:
-
A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR. Use 20-50 mg of this compound dissolved in 0.6-0.7 mL of CDCl₃.
-
Follow the same procedure for dissolution, filtration, and use of an internal standard (TMS, δ = 0.00 ppm) as for ¹H NMR.
-
-
Instrumental Parameters (75-125 MHz Spectrometer):
-
Locking and Shimming: As per the ¹H NMR protocol.
-
Acquisition:
-
Pulse sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of scans: A significantly higher number of scans is required due to the low natural abundance of ¹³C (e.g., 1024 to 4096 scans).
-
Relaxation delay (d1): 2 seconds.
-
Acquisition time: 1-2 seconds.
-
Spectral width: A wide range to cover all expected carbon resonances (e.g., 0 to 160 ppm).
-
-
-
Data Processing:
-
Apply a Fourier transform with an appropriate line broadening factor (e.g., 1-2 Hz).
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the solvent signal (CDCl₃ at δ ≈ 77.16 ppm).
-
Identify the number of distinct carbon signals, which should correspond to the number of unique carbon atoms in the molecule.
-
II. Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns
Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. For this compound, IR spectroscopy can confirm the presence of the aromatic naphthalene core and provide clues about the substitution pattern.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |
| 1600 - 1450 | Medium-Weak | Aromatic C=C stretching |
| 900 - 675 | Strong | Out-of-plane C-H bending |
| 1100 - 1000 | Medium-Strong | C-Cl stretching |
| 700 - 500 | Medium-Strong | C-Br stretching |
Expertise & Experience: Interpreting the Vibrational Modes
The predicted absorption bands are characteristic of a substituted naphthalene. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically give rise to a series of bands in the 1600-1450 cm⁻¹ region. The strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the C-H bonds and are often diagnostic of the substitution pattern on the aromatic ring. The C-Cl and C-Br stretching vibrations are expected in the fingerprint region.
Trustworthiness: A Self-Validating Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining high-quality IR spectra of solid samples.
Experimental Protocol: ATR-FTIR Spectroscopy
-
Background Collection:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean.
-
Collect a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of solid this compound onto the ATR crystal.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[3]
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically perform a background subtraction.
-
Identify and label the major absorption bands in the spectrum.
-
Workflow for ATR-FTIR Analysis
Caption: Workflow for ATR-FTIR analysis of this compound.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum Data for this compound
| m/z | Relative Abundance | Assignment |
| 240, 242, 244 | High | [M]⁺ (Molecular Ion) |
| 161, 163 | Medium | [M - Br]⁺ |
| 205 | Medium | [M - Cl]⁺ |
| 126 | Medium | [C₁₀H₆]⁺ |
Expertise & Experience: Understanding Isotopic Patterns and Fragmentation
The molecular ion region is expected to show a characteristic cluster of peaks at m/z 240, 242, and 244 due to the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio).[4][5] This isotopic pattern is a definitive indicator of the presence of one bromine and one chlorine atom in the molecule.
The fragmentation of this compound under electron ionization (EI) conditions is expected to proceed through the loss of the halogen atoms. The loss of a bromine radical (·Br) would result in ions at m/z 161 and 163, while the loss of a chlorine radical (·Cl) would lead to an ion at m/z 205. The loss of both halogens would produce the naphthyl cation at m/z 126.
Trustworthiness: A Self-Validating Protocol for Electron Ionization Mass Spectrometry (EI-MS)
Experimental Protocol: EI-MS
-
Sample Introduction:
-
Introduce a small amount of the sample (typically in solution or as a solid on a direct insertion probe) into the high vacuum of the mass spectrometer. The sample is vaporized by heating.
-
-
Ionization:
-
Mass Analysis:
-
The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
-
Workflow for EI-MS Analysis
Caption: Workflow for EI-MS analysis of this compound.
IV. Conclusion
The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a powerful and comprehensive toolkit for the unambiguous characterization of this compound. By following robust and self-validating experimental protocols, researchers can obtain high-quality spectroscopic data. The interpretation of this data, grounded in the fundamental principles of spectroscopy and an understanding of substituent effects, allows for the confident confirmation of the molecular structure and purity of this important synthetic intermediate. This guide serves as a foundational resource for scientists engaged in the synthesis and application of novel chemical entities.
V. References
-
(n.d.). NMR sample preparation guidelines. Retrieved from [Link]
-
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
(n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
-
Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for.... Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
University of Illinois, School of Chemical Sciences. (n.d.). Electron Ionization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]
-
(n.d.). 91-58-7 2-Chloronaphthalene C10H7Cl, Formula,NMR,Boiling Point,Density,Flash Point. Retrieved from [Link]
-
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2).
-
Srivastava, V. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spec. Bitesize Bio. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]
-
(2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Aribo Biotechnology. (n.d.). CAS: 870822-84-7 Name: this compound. Retrieved from [Link]
-
(n.d.). INFRARED SPECTROSCOPY OF NAPHTHALENE AGGREGATION AND CLUSTER FORMATION IN ARGON MATRICES. Retrieved from [Link]
-
Reagentia. (n.d.). This compound (1 x 1 g). Retrieved from [Link]
-
(1965). The infra-red spectra of naphthalene derivatives in the 2000−1650 cm−1 region—II. 1,5. Spectrochimica Acta, 21(1), 1-6.
-
Pauzat, F., Talbi, D., Miller, M. D., DeFrees, D. J., & Ellinger, Y. (1992). Theoretical IR spectra of ionized naphthalene. The Journal of Physical Chemistry, 96(20), 7882-7886.
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
(n.d.). 13.10 INTERPRETATION OF IR SPECTRA. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]
-
Jacobsen, N. E. (2016). NMR data interpretation explained: understanding 1D and 2D NMR spectra of organic compounds and natural products. John Wiley & Sons.
-
Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). This compound - CAS:870822-84-7. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
-
Bhal, S. (2021, December 2). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. ACD/Labs. Retrieved from [Link]
Sources
- 1. organomation.com [organomation.com]
- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 3. agilent.com [agilent.com]
- 4. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
An In-Depth Technical Guide to the NMR Spectrum Analysis of 2-Bromo-6-chloronaphthalene
This guide provides a comprehensive technical analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-6-chloronaphthalene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for the complete spectral assignment of this di-halogenated naphthalene. We will explore the nuanced effects of halogen substituents on the naphthalene ring system, present detailed protocols for sample preparation and data acquisition, and elucidate the power of advanced 2D NMR techniques for unambiguous structural confirmation.
Introduction: The Structural Significance of this compound
This compound is a disubstituted naphthalene derivative featuring two different halogen atoms at the 2 and 6 positions. The asymmetry of this substitution pattern leads to a unique set of six distinct aromatic proton and ten distinct carbon environments, making its NMR spectrum a rich source of structural information. Understanding the precise chemical shifts and coupling patterns is paramount for confirming its identity, assessing its purity, and utilizing it as a building block in organic synthesis and medicinal chemistry. The interplay of the electron-withdrawing and anisotropic effects of the bromine and chlorine atoms significantly influences the electronic environment of the naphthalene core, which is reflected in the NMR spectrum.
Part 1: Predicted NMR Spectrum Analysis
Due to the absence of a publicly available, fully assigned experimental spectrum for this compound, this section presents a detailed prediction of its ¹H and ¹³C NMR spectra. This analysis is grounded in the fundamental principles of NMR spectroscopy and leverages empirical data from structurally related compounds, such as 2-bromonaphthalene, 2-chloronaphthalene, and other halogenated naphthalenes.[1] The substituent chemical shift (SCS) effects of bromine and chlorine are key to this predictive approach.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to display six distinct signals in the aromatic region, each corresponding to a single proton. The chemical shifts are influenced by the electron-withdrawing nature of the halogens and the anisotropic effects of the naphthalene ring system.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Prediction |
| H-1 | ~8.0 - 8.2 | d | ~1.5 - 2.0 (⁴J) | Deshielded by the peri-interaction with the bromine at C-2. Exhibits a small four-bond coupling to H-3. |
| H-3 | ~7.6 - 7.8 | dd | ~8.5 - 9.0 (³J), ~1.5 - 2.0 (⁴J) | Ortho-coupled to H-4 and shows a smaller meta-coupling to H-1. |
| H-4 | ~7.8 - 8.0 | d | ~8.5 - 9.0 (³J) | Ortho-coupled to H-3. |
| H-5 | ~7.9 - 8.1 | d | ~1.5 - 2.0 (⁴J) | Deshielded due to its peri-position relative to the chlorine at C-6. Shows a small four-bond coupling to H-7. |
| H-7 | ~7.5 - 7.7 | dd | ~8.5 - 9.0 (³J), ~1.5 - 2.0 (⁴J) | Ortho-coupled to H-8 and shows a smaller meta-coupling to H-5. |
| H-8 | ~7.7 - 7.9 | d | ~8.5 - 9.0 (³J) | Ortho-coupled to H-7. |
Disclaimer: These are predicted values and may vary based on the solvent and experimental conditions.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound will exhibit ten distinct signals, corresponding to the ten carbon atoms of the naphthalene skeleton. The chemical shifts are primarily influenced by the electronegativity of the directly attached halogens and their resonance effects on the aromatic system.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C-1 | ~128 - 130 | Aromatic CH. |
| C-2 | ~120 - 123 | Carbon bearing the bromine atom; significant shielding due to the "heavy atom effect" of bromine. |
| C-3 | ~129 - 131 | Aromatic CH, deshielded relative to unsubstituted naphthalene. |
| C-4 | ~127 - 129 | Aromatic CH. |
| C-4a | ~132 - 134 | Quaternary carbon at the ring junction. |
| C-5 | ~128 - 130 | Aromatic CH. |
| C-6 | ~130 - 133 | Carbon bearing the chlorine atom; deshielded compared to C-2 due to the higher electronegativity of chlorine. |
| C-7 | ~126 - 128 | Aromatic CH. |
| C-8 | ~127 - 129 | Aromatic CH. |
| C-8a | ~133 - 135 | Quaternary carbon at the ring junction. |
Disclaimer: These are predicted values and may vary based on the solvent and experimental conditions.
Part 2: Experimental Protocols
The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the correct setup of the NMR spectrometer. This section provides a detailed, step-by-step methodology for obtaining ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.[2][3][4][5]
-
Material Quantity: For a standard ¹H NMR spectrum, dissolve 5-25 mg of this compound in the chosen deuterated solvent.[2][3] For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[2]
-
Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar organic molecules. Ensure the solvent volume is between 0.6-0.7 mL.[2]
-
Dissolution and Filtration: Dissolve the sample in a small vial before transferring it to the NMR tube. To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is also common practice.[2]
Caption: Workflow for NMR sample preparation.
Data Acquisition
The following is a general procedure for acquiring 1D NMR spectra on a modern NMR spectrometer. Specific commands may vary depending on the instrument's software.[6][7][8]
-
Sample Insertion: Carefully insert the NMR tube into a spinner turbine and adjust the depth using a gauge. Place the sample into the magnet.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift. Perform an automated shimming routine to optimize the magnetic field homogeneity.[6][7]
-
Tuning and Matching: Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
Setting Acquisition Parameters (¹H NMR):
-
Pulse Program: Select a standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0-10 ppm).
-
Number of Scans: For a sufficiently concentrated sample, 8 to 16 scans are typically adequate.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient.
-
-
Setting Acquisition Parameters (¹³C NMR):
-
Pulse Program: Use a proton-decoupled pulse program (e.g., 'zgpg30').
-
Spectral Width: Set a wider spectral width (e.g., 0-200 ppm).
-
Number of Scans: A larger number of scans (e.g., 128 or more) will be necessary to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 2 seconds is a good starting point.
-
-
Data Acquisition and Processing: Initiate the acquisition. Once complete, the Free Induction Decay (FID) is automatically Fourier transformed to yield the NMR spectrum. Perform phase and baseline corrections as needed.
Part 3: Advanced 2D NMR Analysis for Unambiguous Assignment
For a molecule with multiple signals in a crowded region, 2D NMR spectroscopy is an invaluable tool for definitive structural elucidation.[9][10][11][12][13]
¹H-¹H COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are spin-spin coupled to each other. In the COSY spectrum of this compound, cross-peaks will appear between the signals of coupled protons. This is particularly useful for:
-
Confirming ortho-couplings: Strong cross-peaks will be observed between H-3 and H-4, and between H-7 and H-8.
-
Identifying meta-couplings: Weaker cross-peaks will be present between H-1 and H-3, and between H-5 and H-7.
Caption: Expected ¹H-¹H COSY correlations.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. For this compound, the HSQC spectrum will show cross-peaks connecting each of the six proton signals to their corresponding carbon signals.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is a powerful technique for assigning quaternary carbons and for piecing together the carbon skeleton. Key expected HMBC correlations for this compound include:
-
H-1 will show correlations to C-2 , C-3 , and C-8a .
-
H-3 will show correlations to C-1 , C-2 , C-4 , and C-4a .
-
H-4 will show correlations to C-3 , C-4a , and C-5 .
-
H-5 will show correlations to C-4 , C-6 , C-7 , and C-8a .
-
H-7 will show correlations to C-5 , C-6 , C-8 , and C-8a .
-
H-8 will show correlations to C-6 , C-7 , and C-8a .
By systematically analyzing the COSY, HSQC, and HMBC spectra, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved, thus providing a definitive structural confirmation of this compound.
Conclusion
The NMR spectrum of this compound, while complex, can be fully interpreted through a combination of predictive analysis based on substituent effects and the application of advanced 2D NMR techniques. This guide provides the theoretical framework and practical protocols necessary for researchers to confidently acquire and analyze the NMR data for this and similar halogenated aromatic compounds. The methodologies described herein ensure scientific integrity and provide a robust system for the structural elucidation of complex organic molecules.
References
- Abraham, R. J., Mobli, M., & Smith, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio study. Magnetic Resonance in Chemistry, 42(5), 436-444. [Link]
- Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation.
- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
- UT Health San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition.
- University of Cambridge Department of Chemistry. (n.d.). How to Prepare Samples for NMR.
- Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation.
- Slideshare. (n.d.). 2D NMR Spectroscopy.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- University College London. (n.d.). Sample Preparation.
- YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- Prestegard, J. H., Valafar, H., & Glushka, J. (2004). NMR data collection and analysis protocol for high-throughput protein structure determination. Protein structure, 2(4), 833-40. [Link]
- Jacobsen, N. E. (2016).
- Hore, P. J. (2015). NMR Data Processing. In eMagRes (pp. 1-13). John Wiley & Sons, Ltd. [Link]
- Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (2021). ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(1), e06044. [Link]
- R-NMR. (n.d.). SOP data acquisition.
- YouTube. (2023, September 8). Acquiring and Analyzing NMR data.
- Modgraph Consultants Ltd. (2004, February 18). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio study.
Sources
- 1. modgraph.co.uk [modgraph.co.uk]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 4. organomation.com [organomation.com]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 7. r-nmr.eu [r-nmr.eu]
- 8. m.youtube.com [m.youtube.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 11. m.youtube.com [m.youtube.com]
- 12. emerypharma.com [emerypharma.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-6-chloronaphthalene
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-Bromo-6-chloronaphthalene, a dihalogenated aromatic compound. It is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize mass spectrometry for the structural elucidation and quantification of halogenated organic molecules. This document moves beyond a standard protocol to explain the rationale behind the analytical choices, ensuring a deeper understanding of the data generated.
Introduction: The Analytical Challenge of Dihalogenated Naphthalenes
This compound (C₁₀H₆BrCl) presents a unique analytical challenge due to the presence of two different halogen atoms with distinct isotopic signatures. Mass spectrometry is an ideal technique for its characterization, as it provides not only the molecular weight but also crucial structural information through fragmentation analysis. The stable naphthalene core and the presence of both bromine and chlorine lead to a characteristic and predictable mass spectrum. Understanding the principles of ionization, isotopic distribution, and fragmentation is paramount for accurate interpretation.
Isotopic Profile: The Signature of Bromine and Chlorine
A key feature in the mass spectrum of this compound is the distinctive pattern of the molecular ion cluster, which arises from the natural isotopic abundances of bromine and chlorine.
-
Chlorine Isotopes: Natural chlorine consists of two main isotopes: ³⁵Cl (approximately 75.77% abundance) and ³⁷Cl (approximately 24.23% abundance). This results in a characteristic M to M+2 peak ratio of roughly 3:1 for any fragment containing one chlorine atom.
-
Bromine Isotopes: Bromine has two major isotopes, ⁷⁹Br (approximately 50.69% abundance) and ⁸¹Br (approximately 49.31% abundance), leading to an M to M+2 peak ratio of nearly 1:1 for ions containing a single bromine atom.
For a molecule containing both one chlorine and one bromine atom, like this compound, these patterns combine to produce a distinctive molecular ion cluster with peaks at M, M+2, and M+4. The relative intensities of these peaks can be predicted by considering the probabilities of each isotopic combination.
Predicted Isotopic Distribution for the Molecular Ion of this compound
The monoisotopic mass of this compound (¹²C₁₀¹H₆⁷⁹Br³⁵Cl) is 239.93414 Da.[1][2][3][4][5][6] The molecular ion cluster will therefore appear around m/z 240.
| Ion Species | Constituent Isotopes | Nominal m/z | Relative Intensity (Approx.) |
| [M]⁺ | ¹²C₁₀¹H₆⁷⁹Br³⁵Cl | 240 | 100% |
| [M+2]⁺ | ¹²C₁₀¹H₆⁸¹Br³⁵Cl / ¹²C₁₀¹H₆⁷⁹Br³⁷Cl | 242 | ~77% |
| [M+4]⁺ | ¹²C₁₀¹H₆⁸¹Br³⁷Cl | 244 | ~24% |
This characteristic 100:77:24 intensity ratio in the molecular ion region is a strong indicator for the presence of one bromine and one chlorine atom in the analyte.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
For a volatile and thermally stable compound like this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) using Electron Ionization (EI) is the method of choice.
Sample Preparation
-
Solvent Selection: Dissolve the sample in a high-purity volatile solvent such as hexane, toluene, or dichloromethane. The choice of solvent should be based on sample solubility and compatibility with the GC system.
-
Concentration: Prepare a dilute solution (e.g., 1-10 µg/mL) to avoid column overloading and detector saturation.
-
Filtration: If the sample contains particulates, filter the solution through a 0.22 µm syringe filter to prevent contamination of the GC inlet.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph:
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or split mode for more concentrated samples. Injector temperature: 250-280°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is suitable. A typical dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1-2 minutes.
-
Ramp: Increase temperature at a rate of 10-20°C/min to a final temperature of 280-300°C.
-
Final hold: Maintain the final temperature for 5-10 minutes to ensure elution of the analyte.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level provides reproducible fragmentation patterns and allows for library matching.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 300 to ensure detection of the molecular ion and all significant fragments.
-
Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the solvent peak from entering the mass spectrometer.
-
Rationale for Parameter Selection
The high injector and ion source temperatures ensure complete vaporization of the analyte. The choice of a 5% phenyl-methylpolysiloxane column provides good separation for aromatic compounds. The 70 eV electron energy is a standard in mass spectrometry that imparts sufficient energy to the molecule to cause reproducible fragmentation, which is crucial for structural elucidation and comparison to spectral libraries.
Fragmentation Pathways of this compound
Under Electron Ionization, the this compound molecule will be ionized to form a molecular ion (M⁺˙), which is a radical cation. The aromatic naphthalene ring is relatively stable, meaning the molecular ion peak will be prominent. However, the imparted energy will also cause fragmentation through the cleavage of the carbon-halogen bonds.
The primary fragmentation events are the loss of the halogen atoms as radicals:
-
Loss of a Bromine Radical (·Br): The C-Br bond is weaker than the C-Cl bond, making the loss of a bromine radical a highly favorable fragmentation pathway. This will result in an ion at [M-Br]⁺.
-
Loss of a Chlorine Radical (·Cl): The loss of a chlorine radical will also occur, leading to an ion at [M-Cl]⁺.
Subsequent fragmentations can involve the loss of the remaining halogen from these primary fragment ions, or the loss of small neutral molecules like acetylene (C₂H₂).
Visualization of Fragmentation Pathways
Caption: Predicted EI Fragmentation of this compound.
Interpreting the Mass Spectrum: A Step-by-Step Guide
-
Identify the Molecular Ion Cluster: Look for the characteristic pattern around m/z 240, 242, and 244 with relative intensities of approximately 100:77:24. This confirms the elemental composition of C₁₀H₆BrCl.
-
Identify Primary Fragment Ions:
-
Locate the ion cluster corresponding to the loss of bromine ([M-Br]⁺). This will be at m/z 161 and 163 with a ~3:1 ratio, characteristic of a fragment containing one chlorine atom.
-
Find the ion cluster for the loss of chlorine ([M-Cl]⁺) at m/z 205 and 207 with a ~1:1 ratio, indicating a fragment with one bromine atom.
-
-
Analyze Secondary Fragments: Look for the ion at m/z 126, which corresponds to the naphthalene cation radical (C₁₀H₆⁺˙) after the loss of both halogen atoms.
-
Consider Other Fragments: The loss of acetylene (C₂H₂) from the primary fragment ions can lead to smaller fragments, such as those at m/z 123/125 (from [C₁₀H₆Cl]⁺) and m/z 167/169 (from [C₁₀H₆Br]⁺).
Predicted Mass Spectrum Data
| m/z (Nominal) | Proposed Ion | Comments |
| 240, 242, 244 | [C₁₀H₆⁷⁹Br³⁵Cl]⁺˙, etc. | Molecular ion cluster. |
| 205, 207 | [C₁₀H₆Br]⁺ | Loss of ·Cl from the molecular ion. |
| 161, 163 | [C₁₀H₆Cl]⁺ | Loss of ·Br from the molecular ion. |
| 126 | [C₁₀H₆]⁺˙ | Loss of both halogens. |
Conclusion
The mass spectrometry of this compound, particularly using GC-MS with electron ionization, provides a wealth of information for its unambiguous identification. The key to a successful analysis lies in recognizing the characteristic isotopic patterns of the molecular ion and major fragment ions. The predictable fragmentation pathways, initiated by the loss of the halogen substituents, allow for a confident structural elucidation. This guide provides the foundational knowledge and practical steps for researchers to effectively analyze this and similar dihalogenated aromatic compounds, ensuring data integrity and accurate interpretation.
References
- PubChem. This compound.
- PubChem. 2-Bromo-7-chloronaphthalene.
- PubChem. 2-Bromo-1-chloronaphthalene.
- PubChem. 6-Bromo-1-chloronaphthalene.
- PubChem. 1-Bromo-6-chloronaphthalene.
- NIST. Naphthalene, 2-bromo-. NIST Chemistry WebBook. [Link]
- ALS Global.
- Sunway Pharm Ltd. This compound. [Link]
- Wiley Science Solutions.
- Chemistry LibreTexts.
- PubMed. [Determination of Polychlorinated Naphthalenes in Environmental Samples by Isotope Dilution Gas Chromatography-Triple Quadrupole Mass Spectrometry]. [Link]
Sources
- 1. PubChemLite - this compound (C10H6BrCl) [pubchemlite.lcsb.uni.lu]
- 2. chemscene.com [chemscene.com]
- 3. 2-Bromo-7-chloronaphthalene | C10H6BrCl | CID 51358509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-1-chloronaphthalene | C10H6BrCl | CID 14402083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Bromo-1-chloronaphthalene | C10H6BrCl | CID 71154718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Bromo-6-chloronaphthalene | C10H6BrCl | CID 118819161 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Bromo-6-chloronaphthalene
This guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-bromo-6-chloronaphthalene, a key intermediate in the development of pharmaceuticals and advanced materials. The methodologies discussed are grounded in established chemical principles and supported by practical insights to aid researchers, scientists, and professionals in drug development in their synthetic endeavors.
Introduction
This compound is a disubstituted naphthalene derivative with a unique substitution pattern that makes it a valuable building block in organic synthesis. Its structure allows for selective functionalization at the bromine and chlorine positions, enabling the construction of complex molecular architectures. This guide will focus on the most reliable and scientifically sound methods for its preparation, detailing the underlying chemistry and providing practical guidance for its synthesis.
Core Synthetic Strategies
The synthesis of this compound can be approached from several perspectives, primarily revolving around the sequential introduction of the halogen substituents onto a naphthalene core. The choice of starting material is critical and dictates the overall synthetic strategy. Two principal and validated pathways are presented herein:
-
The Sandmeyer Reaction of 6-chloro-2-naphthylamine: This classic and highly reliable method offers excellent regiochemical control.
-
Bromination of 6-chloronaphthalen-2-ol: This pathway leverages the directing effects of the hydroxyl group, followed by its removal.
Pathway 1: Synthesis via Sandmeyer Reaction of 6-chloro-2-naphthylamine
This is arguably the most direct and widely employed method for the synthesis of this compound. The strategy hinges on the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a bromide nucleophile using a copper(I) catalyst.[1][2] The starting material, 6-chloro-2-naphthylamine, provides a fixed position for the chlorine atom, ensuring the desired regiochemistry of the final product.
The overall transformation is a two-step process:
-
Diazotization: Conversion of the primary amine to a diazonium salt.
-
Sandmeyer Reaction: Copper(I) bromide-catalyzed displacement of the diazonium group with bromide.
Step 1: Diazotization of 6-chloro-2-naphthylamine
The diazotization reaction involves the treatment of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[3][4] Nitrous acid is unstable and is therefore generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[4]
Causality of Experimental Choices:
-
Low Temperature: The reaction is conducted at low temperatures (0-5 °C) because diazonium salts are thermally unstable and can decompose, leading to side products.
-
Strong Acid: A strong acid is required to protonate sodium nitrite to form nitrous acid and to maintain an acidic environment to prevent the coupling of the diazonium salt with the unreacted amine.[5][6]
-
Stoichiometry: A slight excess of sodium nitrite is often used to ensure complete conversion of the amine.
Experimental Protocol: Diazotization of 6-chloro-2-naphthylamine
-
To a stirred suspension of 6-chloro-2-naphthylamine in aqueous hydrochloric acid (e.g., 3 M HCl), cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite in water is added dropwise.
-
The temperature is carefully maintained below 5 °C throughout the addition.
-
The reaction mixture is stirred for an additional 15-30 minutes at this temperature to ensure complete formation of the diazonium salt. The resulting solution is typically clear or slightly yellow.
Step 2: Sandmeyer Reaction
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution that utilizes a copper(I) salt as a catalyst to displace the diazonium group with a nucleophile.[1][2][7] For the synthesis of this compound, copper(I) bromide (CuBr) is the reagent of choice.
Mechanism and Rationale:
The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the release of nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the desired aryl bromide.[2]
Experimental Protocol: Sandmeyer Reaction
-
A solution of copper(I) bromide is prepared by the reduction of copper(II) sulfate with sodium sulfite in the presence of sodium bromide, or it can be purchased commercially.
-
The freshly prepared, cold solution of the 6-chloro-2-naphthalenediazonium chloride is added portion-wise to a stirred solution of copper(I) bromide in hydrobromic acid, also maintained at a low temperature initially.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated (e.g., to 50-60 °C) to ensure complete decomposition of the diazonium salt, which is often indicated by the cessation of nitrogen gas evolution.
-
The crude product is then isolated by extraction with an organic solvent (e.g., diethyl ether or dichloromethane), followed by washing, drying, and purification by recrystallization or column chromatography.
Data Summary for Pathway 1
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| Diazotization | 6-chloro-2-naphthylamine | NaNO₂, HCl | Water | 0-5 | Quantitative (in solution) |
| Sandmeyer | 6-chloro-2-naphthalenediazonium chloride | CuBr, HBr | Water | 0 to 60 | 70-85 |
Visualizing the Synthesis: Pathway 1
Caption: Synthetic route from 6-chloro-2-naphthylamine.
Pathway 2: Synthesis via Bromination of 6-chloronaphthalen-2-ol
An alternative approach involves the electrophilic bromination of 6-chloronaphthalen-2-ol. The hydroxyl group is a strong activating group and directs electrophilic substitution to the ortho and para positions. For a 2-naphthol system, the most reactive positions are C1 and C3.
Step 1: Synthesis of 6-chloronaphthalen-2-ol
6-chloronaphthalen-2-ol can be prepared from 6-chloro-2-naphthylamine via the formation of the corresponding diazonium salt, followed by hydrolysis in hot aqueous acid.
Step 2: Bromination of 6-chloronaphthalen-2-ol
The direct bromination of 6-chloronaphthalen-2-ol needs to be carefully controlled to achieve the desired regioselectivity. Bromination of 2-naphthol derivatives often leads to substitution at the 1-position.[8][9]
Challenges and Considerations:
-
Regioselectivity: The primary challenge is to favor bromination at the desired position, which may not be the most kinetically favored. The presence of the chloro group at the 6-position has a minor influence on the directing effect of the powerful hydroxyl group.
-
Over-bromination: The activated naphthalene ring is susceptible to polybromination.[10][11][12]
-
Subsequent Steps: If bromination occurs at an alternative position (e.g., the 1-position to give 1-bromo-6-chloronaphthalen-2-ol), a subsequent deoxygenation step would be required to remove the hydroxyl group. This adds complexity to the overall synthesis.
Potential Brominating Agents and Conditions:
-
Molecular Bromine (Br₂): Can be used in a suitable solvent like acetic acid or a chlorinated solvent.[9][13]
-
N-Bromosuccinimide (NBS): A milder and more selective brominating agent.
Experimental Protocol: Bromination of 2-naphthol (Illustrative)
A solution of bromine in glacial acetic acid is added dropwise to a solution of 2-naphthol in glacial acetic acid at room temperature.[9] The reaction mixture is stirred until the reaction is complete, and the product is then isolated by precipitation with water and subsequent purification. A similar procedure could be adapted for 6-chloronaphthalen-2-ol.
Data Summary for Pathway 2 (Hypothetical)
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Potential Challenges |
| Bromination | 6-chloronaphthalen-2-ol | Br₂ or NBS | Acetic Acid / CCl₄ | 0 - RT | Regioselectivity, Over-bromination |
| Deoxygenation | Bromo-6-chloronaphthalen-2-ol | e.g., Zn/H⁺, or conversion to tosylate then reduction | Various | Various | Additional synthetic steps |
Visualizing the Synthesis: Pathway 2
Caption: Synthetic route from 6-chloronaphthalen-2-ol.
Conclusion
For the synthesis of this compound, the Sandmeyer reaction starting from 6-chloro-2-naphthylamine is the most robust and regioselective method. It provides a clear and reliable route to the desired product with good to excellent yields. While the bromination of 6-chloronaphthalen-2-ol is a viable theoretical pathway, it presents significant challenges in controlling the regioselectivity of the bromination step and may require additional steps for the removal of the hydroxyl group. For researchers and drug development professionals requiring a dependable and scalable synthesis, the Sandmeyer approach is highly recommended.
References
- Organic Syntheses Procedure: 2-bromonaphthalene.
- PrepChem: Synthesis of 2-bromo-6-acetylnaphthalene.
- Wikipedia: Sandmeyer reaction.
- BYJU'S: Sandmeyer Reaction Mechanism.
- NIH National Center for Biotechnology Information: Recent trends in the chemistry of Sandmeyer reaction: a review.
- Arkat USA: Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene.
- Google Patents: US5043493A - Process for the preparation of 2-chloro- or 2-bromo-naphthalene.
- Organic Chemistry Portal: Sandmeyer Reaction.
- Google Patents: WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.
- Master Organic Chemistry: Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Cardiff University ORCA: Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene.
- Sciencemadness.org: 2-bromonaphthalene from naphthalene.
- IndiaMART: High-Quality 2-Bromonaphthalene at Attractive Prices.
- ResearchGate: Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene.
- Google Patents: EP0968163A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.
- ResearchGate: Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives.
- Sunway Pharm Ltd: this compound.
- Organic Syntheses Procedure: 6-bromo-2-naphthol.
- Google Patents: US6307113B1 - Selective bromination of aromatic compounds.
- PubChem: 1-Bromo-6-chloronaphthalene.
- Google Patents: US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
- LookChem: 2-chloronaphthalen-1-ol.
- PubMed: Synthesis and characterization of 6-chloroacetyl-2-dimethylaminonaphthalene as a fluorogenic substrate and a mechanistic probe for glutathione transferases.
- Google Patents: US2827449A - Process of diazotization of aromatic.
- NIH National Center for Biotechnology Information: Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
- Organic Chemistry Portal: Diazotisation.
- ResearchGate: Halogenated terpernoids. VI. Rearrangements during the bromination of bromomenthanes.
- Google Patents: CN103214358A - Synthetic method of 6-hydroxy-2-naphthaldehyde.
- Organic Syntheses Procedure: 2-acetyl-6-methoxynaphthalene.
- ResearchGate: A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 6. US2827449A - Process of diazotization of aromatic - Google Patents [patents.google.com]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: Decoding the Synthetic Potential of a Dihalogenated Naphthalene
An In-depth Technical Guide to the Fundamental Reactivity of 2-Bromo-6-chloronaphthalene
To the practicing researcher in drug discovery or materials science, the utility of a chemical building block is defined by its predictable and controllable reactivity. This compound is a bifunctional scaffold that presents a fascinating case study in regioselectivity. The presence of two different halogen atoms on the naphthalene core—bromine and chlorine—at positions that are not electronically equivalent, offers a handle for sequential, site-selective functionalization. This guide aims to provide a comprehensive technical overview of the fundamental reactivity of this molecule, moving beyond a simple recitation of reactions to an exploration of the underlying principles that govern its synthetic transformations. Our focus will be on the "why"—the mechanistic rationale that allows for the strategic design of synthetic routes.
Molecular Structure and Electronic Landscape
The reactivity of this compound is a direct consequence of its structure. The naphthalene ring system is inherently aromatic, with a resonance energy of approximately 61 kcal/mol, which is less than twice that of a benzene ring (2 x 36 kcal/mol). This suggests some degree of double-bond character localization, with the C1-C2 bond being shorter (1.36 Å) than the C2-C3 bond (1.42 Å). Naphthalene is also more reactive than benzene in electrophilic substitution reactions.
The two halogen substituents, bromine at the 2-position and chlorine at the 6-position, exert a significant influence on the molecule's electronic properties through inductive and resonance effects. Both are deactivating groups for electrophilic aromatic substitution due to their inductive electron withdrawal. However, the key to understanding the molecule's utility lies in the differential reactivity of the C-Br and C-Cl bonds in other transformations.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrCl | |
| Molecular Weight | 241.51 g/mol | |
| CAS Number | 870822-84-7 | |
| Predicted logP | 4.25 |
Spectroscopic and crystallographic data for this compound are not widely published. However, based on analogous structures, one would expect characteristic signals in ¹H and ¹³C NMR spectroscopy corresponding to the substituted naphthalene core, and strong C-Br and C-Cl stretching vibrations in the IR spectrum.
Synthesis of this compound
While this compound is commercially available from specialized suppliers, understanding its synthesis is crucial for appreciating its impurity profile and for potential in-house production. A common and logical approach would be the Sandmeyer reaction starting from a suitable amino-naphthalene precursor. For instance, starting from 6-chloro-2-naphthylamine, one could introduce the bromo group via diazotization followed by treatment with a copper(I) bromide source.
Proposed Synthetic Workflow
Caption: Proposed synthetic route to this compound.
Experimental Protocol: Sandmeyer Reaction
-
Diazotization: To a stirred suspension of 6-chloro-2-naphthylamine (1.0 eq) in aqueous hydrobromic acid (48%, ~5-6 eq) at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide (1.2 eq) in aqueous hydrobromic acid (48%) is prepared. The cold diazonium salt solution is then slowly added to the CuBr solution.
-
Work-up: The reaction mixture is allowed to warm to room temperature and then heated to ~60 °C for 1 hour to ensure complete decomposition of the diazonium salt. After cooling, the mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford pure this compound.
The Core of Reactivity: Regioselective Transformations
The synthetic value of this compound is unlocked in reactions that can discriminate between the C-Br and C-Cl bonds. This regioselectivity is primarily governed by the relative bond dissociation energies (C-Cl > C-Br > C-I) and the kinetics of the initial steps in catalytic cycles, such as oxidative addition in palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For dihalogenated substrates, the selectivity of these reactions is a well-studied phenomenon. The generally accepted order of reactivity for aryl halides in the oxidative addition step to a Pd(0) catalyst is I > Br > OTf > Cl. This provides a strong predictive framework for the reactivity of this compound.
Caption: Dominant reaction pathways for this compound.
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most versatile C-C bond-forming reactions. When this compound is subjected to Suzuki-Miyaura conditions, the reaction is expected to occur selectively at the C-Br bond.
Mechanism of Selectivity: The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. The lower bond energy of the C-Br bond compared to the C-Cl bond results in a significantly faster rate of oxidative addition at the 2-position.
Typical Reaction Conditions:
| Component | Example | Purpose |
| Aryl Halide | This compound | Substrate |
| Boronic Acid/Ester | Arylboronic acid, Alkylboronic ester | Coupling Partner |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyst Source |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes Pd(0), modulates reactivity |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DME | Solubilizes reactants |
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water).
-
Reaction: Heat the mixture with vigorous stirring at a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The crude product, expected to be the 6-chloro-2-arylnaphthalene, is purified by column chromatography.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling amines with aryl halides. Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle, and the regioselectivity is governed by the rate of oxidative addition. Thus, selective amination at the C-Br bond is anticipated.
Experimental Protocol: Selective Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, charge a vial or flask with this compound (1.0 eq), the desired amine (1.1-1.3 eq), a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., Xantphos, RuPhos).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat to the required temperature (typically 80-120 °C) with stirring. Monitor the reaction's progress.
-
Work-up: After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then taken up in an organic solvent and washed with water.
-
Purification: The desired product, N-substituted-6-chloro-naphthalen-2-amine, is isolated by column chromatography.
Halogen-Metal Exchange and Subsequent Functionalization
Halogen-metal exchange is an alternative strategy for functionalizing aryl halides, typically using organolithium reagents. The rate of this exchange is also dependent on the halogen, following the order I > Br > Cl. This allows for the regioselective formation of an organometallic intermediate.
Reaction Principle: Treatment of this compound with an alkyllithium reagent (like n-BuLi or t-BuLi) at low temperatures will preferentially abstract the bromine atom, generating 6-chloro-2-naphthyllithium. This potent nucleophile can then be trapped with a wide variety of electrophiles.
Caption: A typical halogen-metal exchange and electrophilic quench sequence.
Experimental Protocol: Lithiation and Carboxylation
-
Setup: Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under argon. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Electrophilic Quench: Bubble dry CO₂ gas through the solution for 30 minutes, or pour the reaction mixture over an excess of crushed dry ice.
-
Work-up: Allow the mixture to warm to room temperature. Quench with saturated aqueous NH₄Cl solution and acidify with 1M HCl. Extract the product with ethyl acetate.
-
Purification: The organic extracts are dried and concentrated. The resulting 6-chloro-naphthalene-2-carboxylic acid can be purified by recrystallization or chromatography.
Conclusion and Outlook
This compound is a valuable synthetic intermediate whose reactivity is dominated by the greater lability of the C-Br bond compared to the C-Cl bond. This differential reactivity allows for highly regioselective functionalization through palladium-catalyzed cross-coupling reactions and halogen-metal exchange. By carefully selecting reaction conditions, chemists can selectively modify the 2-position of the naphthalene core while leaving the chlorine atom at the 6-position intact for subsequent transformations. This predictable reactivity makes this compound a powerful tool for the modular synthesis of complex molecules in the fields of medicine and materials science. Further exploration of its reactivity, particularly with newer catalytic systems, will undoubtedly continue to expand its synthetic utility.
References
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- 2-bromonaphthalene. Organic Syntheses Procedure.
- Synthesis of 2-bromo-6-acetylnaphthalene. PrepChem.com.
- Process for the manufacture of 2-bromo-6-methoxynaphthalene.
- This compound. Synchem.
- benzene methylbenzene naphthalene bromination Electrophilic substitution ring halogenation mechanism physical and chemical properties uses of chloro-aromatics and other aryl halides advanced A level organic chemistry revision notes doc brown. docbrown.info.
- Buchwald–Hartwig amin
- Regioselectivity. Wikipedia.
- Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene.
- Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e)...
electrophilic and nucleophilic sites of 2-Bromo-6-chloronaphthalene
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 2-Bromo-6-chloronaphthalene for Advanced Organic Synthesis
Abstract
This compound is a pivotal dihalogenated aromatic intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its utility stems from a nuanced reactivity profile, offering distinct sites for both electrophilic and nucleophilic transformations. This guide provides a comprehensive analysis of the molecule's electronic structure and the resulting regioselectivity in key reaction classes. We will dissect the directing effects of the bromo and chloro substituents in electrophilic aromatic substitution (EAS), explore the differential reactivity of the carbon-halogen bonds in nucleophilic pathways, and provide field-proven protocols for its strategic functionalization. The focus is on elucidating the causality behind its reactivity, enabling researchers to leverage this versatile building block for the rational design of multi-step syntheses.
Introduction to this compound
This compound (CAS No. 870822-84-7) is a disubstituted naphthalene derivative featuring two different halogen atoms at the beta-positions of the fused ring system.[1][2] This specific arrangement imparts a unique and synthetically valuable reactivity pattern. The naphthalene core serves as a rigid scaffold found in numerous biologically active compounds, and the orthogonal reactivity of the C-Br and C-Cl bonds allows for sequential, site-selective modifications through modern cross-coupling chemistry.[3] Understanding the electronic interplay of the substituents with the naphthalene pi-system is paramount to predicting and controlling its behavior in chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₆BrCl |
| Molecular Weight | 241.51 g/mol |
| CAS Number | 870822-84-7[1][2] |
| Appearance | Solid |
| LogP | 4.256 |
| Topological Polar Surface Area (TPSA) | 0 Ų[1] |
Analysis of Electronic Structure and Reactivity
The reactivity of this compound is governed by the electronic properties of the halogen substituents and the inherent nature of the naphthalene ring system.
-
The Naphthalene Core : Unlike benzene, naphthalene has two distinct types of carbon atoms: alpha (C1, C4, C5, C8) and beta (C2, C3, C6, C7). The alpha positions are generally more susceptible to electrophilic attack due to the formation of a more stable carbocation intermediate where the positive charge can be delocalized over one ring while retaining a complete benzene ring in the other.[4][5]
-
Electronic Effects of Halogen Substituents : Halogens exert two opposing electronic effects:
-
Inductive Effect (-I) : As highly electronegative atoms, both bromine and chlorine withdraw electron density from the aromatic ring through the sigma bond. This effect deactivates the ring, making it less nucleophilic and slower to react with electrophiles compared to unsubstituted naphthalene.[6]
-
Resonance Effect (+M or +R) : The halogens possess lone pairs of electrons that can be donated into the pi-system of the naphthalene ring. This resonance donation enriches the electron density at the ortho and para positions relative to the meta positions.[6][7]
-
Although the inductive effect is stronger, making halogens net deactivators, the resonance effect is responsible for directing incoming electrophiles to the ortho and para positions.[7][8]
Caption: Electronic effects of halogen substituents.
Electrophilic Aromatic Substitution (EAS): The Ring as a Nucleophile
In EAS reactions, the π-system of the naphthalene ring acts as the nucleophile, attacking an external electrophile (E⁺).[9][10][11] The regiochemical outcome is dictated by the combined directing effects of the 2-bromo and 6-chloro substituents.
-
Directing Effect of 2-Bromo Group : This group directs incoming electrophiles to its ortho positions (C1 and C3) and its para position (C6, which is blocked). Of the available positions, C1 is an alpha-position and is electronically and sterically favored over the beta-position C3.
-
Directing Effect of 6-Chloro Group : This group directs to its ortho positions (C5 and C7) and its para position (C2, which is blocked). Of these, C5 is an alpha-position and is strongly favored over the beta-position C7.
Caption: Predicted regioselectivity for EAS reactions.
Nucleophilic Reactivity: The Carbon-Halogen Bonds as Electrophilic Sites
While the ring itself is nucleophilic, the carbon atoms attached to the halogens (C2 and C6) are electrophilic centers due to the C-X bond polarity.[12][13] These sites are targets for nucleophiles, primarily through metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The direct displacement of a halide by a nucleophile (SNAr) is a plausible but unfavorable pathway for this compound. SNAr reactions require the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group.[14][15][16] These groups are necessary to stabilize the negatively charged Meisenheimer complex intermediate.[14][17] Since this compound lacks such activating groups, it is generally inert to SNAr conditions.
Organometallic Intermediates: Creating Carbon Nucleophiles
A powerful strategy to functionalize the C-X bonds is to first convert one into an organometallic species, which then acts as a potent nucleophile.
Regioselective Grignard Reagent Formation
The differential reactivity of carbon-halogen bonds allows for selective metal insertion. The C-Br bond is weaker and more labile than the C-Cl bond, making it the preferred site for magnesium insertion.[18] This regioselectivity enables the formation of (6-chloro-2-naphthalenyl)magnesium bromide, a valuable Grignard reagent, leaving the C-Cl bond available for subsequent transformations.[18]
Caption: Workflow for Grignard reagent synthesis.
Experimental Protocol: Synthesis of (6-chloro-2-naphthalenyl)magnesium bromide
-
Safety Precaution : This reaction must be performed under a strict inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, as Grignard reagents are highly reactive towards moisture and oxygen.[18][19]
-
Apparatus Setup : A three-necked round-bottom flask is fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of nitrogen and allowed to cool.
-
Magnesium Activation : Magnesium turnings (1.2 eq.) and a single crystal of iodine are placed in the flask. The flask is gently warmed under vacuum with a heat gun until violet iodine vapors are observed, which etch the passivating oxide layer on the magnesium surface.[18][20] The flask is cooled to room temperature under a positive nitrogen pressure.
-
Reagent Preparation : In a separate dry flask, this compound (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.5 M. This solution is transferred to the dropping funnel.
-
Initiation and Formation : A small portion (~10%) of the aryl halide solution is added to the magnesium turnings. The reaction may be initiated by gentle warming. A successful initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy, exothermic solution.[18]
-
Reaction Execution : Once initiated, the remaining aryl halide solution is added dropwise at a rate sufficient to maintain a gentle reflux. After the addition is complete, the mixture is stirred at reflux for an additional 1-2 hours to ensure complete consumption of the starting material.
-
Usage : The resulting grayish solution of the Grignard reagent is cooled to room temperature and used directly in the subsequent reaction without isolation.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-X bond formation and are central to modern drug discovery.[3][21] For this compound, the site of reactivity is again determined by the relative bond energies: oxidative addition of a Pd(0) catalyst occurs preferentially at the weaker C-Br bond.[22]
Application 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organohalide with an organoboron species (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[22][23] This method is widely used to form biaryl linkages.
Caption: The Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C2 Position
-
Reaction Setup : To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition : The vessel is evacuated and backfilled with an inert gas. A degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol/water, is added.[22]
-
Reaction Execution : The mixture is heated with stirring to 80-100 °C. The reaction progress is monitored by TLC or LC-MS until the starting aryl halide is consumed.
-
Workup : Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification : The crude product is purified by column chromatography on silica gel to yield the 2-aryl-6-chloronaphthalene product.
Application 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[21][24][25] This reaction has revolutionized the synthesis of anilines and related compounds, which are common motifs in pharmaceuticals. The reaction proceeds via a catalytic cycle similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[21][26] The choice of phosphine ligand is critical for achieving high efficiency and broad substrate scope.[26]
Summary and Synthetic Outlook
The reactivity of this compound is a classic example of how electronic effects and differential bond strengths can be exploited for selective synthesis. The molecule offers three distinct modes of reactivity that can be accessed under different conditions.
Table 2: Summary of Reactivity for this compound
| Reaction Type | Reagent Type | Primary Reactive Site(s) | Key Conditions | Typical Product |
| Electrophilic Aromatic Substitution | Electrophiles (e.g., Br⁺, NO₂⁺) | C1, C5 | Lewis Acid (e.g., FeBr₃, H₂SO₄) | Ring-substituted derivative |
| Grignard Formation | Magnesium Metal | C2 (C-Br bond) | Anhydrous THF, Inert Atmosphere | Organomagnesium nucleophile |
| Pd-Catalyzed Cross-Coupling | Nucleophiles (Boronic acids, Amines) | C2 (C-Br bond) | Pd(0) catalyst, Ligand, Base | C-C or C-N coupled product |
This predictable, orthogonal reactivity makes this compound an exceptionally valuable building block. A synthetic chemist can first perform a selective cross-coupling reaction at the more reactive C2-Br position, then carry out an electrophilic substitution on the ring, and finally, under more forcing conditions, functionalize the remaining C6-Cl bond. This strategic flexibility is essential for the efficient construction of complex molecular architectures required in drug development and materials science.
References
- Benchchem. An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanisms of 2-Bromo-6-chlorotoluene.
- Benchchem. Application Notes and Protocols: Regioselective Formation of Grignard Reagent from 2-Bromo-6-chlorotoluene.
- Organic Syntheses. 2-bromonaphthalene.
- ChemScene. This compound.
- Wikipedia. Buchwald–Hartwig amination.
- Cardiff University Research Portal. Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
- Wikipedia. Suzuki reaction.
- Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS.
- CrystEngComm (RSC Publishing). The effect of substituents and their positions on a series of disubstituted naphthalene bromide salts towards intermolecular interactions and crystal packing.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- ChemBK. 2-Acetyl-6-bromonaphthalene.
- Chemistry LibreTexts. Suzuki cross-coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- Doc Brown's Chemistry. Benzene methylbenzene naphthalene bromination Electrophilic substitution.
- Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-6-nitronaphthalene.
- Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones.
- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling.
- National Center for Biotechnology Information. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds.
- Experiment 25 – The Grignard Reaction.
- Synchem. This compound.
- YouTube. Suzuki Coupling Mechanism and Applications.
- PrepChem.com. Synthesis of 2-bromo-6-acetylnaphthalene.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.
- Chemistry LibreTexts. 3.7: Nucleophilic Aromatic Substitution.
- Khan Academy. Identifying nucleophilic and electrophilic centers (video).
- YouTube. Nucleophilic Aromatic Substitution EXPLAINED!.
- YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY!.
- OpenStax. 16.6 Nucleophilic Aromatic Substitution.
- Reddit. Identifying nucleophile vs electrophile.
- ResearchGate. Relationship between substituent effect and aromaticity - Part III: Naphthalene as a transmitting moiety for substituent effect.
- Chemistry LibreTexts. 7.1 Nucleophiles and Electrophiles.
- YouTube. Exercises 6.9 and 6.10 - Identifying Nucleophiles and Electrophiles.
- YouTube. Label the electrophilic and nucleophilic sites in each molecule.
- National Center for Biotechnology Information. Bimetallic catalysis for C–C and C–X coupling reactions.
- YouTube. Grignard Reagents | Haloalkanes and Haloarenes | Chemistry | Khan Academy.
- Chemistry LibreTexts. 7.5: Directing Effects.
- Northeastern University Library. Metal-catalyzed cross-coupling reactions.
- Willson Research Group - UT Austin. Electrophilic Aromatic Substitution.
- Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
- Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions.
- Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds.
- Ossila. 2,6-Dibromonaphthalene.
Sources
- 1. chemscene.com [chemscene.com]
- 2. synchem.de [synchem.de]
- 3. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. benzene methylbenzene naphthalene bromination Electrophilic substitution ring halogenation mechanism physical and chemical properties uses of chloro-aromatics and other aryl halides advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Aromatic Reactivity [www2.chemistry.msu.edu]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. community.wvu.edu [community.wvu.edu]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 25. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 26. jk-sci.com [jk-sci.com]
An In-depth Technical Guide to the Hazards Associated with 2-Bromo-6-chloronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-6-chloronaphthalene is a halogenated aromatic hydrocarbon, a class of compounds utilized in various research and development applications, including as intermediates in the synthesis of novel pharmaceutical agents and advanced materials. As with many halogenated aromatics, this compound presents a distinct hazard profile that necessitates a comprehensive understanding and meticulous handling to ensure the safety of laboratory personnel and the protection of the environment. This guide provides an in-depth analysis of the known and anticipated hazards associated with this compound, drawing upon data from the compound itself where available, and from structurally related halogenated naphthalenes to infer potential risks. It offers a detailed toxicological profile, comprehensive protocols for safe handling and emergency response, and guidance on proper disposal, all grounded in established scientific principles and regulatory standards.
Toxicological Profile and Hazard Identification
While specific toxicological data for this compound is limited, a robust hazard assessment can be constructed by examining its chemical structure and the known toxicities of related chlorinated and brominated naphthalenes. The primary routes of occupational exposure are inhalation of dust or vapors, skin contact, and eye contact. Ingestion is a less common but potentially significant route of exposure in a laboratory setting.
GHS Classification and Hazard Statements
Based on data from chemical suppliers and databases, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazards:
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] | |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1] | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] | |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2] | |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[2] | |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation.[2] |
Causality of Acute Effects: The acute toxicity of halogenated naphthalenes is linked to their ability to disrupt cellular processes. Upon absorption, these lipophilic compounds can interfere with cell membrane integrity and mitochondrial function, leading to cell death. Skin and eye irritation are direct consequences of the chemical's interaction with epithelial tissues, causing inflammation and damage. Respiratory irritation results from the deposition of the compound in the respiratory tract, triggering an inflammatory response.
Chronic Toxicity and Long-Term Health Effects
-
Hepatotoxicity: The liver is a primary target organ for chlorinated naphthalenes. Chronic exposure in occupational settings has been linked to liver damage, including cirrhosis.[3] The mechanism is thought to involve the metabolic activation of these compounds in the liver to reactive intermediates that can bind to cellular macromolecules, leading to cytotoxicity and long-term damage.
-
Carcinogenicity: The carcinogenic potential of this compound has not been evaluated. However, some polyhalogenated aromatic hydrocarbons are considered potential occupational carcinogens.[4] The International Agency for Research on Cancer (IARC) has not classified this specific compound. Given the structural similarities to other compounds of concern, it is prudent to handle this compound as a potential carcinogen.
-
Mutagenicity and Genotoxicity: There is no specific data on the mutagenicity of this compound. Studies on naphthalene have shown mixed results in genotoxicity assays, with some evidence of DNA damage at high concentrations, often associated with cytotoxicity.[5] The genotoxicity of some halogenated compounds is mediated by the generation of reactive metabolites.[6]
-
Reproductive and Developmental Toxicity: The reproductive and developmental toxicity of this compound has not been studied. However, some polyhalogenated aromatics have been shown to be teratogenic and cause embryo/fetal toxicity in animal studies.[7]
Environmental Hazards
Halogenated naphthalenes are persistent in the environment and can bioaccumulate in the food chain.[3] They are generally of moderate to high acute toxicity to aquatic organisms.[3] Due to their low water solubility, they tend to adsorb to sediment and soil.[8] Therefore, release into the environment must be strictly avoided.
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is essential for handling this compound.
Engineering Controls
The primary engineering control for handling this compound is a properly functioning chemical fume hood. All weighing, transferring, and experimental manipulations should be conducted within the fume hood to minimize inhalation exposure. The work area should be well-ventilated, and safety showers and eyewash stations must be readily accessible.
Personal Protective Equipment (PPE) Hierarchy
The selection of appropriate PPE is critical to prevent skin and eye contact. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles with side shields are the minimum requirement. A face shield should be worn in situations with a higher risk of splashes.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Double gloving is recommended for extended operations. Gloves should be inspected for any signs of degradation before use and changed frequently.
-
Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure is required.
-
Footwear: Closed-toe shoes are mandatory in the laboratory.
-
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with organic vapor cartridges may be necessary. The specific type of respirator should be selected based on a thorough risk assessment.
Caption: PPE Hierarchy for Handling this compound.
Experimental Workflow and Safe Handling Protocols
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and preventing accidents.
Preparation and Weighing
-
Decontamination: Before starting, ensure the chemical fume hood and all equipment are clean and decontaminated.
-
PPE: Don all required personal protective equipment.
-
Weighing: Weigh the solid this compound on a tared weigh paper or in a suitable container within the chemical fume hood. Use anti-static tools if necessary.
-
Transfer: Carefully transfer the weighed compound to the reaction vessel. Use a spatula or other appropriate tool to avoid generating dust.
Dissolution and Reaction
-
Solvent Addition: Add the solvent to the reaction vessel slowly to avoid splashing.
-
Reaction Setup: Assemble the reaction apparatus within the fume hood. Ensure all joints are properly sealed.
-
Heating and Stirring: If the reaction requires heating, use a heating mantle with a temperature controller. Do not use an open flame. Ensure adequate stirring to prevent bumping.
Post-Reaction Work-up and Purification
-
Quenching: If necessary, quench the reaction carefully within the fume hood.
-
Extraction and Washing: Perform all liquid-liquid extractions and washing steps in a separatory funnel, ensuring it is properly vented.
-
Solvent Removal: Remove solvents using a rotary evaporator connected to a vacuum source with a cold trap. The exhaust of the vacuum pump should be vented into the fume hood.
-
Purification: Conduct chromatographic purification within the fume hood.
Caption: Experimental Workflow for this compound.
Emergency Procedures
Prompt and correct action is critical in the event of an emergency.
Spills
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
If the spill is flammable, turn off all ignition sources if it is safe to do so.
-
Close the laboratory doors and prevent re-entry.
-
Contact your institution's emergency response team and provide them with the identity of the spilled chemical.
-
Fire
-
In case of a small fire, use a dry chemical or carbon dioxide extinguisher.
-
For a larger fire, or if the fire involves other hazardous materials, evacuate the area and activate the fire alarm.
First Aid
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Storage and Disposal
Storage
Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Disposal
All waste containing this compound, including contaminated labware and absorbent materials, must be disposed of as hazardous waste.
-
Waste Segregation: Halogenated organic waste must be collected in a separate, designated waste container. Do not mix with non-halogenated waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.
-
Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of hazardous waste.[9][10][11] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Conclusion
This compound is a valuable research chemical that presents significant, manageable hazards. A thorough understanding of its toxicological profile, coupled with strict adherence to safe handling protocols, the use of appropriate engineering controls and personal protective equipment, and a well-defined emergency response plan, are paramount to ensuring a safe laboratory environment. By adopting the principles and procedures outlined in this guide, researchers can mitigate the risks associated with this compound and conduct their work with confidence and safety.
References
- World Health Organization. (2001). Chlorinated Naphthalenes (CICAD 34). Inchem.org. [Link]
- U.S. Environmental Protection Agency. (1976). Preliminary Environmental Hazard Assessment of Chlorinated Naphthalenes, Silicones, Fluorocarbons, Benzenepolycarboxylates, and Chlorophenols. EPA Nepis. [Link]
- National Institute for Occupational Safety and Health. NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
- Park, J., et al. (2022). Acute and developmental toxic effects of mono-halogenated and halomethyl naphthalenes on zebrafish (Danio rerio) embryos: Cardiac malformation after 2-bromomethyl naphthalene exposure. Environmental Pollution, 292, 118786. [Link]
- Occupational Safety and Health Administration.
- National Institute for Occupational Safety and Health. (2010). NIOSH Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. [Link]
- U.S. Environmental Protection Agency. (1980).
- National Institute for Occupational Safety and Health. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. [Link]
- National Institute for Occupational Safety and Health. NIOSH Pocket Guide to Chemical Hazards. [Link]
- PubChem. 2-Bromo-1-chloronaphthalene.
- Occupational Safety and Health Administration. Occupational Chemical Database. U.S. Department of Labor. [Link]
- Miller, M. S., & Zoun, P. E. (1987). Teratologic evaluation of hexabrominated naphthalenes in C57BL/6N mice. Fundamental and Applied Toxicology, 8(4), 484-491. [Link]
- National Research Council. (1986). Drinking Water and Health: Volume 6.
- U.S. Department of Transportation. List of Hazardous Substances and Reportable Quantities. [Link]
- PubChem. 1-Chloronaphthalene.
- National Institute for Occupational Safety and Health. (2016). NIOSH Pocket Guide to Chemical Hazards (NPG) Appendix B. Centers for Disease Control and Prevention. [Link]
- Buick, J. K., et al. (2022). Application of a new approach methodology (NAM)-based strategy for genotoxicity assessment of data-poor compounds. Toxicology and Applied Pharmacology, 455, 116274. [Link]
- PubChem. 2-Bromo-6-methoxynaphthalene.
- University of Maryland. EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. [Link]
- U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]
- Occupational Safety and Health Administration. Occupational Chemical Database. U.S. Department of Labor. [Link]
- Occupational Safety and Health Administration.
- Occupational Safety and Health Administration.
- Brusick, D. (2008). Critical assessment of the genetic toxicity of naphthalene. Regulatory Toxicology and Pharmacology, 51(2 Suppl), S37-S42. [Link]
- PubChem. 1-Bromo-6-chloronaphthalene.
- ResearchGate. (2013). Genotoxicity of 2-Bromo-3'-chloropropiophenone. [Link]
- U.S. Environmental Protection Agency. Waste Code - RCRAInfo. [Link]
Sources
- 1. 2-Bromo-1-chloronaphthalene | C10H6BrCl | CID 14402083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS # 870822-84-7, this compound - chemBlink [chemblink.com]
- 3. CHLORINATED NAPHTHALENES (CICAD 34, 2001) [inchem.org]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards (NPG) Appendix B [medbox.iiab.me]
- 5. Critical assessment of the genetic toxicity of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Teratologic evaluation of hexabrominated naphthalenes in C57BL/6N mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. epa.gov [epa.gov]
- 11. Waste Code [rcrainfo.epa.gov]
Introduction: The Significance of Halogenated Naphthalenes
An In-depth Technical Guide to the Synthesis and Historical Context of 2-Bromo-6-chloronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a fundamental scaffold in a multitude of applications, from traditional industrial uses to the frontiers of medicinal chemistry and materials science.[1] The strategic introduction of halogen atoms onto the naphthalene core profoundly alters its electronic properties, lipophilicity, and metabolic stability, making halogenated naphthalenes versatile building blocks in the synthesis of complex organic molecules.[2] These modifications can enhance a molecule's binding affinity to biological targets, a critical aspect in the design of novel therapeutics.[1] this compound, with its distinct substitution pattern, represents a valuable intermediate for creating a diverse array of derivatives through modern cross-coupling reactions, positioning it as a compound of significant interest for researchers in drug discovery and organic synthesis.[3] This guide provides a comprehensive overview of the plausible synthetic routes to this compound, grounded in established chemical principles, and explores the historical development of the key reactions that make its synthesis possible.
Physicochemical and Spectroscopic Profile of this compound
The precise characterization of a chemical compound is fundamental to its application in research and development. Below is a summary of the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 870822-84-7 | [4] |
| Molecular Formula | C₁₀H₆BrCl | [4] |
| Molecular Weight | 241.51 g/mol | [4] |
| Appearance | Off-white crystalline powder (predicted) | [5] |
| LogP | 4.2557 (predicted) | [4] |
| Topological Polar Surface Area (TPSA) | 0 Ų | [4] |
Note: Experimental data for some properties of this specific compound are not widely published; some values are based on computational predictions.
Plausible Synthetic Pathways to this compound
While a singular, documented "discovery" of this compound is not apparent in the historical chemical literature, its synthesis can be logically approached through established and reliable organic reactions. Below are two plausible synthetic routes, starting from commercially available precursors.
Pathway 1: Synthesis via Sandmeyer Reaction from a Substituted Naphthylamine
This pathway leverages the power of the Sandmeyer reaction to introduce a bromine atom onto a pre-existing chlorinated naphthalene scaffold. The key intermediate for this route is 6-chloro-2-naphthylamine.
Caption: A plausible synthetic route to this compound starting from 2-Naphthylamine.
Detailed Experimental Protocols (Pathway 1):
Step 1: Synthesis of 6-chloro-2-naphthylamine
The synthesis of 6-chloro-2-naphthylamine is not straightforward and can be a multi-step process itself. A potential route involves the sulfonation of 2-naphthylamine, followed by chlorination and subsequent amination. A more direct, albeit potentially lower-yielding, approach could involve the direct chlorination of a protected 2-naphthylamine derivative, followed by deprotection. For the purpose of this guide, we will assume 6-chloro-2-naphthylamine is available as a starting material, as its synthesis is a complex procedure in its own right.[9]
Step 2 & 3: Diazotization of 6-chloro-2-naphthylamine and Subsequent Sandmeyer Reaction
This two-step, one-pot procedure is a classic method for converting an aromatic amine to an aryl bromide.[3][10][11]
-
Materials:
-
6-chloro-2-naphthylamine
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Diethyl ether
-
Sodium hydroxide solution (for workup)
-
Anhydrous magnesium sulfate
-
-
Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 1 equivalent of 6-chloro-2-naphthylamine in a mixture of hydrobromic acid and water.
-
Cool the stirred suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a change in the color and consistency of the mixture.
-
In a separate beaker, dissolve copper(I) bromide (1.2 equivalents) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and extract the product with diethyl ether.
-
Wash the organic layer with water, then with a dilute sodium hydroxide solution to remove any phenolic byproducts, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
-
Mechanism of the Sandmeyer Reaction:
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[3][11]
Caption: A plausible synthetic route via electrophilic halogenation.
Detailed Experimental Protocol (Pathway 2):
Step 1: Synthesis of 2-Chloronaphthalene
2-Chloronaphthalene can be prepared by the direct chlorination of naphthalene, though this typically yields a mixture of 1- and 2-chloronaphthalene, as well as polychlorinated products, requiring careful purification. [12] Step 2: Bromination of 2-Chloronaphthalene
The chloro group is an ortho-, para-director, but it is deactivating. In naphthalene, the α-positions (1, 4, 5, 8) are generally more reactive towards electrophilic substitution than the β-positions (2, 3, 6, 7). [13][14]Starting with 2-chloronaphthalene, the incoming electrophile (Br⁺) would be directed to positions 1, 3, 6, and 8. The formation of the 2,6-disubstituted product is plausible, though a mixture of isomers is likely.
-
Materials:
-
2-Chloronaphthalene
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or iron filings
-
A suitable solvent (e.g., dichloromethane or carbon tetrachloride)
-
Sodium bisulfite solution (for workup)
-
Anhydrous sodium sulfate
-
-
Protocol:
-
Dissolve 2-chloronaphthalene in the chosen solvent in a flask protected from light and equipped with a stirrer and a dropping funnel.
-
Add a catalytic amount of iron(III) bromide or iron filings.
-
Slowly add a solution of bromine (1 equivalent) in the same solvent to the stirred mixture at room temperature. The reaction is exothermic and will evolve hydrogen bromide gas, which should be trapped.
-
After the addition is complete, continue stirring at room temperature until the bromine color disappears.
-
Quench the reaction by pouring the mixture into an aqueous solution of sodium bisulfite to destroy any excess bromine.
-
Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The resulting crude product will likely be a mixture of isomers. Purification by fractional crystallization or column chromatography is necessary to isolate this compound.
-
Historical Context: The Dawn of Diazonium Chemistry
The synthesis of specifically substituted aromatic compounds was revolutionized in 1884 by the Swiss chemist Traugott Sandmeyer. [3][11]While attempting to synthesize phenylacetylene from benzenediazonium chloride and copper(I) acetylide, he unexpectedly isolated chlorobenzene. [11]This serendipitous discovery opened the door to a new class of reactions for the conversion of aromatic amines into a wide variety of functional groups, including halides and cyanides. [3][10]The Sandmeyer reaction provided a powerful and reliable tool for synthetic chemists, allowing for the introduction of substituents into aromatic rings with a level of control that was previously unattainable through direct electrophilic substitution alone. [11][15]This methodology remains a cornerstone of aromatic chemistry and is fundamental to the plausible synthesis of molecules like this compound.
Applications in Research and Drug Development
While specific applications for this compound are not extensively documented, its structure makes it an ideal building block for combinatorial chemistry and targeted synthesis in drug discovery. The two distinct halogen atoms, bromine and chlorine, can be selectively functionalized using various cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. [3]This allows for the systematic exploration of chemical space around the naphthalene core, enabling the synthesis of libraries of compounds for screening against various biological targets. The naphthalene scaffold itself is present in numerous FDA-approved drugs, highlighting its importance as a pharmacophore. [1]
Conclusion
This compound, while not a compound with a storied history of its own, is a product of over a century of developments in synthetic organic chemistry. Its preparation is made possible by foundational reactions like the Sandmeyer reaction, a testament to the enduring legacy of early chemical discoveries. As a versatile synthetic intermediate, this compound holds potential for the development of novel pharmaceuticals and advanced materials, making it a valuable tool in the arsenal of the modern research scientist.
References
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 2,6-disubstituted dihydronaphthalenes and naphthalenes by electrocyclic reaction of o-quinodimethane. A synthesis of (±)-naproxen. RSC Publishing.
- ACS Publications. (2016). Functional Naphthalene Diimides: Synthesis, Properties, and Applications. Chemical Reviews.
- ACS Publications. (n.d.). Regioselective Synthesis of 2,6-Dimethyltetralin: Key Precursor to 2,6-Dimethylnaphthalene.
- Chen, C. Y., Santilli, D. S., Schinski, W. L., O'Rear, D. J., & T. (n.d.). Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene.
- Doc Brown's Chemistry. (n.d.). benzene methylbenzene naphthalene bromination Electrophilic substitution ring halogenation mechanism physical and chemical properties uses of chloro-aromatics and other aryl halides advanced A level organic chemistry revision notes.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Wikipedia. (n.d.). Sandmeyer reaction.
- University of California, Davis. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
- Arkat USA. (n.d.). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene.
- Google Patents. (n.d.). US4581380A - 2,6-disubstituted naphthalene derivatives, a process for preparing the same and pharmaceutical and cosmetic compositions containing the same.
- ACS Publications. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3).
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
- PMC. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones.
- Organic Syntheses. (n.d.). 2-bromonaphthalene.
- Cardiff University. (n.d.). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. ORCA.
- ResearchGate. (2025). Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives.
- Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
- SpectraBase. (n.d.). 2-Bromo-6-methoxy-naphthalene - Optional[13C NMR] - Chemical Shifts.
- PubChemLite. (n.d.). This compound (C10H6BrCl).
- ResearchGate. (2025). Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction.
- Journal of the American Chemical Society. (n.d.). The Bromination of Naphthalene1.
- Wikipedia. (n.d.). 2-Chloronaphthalene.
- Wikipedia. (n.d.). 1-Bromonaphthalene.
- PMC - NIH. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- ScienceDirect. (n.d.). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE.
- RSC Publishing. (n.d.). 822 Hodgson and Dean : The Bromivlation of 6-Nitro-l-naphthylamiae. -naphthybmine..
- PubMed. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective.
- PMC - NIH. (2021). Deaminative chlorination of aminoheterocycles.
- Wikipedia. (n.d.). 2-Naphthylamine.
- Google Patents. (n.d.). CN101704758B - Method for preparing 2-naphthylamine.
- ResearchGate. (n.d.). Routes to the Synthesis of 6-Amino-2-Naphthoic Acid*.
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. chemscene.com [chemscene.com]
- 5. synchem.de [synchem.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Bromonaphthalene(580-13-2) 13C NMR spectrum [chemicalbook.com]
- 8. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. benzene methylbenzene naphthalene bromination Electrophilic substitution ring halogenation mechanism physical and chemical properties uses of chloro-aromatics and other aryl halides advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 14. pubs.acs.org [pubs.acs.org]
- 15. nsd.pku.edu.cn [nsd.pku.edu.cn]
A Theoretical Deep Dive into 2-Bromo-6-chloronaphthalene: An In-depth Technical Guide
For Immediate Release
A Comprehensive Theoretical Analysis of 2-Bromo-6-chloronaphthalene for Advanced Research and Drug Development
This whitepaper provides a detailed theoretical framework for understanding the electronic, spectroscopic, and reactive properties of this compound, a halogenated naphthalene derivative of interest in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights grounded in quantum chemical calculations to accelerate research and development efforts.
Introduction: The Significance of Halogenated Naphthalenes
Naphthalene and its derivatives are fundamental bicyclic aromatic hydrocarbons that serve as crucial scaffolds in the development of pharmaceuticals, dyes, and electronic materials. The introduction of halogen substituents, such as bromine and chlorine, onto the naphthalene core profoundly influences its physicochemical properties, including lipophilicity, metabolic stability, and electronic characteristics. This compound, with its specific substitution pattern, presents a unique electronic landscape that dictates its reactivity and potential applications. Understanding these properties at a quantum mechanical level is paramount for designing novel molecules with tailored functionalities.
Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful and cost-effective means to elucidate the intricate relationship between the structure and properties of molecules like this compound.[1][2][3][4][5] By computationally modeling the molecule, we can predict its geometry, electronic structure, spectroscopic signatures, and sites of reactivity, thereby guiding experimental design and saving valuable resources.
Computational Methodology: A Self-Validating Protocol
To ensure the scientific integrity and reproducibility of the theoretical data, a robust and well-validated computational protocol is essential. The following methodology, based on established practices for similar aromatic systems, is recommended for the theoretical investigation of this compound.
Experimental Protocol: Geometry Optimization and Frequency Calculation
-
Initial Structure Generation: A 3D model of this compound is constructed using molecular building software (e.g., Avogadro, GaussView).
-
Computational Level of Theory: The geometry is optimized using Density Functional Theory (DFT) with the B3LYP hybrid functional and the 6-311++G(d,p) basis set.[4] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Optimization Algorithm: A quasi-Newton-Raphson algorithm is employed to locate the minimum energy conformation of the molecule.
-
Convergence Criteria: The optimization is considered complete when the forces on the atoms and the energy difference between successive steps fall below predefined thresholds.
-
Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also yields the predicted infrared (IR) spectrum.
This protocol establishes a self-validating system, as the absence of imaginary frequencies in the vibrational analysis confirms the stability of the optimized geometry.
Caption: Computational workflow for theoretical studies.
Electronic Properties: Unveiling the Molecular Landscape
The electronic properties of this compound are key to understanding its reactivity and potential as a building block in various applications.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.[1][2] The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.[2]
For this compound, the electron-withdrawing nature of the bromine and chlorine atoms is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted naphthalene. However, the lone pairs on the halogens can participate in π-conjugation, which may raise the HOMO energy. The precise balance of these effects determines the final orbital energies.
| Property | Predicted Value (eV) | Significance |
| HOMO Energy | ~ -6.5 to -7.0 | Electron-donating ability |
| LUMO Energy | ~ -1.5 to -2.0 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.5 | Chemical reactivity and kinetic stability |
Note: These are estimated values based on typical DFT calculations for similar halogenated aromatic compounds. Actual calculated values may vary depending on the specific level of theory and basis set used.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution on the molecule's surface. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the regions around the electronegative bromine and chlorine atoms are expected to be electron-rich (negative potential), while the hydrogen atoms and the aromatic rings will exhibit a more positive potential. This information is invaluable for predicting the sites of non-covalent interactions and electrophilic or nucleophilic attack.
Caption: Relationship between electronic properties.
Spectroscopic Analysis: Predicting Molecular Fingerprints
Theoretical calculations can predict various spectroscopic properties, providing a powerful tool for compound identification and characterization.[6][7][8][9][10]
Infrared (IR) Spectroscopy
The calculated vibrational frequencies can be directly compared to experimental IR spectra. The characteristic C-H, C-C, C-Br, and C-Cl stretching and bending vibrations can be assigned, aiding in the structural confirmation of synthesized this compound. DFT calculations are known to provide reliable predictions of vibrational spectra.[6]
UV-Visible Spectroscopy
Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of molecules.[1] The calculations provide information about the energies of electronic transitions and their corresponding oscillator strengths. For this compound, the π-π* transitions of the naphthalene core will be the dominant features in the UV-Vis spectrum. The halogen substituents may cause a slight red-shift (bathochromic shift) of the absorption maxima compared to naphthalene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Gauge-Including Atomic Orbital (GIAO) calculations can be used to predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to experimental data, can be instrumental in the unambiguous assignment of all proton and carbon signals in the molecule, which is particularly useful for substituted isomers.
Chemical Reactivity: Predicting Reaction Pathways
Quantum chemical descriptors derived from the electronic structure calculations can provide valuable insights into the chemical reactivity of this compound.[3]
Global Reactivity Descriptors
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's overall reactivity.
| Descriptor | Formula | Significance |
| Electronegativity (χ) | χ = -(E_HOMO + E_LUMO) / 2 | Tendency to attract electrons |
| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution |
| Global Softness (S) | S = 1 / (2η) | A measure of reactivity; higher softness indicates higher reactivity |
Local Reactivity Descriptors (Fukui Functions)
While global descriptors describe the overall reactivity, local reactivity descriptors, such as the Fukui functions, can pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. These analyses are crucial for predicting the regioselectivity of chemical reactions involving this compound.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the in-depth study of this compound. By employing robust computational methodologies, researchers can gain profound insights into the electronic structure, spectroscopic properties, and chemical reactivity of this important molecule. The predictive power of these theoretical studies can significantly accelerate the design and development of novel materials and pharmaceuticals based on the this compound scaffold. The integration of theoretical calculations with experimental work will undoubtedly lead to a deeper understanding and broader application of this versatile chemical entity.
References
- (PDF) DFT study on geometries, electronic structures and electronic absorption of Naphthalene - ResearchGate.
- Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF - Journal of Applied Organometallic Chemistry.
- (PDF) Computational Investigation of the Electronic Properties of a Benzohydrazide-Naphthalene Derivative Using DFT - ResearchGate.
- The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122 - NIH.
- Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units - MDPI.
- Density functional theory study on the electron spectra of naphthalene and azulene vapours - UBC Chemistry | - The University of British Columbia.
- Chemical Reactivity as Described by Quantum Chemical Methods - MDPI.
- Aromaticity indices, electronic structural properties, and fuzzy atomic space investigations of naphthalene and its aza-derivatives - NIH.
- 2-Bromo-7-chloronaphthalene | C10H6BrCl | CID 51358509 - PubChem - NIH.
- 1-Bromo-6-chloronaphthalene | C10H6BrCl | CID 118819161 - PubChem.
- 2-Bromo-1-chloronaphthalene | C10H6BrCl | CID 14402083 - PubChem.
- (Spectroscopic Methods of Analysis).
- Ch. 6: Introduction to Spectroscopic methods.
- Study of the spectroscopic properties and deprotonation of 6-bromo-2-naphthoic acid.
- The Essentials of Analytical Spectroscopy: Theory and Applications.
- Spectroscopic Techniques - SciSpace.
Sources
- 1. researchgate.net [researchgate.net]
- 2. jaoc.samipubco.com [jaoc.samipubco.com]
- 3. mdpi.com [mdpi.com]
- 4. Aromaticity indices, electronic structural properties, and fuzzy atomic space investigations of naphthalene and its aza-derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. web.iyte.edu.tr [web.iyte.edu.tr]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. scispace.com [scispace.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-Bromo-6-chloronaphthalene
Abstract
This comprehensive guide details a robust and reliable synthetic pathway for producing 2-Bromo-6-chloronaphthalene, a valuable halogenated aromatic building block for advanced intermediates in pharmaceutical and materials science research. The core of this synthesis is a multi-step sequence beginning from 6-chloro-2-naphthylamine, leveraging a classic Sandmeyer reaction to introduce the bromine substituent with high regioselectivity. This document provides an in-depth examination of the reaction mechanisms, detailed, step-by-step laboratory protocols, and critical insights into process optimization and troubleshooting. The causality behind experimental choices, such as reagent selection and temperature control, is thoroughly explained to ensure both reproducibility and a deep understanding of the underlying chemistry.
Introduction and Synthetic Strategy
This compound is a disubstituted naphthalene derivative whose specific substitution pattern makes it a key precursor for complex molecular architectures. Its synthesis requires a carefully planned strategy to control the position of both the chloro and bromo groups. Direct halogenation of naphthalene is generally unsuitable for achieving this specific 2,6-substitution pattern due to the formation of isomeric mixtures[1][2].
The most logical and controllable approach involves the sequential introduction of the required functional groups onto the naphthalene core. The strategy detailed herein utilizes the versatile Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a halide via a diazonium salt intermediate[3][4]. This method offers excellent yields and regiochemical control.
The overall synthetic pathway proceeds in two primary stages:
-
Diazotization: The conversion of the commercially available or synthesized 6-chloro-2-naphthylamine into a stable 6-chloro-naphthalene-2-diazonium salt.
-
Sandmeyer Bromination: The copper(I) bromide-mediated replacement of the diazonium group with a bromine atom, yielding the target molecule, this compound.
This two-step sequence, starting from the key amine intermediate, is illustrated below.
Figure 1: Overall synthetic workflow for this compound.
Mechanistic Insights: The "Why" Behind the Chemistry
A thorough understanding of the reaction mechanisms is critical for successful synthesis and troubleshooting. The two core transformations rely on well-established principles of organic chemistry.
Diazotization
The conversion of a primary aromatic amine to a diazonium salt is a fundamental reaction known as diazotization[5]. The process is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, in this case, hydrobromic acid (HBr).
Causality of Experimental Choices:
-
Low Temperature (0–5 °C): Aromatic diazonium salts are thermally unstable. Running the reaction at low temperatures is crucial to prevent premature decomposition of the diazonium salt, which would lead to the formation of phenolic byproducts and a significant reduction in yield[6][7].
-
Strong Acid (HBr): The acid serves two purposes: it generates the active diazotizing agent, nitrous acid, and it protonates the starting amine, making it soluble and preventing unwanted side reactions like azo-coupling between the unreacted amine and the newly formed diazonium salt. Using HBr also provides the bromide counter-ion for the subsequent Sandmeyer step.
The Sandmeyer Reaction
The Sandmeyer reaction provides a pathway to substitute the diazonium group with a variety of nucleophiles, including halides. The reaction is catalyzed by copper(I) salts and proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism[3][4].
The key steps are:
-
Single-Electron Transfer (SET): A single electron is transferred from the copper(I) catalyst (CuBr) to the diazonium salt.
-
Dediazoniation: This transfer induces the loss of a stable dinitrogen (N₂) molecule, generating an aryl radical.
-
Halogen Transfer: The aryl radical abstracts a bromine atom from the now copper(II) species (CuBr₂), forming the final product, this compound, and regenerating the copper(I) catalyst.
The detection of biaryl byproducts in similar reactions supports this radical-based mechanism[3].
Figure 2: Simplified mechanism of the Sandmeyer bromination.
Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Aryl diazonium salts can be explosive when isolated and dry; they should always be kept in a cold aqueous solution and used immediately.
Protocol 1: Diazotization of 6-Chloro-2-naphthylamine
This protocol details the formation of the 6-chloro-naphthalene-2-diazonium bromide solution.
Materials & Equipment:
| Reagent/Equipment | Specification |
|---|---|
| 6-Chloro-2-naphthylamine | 98% Purity |
| Hydrobromic Acid (HBr) | 48% aqueous solution |
| Sodium Nitrite (NaNO₂) | ACS Grade or higher |
| Sulfamic Acid | ACS Grade |
| Deionized Water | |
| 250 mL Three-neck flask | |
| Magnetic stirrer & stir bar | |
| Thermometer | |
| Ice-water bath |
| Dropping funnel | |
Procedure:
-
Amine Solution Preparation: In the 250 mL three-neck flask, combine 6-chloro-2-naphthylamine (10.0 g, 56.3 mmol) and a 48% aqueous solution of hydrobromic acid (40 mL).
-
Cooling: Place the flask in an ice-water bath and begin vigorous stirring. Cool the mixture to a stable internal temperature between 0 °C and 5 °C. The amine salt may precipitate, forming a slurry.
-
Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (4.2 g, 60.8 mmol, 1.08 eq) in deionized water (15 mL).
-
Diazotization: Add the sodium nitrite solution dropwise to the cold, stirred amine slurry over a period of 20-30 minutes. Use the dropping funnel for controlled addition. Crucial: Maintain the internal temperature below 5 °C throughout the addition. A transient dark color may be observed, but the final solution should be clear to pale yellow.
-
Reaction Completion: After the addition is complete, continue stirring the solution in the ice bath for an additional 20 minutes to ensure the reaction goes to completion.
-
Nitrite Quench (Optional but Recommended): Test for excess nitrous acid by placing a drop of the reaction mixture onto starch-iodide paper; an immediate blue-black color indicates excess HNO₂. If present, add small portions of solid sulfamic acid until the test is negative.
-
Immediate Use: The resulting cold diazonium salt solution is unstable and should be used immediately in the subsequent Sandmeyer reaction. Do not attempt to isolate the salt.
Protocol 2: Sandmeyer Bromination
This protocol describes the conversion of the diazonium salt solution into the final product.
Materials & Equipment:
| Reagent/Equipment | Specification |
|---|---|
| Copper(I) Bromide (CuBr) | 98% Purity |
| Hydrobromic Acid (HBr) | 48% aqueous solution |
| Diethyl Ether or Dichloromethane | Reagent Grade |
| Saturated Sodium Bicarbonate | |
| Anhydrous Magnesium Sulfate | |
| 500 mL Beaker or Flask | |
| Heating Mantle | |
| Separatory Funnel |
| Rotary Evaporator | |
Procedure:
-
Catalyst Preparation: In a 500 mL beaker, dissolve copper(I) bromide (9.7 g, 67.6 mmol, 1.2 eq) in 48% hydrobromic acid (20 mL). Gently warm the mixture to ~50-60 °C to facilitate dissolution, then cool it back down to room temperature.
-
Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution from Protocol 1 to the stirred CuBr solution. Caution: This addition results in vigorous evolution of nitrogen gas. Control the rate of addition to manage the effervescence.
-
Heating: Once the addition is complete and the initial vigorous gas evolution has subsided, gently warm the reaction mixture to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Work-up & Extraction:
-
Cool the reaction mixture to room temperature. A dark, oily solid, which is the crude product, should be present.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash sequentially with deionized water (100 mL) and saturated sodium bicarbonate solution (100 mL) to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel (eluting with hexanes or a hexanes/ethyl acetate gradient) to yield pure this compound as a solid.
Data Summary and Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
Expected Product Characteristics:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₆BrCl | [8] |
| Molecular Weight | 241.51 g/mol | [8][9] |
| Appearance | Off-white to pale yellow solid | - |
| Purity (Typical) | >98% after purification | [8] |
| Theoretical Yield | 13.6 g (from 10.0 g starting amine) | - |
| Expected Yield | 70-85% | - |
Analytical Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 7.5-8.0 ppm), consistent with the 2,6-disubstituted naphthalene structure.
-
¹³C NMR: The carbon NMR will show 10 distinct signals for the aromatic carbons.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1) and one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1), with the molecular ion peaks (M⁺) centered around m/z 240, 242, and 244.
Troubleshooting and Process Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Diazotization | Temperature too high, causing decomposition. Insufficient acid. | Strictly maintain temperature at 0-5 °C. Ensure at least 2 equivalents of strong acid are used relative to the amine. |
| Formation of Dark, Tarry Byproducts | Premature decomposition of diazonium salt. Side reactions (azo-coupling). | Ensure the diazonium salt solution is used immediately after preparation. Ensure the amine is fully protonated with sufficient acid before diazotization. |
| Incomplete Sandmeyer Reaction | Insufficient CuBr catalyst. Diazonium salt did not fully decompose. | Use at least a stoichiometric amount of CuBr. Ensure the mixture is warmed after the initial reaction to drive it to completion. |
| Difficult Purification | Presence of phenolic byproducts (e.g., 6-chloro-2-naphthol). | A base wash (e.g., dilute NaOH) during the work-up can help remove acidic phenolic impurities. Ensure the diazotization temperature was kept low to minimize their formation. |
Conclusion
The synthesis of this compound can be reliably achieved through a two-step diazotization and Sandmeyer bromination sequence starting from 6-chloro-2-naphthylamine. By carefully controlling key parameters, particularly the low temperature required for the formation and handling of the intermediate diazonium salt, this protocol provides a high-yield and high-purity route to this important synthetic building block. The mechanistic principles discussed herein offer researchers the necessary foundation for adapting this methodology to other substituted naphthalene systems.
References
- US6121500A - Production of 6-bromo-2-naphthol and derivatives.
- STUDIES IN 2-NAPHTHOL DERIV
- 2-bromonaphthalene from naphthalene. Sciencemadness.org Forum.
- 2-bromonaphthalene. Organic Syntheses Procedure.
- 6-bromo-2-naphthol. Organic Syntheses Procedure.
- 6-Bromo-2-naphthalenol. CymitQuimica Product Page.
- Sandmeyer reaction. Wikipedia.
- This compound. ChemScene Product Page.
- 1,4-aminonaphthol hydrochloride. Organic Syntheses Procedure.
- WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene.
- CN101704758A - Method for preparing 2-naphthylamine.
- Diazotis
- CN101870636B - Preparation method of 2-bromo-6-fluoronaphthalene.
- Sandmeyer Reaction. Organic Chemistry Portal.
- CN103214358A - Synthetic method of 6-hydroxy-2-naphthaldehyde.
- This compound. Synchem Product Page.
- Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. ORCA - Cardiff University.
- A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry. Asian Journal of Research in Chemistry.
- US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
- Sandmeyer reaction. L.S.College, Muzaffarpur.
- 4-nitro-1-naphthylamine. Organic Syntheses Procedure.
- Introduction. Asian Journal of Research in Chemistry.
- Reactions of Diazonium Salts. Chemistry LibreTexts.
- 6-Chloro-2-naphthalenol. PubChem - NIH.
- Aliphatic Amines Unlocked for Selective Transformations through Diazotiz
- 2-Bromo-6-methoxynaphthalene. PubChem - NIH.
- US8088960B2 - Process for the production of substituted bromobenzenes.
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
- Prepar
- Disazo Disperse Dyes Derived from 2-chloro-4-methylaniline and 3-aminophenol and Their Application on Nylon 6 Fabric Using Pressure Dyeing Method. Science Alert.
- CN101704758B - Method for preparing 2-naphthylamine.
- Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene.
- 1-Bromo-6-chloronaphthalene. PubChem - NIH.
- 2-Bromo-1-chloronaphthalene 97%. AChemBlock Product Page.
Sources
- 1. Sciencemadness Discussion Board - 2-bromonaphthalene from naphthalene - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Diazotisation [organic-chemistry.org]
- 6. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 7. US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]
- 8. chemscene.com [chemscene.com]
- 9. synchem.de [synchem.de]
Application Notes and Protocols: Suzuki Coupling Reactions with 2-Bromo-6-chloronaphthalene
A Guide for Selective C-C Bond Formation in Pharmaceutical and Materials Science Synthesis
Authored by: Senior Application Scientist, Gemini Division
Abstract
The naphthalene scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in FDA-approved drugs and advanced organic materials.[1][2] 2-Bromo-6-chloronaphthalene represents a versatile and economically attractive building block for the synthesis of complex arylnaphthalene derivatives. This guide provides a detailed exploration of the Suzuki-Miyaura cross-coupling reaction using this substrate, with a special focus on achieving high chemoselectivity. We offer in-depth mechanistic insights, field-proven experimental protocols for selective mono-arylation at the C-Br position, and guidance for potential subsequent couplings at the C-Cl position. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful transformation for the synthesis of novel compounds.
Introduction: The Strategic Value of this compound
The strategic functionalization of aromatic cores is a cornerstone of modern drug discovery.[1] Naphthalene-based molecules such as naproxen, propranolol, and bedaquiline have demonstrated a wide spectrum of biological activities.[1] this compound is a particularly valuable starting material due to the differential reactivity of its two halogen substituents. The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in standard palladium-catalyzed cross-coupling reactions.[3] This inherent reactivity difference allows for a stepwise, selective functionalization, enabling the synthesis of complex, non-symmetrical 2,6-disubstituted naphthalenes—a motif of high interest in pharmaceutical research.[4]
The Suzuki-Miyaura coupling is the preeminent method for this transformation due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[5][6]
The Principle of Chemoselectivity: C-Br vs. C-Cl Reactivity
The success of a selective Suzuki coupling on this compound hinges on exploiting the kinetic differences in the oxidative addition step of the catalytic cycle. The C-X bond cleavage is typically the rate-determining step, and the bond dissociation energy decreases in the order C-Cl > C-Br > C-I.
Consequently, a Pd(0) catalyst will preferentially undergo oxidative addition into the weaker C-Br bond, leaving the C-Cl bond intact under appropriately controlled conditions.[3]
-
Standard Conditions for C-Br Coupling: Traditional palladium catalysts like Pd(PPh₃)₄ or catalyst systems formed from a palladium precursor (e.g., Pd(OAc)₂) and a standard phosphine ligand (e.g., PPh₃) are generally sufficient to activate the C-Br bond without affecting the C-Cl bond.[3]
-
Forcing Conditions for C-Cl Coupling: Activating the stronger C-Cl bond requires more specialized and highly active catalytic systems. This is typically achieved by using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, tBu₃P) or N-heterocyclic carbenes (NHCs).[5][7][8] These ligands promote the oxidative addition step, allowing for the coupling of less reactive aryl chlorides.[8][9]
This differential reactivity provides a synthetic "handle" to first introduce a substituent at the 2-position and subsequently perform a different coupling reaction at the 6-position.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[10] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This is the step where chemoselectivity is determined.
-
Transmetalation: A base activates the organoboron reagent (e.g., a boronic acid) to form a boronate species.[6][11] This species then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10][12]
Sources
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arylnaphthalene lactone analogues: synthesis and development as excellent biological candidates for future drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6'-substituted naphthalene-2-carboxylic acid analogs, a new class of retinoic acid receptor subtype-specific ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Note: Chemoselective Heck Reaction Protocol for 2-Bromo-6-chloronaphthalene
Introduction and Principle
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes using a palladium catalyst.[1][2] This reaction has seen extensive application in the synthesis of complex organic molecules, natural products, and pharmaceuticals.[3] A significant challenge in synthetic chemistry arises when a substrate contains multiple, yet chemically distinct, reactive sites. The molecule 2-Bromo-6-chloronaphthalene presents such a challenge, featuring two different halogen atoms on an aromatic scaffold.
This application note provides a detailed protocol for the chemoselective Heck reaction of this compound. The strategy hinges on the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds towards palladium catalysts. The oxidative addition of a Pd(0) catalyst into the C-Br bond is significantly faster than into the more robust C-Cl bond. This kinetic difference allows for the selective formation of a vinylated product at the 2-position, leaving the chloro-substituent at the 6-position untouched and available for subsequent orthogonal transformations. This protocol is optimized for coupling with electron-deficient alkenes, such as acrylates, which are ideal partners in this transformation.[2]
Catalytic Cycle and Selectivity Mechanism
The Mizoroki-Heck reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[2][4] The key to the chemoselectivity in this protocol is the initial Oxidative Addition step.
-
Oxidative Addition: The active Pd(0) catalyst selectively inserts into the weaker C-Br bond of this compound to form a Pd(II)-aryl intermediate.
-
Alkene Coordination & Migratory Insertion: The alkene partner coordinates to the palladium center, followed by a syn-migratory insertion of the aryl group onto the alkene.[5]
-
β-Hydride Elimination: A hydrogen atom from the alkyl-palladium intermediate is eliminated, forming the C=C double bond of the product and a hydridopalladium(II) species. This step generally proceeds to give the more thermodynamically stable trans (E) isomer.[6]
-
Reductive Elimination & Catalyst Regeneration: The base present in the reaction mixture neutralizes the generated hydrohalic acid (HBr), regenerating the Pd(0) catalyst to re-enter the cycle.[2]
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Practical Intermolecular Hydroarylation of Terminal Alkenes via Reductive Heck Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck Reaction [organic-chemistry.org]
Selective Sonogashira Coupling of 2-Bromo-6-chloronaphthalene: An Application Note and Protocol for Advanced Synthesis
Introduction: Strategic Alkynylation of the Naphthalene Scaffold
The naphthalene framework is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics, including the anti-inflammatory drug Naproxen and the antifungal agent Naftifine.[1] Its rigid, lipophilic structure provides an excellent platform for the spatial orientation of pharmacophoric groups. The introduction of an alkynyl moiety onto this scaffold via the Sonogashira coupling offers a powerful strategy for drug development professionals. Alkynes are not merely rigid linkers; their unique linear geometry and electron-rich triple bond can lead to enhanced binding affinity, improved metabolic stability, and provide a versatile handle for further elaboration through "click chemistry" or other transformations.[2][3]
This application note provides a detailed, field-proven protocol for the chemoselective Sonogashira coupling of 2-bromo-6-chloronaphthalene. This dihalogenated substrate presents an opportunity for selective functionalization, enabling the synthesis of 2-alkynyl-6-chloronaphthalene derivatives. The remaining chloro-substituent can be retained for subsequent orthogonal cross-coupling reactions, allowing for the creation of diverse and complex molecular architectures essential for modern drug discovery programs.
Key Reaction Principle: Leveraging Halogen Reactivity Differentials
The success of this selective protocol hinges on the well-established reactivity difference among aryl halides in palladium-catalyzed cross-coupling reactions. The oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step in the catalytic cycle. The C-Br bond is significantly more susceptible to this oxidative addition than the more robust C-Cl bond.[4] The generally accepted order of reactivity is C-I > C-Br > C-OTf >> C-Cl.[4]
By carefully controlling the reaction conditions—specifically temperature and reaction time—we can exploit this kinetic difference to ensure the Sonogashira coupling occurs exclusively at the more reactive C-2 bromine position, leaving the C-6 chlorine untouched. This chemoselectivity is the cornerstone of this protocol, providing a clean and efficient route to the desired mono-alkynylated product.
Dual Catalytic Cycles: The Mechanism of Sonogashira Coupling
The Sonogashira reaction proceeds through two interconnected, yet independent, catalytic cycles operating in concert: a palladium cycle and a copper cycle.[5] This dual-catalyst system allows the reaction to proceed under mild conditions.[6]
-
The Palladium Cycle: The primary role of the palladium catalyst is to bring the aryl halide and the alkyne together. The cycle begins with the oxidative addition of this compound to a Pd(0) species, forming a Pd(II) intermediate.
-
The Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate.[7] This step increases the nucleophilicity of the alkyne.
-
Transmetalation and Reductive Elimination: The key step linking the two cycles is transmetalation, where the acetylide group is transferred from the copper to the palladium center. The resulting diorganopalladium(II) complex then undergoes reductive elimination to form the new C(sp²)-C(sp) bond of the product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[7]
Experimental Protocol
This protocol is adapted from established methodologies for the Sonogashira coupling of sterically hindered and dihalogenated aryl bromides.[4][8]
Materials:
-
This compound (1.0 equiv.)
-
Terminal Alkyne (1.1 - 1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-3 mol%)
-
Copper(I) iodide [CuI] (4-5 mol%)
-
Degassed solvent: A mixture of Triethylamine (Et₃N) and Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (e.g., 1:2 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite®
-
Standard laboratory glassware (Schlenk tube or sealed vial), magnetic stirrer, heating plate/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).
-
Inert Atmosphere: Seal the tube, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., 0.1-0.2 M concentration with respect to the aryl halide) via syringe. Follow this with the addition of the terminal alkyne (1.1 equiv.).
-
Reaction Execution: Stir the reaction mixture at a controlled temperature. Start at room temperature and gently heat to 50-70 °C if necessary. The optimal temperature will depend on the specific alkyne used.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours. Avoid prolonged heating to minimize potential side reactions, such as coupling at the chloride position or Glaser homocoupling of the alkyne.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Filtration: Filter the diluted mixture through a pad of Celite® to remove the catalyst residues and inorganic salts. Wash the pad with additional solvent.[4][8]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., gradients of hexane/ethyl acetate) to afford the pure 2-alkynyl-6-chloronaphthalene derivative.
Data Presentation: Expected Reagents and Conditions
The following table summarizes typical reaction parameters for the selective Sonogashira coupling of this compound. Yields are estimates and will vary based on the specific alkyne and precise conditions used.
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Est. Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 50 | 6-12 | 75-90 |
| 2 | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 60 | 4-8 | 70-85 |
| 3 | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | Et₃N/DMF (1:1) | 70 | 4-10 | 70-88 |
Safety Precautions
-
Catalysts and Ligands: Palladium catalysts and phosphine ligands are toxic and should be handled with care in a well-ventilated fume hood.
-
Solvents: Organic solvents such as THF, DMF, and triethylamine are flammable and should be kept away from ignition sources.
-
Inert Atmosphere: The catalysts can be sensitive to air and moisture. Carrying out the reaction under an inert atmosphere is crucial for reproducibility and high yields.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion and Outlook
This application note provides a robust and reliable protocol for the selective mono-alkynylation of this compound. The chemoselectivity demonstrated is a powerful tool for synthetic and medicinal chemists, allowing for the creation of valuable 2-alkynyl-6-chloronaphthalene intermediates. The retained chlorine atom at the C-6 position serves as a latent functional group for subsequent diversification, enabling access to a wide array of complex, naphthalene-based molecules for evaluation in drug discovery and materials science applications.
References
- NROChemistry. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Huang, J. et al. (2025). Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications. European Journal of Medicinal Chemistry. [Link]
- Singh, S. K. et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Various Authors. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Selective Buchwald-Hartwig Amination of 2-Bromo-6-chloronaphthalene
Introduction and Strategic Overview
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[2] A significant challenge in complex molecule synthesis arises when a substrate contains multiple, differentially reactive halide leaving groups.
This application note provides a detailed guide for the chemoselective mono-amination of 2-bromo-6-chloronaphthalene. The primary objective is to leverage the inherent reactivity differences between aryl bromides and aryl chlorides to selectively form the C-N bond at the C-Br position, leaving the C-Cl bond intact for subsequent functionalization. This strategy offers a modular approach to building complex, asymmetrically substituted naphthalene derivatives. We will delve into the mechanistic rationale, provide a field-tested experimental protocol, and offer insights into troubleshooting and optimization.
The Principle of Chemoselectivity: Exploiting Halogen Reactivity
The success of this selective transformation hinges on the kinetics of the rate-determining step in the Buchwald-Hartwig catalytic cycle: the oxidative addition of the aryl halide to the Pd(0) catalyst.[3] The general order of reactivity for aryl halides in this step is:
Ar-I > Ar-Br > Ar-OTf > Ar-Cl [4]
The C-Br bond is significantly more susceptible to oxidative addition than the stronger, less polarized C-Cl bond. By carefully selecting the catalyst system and reaction conditions—specifically, a highly active ligand paired with moderate temperature—we can operate within a thermodynamic window where the activation energy for C-Br cleavage is readily overcome, while the barrier for C-Cl cleavage remains prohibitively high. The choice of a bulky, electron-rich phosphine ligand is critical, as it accelerates the oxidative addition and subsequent reductive elimination steps, allowing the reaction to proceed efficiently at temperatures low enough to preserve the C-Cl bond.[5]
Logical Workflow for Selective Amination
Below is a conceptual workflow illustrating the key stages of the process, from reagent selection to final product isolation.
Caption: High-level experimental workflow for selective amination.
Optimizing Reaction Components: A Rationale-Driven Approach
The choice of each component is critical for achieving high yield and selectivity. Do not treat a protocol as a simple recipe; understand the function of each reagent.
-
Palladium Precatalyst: While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) state, which can be inconsistent.[4] For improved reliability and activity, especially with challenging substrates, the use of palladium pre-catalysts is highly recommended. Pre-catalysts like BrettPhos Pd G4 or XPhos Pd G3 are air-stable and efficiently generate the active LPd(0) species upon exposure to the base.[6]
-
Ligand Selection: This is arguably the most important factor for success. For coupling aryl bromides in the presence of chlorides, bulky, electron-rich dialkylbiaryl monophosphine ligands are the state-of-the-art.[1][5]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): An excellent general-purpose ligand that promotes high catalytic turnover rates.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often provides superior results for sterically hindered amines or substrates.
-
Rationale: These ligands possess the steric bulk to promote reductive elimination and the electron-donating character to facilitate the oxidative addition of the C-Br bond.[5] Their structure helps stabilize the monoligated Pd(0) species, which is believed to be the active catalyst.[3]
-
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex, which is a key step preceding reductive elimination.[7]
-
Sodium tert-butoxide (NaOtBu): The most common and highly effective choice. It is a strong base with low nucleophilicity. However, it can be sensitive to certain functional groups (e.g., esters).[8]
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): Milder bases that can be used for substrates with base-sensitive functionalities.[4] These often require higher temperatures or longer reaction times.
-
-
Solvent: Anhydrous, aprotic solvents are essential to prevent catalyst deactivation.
-
Toluene or Dioxane: These are the most frequently used solvents. They have good solvating properties for the organic and organometallic species involved and are relatively inert. Toluene is often preferred as it can help precipitate iodide salts if aryl iodides are used, mitigating catalyst inhibition, a principle that underscores the importance of solvent choice.[6][8]
-
Detailed Experimental Protocol
This protocol describes the selective amination of this compound with morpholine as a representative secondary amine.
Safety Information:
-
Work in a well-ventilated fume hood.
-
Palladium compounds are toxic and should be handled with care.
-
Sodium tert-butoxide is corrosive and moisture-sensitive.
-
Anhydrous solvents can be flammable.
-
The reaction must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst and ligand.
Reagents & Equipment
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Oven-dried reaction vial with a PTFE-lined screw cap and magnetic stir bar
-
Standard Schlenk line or glovebox equipment
Step-by-Step Procedure
-
Preparation: In a glovebox or on a Schlenk line, add this compound, XPhos Pd G3 precatalyst, and sodium tert-butoxide to the oven-dried reaction vial containing a stir bar.
-
Reagent Addition: Seal the vial with the screw cap. Remove from the glovebox (if used) and add the anhydrous toluene via syringe, followed by the morpholine.
-
Inert Atmosphere: If not using a glovebox, the vial should be evacuated and backfilled with argon or nitrogen three times after adding the solid reagents and before adding the solvent and liquid amine.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously. The mixture will typically turn dark brown.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 12-24 hours. Check for the disappearance of the starting aryl bromide.
-
Workup: Once the reaction is complete, allow the vial to cool to room temperature. Quench the reaction by carefully adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-(6-chloronaphthalen-2-yl)morpholine.
Summary of Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | This compound | Substrate with differential halide reactivity. |
| Amine | 1.2 equivalents | Slight excess ensures complete consumption of the limiting reagent. |
| Pd Precatalyst | XPhos Pd G3 (1-2 mol%) | Air-stable, reliable source of active LPd(0).[4] |
| Ligand | XPhos (part of precatalyst) | Bulky, electron-rich ligand to enable C-Br activation at moderate temp.[5] |
| Base | NaOtBu (1.4 equivalents) | Strong, non-nucleophilic base to facilitate the catalytic cycle.[7] |
| Solvent | Anhydrous Toluene | Aprotic, non-interfering solvent. |
| Temperature | 100 °C | Sufficient to activate C-Br bond without significant C-Cl activation. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects Pd(0) and phosphine ligand from oxidative degradation. |
The Catalytic Cycle: A Mechanistic Examination
Understanding the catalytic cycle is essential for rational optimization and troubleshooting. The process involves the palladium center cycling between its 0 and +2 oxidation states.
Caption: The Buchwald-Hartwig amination catalytic cycle.
-
Catalyst Activation: The Pd(II) pre-catalyst is reduced in situ by the amine or activated by the base to form the catalytically active L-Pd(0) species.
-
Selective Oxidative Addition: The L-Pd(0) complex selectively inserts into the weaker C-Br bond of this compound. This is the chemoselectivity-determining step. The C-Cl bond remains untouched.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, displacing the bromide anion. The base then removes a proton from the coordinated amine to form a palladium-amido complex.[8][9]
-
Reductive Elimination: The final step is the reductive elimination of the N-arylated product from the palladium-amido complex. This step forms the desired C-N bond and regenerates the L-Pd(0) catalyst, allowing the cycle to continue.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Impure or wet reagents/solvent.3. Insufficiently strong base or poor base quality.4. Reaction temperature too low. | 1. Ensure a strictly inert atmosphere; use fresh catalyst/ligand.2. Use freshly distilled/anhydrous solvents and pure reagents.3. Use fresh, high-purity NaOtBu; consider a stronger base if using carbonates.4. Incrementally increase the temperature (e.g., to 110 °C), but monitor for selectivity loss. |
| Loss of Selectivity (Formation of Diamine) | 1. Reaction temperature is too high.2. Reaction time is excessively long.3. Catalyst system is too reactive. | 1. Lower the reaction temperature. The goal is to find the minimum temperature for efficient C-Br activation.2. Stop the reaction as soon as the starting material is consumed.3. Screen different ligands. A slightly less electron-rich ligand might temper reactivity. |
| Side Product Formation (Hydrodehalogenation) | 1. Presence of water in the reaction.2. β-hydride elimination from certain amines. | 1. Ensure all reagents and solvents are scrupulously dry.2. This is less common with secondary amines but can occur with primary amines. Using a bulkier ligand can accelerate reductive elimination over this side reaction.[2] |
References
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Wikipedia. (n.d.).
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- Reddit r/chemistry. (2018).
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. (General reference, URL not directly available from search results but is a key review in the field).
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (General reference, URL not directly available from search results but is a key review in the field).
- Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]
- Vechý, T., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
- Newman, S. G., & Lautens, M. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 132(33), 11416–11417.
- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917. [Link]
- Organic Syntheses. (2024).
- The Organic Chemist. (2025).
- ResearchGate. (n.d.).
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
The Strategic Utility of 2-Bromo-6-chloronaphthalene in Advanced OLED Material Synthesis: Application Notes and Protocols
Introduction: A Versatile Building Block for Next-Generation Displays
Organic Light-Emitting Diodes (OLEDs) represent the pinnacle of display and lighting technology, offering unparalleled contrast, color fidelity, and form factor flexibility. The performance of these devices is intrinsically linked to the molecular architecture of the organic semiconductor materials employed within their emissive and charge-transport layers. The strategic design and synthesis of these materials are therefore of paramount importance. 2-Bromo-6-chloronaphthalene has emerged as a highly valuable and versatile precursor in the synthesis of a variety of organic molecules for high-performance OLEDs. Its naphthalene core provides a rigid, planar structure conducive to efficient charge transport, a critical characteristic for materials in both Hole Transport Layers (HTLs) and Electron Transport Layers (ETLs). The presence of two different halogen atoms at the 2 and 6 positions offers a unique opportunity for selective, sequential functionalization through palladium-catalyzed cross-coupling reactions, enabling the construction of complex, asymmetric molecular architectures with precisely tailored optoelectronic properties.
This guide provides an in-depth exploration of the application of this compound in OLED material synthesis. It is intended for researchers, scientists, and professionals in the fields of organic electronics, materials science, and drug development, offering both the theoretical underpinnings and practical, field-proven protocols for the synthesis of key OLED material classes.
Core Principle: Chemoselective Functionalization via Palladium-Catalyzed Cross-Coupling
The synthetic utility of this compound lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted reactivity trend for aryl halides in the rate-determining oxidative addition step of the catalytic cycle is: Ar-I > Ar-Br > Ar-Cl >> Ar-F. This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds. The weaker C-Br bond is more readily cleaved by the palladium(0) catalyst than the stronger C-Cl bond, allowing for selective reaction at the bromine-substituted position under carefully controlled conditions. This chemoselectivity is the cornerstone of its use as a building block for complex OLED materials, enabling a stepwise approach to molecular construction.
Synthesis of Hole Transport Materials (HTMs): Building the Foundation for Efficient Charge Injection
Hole transport materials are crucial components of OLEDs, responsible for efficiently transporting positive charge carriers (holes) from the anode to the emissive layer. Triarylamine and carbazole moieties are commonly incorporated into HTMs due to their excellent hole-transporting capabilities. The naphthalene unit, introduced via this compound, can enhance the thermal and morphological stability of the resulting material. A patent for solar cell applications, which often utilize similar materials to OLEDs, describes the synthesis of a hole transporting material using a closely related precursor, 2-bromo-6-methoxynaphthalene, highlighting the utility of this scaffold.[1]
Protocol 1: Synthesis of a Naphthyl-Substituted Triarylamine via Selective Buchwald-Hartwig Amination
This protocol details the selective mono-amination at the more reactive C-Br bond of this compound with a diarylamine, a common core for HTMs.
Reaction Scheme:
Experimental Protocol:
-
Reagent Preparation: In a glovebox, to an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired diarylamine (e.g., diphenylamine, 1.1 eq.), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq.).
-
Catalyst System Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., a biarylphosphine ligand like XPhos, 2-4 mol%). The choice of ligand is critical for achieving high selectivity and yield.
-
Solvent Addition and Degassing: Add anhydrous, degassed toluene to the flask via syringe. The reaction mixture should be thoroughly degassed by three cycles of evacuating the flask and backfilling with an inert gas (e.g., argon or nitrogen).
-
Reaction Execution: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the mono-aminated product.
Causality Behind Experimental Choices:
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and facilitate the catalytic cycle.
-
Ligand: Bulky, electron-rich biarylphosphine ligands are often employed to promote the reductive elimination step and stabilize the active palladium catalyst, leading to higher yields and selectivity.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Therefore, the reaction must be carried out under an inert atmosphere.
Synthesis of Emissive and Host Materials: Tailoring the Optoelectronic Properties
The emissive layer is the heart of an OLED, where charge carriers recombine to produce light. The materials used in this layer can be either the light-emitting dopant or the host material that facilitates energy transfer to the dopant. The ability to introduce different functional groups at the 2 and 6 positions of the naphthalene core allows for the fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, as well as the emission color and efficiency of the resulting material.
Protocol 2: Sequential Functionalization via Suzuki-Miyaura and Buchwald-Hartwig Couplings
This protocol demonstrates the power of sequential cross-coupling to build a more complex, asymmetric molecule. The first step involves a selective Suzuki-Miyaura coupling at the C-Br position, followed by a Buchwald-Hartwig amination at the C-Cl position.
Workflow Diagram:
A workflow for sequential cross-coupling.
Step 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
Experimental Protocol:
-
Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).
-
Catalyst and Solvent Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%). Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v).
-
Reaction Execution: Purge the reaction vessel with an inert gas and heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After cooling, separate the organic layer and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield the 6-chloro-2-arylnaphthalene intermediate.
Step 2: Buchwald-Hartwig Amination at the C-Cl Position
Experimental Protocol:
-
Reagent and Catalyst Setup: In a glovebox, combine the 6-chloro-2-arylnaphthalene intermediate from Step 1 (1.0 eq.), the desired amine (e.g., carbazole, 1.2 eq.), a strong base (e.g., sodium tert-butoxide, 1.5 eq.), a palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a specialized ligand for C-Cl bond activation (e.g., a bulky biarylphosphine ligand like SPhos, 4-10 mol%).
-
Solvent and Reaction Conditions: Add anhydrous, degassed 1,4-dioxane or toluene. Heat the mixture to 100-120 °C for 18-36 hours under an inert atmosphere.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described in Protocol 1 to isolate the final, asymmetrically disubstituted naphthalene derivative.
Trustworthiness Through Self-Validation:
Each step of these protocols includes a monitoring phase (TLC or GC-MS) and a purification step (column chromatography). The successful isolation and characterization (e.g., by NMR spectroscopy and mass spectrometry) of the intermediate and final products at each stage provide a self-validating system, confirming the selectivity and efficiency of each reaction.
Data Presentation: Quantitative Comparison of Reaction Conditions
The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. The following table provides a summary of typical conditions for the selective functionalization of bromo-chloro arenes.
| Reaction Type | Halogen Reactivity | Typical Catalyst System | Typical Base | Typical Solvent |
| Suzuki-Miyaura | C-Br > C-Cl | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O |
| Buchwald-Hartwig | C-Br > C-Cl | Pd₂(dba)₃/Biarylphosphine Ligand (e.g., XPhos) | NaOtBu, K₃PO₄ | Toluene, Dioxane |
| Buchwald-Hartwig (C-Cl) | C-Cl | Pd(OAc)₂/Bulky Biarylphosphine Ligand (e.g., SPhos) | NaOtBu, Cs₂CO₃ | Toluene, Dioxane |
Conclusion and Future Outlook
This compound stands as a powerful and strategic building block for the synthesis of advanced OLED materials. Its key advantage lies in the predictable and controllable chemoselectivity of its two halogen atoms, enabling the rational design and synthesis of complex, asymmetric molecules with fine-tuned properties. The protocols outlined in this guide provide a robust starting point for researchers to explore the vast chemical space accessible from this versatile precursor. Future advancements in catalyst design, particularly in achieving even greater selectivity and efficiency for C-Cl bond activation, will further expand the utility of this compound in the development of next-generation OLEDs with enhanced performance and stability.
References
- KR20210106874A - Hole transporting materials for solar cells and solar cells comprising the same. ()
Sources
Application Notes and Protocols: 2-Bromo-6-chloronaphthalene as a Versatile Precursor for High-Performance Organic Semiconductors
Introduction: The Strategic Advantage of the Naphthalene Core in Organic Electronics
The pursuit of novel organic semiconductor materials with enhanced performance, stability, and processability is a cornerstone of next-generation electronics. Within the vast landscape of molecular building blocks, naphthalene-based structures have garnered significant attention. The inherent stability of the fused aromatic ring system, coupled with the ability to precisely tune its electronic properties through functionalization, makes naphthalene a highly attractive core for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
Naphthalene is a particularly advantageous building block due to its stable structure, affordability, and the ease with which it can be halogenated at the 2- and 6-positions.[1] This predictable substitution pattern provides a robust platform for the synthesis of well-defined, high-performance organic electronic materials. This application note focuses on the utility of a key intermediate, 2-bromo-6-chloronaphthalene , as a versatile precursor for the synthesis of a diverse range of organic semiconductors. We will explore its unique reactivity profile and provide detailed protocols for its application in cornerstone cross-coupling reactions, empowering researchers to unlock its potential in the development of advanced electronic materials.
Core Concepts: Exploiting the Differential Reactivity of C-Br and C-Cl Bonds
A key strategic advantage of this compound lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is inherently weaker and more susceptible to oxidative addition to a palladium(0) catalyst than the more robust carbon-chlorine (C-Cl) bond. This disparity in reactivity allows for the selective, stepwise functionalization of the naphthalene core.
This chemoselectivity is the foundation for building complex, asymmetric 2,6-disubstituted naphthalene derivatives. By carefully selecting the reaction conditions and catalyst systems, researchers can first target the C-Br bond for a cross-coupling reaction, leaving the C-Cl bond intact for a subsequent, different coupling reaction. This orthogonal approach opens the door to a vast array of molecular architectures with tailored electronic and photophysical properties.
Synthetic Protocols: A Gateway to Novel Naphthalene-Based Semiconductors
The following protocols provide detailed, step-by-step methodologies for the selective functionalization of this compound via two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of various aryl or heteroaryl groups at the 2-position, a critical step in extending the π-conjugation of the molecule.
Reaction Principle:
The reaction proceeds via a catalytic cycle involving the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
| Reagent | Purity | Supplier | Notes |
| This compound | >98% | Various | Starting material. |
| Arylboronic acid | >98% | Various | Coupling partner (1.2-1.5 equivalents). |
| Palladium(II) acetate (Pd(OAc)₂) | >98% | Various | Catalyst precursor (1-5 mol%). |
| Tricyclohexylphosphine (PCy₃) | >98% | Various | Ligand (2-10 mol%). |
| Potassium phosphate (K₃PO₄) | >98% | Various | Base (2-3 equivalents). |
| Toluene | Anhydrous | Various | Solvent. |
| Water | Degassed | In-house | Co-solvent. |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium phosphate (2.5 eq.), palladium(II) acetate (0.02 eq.), and tricyclohexylphosphine (0.04 eq.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the 2-aryl-6-chloronaphthalene product.
Protocol 2: Selective Buchwald-Hartwig Amination at the C-Br Position
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of primary or secondary amines at the 2-position of the naphthalene core, leading to the synthesis of important charge-transporting materials.
Reaction Principle:
The catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Materials and Reagents:
| Reagent | Purity | Supplier | Notes |
| This compound | >98% | Various | Starting material. |
| Primary or Secondary Amine | >98% | Various | Coupling partner (1.1-1.3 equivalents). |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | >98% | Various | Catalyst precursor (1-2 mol% Pd). |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | >98% | Various | Ligand (2-4 mol%). |
| Sodium tert-butoxide (NaOt-Bu) | >98% | Various | Base (1.2-1.5 equivalents). |
| Toluene or Dioxane | Anhydrous | Various | Solvent. |
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq.), Pd₂(dba)₃ (0.01 eq.), and XPhos (0.02 eq.). Add sodium tert-butoxide (1.4 eq.).
-
Inert Atmosphere: Seal the tube, remove it from the glovebox, and connect it to a Schlenk line.
-
Reagent and Solvent Addition: Add the amine (1.2 eq.) followed by anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Place the tube in a preheated oil bath at 100-120 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the N-(6-chloro-naphthalen-2-yl)amine product.
Target Molecules and Potential Applications
The selective functionalization of this compound opens up synthetic routes to a variety of high-performance organic semiconductors. The 2,6-disubstitution pattern allows for the creation of linear, extended π-systems, which are beneficial for efficient charge transport.
Example Target Molecules:
-
2,6-Diaryl Naphthalenes: These molecules, synthesized via sequential Suzuki-Miyaura couplings, can serve as active layers in OFETs or as host materials in OLEDs. The nature of the aryl substituents can be varied to tune the HOMO/LUMO energy levels and the solid-state packing of the material.
-
2-Amino-6-aryl Naphthalenes: Combining Buchwald-Hartwig amination and Suzuki-Miyaura coupling allows for the synthesis of donor-acceptor type structures, which are of interest for applications in organic photovoltaics and as emissive materials in OLEDs.
-
Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) Analogs: While the direct synthesis of DNTT from this compound is complex, the precursor can be used to synthesize key intermediates for DNTT derivatives. DNTT and its derivatives are known for their exceptional charge carrier mobility and environmental stability, making them prime candidates for high-performance OFETs.[2][3][4][5]
Table of Representative 2,6-Disubstituted Naphthalene-Based Organic Semiconductors and their Properties:
| Compound Class | Representative Structure | Key Properties | Potential Applications |
| 2,6-Distyrylnaphthalene (DSN)[1] | Naphthalene core with styryl groups at 2 and 6 positions | High thermal stability, good crystallinity, and field-effect mobility up to 0.53 cm²/Vs.[1] | OFETs |
| 2,6-Di(phenylethynyl)naphthalene (DPEN)[1] | Naphthalene core with phenylethynyl groups at 2 and 6 positions | High thermal stability and well-defined molecular packing. | OFETs, OLEDs |
| DNTT Derivatives[2][3] | Fused thiophene and naphthalene rings | Very high field-effect mobility (up to 8 cm²/Vs), excellent air stability.[2] | High-performance OFETs |
Conclusion and Future Outlook
This compound is a strategically important and versatile precursor for the synthesis of advanced organic semiconductor materials. Its differential halide reactivity provides a powerful handle for the selective and stepwise construction of complex molecular architectures. The protocols detailed in this application note for Suzuki-Miyaura coupling and Buchwald-Hartwig amination serve as a robust starting point for researchers to explore the vast chemical space of 2,6-disubstituted naphthalene derivatives.
The continued development of novel ligands and catalyst systems for cross-coupling reactions will further expand the utility of this precursor, enabling the synthesis of even more sophisticated materials with tailored properties for a wide range of organic electronic applications. The insights and methodologies presented here are intended to facilitate innovation in the design and synthesis of next-generation organic semiconductors.
References
- Niimi, K., et al. (2011). General Synthesis of Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) Derivatives. Organic Letters, 13(13), 3430–3433. [Link]
- Ahmadi, M., et al. (2021). A novel donor–π–acceptor halochromic 2,6-distyrylnaphthalene chromophore: synthesis, photophysical properties and DFT studies. RSC Advances, 11(2), 168-176. [Link]
- Niimi, K., et al. (2011). General synthesis of dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT)
- Wang, C., et al. (2021). Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc). RSC Advances, 11(58), 36655-36662. [Link]
- Miyazaki, E., et al. (2012). Soluble Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene Derivatives for Solution-Processed Organic Field-Effect Transistors. ACS Applied Materials & Interfaces, 4(3), 1481–1485. [Link]
- Niimi, K., et al. (2011). General synthesis of dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) derivatives. Organic Letters, 13(13), 3430-3433. [Link]
Sources
- 1. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
The Strategic Role of 2-Bromo-6-chloronaphthalene in Agrochemical Innovation: Application Notes and Protocols
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Naphthalene Scaffold as a Privileged Structure in Agrochemical Design
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. In this context, the naphthalene scaffold has emerged as a "privileged structure"—a molecular framework that is capable of providing ligands for more than one type of biological target. Its rigid, bicyclic aromatic system offers a unique three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets in pests, fungi, and weeds. Naphthalene and its derivatives are utilized in the synthesis of a wide array of biologically active compounds, including fungicides, insecticides, and herbicides.[1][2][3]
The introduction of halogen atoms, such as bromine and chlorine, onto the naphthalene core is a well-established strategy in medicinal and agrochemical chemistry to modulate the physicochemical and biological properties of a molecule. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to its target site, often leading to enhanced potency and a modified spectrum of activity. The specific substitution pattern of halogens on the naphthalene ring is crucial in determining the ultimate biological effect. 2-Bromo-6-chloronaphthalene, a di-halogenated naphthalene, represents a key building block in the synthesis of advanced agrochemical intermediates, offering multiple reactive sites for further chemical modification.
This technical guide provides an in-depth exploration of the role of this compound in agrochemical development. It is designed to equip researchers and scientists with the foundational knowledge, practical insights, and detailed protocols necessary to leverage this versatile intermediate in the discovery and synthesis of next-generation crop protection agents.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 870822-84-7 | |
| Molecular Formula | C₁₀H₆BrCl | |
| Molecular Weight | 241.51 g/mol | |
| Appearance | Off-white to light yellow powder | Commercial Suppliers |
| Melting Point | 125-129 °C | Commercial Suppliers |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and acetone. Insoluble in water. | General Chemical Knowledge |
The Synthetic Utility of this compound in Agrochemical Development
The bromine and chlorine substituents on the naphthalene ring of this compound serve as versatile synthetic handles. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization through a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This enables the introduction of diverse chemical moieties to build complex molecular architectures with desired biological activities.
For instance, the C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for sequential functionalization. This differential reactivity is a powerful tool for the regioselective synthesis of polysubstituted naphthalene derivatives.
Application Note 1: Synthesis of Naphthalene-Based Fungicides
Background:
Naphthalene derivatives have shown significant promise as antifungal agents.[4][5][6][7][8][9] The mechanism of action for many naphthalene-based fungicides involves the disruption of fungal cell membranes or the inhibition of key enzymes essential for fungal growth. The lipophilic nature of the naphthalene core facilitates penetration of the fungal cell wall and membrane.
Illustrative Synthetic Pathway:
The following workflow illustrates a general strategy for the synthesis of a hypothetical naphthalene-based fungicide using this compound as a starting material. This pathway demonstrates the use of a Suzuki coupling to introduce a biologically active fragment.
Caption: Synthetic workflow for a naphthalene-based fungicide.
Protocol 1: Synthesis of a Naphthalene-Pyrazole Derivative
Objective: To synthesize a model naphthalene-pyrazole compound from this compound via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
1-(tert-Butoxycarbonyl)pyrazole-4-boronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Toluene
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Magnesium sulfate (anhydrous)
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere reactions
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol, 241.5 mg), 1-(tert-Butoxycarbonyl)pyrazole-4-boronic acid pinacol ester (1.2 mmol, 369 mg), potassium carbonate (3.0 mmol, 414 mg), and triphenylphosphine (0.08 mmol, 21 mg).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 4.5 mg) to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the desired naphthalene-pyrazole conjugate.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an argon atmosphere is crucial to prevent the oxidation of the palladium catalyst and the phosphine ligand, which would deactivate the catalytic system.
-
Base: Potassium carbonate is used as the base to activate the boronic acid derivative for transmetalation to the palladium center.
-
Ligand: Triphenylphosphine is a common phosphine ligand used in Suzuki couplings to stabilize the palladium catalyst and facilitate the catalytic cycle.
-
Solvent System: The mixture of dioxane and water is a common solvent system for Suzuki couplings, as it helps to dissolve both the organic and inorganic reagents.
Application Note 2: Development of Naphthalene-Derived Insecticides
Background:
The naphthalene scaffold is also a key component in certain classes of insecticides. For example, some naphthalene derivatives act as insect growth regulators, interfering with the molting process or other developmental pathways in insects. Naphthalene itself is a known insecticide and repellent.[10]
Illustrative Logical Relationship:
The development of a naphthalene-based insecticide often involves a multi-step process from the initial building block to the final active ingredient.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. Synthesis and structure-activity relationships of naphthalene-substituted derivatives of the allylamine antimycotic terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antifungal activity of naphthalene-1,4-diones modified at positions 2, 3, and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological evaluation of new naphthalene substituted thiosemicarbazone derivatives as potent antifungal and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Naphthalene Technical Fact Sheet [npic.orst.edu]
Application Note & Protocol: 2-Bromo-6-chloronaphthalene as a Versatile Precursor for the Synthesis of High-Performance Calamitic Liquid Crystals
Abstract
The naphthalene scaffold is a cornerstone in the design of advanced liquid crystalline materials due to its inherent rigidity, planarity, and large π-electron system, which contribute to high thermal stability and desirable mesomorphic properties.[1][2] This guide provides a detailed technical overview and step-by-step protocols for utilizing 2-Bromo-6-chloronaphthalene, a key synthetic intermediate, in the construction of calamitic (rod-like) liquid crystals. We will explore palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Buchwald-Hartwig amination, as powerful and versatile methods for elaborating the naphthalene core. This document is intended for researchers and professionals in materials science and drug development, offering field-proven insights into experimental design, execution, and characterization.
Introduction: The Significance of the Naphthalene Core
Naphthalene-based liquid crystals are prized for their unique optical and electronic properties, making them suitable for a range of applications, including high-performance liquid crystal displays (LCDs) and organic electronics.[2][3][4] The 2,6-disubstituted naphthalene unit provides a linear, rigid core that is essential for the formation of calamitic mesophases such as the nematic and smectic phases.[5] The choice of this compound as a starting material is strategic; the differential reactivity of the bromo and chloro substituents allows for sequential, selective functionalization, enabling the synthesis of complex, asymmetric liquid crystal architectures.[6]
This guide focuses on two of the most robust cross-coupling methodologies in modern organic synthesis:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, ideal for attaching phenyl rings or other aromatic systems to the naphthalene core.[7][8][9]
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, enabling the introduction of amine-linked moieties.[10][11][12]
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Source |
| CAS Number | 870822-84-7 | [13][14][15] |
| Molecular Formula | C₁₀H₆BrCl | [13][14] |
| Molecular Weight | 241.51 g/mol | [13][14] |
| Appearance | Off-white crystalline powder | [16] |
| Solubility | Insoluble in water; Soluble in organic solvents like THF, Toluene, Dioxane. | [13][16] |
| Purity | ≥98% (typical for synthesis applications) | [14] |
Synthetic Workflow: From Precursor to Liquid Crystal
The overall strategy involves a two-step functionalization of the this compound core to build a target calamitic liquid crystal molecule, which generally consists of a rigid core, a linking group, and a flexible terminal chain.
Caption: General synthetic workflow for calamitic liquid crystal synthesis.
Experimental Protocols
Protocol 1: Suzuki-Miyaura C-C Coupling
This protocol details the synthesis of an asymmetrical diarylnaphthalene, a common core structure for calamitic liquid crystals. The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[9][17] Its high functional group tolerance and relatively mild conditions make it exceptionally reliable.[8]
Reaction Scheme: this compound + 4-methoxyphenylboronic acid → 2-(4-methoxyphenyl)-6-chloronaphthalene
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.08 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Toluene and Water (4:1 v/v mixture)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate and Hexane for chromatography
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, and K₂CO₃. The use of a flame-dried flask and an inert atmosphere (Nitrogen or Argon) is crucial to prevent the deactivation of the palladium catalyst.
-
Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ and PPh₃ in a small amount of toluene. The phosphine ligand stabilizes the palladium(0) active species, which is formed in situ.
-
Reaction Setup: Add the toluene/water solvent mixture to the flask containing the solids. Degas the mixture by bubbling nitrogen through it for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to side reactions like homocoupling.[8]
-
Catalyst Addition: Add the catalyst solution to the reaction mixture via syringe.
-
Heating: Heat the reaction mixture to 80-90 °C and stir vigorously overnight (12-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash with water (2x) and then with brine (1x). The aqueous washes remove the inorganic base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-(4-methoxyphenyl)-6-chloronaphthalene intermediate.
Protocol 2: Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[11][12] This method is invaluable for synthesizing liquid crystals where a nitrogen linkage is desired, which can influence the material's dielectric anisotropy. This protocol outlines a conceptual subsequent step.
Conceptual Reaction Scheme: 2-(Aryl)-6-chloronaphthalene + Aniline → 2-(Aryl)-6-(phenylamino)naphthalene
Rationale for Reagent Choice:
-
Catalyst System: A more advanced catalyst system, often employing a sterically hindered phosphine ligand (e.g., XPhos, SPhos) and a palladium precursor like Pd₂(dba)₃, is typically required for coupling with the less reactive aryl chloride.[18]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is used to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, polar aprotic solvents like toluene or dioxane are preferred.
The execution of the Buchwald-Hartwig amination follows similar principles to the Suzuki coupling regarding the need for an inert atmosphere and careful purification.[6]
Characterization of the Synthesized Liquid Crystals
Once the final product is synthesized and purified, its identity and liquid crystalline properties must be confirmed.
| Technique | Purpose | Expected Observations |
| ¹H & ¹³C NMR | Structural verification of the final molecule. | Peaks corresponding to the naphthalene core, attached aryl groups, and terminal alkyl chains with correct integration and chemical shifts. |
| Mass Spectrometry | Confirmation of molecular weight. | A molecular ion peak [M]⁺ or [M+H]⁺ that matches the calculated molecular weight of the target compound. |
| Differential Scanning Calorimetry (DSC) | Determination of phase transition temperatures and enthalpies.[19] | Endothermic peaks on heating corresponding to crystal-to-mesophase and mesophase-to-isotropic liquid transitions.[5] |
| Polarized Optical Microscopy (POM) | Identification of specific liquid crystal phases (mesophases).[19] | Observation of characteristic birefringent textures (e.g., schlieren texture for nematic phase, focal conic or fan texture for smectic A phase) upon heating and cooling.[5] |
Structure-Property Relationships
The final properties of the liquid crystal are a direct consequence of its molecular architecture. Understanding these relationships is key to designing materials with specific characteristics.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blue luminescent naphthalene-based liquid crystals | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and Optical Properties of Luminescent Naphthalene-based Liquid Crystals | Semantic Scholar [semanticscholar.org]
- 5. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds [mdpi.com]
- 6. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. CAS # 870822-84-7, this compound - chemBlink [chemblink.com]
- 14. chemscene.com [chemscene.com]
- 15. synchem.de [synchem.de]
- 16. 2-Chloronaphthalene - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. researchgate.net [researchgate.net]
functionalization of the bromine position on 2-Bromo-6-chloronaphthalene
An Application Guide to the Chemoselective Functionalization of 2-Bromo-6-chloronaphthalene
Abstract
This comprehensive guide details the strategic, chemoselective functionalization of the C2-bromine position on this compound, a valuable and versatile building block in medicinal chemistry and materials science.[1][2] The inherent reactivity difference between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is exploited to achieve high selectivity in a variety of palladium-catalyzed cross-coupling reactions. We provide field-tested protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and cyanation reactions, complete with mechanistic insights, troubleshooting, and data-driven recommendations for researchers, scientists, and drug development professionals.
The Principle of Chemoselective Functionalization
The capacity to selectively modify one position on a dihalogenated aromatic scaffold is a cornerstone of modern synthetic strategy. In this compound, the C-Br bond is the preferred site for transformation in most palladium-catalyzed cross-coupling reactions. This selectivity is fundamentally governed by bond dissociation energies (BDE). The C-Br bond is weaker and therefore more labile than the C-Cl bond.[3]
This energy difference dictates the rate-determining step of many cross-coupling cycles: the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[4][5] The catalyst will preferentially insert into the weaker C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations.[3][4] This principle allows for the stepwise and controlled construction of complex molecular architectures.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organoboron species with an organohalide.[6][7] Its tolerance for a wide range of functional groups and use of generally stable and non-toxic boronic acids make it a first-choice reaction for many applications.
Mechanistic Rationale
The catalytic cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound. This is the selectivity-determining step.
-
Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium(II) center, displacing the halide.[6][7]
-
Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]
The choice of ligand is critical. Bulky, electron-rich phosphine ligands stabilize the palladium catalyst, promote oxidative addition, and facilitate the reductive elimination step.[9]
Visualization: Suzuki-Miyaura Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 6-Chloro-2-phenylnaphthalene
Materials:
-
This compound (1.0 mmol, 243.5 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 22 mg)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Add the 1,4-dioxane and water via syringe.
-
Bubble argon through the stirred suspension for 15 minutes to degas the solvent mixture.
-
Add the Pd(dppf)Cl₂ catalyst to the flask.
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Wash with water (2 x 15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the product.
Data: Suzuki-Miyaura Coupling Conditions
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/H₂O | 100 | 88 |
| 3 | 3-Thiopheneboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | THF/H₂O | 80 | 95 |
| 4 | 4-Cyanophenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 85 |
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira reaction provides a powerful route to aryl alkynes, which are important intermediates in the synthesis of natural products and organic materials.[10][11] The reaction couples a terminal alkyne with an aryl halide, typically using a dual catalyst system of palladium and copper(I).[12][13]
Mechanistic Rationale
The Sonogashira reaction proceeds through two interconnected catalytic cycles.
-
Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the Pd(0) catalyst into the C-Br bond.
-
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide species.[12]
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex. Reductive elimination yields the final product and regenerates the Pd(0) catalyst.[14]
The amine base is crucial as it serves both to deprotonate the alkyne and as a solvent or co-solvent.[14]
Visualization: Sonogashira Catalytic Cycle
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Protocol: Synthesis of 6-Chloro-2-(phenylethynyl)naphthalene
Materials:
-
This compound (1.0 mmol, 243.5 mg)
-
Phenylacetylene (1.1 mmol, 112 mg, 121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (TEA) (5 mL)
-
Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a 25 mL Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Equip the flask with a magnetic stir bar and a rubber septum. Evacuate and backfill with argon three times.
-
Add anhydrous, degassed THF (5 mL) and triethylamine (5 mL) via syringe.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction mixture at room temperature. The reaction is often complete within 2-6 hours. Monitor by TLC.
-
Upon completion, dilute the mixture with diethyl ether (25 mL) and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/dichloromethane gradient) to afford the desired product.[10]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general and high-yielding method for C-N bond formation where classical methods fail.[15][16] It involves the palladium-catalyzed coupling of an amine with an aryl halide.
Mechanistic Rationale
The mechanism is analogous to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[15][17] A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine-palladium complex, which is a critical step.[17] The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote the reductive elimination of the C-N bond, especially for less reactive aryl chlorides or sterically hindered amines.[17]
Protocol: Synthesis of N-Butyl-6-chloronaphthalen-2-amine
Materials:
-
This compound (1.0 mmol, 243.5 mg)
-
n-Butylamine (1.2 mmol, 88 mg, 120 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.036 mmol, 17.2 mg)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)
-
Toluene (anhydrous, 5 mL)
Procedure:
-
In a glovebox, add NaOt-Bu to an oven-dried Schlenk tube.
-
In a separate vial, weigh Pd₂(dba)₃ and XPhos, dissolve in 1 mL of toluene, and add this catalyst solution to the Schlenk tube.
-
Add this compound and the remaining toluene (4 mL).
-
Finally, add n-butylamine via syringe.
-
Seal the tube and heat to 100 °C with stirring.
-
Monitor the reaction by LC-MS. Reaction is typically complete in 12-24 hours.
-
Cool to room temperature, quench carefully with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography (eluent: hexanes/ethyl acetate gradient).
Cyanation: Introduction of a Nitrile Group
The introduction of a nitrile moiety provides a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various cycloadditions. Palladium-catalyzed cyanation offers a reliable method for this transformation.[18]
Rationale and Reagent Choice
While toxic sources like KCN or Zn(CN)₂ can be used, modern protocols favor safer, non-toxic alternatives.[19] Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is an excellent choice as it is a stable, non-toxic solid that serves as a slow-release source of cyanide in the catalytic cycle, minimizing safety risks.[19][20]
Protocol: Synthesis of 6-Chloronaphthalene-2-carbonitrile
Materials:
-
This compound (1.0 mmol, 243.5 mg)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.6 mmol, 253 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.04 mmol, 9 mg)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.08 mmol, 44 mg)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 212 mg)
-
N,N-Dimethylacetamide (DMAc) (5 mL)
Procedure:
-
To a microwave vial or sealed tube, add all solid reagents: this compound, K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, dppf, and Na₂CO₃.
-
Evacuate and backfill with argon three times.
-
Add anhydrous, degassed DMAc (5 mL).
-
Seal the vessel and heat to 120-140 °C with stirring. Microwave heating can significantly reduce reaction times.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).
-
Cool to room temperature. Dilute with ethyl acetate (30 mL) and water (30 mL).
-
Filter the mixture through Celite to remove inorganic solids.
-
Separate the layers of the filtrate. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography (eluent: hexanes/ethyl acetate gradient).
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reactivity | Inactive catalyst (oxidized); Insufficiently degassed solvents; Poor quality reagents; Incorrect base/solvent combination. | Use a fresh catalyst or pre-catalyst; Ensure thorough degassing of all solvents; Use pure, dry reagents; Screen alternative bases and solvents. |
| Poor Selectivity (C-Cl reacts) | Reaction temperature too high; Highly active catalyst/ligand system. | Lower the reaction temperature; Use a less active ligand or catalyst system known for higher selectivity (e.g., avoid highly electron-rich ligands if C-Cl reaction is observed). |
| Dehalogenation (Hydrodebromination) | Presence of water or protic sources; Side reaction in the catalytic cycle. | Ensure anhydrous conditions; Add a sacrificial hydrogen acceptor if necessary; Re-optimize base and temperature. |
| Homocoupling of Partner | Reaction conditions favoring homocoupling (e.g., presence of oxygen for boronic acids). | Maintain strict inert atmosphere; Adjust catalyst-to-ligand ratio. |
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Palladium catalysts, phosphine ligands, and organic solvents can be toxic, flammable, and/or irritants. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Cyanation reactions, even with safer sources, should be handled with extreme caution. Have an appropriate quenching agent and emergency plan in place.
-
Pressurized reaction vessels (sealed tubes, microwave vials) must be handled with care and behind a blast shield.
References
- Shaka1277. (2019). Comment on "Why are chlorides less reactive in cross coupling reactions?". Reddit.
- Proost, P., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560.
- Lee, C., & Buchwald, S. L. (2015). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. ACS Catalysis, 5(7), 4348–4352.
- Biswas, S., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.
- Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. Organic Letters, 10(1), 113–116.
- Kubota, K., et al. (2023). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. Nature Communications, 14(1), 743.
- Biswas, S., et al. (2010). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, 132(3), 820–821.
- Stanetty, P., et al. (2006). Halogenated 2'-Chlorobithiazoles via Pd-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 71(10), 3754–3761.
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
- Wikipedia contributors. (2023). Cross-coupling reaction. Wikipedia.
- Wikipedia contributors. (2023). Cyanation. Wikipedia.
- NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Sharma, G., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5233–5269.
- NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Farooq, U., et al. (2021). Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. ACG Publications, 15(3), 563–612.
- Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia.
- Wikipedia contributors. (2023). Suzuki reaction. Wikipedia.
- Vantourout, J. C., et al. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Chemistry LibreTexts. (2023). Suzuki cross-coupling. Chemistry LibreTexts.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Biswas, S., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10459–10526.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- Fors, B. P., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 135(38), 14106–14109.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific.
- Watson, D. A., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10459-10526.
- Beller, M., et al. (2009). Cyanation of aromatic halides. U.S. Patent No. 7,595,417 B2.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Li, Z., et al. (2025). Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Science Advances, 11(5).
- Zhu, J., et al. (2020). Ruthenium-catalyzed three-component tandem remote C–H functionalization of naphthalenes: modular and concise synthesis of multifunctional naphthalenes. Chemical Science, 11(36), 9849–9855.
Sources
- 1. Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruthenium-catalyzed three-component tandem remote C–H functionalization of naphthalenes: modular and concise synthesis of multifunctional naphthalenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. escholarship.org [escholarship.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. jk-sci.com [jk-sci.com]
- 18. Cyanation - Wikipedia [en.wikipedia.org]
- 19. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
Application Notes & Protocols: Mastering Site-Selectivity in the Functionalization of 2-Bromo-6-chloronaphthalene
Introduction: The Synthetic Challenge of Differentiated Dihaloarenes
2-Bromo-6-chloronaphthalene is a valuable bifunctional building block in organic synthesis, offering two distinct reactive handles for the construction of complex molecular architectures relevant to pharmaceuticals, agrochemicals, and materials science. The synthetic utility of this scaffold is, however, entirely dependent on the ability to selectively functionalize one halogen in the presence of the other. The core challenge lies in the inherent and significant difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This guide provides a comprehensive overview of the principles governing this selectivity and delivers detailed, field-proven protocols for achieving controlled, site-selective reactions at either position, with a strategic focus on methodologies to functionalize the less reactive C-Cl bond.
Pillar 1: The Fundamental Reactivity Hierarchy (C-Br vs. C-Cl)
In transition metal-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the aryl halide to the low-valent metal center (e.g., Pd(0)).[1][2] This step is highly sensitive to the carbon-halogen bond dissociation energy. The C-Br bond is substantially weaker and more polarizable than the C-Cl bond, making it significantly more susceptible to cleavage and insertion by the metal catalyst.
| Bond Type | Avg. Bond Dissociation Energy (kcal/mol) |
| Aryl C-Br | ~81 |
| Aryl C-Cl | ~96 |
This energy difference dictates a predictable reactivity order in standard palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations: C-I > C-Br > C-OTf > C-Cl .[3][4] Consequently, under typical catalytic conditions, this compound will almost exclusively react at the C-2 (bromo) position.
Caption: Standard Palladium Catalytic Cycle for Cross-Coupling.
Pillar 2: Strategic Approaches to C-Cl Functionalization
Achieving a reaction at the C-6 (chloro) position requires overcoming the innate preference for C-Br activation. The most reliable and practical method is a sequential functionalization strategy . While catalyst-controlled inversion of selectivity using specialized nickel catalysts or ligands is an area of active research for activating C-Cl bonds, established, high-yielding protocols for selectively targeting the C-Cl bond of this compound in the first instance are not prevalent.[5][6] Therefore, the sequential approach is the cornerstone of predictable synthesis with this substrate.
The Sequential Functionalization Workflow
This strategy leverages the natural reactivity difference in a controlled, two-step process:
-
Step 1: Mild Coupling at the C-Br Position. The more reactive C-Br bond is first functionalized using a standard palladium-catalyzed cross-coupling reaction under relatively mild conditions. The C-Cl bond remains intact.
-
Step 2: Forcing Conditions for the C-Cl Position. The product from the first step, now a 2-substituted-6-chloronaphthalene, is subjected to a second cross-coupling reaction. More forcing conditions are employed to activate the stronger C-Cl bond. This typically involves:
-
More Active Catalysts: Using catalyst systems known for C-Cl bond activation, such as those with highly electron-rich and sterically bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[7][8]
-
Higher Temperatures: Increasing the thermal energy to overcome the higher activation barrier of C-Cl oxidative addition.
-
Stronger Bases: Utilizing stronger bases like potassium tert-butoxide (KOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), particularly for Buchwald-Hartwig aminations.[1]
-
Caption: Workflow for Sequential Functionalization of this compound.
Pillar 3: Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the sequential functionalization of this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-2 (Bromo) Position
This protocol describes the palladium-catalyzed coupling of an arylboronic acid at the C-Br position, leaving the C-Cl bond untouched.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene (Anhydrous)
-
Water (Degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with inert gas (N₂ or Ar) for 10-15 minutes.
-
Solvent Addition: Add anhydrous toluene and degassed water to the flask via syringe to create a ~4:1 toluene:water mixture (e.g., 8 mL toluene and 2 mL water for a 1 mmol scale reaction).
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(PPh₃)₄ catalyst (0.03 equiv).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS by sampling the organic layer.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 2-aryl-6-chloronaphthalene product.
Protocol 2: Buchwald-Hartwig Amination at the C-6 (Chloro) Position
This protocol uses the 2-aryl-6-chloronaphthalene product from Protocol 1 to functionalize the remaining C-Cl bond with an amine.
Materials & Reagents:
-
2-Aryl-6-chloronaphthalene (from Protocol 1) (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (Anhydrous)
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation: In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk tube or sealed reaction vial equipped with a magnetic stir bar.
-
Catalyst Pre-mixing: In a separate vial, dissolve Pd₂(dba)₃ (0.02 equiv) and XPhos (0.08 equiv) in a small amount of anhydrous toluene. Stir for 5-10 minutes until a homogeneous solution is formed.
-
Reagent Addition: To the Schlenk tube containing the base, add the 2-aryl-6-chloronaphthalene (1.0 equiv). Add anhydrous toluene to achieve a concentration of ~0.1 M.
-
Amine & Catalyst Addition: Add the amine (1.2 equiv) to the reaction mixture, followed by the pre-mixed catalyst solution via syringe.
-
Reaction: Seal the vessel tightly and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench the mixture by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the final 2-aryl-6-(amino)naphthalene.
Summary of Reaction Conditions
| Parameter | Protocol 1: C-Br Suzuki Coupling | Protocol 2: C-Cl Buchwald-Hartwig Amination |
| Target Bond | C-Br | C-Cl |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ |
| Ligand | PPh₃ (part of catalyst) | XPhos |
| Base | Na₂CO₃ (Aqueous) | NaOtBu (Anhydrous) |
| Solvent | Toluene / Water | Toluene (Anhydrous) |
| Temperature | 90-100 °C | 100-110 °C |
| Key Principle | Exploits high reactivity of C-Br | Forcing conditions to activate C-Cl |
Conclusion
The selective functionalization of this compound is a solvable challenge that hinges on a clear understanding of the differential reactivity of its carbon-halogen bonds. While direct, selective activation of the C-Cl bond in a single step remains a specialized endeavor, the sequential functionalization strategy offers a robust, reliable, and high-yielding pathway to access disubstituted naphthalene scaffolds. By first reacting the labile C-Br bond under mild Suzuki conditions, followed by engaging the more resilient C-Cl bond with a potent Buchwald-Hartwig catalyst system under forcing conditions, researchers can precisely control the introduction of diverse functionalities at both the C-2 and C-6 positions. This strategic, two-step approach unlocks the full potential of this compound as a versatile building block for innovation in drug discovery and materials science.
References
- [Visible-Light-Induced C-Cl Bond Activation of Polychloroalkanes via Free-Carbene Insertion] - Provides context on C-Cl bond activation str
- [Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate] - Discusses advanced ligand design for influencing selectivity. URL: [Link]
- [Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand] - Details factors affecting selectivity in dihaloarene coupling. URL: [Link]
- [DHTP Ligands for the Highly Ortho-Selective, Palladium-Catalyzed Cross-Coupling of Dihaloarenes With Grignard Reagents: A Conformational Approach for Catalyst Improvement] - Describes ligand effects on selectivity. URL: [Link]
- [Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems] - Explores ligand control to reverse conventional selectivity. URL: [Link]
- [Buchwald-Hartwig Amination - Chemistry LibreTexts] - General overview of the Buchwald-Hartwig amination mechanism and conditions. URL: [Link]
- [Buchwald–Hartwig amination - Wikipedia] - Foundational information on the development and mechanism of C-N coupling reactions. URL: [Link]
- [Catalysis In C-Cl Activation - ResearchGate] - A review of methods for activ
- [Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions] - Discusses nickel's role in aryl chloride activ
- [Suzuki-Miyaura Coupling - Chemistry LibreTexts] - Provides a general mechanism for the Suzuki reaction. URL: [Link]
- [Suzuki Coupling - Organic Chemistry Portal] - Overview of Suzuki coupling reactions and c
- [Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions] - Compares reactivity of different halogens and pseudohalides. URL: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: Regioselective Grignard Reagent Formation from 2-Bromo-6-chloronaphthalene
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide for the regioselective formation of a Grignard reagent from 2-bromo-6-chloronaphthalene. The protocol leverages the differential reactivity of carbon-halogen bonds, enabling the preferential insertion of magnesium at the more labile carbon-bromine bond. This selective synthesis yields (6-chloronaphthalen-2-yl)magnesium bromide, a critical building block for introducing the 6-chloronaphthalen-2-yl moiety in the development of pharmaceuticals and complex organic molecules. Detailed methodologies, mechanistic insights, and troubleshooting are provided to ensure reproducible and high-yield synthesis.
Introduction: The Principle of Regioselectivity
Grignard reagents are powerful nucleophiles essential for the formation of carbon-carbon bonds.[1][2][3] When synthesizing Grignard reagents from dihalogenated aromatic compounds, achieving regioselectivity is a significant challenge. The successful formation of (6-chloronaphthalen-2-yl)magnesium bromide from this compound relies on the well-established reactivity trend of halogens in Grignard formation: I > Br > Cl > F.[4] This trend is inversely related to the carbon-halogen bond dissociation energy; the weaker carbon-bromine bond allows for the preferential oxidative insertion of magnesium under controlled conditions, leaving the more robust carbon-chlorine bond intact for subsequent transformations.[4]
Mechanistic Insight
The formation of a Grignard reagent is a complex process that occurs on the surface of the magnesium metal and is understood to involve radical intermediates.[2][5] The magnesium metal donates an electron to the antibonding orbital of the carbon-halogen bond, leading to its cleavage and the formation of an organic radical and a magnesium halide radical. These species then recombine on the magnesium surface to form the organomagnesium compound, RMgX.[5]
Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | (Specify) | |
| Magnesium turnings | >99.5% | (Specify) | |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | (Specify) | Essential for reaction success. |
| Iodine (I₂) | Crystal, ACS reagent | (Specify) | For magnesium activation. |
| 1,2-Dibromoethane (optional) | >99% | (Specify) | Alternative activator. |
| Standardized HCl solution | 0.1 M | (Specify) | For titration. |
| Standardized NaOH solution | 0.1 M | (Specify) | For titration. |
| Phenolphthalein indicator | (Specify) | For titration. |
3.2. Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk line or equivalent inert atmosphere setup
-
Heating mantle
-
Syringes and needles
3.3. Reaction Setup and Execution
Critical Prerequisite: All glassware must be rigorously dried in an oven (120°C overnight) and assembled hot under a stream of inert gas to ensure strictly anhydrous conditions.[6] Grignard reagents are highly sensitive to moisture.[5][7]
Step 1: Magnesium Activation The primary obstacle to initiating a Grignard reaction is the passivating layer of magnesium oxide (MgO) on the metal surface.[8][9] Activation is crucial to expose a fresh, reactive surface.
-
Place magnesium turnings (1.2 equivalents) into the three-neck flask.
-
Assemble the glassware and flush the system with inert gas.
-
Gently heat the flask with a heat gun under a positive flow of inert gas. The iodine will sublime and etch the magnesium surface, indicated by the disappearance of the purple iodine vapor.[4]
-
Allow the flask to cool to room temperature under inert gas.
Alternative Activation: A few drops of 1,2-dibromoethane can be added to the magnesium in THF. The observation of bubbling (ethylene gas) indicates activation.[8][9]
Step 2: Grignard Reagent Formation
-
Add anhydrous THF to the activated magnesium to just cover the turnings.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF (to achieve an approximate 0.5 M solution).
-
Add a small portion (approx. 10%) of the this compound solution to the magnesium suspension.
-
Initiation is marked by a noticeable exotherm, spontaneous refluxing of the THF, and the appearance of a cloudy, grey-brown solution.[9] If the reaction does not start, gentle warming with a heating mantle may be necessary.
-
Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[8]
-
After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours to ensure complete consumption of the starting material.
Characterization: Titration of the Grignard Reagent
The concentration of the newly formed Grignard reagent must be determined to ensure accurate stoichiometry in subsequent reactions. An acid-base back-titration is a reliable method.[11]
Protocol:
-
To a flask containing a precisely known excess of standardized HCl solution (e.g., 10.00 mL of 0.1 M HCl), slowly add a specific aliquot of the Grignard solution (e.g., 1.00 mL) with vigorous stirring.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the unreacted HCl with a standardized NaOH solution (e.g., 0.1 M) until the pink endpoint persists.[11]
-
The concentration of the Grignard reagent is calculated based on the amount of HCl consumed.
Other methods, such as titration with a colorimetric indicator like 1,10-phenanthroline and a secondary alcohol, can also be employed.[12][13]
Troubleshooting
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | 1. Inactive magnesium surface (MgO layer).2. Wet glassware or solvent.3. Impure starting material. | 1. Re-activate magnesium with fresh iodine or 1,2-dibromoethane. Crush turnings with a glass rod to expose fresh surface.[10]2. Ensure all equipment is flame-dried and solvents are anhydrous.[9]3. Purify the this compound if necessary. |
| Low yield of Grignard reagent | 1. Incomplete reaction.2. Wurtz coupling side reaction.3. Reaction with atmospheric moisture or CO₂. | 1. Extend the reflux time.2. Maintain a slower addition rate and ensure efficient stirring to dissipate local heat.[14]3. Maintain a positive pressure of inert gas throughout the reaction and handling. |
| Formation of undesired isomers | Reaction at the C-Cl bond. | Ensure reaction temperature is controlled. The C-Br bond is significantly more reactive, so this is generally not an issue under standard conditions. |
Conclusion
This protocol provides a robust and reliable method for the regioselective synthesis of (6-chloronaphthalen-2-yl)magnesium bromide. By carefully controlling reaction conditions, particularly the exclusion of moisture and the proper activation of magnesium, researchers can consistently obtain high yields of this valuable synthetic intermediate. The principles and techniques described herein are broadly applicable to the selective formation of Grignard reagents from other dihalogenated aromatic systems.
References
- Title: Formation of Grignard Reagents from Organic Halides Source: University of Wisconsin-Madison, Department of Chemistry URL:[Link]
- Title: Experiment 25 – The Grignard Reaction Source: University of Missouri-St. Louis, Department of Chemistry URL:[Link]
- Title: Grignard Reagents For Addition To Aldehydes and Ketones Source: Master Organic Chemistry URL:[Link]
- Title: Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale Source: Organic Process Research & Development URL:[Link]
- Title: The Grignard Reaction | Synthesis, Mechanism & Examples Source: Study.com URL:[Link]
- Title: Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale Source: Organic Process Research & Development URL:[Link]
- Title: Titrating Organometallic Reagents is Easier Than You Think Source: Chemtips URL:[Link]
- Title: Does anyone know the best way to activate magnesium for the grignard reagent?
- Title: Titration Grignard and BuLi Source: Scribd URL:[Link]
- Title: Grignard Reagent Synthesis Reaction Mechanism Source: YouTube URL:[Link]
- Title: How to measure the concentration of any grignard reagent (RMgX) in situ?
- Title: A GENERAL AND CONVENIENT METHOD FOR THE PREPARATION OF PERFLUOROALKYL SULFINAMIDES Source: Organic Syntheses URL:[Link]
- Title: Grignard reagent and Green Chemistry: Mechanistic studies to understand the molecular origins of selectivity in the formation of RMgX Source: Pure and Applied Chemistry URL:[Link]
- Title: Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale Source: ResearchG
- Title: making Grignard reagents Source: YouTube URL:[Link]
- Title: Grignard Synthesis of Triphenylmethanol Source: Swarthmore College, Department of Chemistry & Biochemistry URL:[Link]
- Title: AN INTRODUCTION TO GRIGNARD REAGENTS Source: Chemguide URL:[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. leah4sci.com [leah4sci.com]
- 3. The Grignard Reaction | Synthesis, Mechanism & Examples | Study.com [study.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. community.wvu.edu [community.wvu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note: Chemoselective Lithiation of 2-Bromo-6-chloronaphthalene
Abstract
This guide provides a detailed protocol for the chemoselective lithiation of 2-Bromo-6-chloronaphthalene, a critical transformation for synthesizing functionalized naphthalene building blocks used in medicinal chemistry and materials science. By leveraging the principles of lithium-halogen exchange, this protocol achieves highly regioselective formation of 2-lithio-6-chloronaphthalene. We will delve into the underlying mechanism, critical experimental parameters, a step-by-step laboratory procedure, and troubleshooting advice to ensure reproducible and high-yield results.
Introduction: The Strategic Importance of Naphthalene Scaffolds
Naphthalene derivatives are privileged structures found in numerous pharmaceuticals, agrochemicals, and advanced organic materials. The ability to precisely install functional groups onto the naphthalene core is paramount for tuning their biological activity and material properties. This compound serves as a versatile starting material, offering two distinct halogen handles for sequential, site-selective functionalization.
The primary challenge lies in differentiating between the bromine and chlorine substituents. The lithium-halogen exchange reaction is a powerful tool for converting a carbon-halogen bond into a highly nucleophilic carbon-lithium bond. The success of this strategy hinges on achieving high chemoselectivity, preferentially activating the C-Br bond while leaving the C-Cl bond intact for subsequent transformations. This application note outlines the experimental conditions necessary to achieve this selective lithiation.
Reaction Mechanism and Chemoselectivity
The core of this protocol is the lithium-halogen exchange reaction, a kinetically controlled process that is fundamental to modern organometallic chemistry.[1] The reaction proceeds via the interaction of an organolithium reagent, typically n-butyllithium (n-BuLi), with an aryl halide.
Key Principles of Selectivity:
The rate of lithium-halogen exchange is highly dependent on the nature of the halogen, following the established trend: I > Br > Cl >> F .[2] This reactivity difference is the cornerstone of the protocol's selectivity. The greater polarizability and weaker carbon-bromine bond (compared to the carbon-chlorine bond) allow for preferential exchange at the C2 position of this compound.
The reaction is believed to proceed through an "ate-complex" intermediate, where the carbanionic portion of the n-BuLi attacks the electropositive halogen atom on the naphthalene ring.[1] At cryogenic temperatures, this process is extremely rapid and efficient, often outcompeting other potential side reactions like proton abstraction (metalation) from the aromatic ring.[1]
Below is a diagram illustrating the selective reaction pathway.
Caption: Chemoselective Lithiation Workflow.
Critical Experimental Parameters
Successful and reproducible lithiation depends on rigorous control over several key parameters. Explaining the causality behind these choices is crucial for adapting the protocol.
-
Reagent Quality: n-Butyllithium is highly reactive and pyrophoric, reacting violently with water and moisture.[3][4] Use a freshly titrated or newly purchased solution. The substrate, this compound, must be completely dry.
-
Solvent System: Anhydrous ethereal solvents are essential. Tetrahydrofuran (THF) is the solvent of choice as it effectively solvates the organolithium species, breaking down the aggregates in which n-BuLi exists and increasing its reactivity.[5][6] Ensure THF is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Temperature Control: This is arguably the most critical parameter. The reaction must be maintained at cryogenic temperatures (typically -78 °C, a dry ice/acetone bath) for several reasons:
-
To Ensure Selectivity: While Li-Br exchange is kinetically favored, lower temperatures further suppress the less favorable Li-Cl exchange.
-
To Prevent Side Reactions: At temperatures above -40 °C, n-BuLi can deprotonate THF, leading to solvent decomposition and reduced yields.[5]
-
To Maintain Stability: The generated aryllithium species is highly reactive and can be unstable at higher temperatures.[7]
-
-
Inert Atmosphere: All operations must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques to prevent quenching of the organolithium reagents by atmospheric oxygen or moisture.[8]
-
Order of Addition: The n-BuLi solution should be added slowly (dropwise) to the solution of the aryl halide in THF. This maintains a low concentration of the highly reactive n-BuLi, minimizing potential side reactions.
Comparative Experimental Conditions
While a dedicated study on this compound is not prevalent, the conditions can be reliably inferred from numerous studies on selective lithium-halogen exchange in dihaloarenes.[9] The following table summarizes the recommended conditions and expected outcomes.
| Parameter | Recommended Condition | Rationale & Justification |
| Lithiating Agent | n-Butyllithium (n-BuLi) | Provides excellent reactivity for Li-Br exchange while being less aggressive than t-BuLi, enhancing selectivity.[7] |
| Equivalents of n-BuLi | 1.05 - 1.10 | A slight excess ensures complete consumption of the starting material without promoting significant side reactions. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Superior solvating properties for organolithiums, promoting reactivity and maintaining homogeneity at low temperatures.[6] |
| Concentration | 0.1 - 0.5 M | A practical concentration range that allows for efficient stirring and heat transfer. |
| Temperature | -78 °C | Critical for maximizing Br/Cl selectivity and preventing solvent degradation or intermediate decomposition.[5][7] |
| Reaction Time | 30 - 60 minutes | Lithium-halogen exchange is typically very fast at -78 °C.[1] This timeframe is usually sufficient for complete conversion. |
| Quenching Electrophile | Varies (e.g., DMF, CO₂, aldehydes) | Must be added at -78 °C to trap the aryllithium intermediate in situ. The choice depends on the desired final product. |
Detailed Experimental Protocol
This protocol describes the chemoselective lithiation of this compound and subsequent trapping with an electrophile, using N,N-dimethylformamide (DMF) as an example to synthesize 6-chloro-2-naphthaldehyde.
5.1 Materials and Equipment
-
This compound (1.0 eq)
-
n-Butyllithium (1.1 eq, solution in hexanes, e.g., 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard organic solvents for workup (e.g., Ethyl Acetate, Hexanes)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Schlenk flasks, syringes, needles, and a magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
-
Dry ice/acetone bath (-78 °C)
5.2 Step-by-Step Procedure
-
Preparation: Assemble a flame- or oven-dried two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Dissolution: Place the flask under a positive pressure of inert gas. Add this compound (1.0 eq) to the flask. Through the septum, add anhydrous THF via syringe to achieve a concentration of approximately 0.2 M.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.
-
Lithiation: While maintaining the temperature at -78 °C, add n-BuLi (1.1 eq) dropwise via syringe over 10-15 minutes. A color change may be observed.
-
Stirring: Stir the reaction mixture at -78 °C for 45 minutes.
-
Electrophilic Quench: Add anhydrous DMF (1.5 - 2.0 eq) dropwise via syringe to the reaction mixture, ensuring the internal temperature does not rise significantly.
-
Warming and Quenching: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm slowly to 0 °C. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography to yield the desired 6-chloro-2-naphthaldehyde.
Safety Precautions
-
Pyrophoric Reagents: n-Butyllithium and other alkyllithiums are pyrophoric and can ignite spontaneously on contact with air or moisture.[4] Handle them only under an inert atmosphere using proper syringe techniques.
-
Exothermic Reactions: The quenching step can be highly exothermic. Perform additions slowly and with adequate cooling.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves when handling organolithium reagents.
Conclusion
The chemoselective lithiation of this compound is a reliable and highly selective transformation when performed with strict adherence to anhydrous conditions and cryogenic temperatures. By exploiting the inherent reactivity difference between C-Br and C-Cl bonds, this protocol provides a robust platform for the synthesis of valuable 2,6-disubstituted naphthalene derivatives, enabling further exploration in drug discovery and materials science.
References
- (No valid reference)
- Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange.
- Siegel, D. (n.d.). lithium halogen exchange #1 revised.
- Lützen, A. et al. (1996). Selective Halogen-Lithium Exchange Reaction of Bromine-Substituted 25,26,27,28-Tetrapropoxycalix[11]arene. The Journal of Organic Chemistry.
- (No valid reference)
- Larson, N. et al. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
- Antonov, A. S. et al. (2023). Factors contributing to the Br→Li exchange regioselectivity. ResearchGate.
- Kitamura, M. et al. (2015). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. Molecules.
- Bailey, W. F. et al. (2006). Selective halogen-lithium exchange in bromophenylalkyl halides. The Journal of Organic Chemistry.
- Wang, Y. et al. (2012). Study on Synthesis of 2-Hydroxy-6-Naphthoic Acid from 2-Naphthol and Improve the Synthetic Process. ResearchGate.
- Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. The Baran Laboratory, Scripps Research.
- Gau, M. R. & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments.
- Wikipedia. (n.d.). n-Butyllithium.
- Abou, A. et al. (2006). Chemoselective lithiation of 6-chloro-1-halohex-1-ynes with lithium/naphthalene. Sciforum.
- Organic Chemistry Portal. (2023). n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions.
- Parham, W. E. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship, The College of New Jersey.
- Bailey, W. F. et al. (2006). Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. The Journal of Organic Chemistry.
- Abou, A. et al. (2006). Chemoselective lithiation of 6-chloro-1-halohex-1-ynes with lithium/naphthalene. ResearchGate.
- Knochel, P. et al. (2018). Metalation and Halogen-Lithium Exchange of Sensitive Substrates and Mild Ester Homologation in Continuous Flow. Ludwig-Maximilians-Universität München.
- Common Organic Chemistry. (n.d.). n-Butyllithium (n-BuLi).
- Organic Syntheses. (n.d.). 1-PROPYNYLLITHIUM.
- Yus, M. et al. (n.d.). Chemoselective Lithiation of 6-Chl. Amanote Research.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 4. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]
- 5. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 6. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. joss.tcnj.edu [joss.tcnj.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
The Strategic Derivatization of 2-Bromo-6-chloronaphthalene: A Guide for Medicinal Chemistry
Introduction: The Naphthalene Scaffold in Drug Discovery
The naphthalene ring system is a well-established and privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, lipophilic nature provides a versatile framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. The introduction of halogen substituents, such as bromine and chlorine, onto the naphthalene core significantly modulates the molecule's physicochemical properties, including its reactivity, metabolic stability, and target-binding affinity. This makes halogenated naphthalenes, particularly di-substituted scaffolds like 2-bromo-6-chloronaphthalene, highly valuable starting materials for the synthesis of novel therapeutic agents.
This guide provides detailed application notes and protocols for the derivatization of this compound, a versatile building block for accessing a diverse range of medicinally relevant compounds. We will explore key synthetic transformations and discuss the potential applications of the resulting derivatives in areas such as oncology and infectious diseases.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 870822-84-7 | [3] |
| Molecular Formula | C₁₀H₆BrCl | [3] |
| Molecular Weight | 241.51 g/mol | [3] |
| Appearance | Solid | |
| Solubility | Insoluble in water |
Synthetic Strategies: Unleashing the Potential of this compound
The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective functionalization, making it an attractive substrate for various cross-coupling reactions. The C-Br bond is generally more reactive towards oxidative addition in palladium-catalyzed reactions than the C-Cl bond, enabling sequential and site-selective modifications.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The following protocols are foundational for the derivatization of this compound.
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is particularly useful for the synthesis of biaryl structures, which are prevalent in many approved drugs.
Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Principle: This protocol leverages the palladium-catalyzed coupling of the aryl bromide moiety of this compound with a variety of arylboronic acids. The choice of ligand and base is crucial for achieving high yields and preventing unwanted side reactions.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%) or other suitable ligand
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
-
-
Procedure:
-
To an oven-dried round-bottom flask, add this compound, the arylboronic acid, and the base.
-
In a separate vial, weigh the palladium catalyst and ligand and add them to the reaction flask.
-
Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Seal the flask with a septum and degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Workflow for Suzuki-Miyaura Coupling
Sources
- 1. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in 2-Bromo-6-chloronaphthalene Synthesis
Welcome to the technical support center for the synthesis of 2-Bromo-6-chloronaphthalene. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic procedures, troubleshoot common issues, and improve overall yield and purity. Drawing from established chemical principles and field-proven insights, this document provides a structured, in-depth resource in a practical question-and-answer format.
The primary and most regioselective route for synthesizing this compound is the Sandmeyer reaction, starting from 2-amino-6-chloronaphthalene. This two-stage process, involving diazotization followed by a copper(I)-catalyzed bromination, offers precise control over the substituent placement, which is often difficult to achieve via direct electrophilic bromination of 2-chloronaphthalene. This guide will focus exclusively on optimizing this synthetic pathway.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that can arise during the synthesis, providing potential causes and actionable solutions.
Q1: My overall yield is significantly lower than expected. Where should I start my investigation?
A low overall yield in a two-step synthesis can result from inefficiencies at either the diazotization stage or the subsequent Sandmeyer reaction. The most common culprits are the decomposition of the intermediate diazonium salt and incomplete reaction during the final bromine substitution.
To diagnose the issue, it's recommended to analyze a small sample of the crude product by TLC or GC-MS.
-
Presence of starting material (2-amino-6-chloronaphthalene): This points to an incomplete diazotization reaction.
-
Presence of a significant amount of 6-chloro-2-naphthol: This indicates the decomposition of the diazonium salt before it could react with the copper bromide catalyst.
-
A complex mixture of unidentified byproducts: This may suggest issues with the copper catalyst's purity or suboptimal reaction conditions in the Sandmeyer step.
The following workflow provides a logical approach to troubleshooting the synthesis.
Q2: I'm seeing a lot of unreacted 2-amino-6-chloronaphthalene in my final product. How can I ensure the diazotization goes to completion?
Incomplete diazotization is a common issue stemming from several factors related to the generation and stability of nitrous acid (HNO₂) in situ.
Causality: The diazotization reaction involves the nitrosation of the primary amine by the nitrosonium ion (NO⁺), which is formed from sodium nitrite (NaNO₂) and a strong acid.[1] The reaction's success hinges on the efficient generation of this electrophile and its reaction with the amine.
Solutions:
-
Strict Temperature Control: The reaction must be maintained between 0–5 °C.[2] Higher temperatures cause nitrous acid to decompose faster than it can react with the amine. Use an ice-salt bath for better temperature management.
-
Acid Concentration and Addition: A sufficient excess of acid (typically 2.5-3 equivalents) is crucial. A portion is used to form the amine salt, making it soluble, while the rest reacts with NaNO₂. Ensure the amine is fully dissolved in the acid before cooling and adding the nitrite solution.
-
Sodium Nitrite Quality and Addition: Use a fresh, dry bottle of sodium nitrite. NaNO₂ is hygroscopic and can degrade over time. The NaNO₂ should be dissolved in water and added slowly and dropwise to the cold amine solution. A rapid addition can cause localized heating, decomposing the nitrous acid and the formed diazonium salt.[3]
-
Test for Excess Nitrous Acid: After the addition is complete, you can check for a slight excess of nitrous acid, which indicates the amine has been consumed. To do this, place a drop of the reaction mixture onto a piece of starch-iodide paper. An immediate blue-black color indicates the presence of HNO₂, confirming the reaction is complete.[4] If the test is negative, add a small amount more of the NaNO₂ solution.
Q3: The main byproduct of my reaction is 6-chloro-2-naphthol. What causes its formation and how can I minimize it?
The formation of 6-chloro-2-naphthol is a classic sign of diazonium salt decomposition. Aryl diazonium salts, while more stable than their aliphatic counterparts, are thermally labile and will readily react with water to produce phenols, especially when heated.[5][6]
Causality: The diazonium group (-N₂⁺) is an excellent leaving group (dinitrogen gas), one of the best in organic chemistry. In an aqueous acidic solution, water can act as a nucleophile, attacking the aromatic ring and displacing the N₂ group to form a phenol. This process is accelerated by higher temperatures.[2]
Solutions:
-
Maintain Low Temperatures: This is the most critical factor. The diazonium salt solution should be generated at 0–5 °C and kept at this temperature until it is used in the next step. Do not let it warm up.
-
Prompt Use of Diazonium Salt: Prepare the diazonium salt solution immediately before you intend to use it. These intermediates should not be stored.
-
Efficient Mixing: When adding the diazonium salt solution to the copper(I) bromide solution, ensure the receiving solution is well-stirred. This promotes a rapid Sandmeyer reaction, consuming the diazonium salt before it has a chance to decompose via reaction with water.
Q4: My Sandmeyer reaction is sluggish, and the crude product is a dark, tarry mixture that is difficult to purify. What's wrong with the catalysis?
A problematic Sandmeyer reaction often points to an issue with the copper(I) catalyst. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism initiated by a single-electron transfer (SET) from the copper(I) species to the diazonium salt.[7]
Causality: The catalytic cycle requires Cu(I) to initiate the reaction. If your copper(I) bromide has been exposed to air, it may have oxidized to copper(II) bromide, which is not an effective initiator for this cycle. While Cu(II) is generated and consumed within the cycle, starting with inactive Cu(II) will severely inhibit the reaction.[8]
Solutions:
-
Use High-Purity Copper(I) Bromide: Use freshly opened or properly stored CuBr. If in doubt, it is best to prepare it fresh. A standard procedure involves the reduction of copper(II) sulfate with a reducing agent like sodium sulfite or ascorbic acid in the presence of potassium bromide (see Protocol 2).
-
Ensure Complete Dissolution: The CuBr catalyst should be completely dissolved in a suitable acid (typically HBr) to form the active complex before the diazonium salt solution is added. Undissolved catalyst has poor activity.
-
Control Addition Rate: Add the cold diazonium salt solution to the stirred CuBr solution at a controlled rate. The temperature should be kept low initially (around 0-5 °C) and then may be allowed to warm to room temperature or gently heated to ensure the reaction goes to completion and to facilitate the expulsion of nitrogen gas.
| Parameter | Recommended Condition | Rationale |
| Diazotization Temp. | 0–5 °C | Prevents decomposition of nitrous acid and diazonium salt.[2] |
| NaNO₂ Stoichiometry | 1.05–1.1 equivalents | Ensures complete consumption of the starting amine. |
| Acid Stoichiometry | 2.5–3.0 equivalents | Required to form the amine salt and react with NaNO₂. |
| Sandmeyer Temp. | 0 °C to RT (or gentle heat) | Initial low temperature to control the reaction, then warming to drive to completion. |
| CuBr Stoichiometry | 1.1–1.2 equivalents | Catalytic amount, but a slight excess ensures a good reaction rate. |
Frequently Asked Questions (FAQs)
Q: Why is the Sandmeyer reaction preferred over direct bromination of 2-chloronaphthalene? A: Regioselectivity. Electrophilic aromatic substitution (like bromination) on a substituted naphthalene ring can produce a mixture of isomers. The directing effects of the chloro group and the inherent reactivity of the naphthalene alpha and beta positions make it difficult to selectively install a bromine atom at the desired C-2 position. The Sandmeyer reaction provides unambiguous regiochemical control by building the molecule from a precursor where the amino group (and thus the future bromo group) is already in the correct position.[9]
Q: Can I use a different copper source, like CuBr₂ or copper powder? A: The classic Sandmeyer reaction specifically uses a copper(I) salt (CuCl, CuBr, CuCN).[7] Cu(I) is essential for the initiating single-electron transfer step. Using CuBr₂ will not be effective. A related reaction, the Gattermann reaction, uses copper powder with HCl/HBr, but it generally gives lower yields than the Sandmeyer reaction.[10] For the highest yield and reliability, freshly prepared or high-purity CuBr is strongly recommended.
Q: What are the most critical safety precautions for this synthesis? A: The primary hazard is the diazonium salt intermediate. While aromatic diazonium salts are relatively stable in cold aqueous solution, they can be violently explosive if isolated and allowed to dry.[10] NEVER attempt to isolate the solid diazonium salt. Always keep it in a cold solution. Other hazards include the use of corrosive acids (HBr) and the toxicity of copper salts. Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times, and all procedures should be conducted in a well-ventilated fume hood.
Q: What is the best method for purifying the final this compound product? A: After an appropriate aqueous workup to remove acids and copper salts, the crude solid can be purified by recrystallization. A common and effective solvent system is aqueous methanol or ethanol.[11] This process is usually sufficient to obtain a product with high purity. If oily impurities or closely related isomers are present, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) may be necessary.
Experimental Protocols
Protocol 1: Diazotization of 2-Amino-6-chloronaphthalene
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-6-chloronaphthalene (1.0 eq) in aqueous hydrobromic acid (48%, 3.0 eq) and water.
-
Cool the stirred mixture to 0–5 °C using an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold amine solution via the dropping funnel, ensuring the temperature of the reaction mixture does not rise above 5 °C.
-
After the addition is complete, stir the mixture for an additional 20-30 minutes at 0–5 °C. The resulting solution of the diazonium salt should be clear and is used immediately in the next step.
Protocol 2: Sandmeyer Reaction and Product Isolation
-
In a separate large beaker or flask equipped with a stirrer, dissolve copper(I) bromide (1.1 eq) in aqueous hydrobromic acid (48%, 1.5 eq). Cool this solution to 0 °C in an ice bath.
-
Slowly, and in portions, add the cold diazonium salt solution from Protocol 1 to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to stir at 0–5 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases. Gentle heating (40-50 °C) can be applied to ensure the reaction is complete.
-
Cool the reaction mixture and collect the precipitated crude solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove copper salts and acid.
-
Purify the crude this compound by recrystallization from an appropriate solvent, such as an ethanol/water mixture. Dry the purified crystals under vacuum.
References
- Organic Syntheses Procedure: 2-bromonaphthalene. Organic Syntheses.
- A Concise Synthesis of 2‐Amino‐1,2,3,4‐tetrahydronaphthalene‐6,7‐diol ('6,7‐ADTN') from Naphthalene‐2,3‐diol. ResearchGate.
- Sandmeyer reaction. Wikipedia.
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
- Sandmeyer reaction (video). Khan Academy.
- Sandmeyer Reaction. Organic Chemistry Portal.
- Synthesis of 2-bromo-6-acetylnaphthalene. PrepChem.com.
- Sandmeyer Reaction Mechanism. BYJU'S.
- Sandmeyer Reaction. GeeksforGeeks.
- Troubleshooting a Sandmeyer reaction : r/chemistry. Reddit.
- Process for the manufacture of 2-bromo-6-methoxynaphthalene. Google Patents.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- Process for preparing 2-bromo-6-fluoronaphthalene. Google Patents.
- Process for the preparation of 2-chloro- or 2-bromo-naphthalene. Google Patents.
- Sandmeyer type reaction troubleshoot : r/Chempros. Reddit.
- Organic Syntheses Procedure. Organic Syntheses.
- Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. -ORCA - Cardiff University.
- Sandmeyer Reaction. Allen.
- Process for the preparation of 2-chloro- or 2-bromonaphthalene. Google Patents.
- Diazotisation. Organic Chemistry Portal.
- Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. Google Patents.
- Aliphatic Amines Unlocked for Selective Transformations through Diazotization. PMC - NIH.
- Disazo Disperse Dyes Derived from 2-chloro-4-methylaniline and 3-aminophenol and Their Application on Nylon 6 Fabric Using Pressure Dyeing Method. Science Alert.
- Synthesis and biological evaluation of new amino derivatives of 1,4-naphthoquinone. JOCPR.
- 2-chloronaphthalene. ChemSynthesis.
Sources
- 1. Diazotisation [organic-chemistry.org]
- 2. Khan Academy [khanacademy.org]
- 3. scialert.net [scialert.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 11. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of Crude 2-Bromo-6-chloronaphthalene
Introduction: The Critical Role of Purity
Welcome to the technical support guide for the purification of 2-Bromo-6-chloronaphthalene (CAS No. 870822-84-7). As a key intermediate in the synthesis of advanced materials and active pharmaceutical ingredients (APIs), the purity of this compound is paramount. Impurities, even in trace amounts, can lead to undesired side reactions, reduced yields in subsequent steps, and potential toxicological issues in final products.[1][2] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide researchers, scientists, and drug development professionals with the practical insights needed to achieve high-purity this compound.
Part 1: Initial Assessment and Method Selection
This section addresses the foundational questions to consider before beginning the purification process. A correct initial assessment is crucial for selecting the most efficient and effective purification strategy.
Q1: What are the likely impurities in my crude this compound and how do I identify them?
A: The impurity profile of your crude material is highly dependent on the synthetic route employed. However, common impurities in related aryl halide syntheses include:
-
Isomeric Byproducts: The synthesis, likely involving electrophilic halogenation of a naphthalene core, can produce a mixture of positional isomers (e.g., other bromo-chloro-naphthalene isomers).[1] For instance, the bromination of 2-naphthol can yield 1,6-dibromo derivatives alongside the desired product.[3]
-
Unreacted Starting Materials: Residual 2-bromonaphthalene or 6-chloronaphthalene may be present.
-
Over-halogenated Species: Di-bromo-chloronaphthalene or bromo-di-chloronaphthalene species can form if reaction conditions are too harsh.
-
Hydrodehalogenation Products: A common side reaction where a halogen is replaced by hydrogen, potentially leading to the formation of 2-bromonaphthalene or 6-chloronaphthalene.[4]
Initial Identification Strategy: The most effective initial analysis is Thin Layer Chromatography (TLC) . Develop a TLC plate with your crude material using a solvent system like Hexane/Ethyl Acetate or Hexane/Dichloromethane. The number of spots will give you a preliminary idea of the number of components. One spot co-eluting with a pure standard (if available) is a good sign, while multiple spots indicate the presence of impurities. The relative polarity of these impurity spots will guide your choice of purification method.
Q2: What are the key physical properties of this compound I should know for purification?
A: Understanding the physical properties is essential for designing a purification protocol.
| Property | Value | Source | Significance for Purification |
| Molecular Formula | C₁₀H₆BrCl | [5][6] | Confirms the elemental composition. |
| Molecular Weight | 241.51 g/mol | [5][6] | Used for all stoichiometric calculations. |
| Appearance | Solid (at room temp.) | [6] | Indicates that recrystallization is a viable purification method. |
| LogP (octanol/water) | 4.2557 | [6] | A high LogP value indicates the compound is very nonpolar (lipophilic). This dictates the use of nonpolar organic solvents for both recrystallization and chromatography. |
| Water Solubility | Insoluble (9.4E-4 g/L at 25°C) | [5] | The compound will not be soluble in aqueous media, confirming the need for organic solvents. |
Q3: Should I use recrystallization or column chromatography to purify my compound?
A: The choice depends on the nature of the impurities, the quantity of material, and the required final purity. Use the following workflow to make an informed decision.
Caption: Decision workflow for selecting a purification method.
-
Choose Recrystallization when: You have a large amount of material (>20 g), and TLC shows that the main impurities have very different polarities from your product. It is a highly efficient method for removing small amounts of baseline or solvent-front impurities.[7]
-
Choose Column Chromatography when: Impurities have similar polarity (close Rf values on TLC) to your product, you are working on a smaller scale (<20 g), or you require very high purity (>99.5%).[8]
Part 2: Troubleshooting Purification by Recrystallization
Recrystallization is a powerful technique, but it can present challenges. This section addresses common problems and their solutions.
Q4: I'm getting a very low yield after recrystallization. What went wrong?
A: Low yield is one of the most common issues and can usually be traced back to solvent volume or cooling technique.
-
Causality: The principle of recrystallization relies on the product being significantly less soluble in the cold solvent. If too much solvent is used during the initial dissolution, a substantial amount of your product will remain in the mother liquor even after cooling.[8][9]
-
Solution:
-
Use Minimum Hot Solvent: When dissolving your crude product, add the hot solvent in small portions until the solid just dissolves.[8]
-
Evaporate Excess Solvent: If you suspect you've added too much, gently boil off some of the solvent to re-concentrate the solution before cooling.[9]
-
Maximize Cooling: After slow cooling to room temperature, place your flask in an ice-water bath for at least 30 minutes to minimize the product's solubility and maximize precipitation.[8]
-
Check the Mother Liquor: Before discarding the filtrate (mother liquor), try placing it in a freezer to see if more product crystallizes. This can help you recover some of the lost yield.
-
Q5: My compound is "oiling out" instead of forming crystals. How do I fix this?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often because the solution is supersaturated at a temperature above the solute's melting point.
-
Causality: This can be caused by the boiling point of the solvent being higher than the melting point of the solute, excessively rapid cooling, or the presence of significant impurities that depress the melting point.[9]
-
Solution:
-
Re-heat and Add More Solvent: Heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation point.
-
Slow Cooling is Crucial: Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal formation.
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny "seed crystal" of pure product.[9]
-
Change Solvents: If the problem persists, your chosen solvent may be unsuitable. Select a solvent with a lower boiling point.
-
Q6: My purified crystals are still colored. How can I remove colored impurities?
A: Colored impurities are often large, polar, conjugated molecules that can get trapped in the crystal lattice.
-
Causality: These impurities may co-crystallize with your product.
-
Solution:
-
Use Activated Charcoal: After dissolving your crude product in the hot solvent, remove it from the heat and add a very small amount (1-2% of the solute mass) of activated charcoal.
-
Hot Filtration: Swirl the mixture and gently reheat it to boiling for a few minutes. Perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[7][8] Caution: Perform this step quickly to prevent your product from crystallizing prematurely in the filter funnel.
-
Part 3: Troubleshooting Flash Column Chromatography
Column chromatography offers superior separation for complex mixtures but requires careful optimization.
Q7: I can't get good separation between my product and an impurity. What should I try?
A: Poor separation is typically a solvent system issue. The goal is to find an eluent that provides a good difference in retention factors (ΔRf) between your compounds.
-
Causality: If the eluent is too polar, all compounds will elute quickly with little separation. If it's too nonpolar, all compounds will remain on the baseline.
-
Solution:
-
Optimize the Eluent: The ideal Rf for your target compound on a TLC plate is between 0.25 and 0.40 for good separation.[10] Since this compound is very nonpolar, start with pure hexane and gradually add a more polar solvent like dichloromethane or ethyl acetate in 1-2% increments until you achieve the desired Rf on a TLC plate.
-
Try Different Solvent Systems: If a hexane/ethyl acetate system fails, try a different combination, such as hexane/dichloromethane or hexane/toluene. Different solvents interact with the solute and stationary phase differently, which can alter selectivity.
-
Ensure Proper Column Packing: An improperly packed column with channels or cracks will lead to band broadening and poor separation. Ensure the silica is packed uniformly without any air bubbles.[11]
-
Q8: My compound won't elute from the silica column. What should I do?
A: This indicates that your compound is too strongly adsorbed to the silica gel with the current eluent.
-
Causality: The eluent is not polar enough to displace the compound from the polar silica surface. In rare cases, the compound may have decomposed on the acidic silica gel.[10]
-
Solution:
-
Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture). This is known as a gradient elution.
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot or streaking that wasn't there initially, your compound may be unstable on silica.[10]
-
Caption: Troubleshooting flowchart for column chromatography separation.
Q9: My compound seems to be decomposing on the silica gel. Are there alternatives?
A: Yes. Silica gel is acidic and can cause degradation of sensitive compounds.
-
Causality: The acidic silanol groups (Si-OH) on the surface of silica gel can catalyze decomposition reactions.
-
Solution:
-
Deactivate the Silica: You can neutralize the silica gel by preparing a slurry with a small amount of a base, like triethylamine (~1%), in your eluent before packing the column.
-
Use an Alternative Stationary Phase: Alumina is a common alternative to silica gel. It is available in neutral, acidic, or basic forms. For a nonpolar compound like this compound, neutral alumina would be a good starting point.[12] Florisil is another potential alternative.[10]
-
Part 4: Standard Operating Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing small amounts of your crude product. Hexane, ethanol, or ethyl acetate are good starting points.[7][8][13]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid at the solvent's boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and reheat to boiling for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Protocol 2: Flash Column Chromatography Procedure
-
Eluent Selection: Determine the optimal solvent system using TLC. Aim for a product Rf of ~0.3. For this compound, start with 100% Hexane and titrate in Dichloromethane or Ethyl Acetate.
-
Column Packing: Plug the bottom of a glass column with cotton or glass wool. Add a layer of sand. Pack the column with silica gel using the chosen eluent (wet slurry method is preferred). Top the silica with another layer of sand.[11][14]
-
Sample Loading: Dissolve your crude product in a minimal amount of a relatively nonpolar solvent (like dichloromethane). Alternatively, for better results, perform a "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[15]
-
Elution: Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes. Monitor the progress of the separation by analyzing the collected fractions with TLC.[16]
-
Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.[8]
References
- PrepChem.com. (n.d.). Synthesis of 2-bromo-6-acetylnaphthalene. PrepChem.com. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- PubChem. (n.d.). 1-Bromo-6-chloronaphthalene.
- ChemistryViews. (2012).
- Google Patents. (1998). WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.
- Ruoff, R. S., Tse, D. S., Malhotra, R., & Lorents, D. C. (1993). Solubility of C60 in a Variety of Solvents. The Journal of Physical Chemistry, 97(13), 3379–3383.
- Raja, M., et al. (2020). A Trace Level Sensitive GCMS Method for Determination of Seven Potential Genotoxic Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026.
- Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
- Organic Syntheses. (n.d.). 2-bromonaphthalene. [Link]
- Google Patents. (2011). WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene.
- PubChem. (n.d.). 2-Bromo-1-chloronaphthalene.
- The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]
- Zaretskii, M. I., et al. (1977). Naphthalene solubility in several organic solvents. Khimiya Tverdogo Topliva, 5.
- ResearchGate. (2025). The Solubility of C60Brn (n=6, 8, 24) in Organic Solvents. [Link]
- Asian Journal of Research in Chemistry. (n.d.).
- ResearchGate. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsr.com [ijpsr.com]
- 3. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CAS # 870822-84-7, this compound - chemBlink [chemblink.com]
- 6. chemscene.com [chemscene.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Purification [chem.rochester.edu]
- 11. ajrconline.org [ajrconline.org]
- 12. researchgate.net [researchgate.net]
- 13. prepchem.com [prepchem.com]
- 14. orgsyn.org [orgsyn.org]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Cross-Coupling Reactions with 2-Bromo-6-chloronaphthalene
Welcome to the technical support center for cross-coupling reactions involving 2-bromo-6-chloronaphthalene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. As Senior Application Scientists, we have compiled this resource to address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, ensuring your experiments are both successful and efficient.
Troubleshooting Guide: Common Issues and Solutions
This section directly addresses specific experimental hurdles you might encounter when working with this compound. We focus on the causality behind these issues and provide actionable, field-proven solutions.
Issue 1: Poor Chemoselectivity - Both C-Br and C-Cl Bonds are Reacting
Question: I am trying to perform a Suzuki-Miyaura coupling to functionalize the C-Br bond of this compound, but I am observing significant amounts of the di-substituted product, indicating the C-Cl bond is also reacting. How can I improve selectivity for the C-Br bond?
Answer:
This is a common challenge stemming from the inherent, though sometimes insufficient, reactivity difference between aryl bromides and chlorides. The C-Br bond has a lower bond dissociation energy, making it more susceptible to oxidative addition by the palladium catalyst. However, under forcing conditions, the more stable C-Cl bond can also react.
Root Causes & Solutions:
-
Overly Reactive Catalyst System: A highly active catalyst may not sufficiently differentiate between the two halogens.
-
Solution: Opt for a less reactive, sterically hindered phosphine ligand. For instance, moving from a highly active ligand like SPhos to a bulkier one like RuPhos can sometimes temper the reactivity enough to favor the C-Br bond.
-
-
High Reaction Temperature: Elevated temperatures provide the necessary activation energy to cleave the stronger C-Cl bond.
-
Solution: Screen lower reaction temperatures. Start your reaction at a lower temperature (e.g., 60-70 °C) and monitor the conversion of the starting material. Only increase the temperature if the reaction is sluggish.
-
-
Prolonged Reaction Time: Even at moderate temperatures, extended reaction times can lead to the slow reaction of the C-Cl bond.
-
Solution: Monitor your reaction progress closely using techniques like TLC or GC-MS. Stop the reaction as soon as the mono-substituted product is maximized and before significant di-substitution occurs.
-
Experimental Workflow for Optimizing Chemoselectivity:
Caption: Troubleshooting workflow for poor chemoselectivity.
Issue 2: Low or No Reactivity at the C-Br Bond
Question: I am attempting a Sonogashira coupling with this compound, but I am getting very low yields or recovering my starting material. What could be the issue?
Answer:
While the C-Br bond is the more reactive site, its reactivity can be hampered by several factors, leading to a stalled or inefficient reaction.
Root Causes & Solutions:
-
Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or side reactions.
-
Solution: Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen, which can oxidize the active Pd(0) species. Adding a slight excess of the phosphine ligand can also help stabilize the catalyst.
-
-
Inappropriate Base: The choice of base is critical for the efficiency of many cross-coupling reactions.
-
Solution: The strength and solubility of the base are key. For Sonogashira reactions, an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used in conjunction with a copper(I) co-catalyst. For Suzuki couplings, an inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is typically required. Ensure the base is finely powdered and dry.
-
-
Poor Ligand Choice: The ligand plays a crucial role in the stability and activity of the catalyst.
-
Solution: For challenging couplings, consider using more advanced, electron-rich, and sterically hindered ligands such as SPhos, XPhos, or RuPhos, which can promote the oxidative addition step and stabilize the catalytic species.
-
Data-Driven Ligand Selection for Suzuki-Miyaura Coupling:
| Ligand | Typical Loading (mol%) | Common Temperature (°C) | Key Characteristics |
| SPhos | 1-2 | 80-100 | High activity, good for many substrates. |
| XPhos | 1-2 | 80-110 | Very active, good for sterically hindered substrates. |
| RuPhos | 1-2 | 70-100 | Excellent for aryl chlorides, but can be too reactive. |
| PPh₃ | 2-4 | 90-110 | Classical ligand, less active, may require higher temps. |
Frequently Asked Questions (FAQs)
Q1: Can I selectively functionalize the C-Cl bond in the presence of the C-Br bond?
A1: This is significantly more challenging due to the higher reactivity of the C-Br bond. Standard cross-coupling conditions will almost always favor reaction at the C-Br position. To achieve selectivity for the C-Cl bond, a two-step approach is typically necessary:
-
First, protect or functionalize the C-Br position using a reaction that can be easily reversed or a group that can be further modified.
-
Then, perform the desired cross-coupling at the C-Cl position, which is now the most reactive site.
Alternatively, specialized nickel-based catalyst systems have shown some promise in selectively activating C-Cl bonds in the presence of C-Br bonds, but these are often substrate-specific and require careful optimization.
Q2: What is a reliable, general-purpose protocol for a Suzuki-Miyaura coupling at the C-Br position of this compound?
A2: The following protocol serves as a good starting point and can be optimized as needed.
Step-by-Step Protocol: Selective Suzuki-Miyaura Coupling
-
Reagent Preparation:
-
In a reaction vessel, combine this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.3 equiv), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
-
Reaction Setup:
-
Seal the vessel and thoroughly degas the mixture by subjecting it to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Catalytic Cycle Visualization:
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
References
- This guide synthesizes established principles of cross-coupling chemistry and best practices in organic synthesis.
Technical Support Center: Optimizing Catalyst Loading for 2-Bromo-6-chloronaphthalene Suzuki Reaction
Introduction: Navigating the Challenges of Di-halogenated Naphthalene Systems
Welcome to the technical support center. This guide is designed for researchers, chemists, and process development professionals tackling the Suzuki-Miyaura cross-coupling of 2-Bromo-6-chloronaphthalene. This substrate presents a unique and common challenge in synthetic chemistry: achieving selective, high-yield coupling while minimizing catalyst loading. The significant difference in reactivity between the C-Br and C-Cl bonds—the former being much more susceptible to oxidative addition—allows for selective functionalization, but optimizing the reaction to be efficient and economical is a non-trivial pursuit.[1]
This document provides field-proven insights and troubleshooting methodologies in a direct question-and-answer format to help you navigate the complexities of this reaction, reduce costly palladium usage, and streamline your development timeline.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing catalyst loading so critical for the this compound Suzuki reaction?
Optimizing catalyst loading is a crucial balance of three factors: reaction efficiency, cost, and product purity.
-
Reaction Efficiency: For a challenging substrate involving a less reactive aryl chloride, sufficient catalyst is needed to drive the reaction to completion in a reasonable timeframe.[2][3] The oxidative addition to the C-Cl bond is often the rate-determining step and requires a highly active catalytic system.[2][4]
-
Economic Viability: Palladium is a precious and costly metal. In industrial and large-scale academic synthesis, reducing catalyst loading from 2 mol% to 0.1 mol% can translate into significant cost savings and a more sustainable process.[5]
-
Product Purity: High catalyst loading increases the concentration of residual palladium in the crude product. For pharmaceutical applications, regulatory agencies impose strict limits (often in the low ppm range) on residual palladium in active pharmaceutical ingredients (APIs), making its removal a critical, and often expensive, downstream process.[5][6]
Therefore, the goal is to find the "sweet spot"—the lowest possible catalyst concentration that maintains a high reaction rate and yield without compromising robustness.
Q2: What is a reasonable starting catalyst loading for a screening experiment with this compound?
For an initial screening experiment, a catalyst loading in the range of 1 to 2 mol% of the palladium precursor is a pragmatic starting point. This concentration is typically high enough to overcome many initial hurdles and provide a positive result if other reaction parameters are reasonably chosen. Once a successful reaction is established, a systematic reduction of the catalyst loading (e.g., to 1.0%, 0.5%, 0.1%, and even into the ppm range) can be performed.[7]
Q3: How do I select the right ligand to enable low catalyst loadings for this substrate?
Ligand selection is arguably the most critical factor for activating less reactive aryl halides like this compound (if targeting the chloride position) or for ensuring high efficiency at the bromide position. Standard ligands like PPh₃ are often ineffective.[4] You should focus on two main classes of ligands:
-
Bulky, Electron-Rich Biaryl Phosphines: These are the industry standard for challenging couplings.[4] Ligands developed by the Buchwald group, such as SPhos, XPhos, and RuPhos , are designed to accelerate both the difficult oxidative addition step and the final reductive elimination.[4][8] Their steric bulk promotes the formation of a monoligated, highly reactive 14-electron Pd(0) species, which is essential for activating the C-X bond.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable and highly active palladium complexes.[4] They are particularly effective for activating aryl chlorides and can maintain catalyst stability over the long reaction times or high temperatures that may be required.[9]
The choice between these depends on the specific coupling partner and conditions, and screening a small panel of these advanced ligands is highly recommended.
Q4: What are the primary strategies to successfully lower catalyst loading below 1 mol%?
Reducing catalyst loading requires a holistic optimization of the entire reaction system to maximize the efficiency and lifetime of the active catalyst.
-
Use a High-Activity Pre-catalyst: Modern pre-catalysts (e.g., G3 or G4 Buchwald palladacycles) are designed to generate the active Pd(0) species cleanly and efficiently, avoiding side reactions that can consume the palladium source.[10]
-
Optimize the Base and Solvent System: The base is not just a spectator; it plays a crucial role in the transmetalation step.[4][5] Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior.[4] The solvent system (e.g., dioxane/water, toluene/water) must ensure all components remain in solution.[4]
-
Maintain a Strictly Inert Atmosphere: Oxygen is a potent poison for the active Pd(0) catalyst, leading to the formation of inactive palladium black and stalling the reaction.[8][10] Employing rigorous degassing techniques like freeze-pump-thaw cycles or extensive sparging with an inert gas (argon or nitrogen) is mandatory for achieving low loadings.[8][11]
-
Control Temperature Precisely: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition.[1][12] It is essential to find the minimum temperature required for an efficient reaction and avoid overshooting, which can be a problem during scale-up.[13]
Troubleshooting Guide: Catalyst Loading Optimization
This guide addresses specific issues you may encounter while trying to reduce catalyst loading for the this compound Suzuki coupling.
| Problem Observed | Potential Cause(s) | Recommended Solutions & Rationale |
| Low or No Yield at Reduced Loading | 1. Inactive Catalyst: The Pd(0) species is not being generated efficiently or is rapidly decomposing.[10] 2. Insufficiently Active Ligand: The chosen ligand cannot facilitate the rate-limiting oxidative addition at low concentrations.[4] 3. Poor Reaction Conditions: The base, solvent, or temperature is suboptimal for high turnover. | 1. Use a Fresh, High-Purity Pre-catalyst: Switch to a modern palladacycle pre-catalyst to ensure efficient generation of active Pd(0).[10] 2. Screen More Potent Ligands: Test a panel of electron-rich, bulky phosphines (e.g., SPhos, XPhos) or an NHC ligand known for activating aryl chlorides.[4][9] 3. Re-optimize Base/Solvent: Screen bases like K₃PO₄ and Cs₂CO₃ and solvent systems like dioxane/H₂O or 2-MeTHF/H₂O. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation/Decomposition: The catalyst has a limited lifetime under the reaction conditions and is fully consumed before all starting material is converted.[1][12] 2. Oxygen Contamination: A small leak in the system introduces oxygen, progressively killing the catalyst. | 1. Increase Initial Loading Slightly: Find the minimum loading where the reaction goes to completion.[1] 2. Use a More Robust Ligand: A more sterically shielding ligand can protect the palladium center and extend its lifetime. 3. Verify Inert Atmosphere: Ensure all joints are sealed and perform rigorous degassing of all reagents and solvents before starting the reaction.[11] |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of the boronic acid, especially in the presence of palladium species.[8] | 1. Improve Degassing Technique: Use three freeze-pump-thaw cycles for the complete reaction mixture. This is more effective than sparging for removing dissolved oxygen.[8] 2. Use a Pd(0) Source: Starting with a catalyst already in the Pd(0) state (e.g., Pd(PPh₃)₄) can sometimes mitigate this, as it avoids Pd(II) intermediates that may promote this side reaction.[1] |
| Protodeboronation Product is Observed | 1. Unstable Boronic Acid: The boronic acid is sensitive to the basic and/or aqueous conditions, leading to its decomposition.[4][14] 2. Excessively Strong Base or High Water Content: These factors can accelerate the rate of protodeboronation.[4] | 1. Switch to a Boronic Ester: Convert the boronic acid to a more stable form, such as a pinacol ester (Bpin) or a neopentyl glycol ester, which are less prone to protodeboronation.[15] 2. Screen Milder Bases: Try a weaker base if the reaction allows. 3. Use Anhydrous Conditions: While some water is often beneficial, using a completely anhydrous system with a base like KOtBu can prevent this side reaction, though it requires careful handling.[4] |
In-Depth Scientific Explanation: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimization. The widely accepted catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][16] The efficiency of each step is critical for maintaining a high turnover number and allowing for low catalyst loadings.
Caption: The Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of this compound. This step is typically rate-limiting, especially for the stronger C-Cl bond, and is why electron-rich, bulky ligands are essential to accelerate the reaction.[2][4]
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[9][16]
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[2]
Any process that removes the catalyst from this cycle, such as oxidation to Pd(II) or formation of palladium black, constitutes catalyst deactivation and will halt the reaction.[12]
Experimental Protocol: Catalyst Loading Screening
This protocol outlines a general procedure for efficiently screening catalyst loadings for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Objective: To determine the minimum catalyst loading required to achieve >95% conversion within 24 hours.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Pre-catalyst (e.g., SPhos-Pd-G3)
-
Ligand (if not using a pre-catalyst, e.g., SPhos)
-
Base: Anhydrous K₃PO₄ powder (2.0-3.0 equiv)
-
Solvent: Anhydrous, degassed 1,4-dioxane and deionized water
-
Equipment: Oven-dried Schlenk tubes or reaction vials with septa, magnetic stir bars, inert gas manifold (Argon or N₂), heating block or oil bath.
Procedure:
-
Preparation: In a glovebox or under a positive flow of inert gas, weigh the this compound, arylboronic acid, and K₃PO₄ into four separate, identical reaction vials.
-
Catalyst Addition:
-
Vial 1 (2.0 mol%): Add the required mass of the palladium pre-catalyst directly.
-
Vial 2 (1.0 mol%): Add half the mass used in Vial 1.
-
Vial 3 (0.5 mol%): Add one-quarter of the mass used in Vial 1.
-
Vial 4 (0.1 mol%): Add one-twentieth of the mass used in Vial 1.
-
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane:water 10:1) via syringe to each vial to achieve the desired concentration (e.g., 0.2 M).
-
Degassing: Seal the vials tightly. If not prepared in a glovebox, perform three freeze-pump-thaw cycles on the sealed vials to ensure all dissolved oxygen is removed.
-
Reaction Execution: Place the vials in a preheated heating block or oil bath set to the desired temperature (e.g., 80-110 °C). Stir the reactions vigorously.[4]
-
Monitoring: After set time points (e.g., 2h, 6h, 12h, 24h), carefully take a small aliquot from each reaction mixture under an inert atmosphere. Quench the aliquot with water and extract with a suitable solvent (e.g., ethyl acetate). Analyze the organic layer by TLC, GC-MS, or LC-MS to determine the conversion.
-
Analysis: Compare the conversion rates across the different catalyst loadings to identify the minimum concentration that provides the desired outcome in an acceptable time frame.
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
References
- Current time inform
- Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Benchchem.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
- Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides. Benchchem.
- Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group.
- Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction.
- Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich.
- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing).
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Suzuki reaction. Wikipedia.
- Suzuki Coupling. Organic Chemistry Portal.
- Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
- Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-2,5-dichlorobenzaldehyde. Benchchem.
- Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-2-chloropyridine Cross-Coupling. Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. ChemRxiv.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 6. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-6-chloronaphthalene
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Bromo-6-chloronaphthalene. This document provides in-depth, field-proven insights into the critical role of solvent selection on the reactivity and selectivity of this versatile synthetic intermediate. The following question-and-answer guides and troubleshooting protocols are designed to address specific issues you may encounter during your experiments, helping you to optimize your reaction outcomes.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a fundamental tool for creating C-C bonds.[1][2] With a di-halogenated substrate like this compound, achieving selective coupling at either the more reactive C-Br bond or the less reactive C-Cl bond is a common challenge where the solvent plays a pivotal role.
Question 1: My Suzuki-Miyaura coupling on this compound is giving low yield. Could the solvent be the issue?
Answer: Absolutely. The solvent is a critical parameter that influences nearly every step of the Suzuki-Miyaura catalytic cycle.[3][4] Its effects can be categorized as follows:
-
Reagent & Catalyst Solubility: All components—the aryl halide, boronic acid, base, and palladium catalyst complex—must have adequate solubility. Poor solubility of any component can halt the reaction. For instance, while a nonpolar solvent like toluene is common, some boronic acids or inorganic bases (e.g., K₃PO₄) may require a more polar co-solvent or the addition of water to facilitate their dissolution.[5][6]
-
Catalyst Activation and Stability: The solvent can influence the formation of the active Pd(0) species from a Pd(II) precatalyst and stabilize the catalyst throughout the cycle.[7] Coordinating solvents can sometimes compete with the phosphine ligand, affecting catalyst activity.[3]
-
Influence on Reaction Steps:
-
Oxidative Addition: This is often the rate-determining step. The polarity of the solvent can affect the rate of oxidative addition of the aryl halide to the Pd(0) center.[8] Generally, the C-Br bond is significantly more reactive than the C-Cl bond towards oxidative addition.[1]
-
Transmetalation: The solvent system, particularly the presence of water, can impact the rate of transmetalation from the boronic acid to the palladium complex.
-
For low yields, consider screening a range of solvents with varying properties. A common starting point is a mixture of an ethereal or aromatic solvent with water (e.g., 1,4-dioxane/water, THF/water, or Toluene/water).[9][10]
Question 2: I am trying to achieve selective coupling at the C-Br bond. Which solvent system should I choose?
Answer: To favor mono-coupling at the more labile C-Br bond, you should choose conditions that allow for a significant reactivity difference between the two halogen sites.
-
Nonpolar Solvents: Solvents like toluene, benzene, and 1,4-dioxane are excellent choices.[11] In these media, the inherent reactivity difference between the C-Br and C-Cl bonds is maximized, favoring oxidative addition at the C-Br position.
-
Ethereal Solvents: Tetrahydrofuran (THF) and 2-methyl-THF (2-MeTHF) are also widely used and generally provide good selectivity for the C-Br bond.[11]
A typical protocol would involve a palladium catalyst with a suitable phosphine ligand (e.g., Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and SPhos) and a base like K₂CO₃ or Cs₂CO₃ in a dioxane/water mixture at 80-100 °C.[9]
Question 3: How can I promote coupling at the less reactive C-Cl bond?
Answer: Coupling at the C-Cl bond is more challenging and typically requires forcing conditions or a catalyst system specifically designed for activating aryl chlorides. After the C-Br position has been functionalized, a second, more forcing Suzuki coupling can be performed.
-
High-Boiling Point Solvents: Solvents like DMF, DMAc, or NMP can be used at higher temperatures to drive the reaction at the C-Cl bond. However, be aware that these conditions can also lead to side reactions.
-
Specialized Catalyst Systems: The use of electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) is critical for facilitating the difficult oxidative addition at the C-Cl bond.[12]
-
Polar Aprotic Solvents: While some polar aprotic solvents (e.g., MeCN, DMF) have been shown to switch selectivity in specific cases like chloroaryl triflates, this is due to stabilizing anionic transition states.[11][13] For the C-Br/C-Cl system, the primary driver remains the bond dissociation energy, but these solvents may help activate the C-Cl bond at elevated temperatures.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue Encountered | Potential Cause (Solvent-Related) | Recommended Action |
| No Reaction or Very Low Conversion | 1. Poor solubility of reagents (especially the base). 2. Solvent was not properly degassed, leading to catalyst oxidation.[7] 3. Solvent contains impurities that poison the catalyst.[5] | 1. Add water or a polar co-solvent (e.g., switch from pure Toluene to Toluene/EtOH/H₂O). 2. Degas the solvent thoroughly using a sparge with N₂/Ar or three freeze-pump-thaw cycles.[7] 3. Use high-purity, anhydrous solvents. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the solvent.[1] 2. The solvent is not facilitating the catalytic cycle efficiently, allowing side reactions to dominate. | 1. Ensure rigorous degassing of the solvent and reaction vessel.[7] 2. Screen other solvent systems. Ethereal solvents like dioxane or THF are often reliable. |
| Dehalogenation of Starting Material | 1. Presence of protic impurities (water, alcohols) in a non-aqueous setup. 2. The solvent is promoting side reactions. | 1. Use anhydrous solvents and reagents. 2. Switch to a different solvent class (e.g., from an ether to an aromatic solvent). |
| Poor Selectivity (Reaction at both C-Br and C-Cl) | 1. Reaction temperature is too high or run time is too long. 2. The solvent system is too activating. | 1. Lower the reaction temperature and monitor carefully to stop after mono-substitution. 2. Use a less polar, non-coordinating solvent like Toluene to maximize the reactivity difference. |
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction.[14][15] Solvent choice is crucial for managing the strong bases typically used and ensuring the stability and activity of the catalyst.
Question 1: I'm performing a Buchwald-Hartwig amination on this compound with a primary amine. Which solvent is best for selective C-N bond formation at the C-Br position?
Answer: For selective amination at the C-Br position, non-polar aromatic solvents are the standard and most reliable choice.
-
Toluene and Xylenes: These are the most common solvents for Buchwald-Hartwig aminations.[16] They offer excellent solubility for the organic components and do not coordinate strongly to the palladium center, allowing the phosphine ligand to dictate the catalyst's reactivity.
-
Ethereal Solvents: Dioxane and THF can also be effective. However, they are more coordinating than aromatic solvents, which can sometimes influence catalyst performance.[17]
The choice of base is also critical. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are typically required.[15][18] The combination of Toluene as a solvent with NaOtBu and a suitable Buchwald ligand (e.g., XPhos or BrettPhos) at 80-110 °C is a robust starting point for selective C-Br amination.
Question 2: My reaction is sluggish and incomplete. Can a different solvent help?
Answer: Yes. If your reaction is slow in a nonpolar solvent like toluene, switching to a more polar solvent might increase the rate, but it requires careful consideration.
-
Polar Aprotic Solvents: Solvents like DMF or DMAc can sometimes accelerate C-N couplings. However, they can also promote side reactions and may be incompatible with the strong bases used (e.g., NaOtBu can react with DMF at elevated temperatures).
-
Ethereal Solvents: Solvents like t-butyl methyl ether (MTBE) or cyclopentyl methyl ether (CPME) are less polar than THF but can offer a good balance of solubility and inertness.
Before changing the solvent, first consider optimizing the ligand and temperature. The key variables in a Buchwald-Hartwig amination are highly interrelated.[17]
Experimental Workflow & Troubleshooting
The following diagram outlines a logical workflow for solvent selection and troubleshooting in palladium-catalyzed cross-coupling reactions of this compound.
Caption: A workflow for optimizing cross-coupling reactions.
Frequently Asked Questions (FAQs): Nucleophilic Aromatic Substitution (SNAr)
For SNAr to occur, the aromatic ring must be activated by a strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[19][20] In this compound, neither halogen has an activating group in the required position. Therefore, SNAr reactions are generally not feasible on this substrate under standard conditions. If your goal is to introduce a nucleophile, a palladium-catalyzed cross-coupling reaction is the appropriate synthetic strategy.
General Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol provides a robust starting point for the selective functionalization of this compound.
Reagents & Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0-3.0 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 equiv.)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.1 equiv.)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Oven-dried reaction vessel (e.g., Schlenk tube) with a magnetic stir bar
Procedure:
-
Reaction Setup: To the oven-dried reaction vessel, add this compound, the arylboronic acid, and finely ground K₂CO₃.
-
Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ and SPhos. Add this catalyst mixture to the main reaction vessel.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[7]
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe to create a 4:1 to 5:1 (v/v) mixture. The total solvent volume should result in a substrate concentration of approximately 0.1 M.[9]
-
Reaction Execution: Place the vessel in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of the mono-coupled product. The reaction is typically complete within 4-12 hours.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Step-by-step experimental workflow for Suzuki coupling.
References
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21, 2164-2213. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Nagy, V. M., & Sigman, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 22(15), 6039–6043. [Link]
- Sherwood, J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar. [Link]
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020).
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Surry, D. S., & Buchwald, S. L. (2010). Solvent Effect on the Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Angewandte Chemie International Edition, 49(38), 6748-6764. [Link]
- Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
- Abu-Omar, M. M. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology, 6, 3164-3183. [Link]
- de Lambert de Boisjan, A., Allemann, C., & Fadini, L. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(6), e2100067. [Link]
- Smith, J. (2023). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
- Reddit r/Chempros. (2019). Diagnosing issues with a failed Suzuki coupling? [Link]
- Royal Society of Chemistry. (2015). Greener Approaches to Cross-Coupling. In Green Chemistry Series. [Link]
- Organic Syntheses. 2-bromonaphthalene. [Link]
- Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18218–18228. [Link]
- Chemistry LibreTexts. (2022). 16.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Marion, N., & Nolan, S. P. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 9(23), 4547-4550. [Link]
- Zharova, E. A., et al. (2016). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions, 47, 307-312. [Link]
- Google Patents. (1998). Process for the manufacture of 2-bromo-6-methoxynaphthalene.
- ResearchGate. (2017). Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... [Link]
- Wikipedia. Solvent effects. [Link]
- Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkivoc, 2022(5), 46-59. [Link]
- Professor Dave Explains. (2019).
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
- Hara, K., et al. (2003). Quadrupolar Solvent Effects on Solvation and Reactivity of Solutes Dissolved in Supercritical CO2. The Journal of Physical Chemistry A, 107(23), 4713–4720. [Link]
- Johnson, L. (2024). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Journal of Chemical Dynamics. [Link]
- van der Puy, M., et al. (2012). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of Organic Chemistry, 77(17), 7649-7655. [Link]
- ResearchGate. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. ORCA - Cardiff University. [Link]
- Chemistry LibreTexts. (2022). Suzuki-Miyaura Coupling. [Link]
- OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. [Link]
- Proton Guru. (2019). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. aidic.it [aidic.it]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Solvent effects - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. rsc.org [rsc.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
Technical Support Center: Temperature Optimization for 2-Bromo-6-chloronaphthalene Reactions
Welcome to the technical support center for reactions involving 2-Bromo-6-chloronaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction temperature. As a dihalogenated substrate with differential reactivity, this compound presents unique challenges and opportunities in synthesis. This resource offers troubleshooting guides and FAQs to navigate these complexities effectively.
Section 1: The Fundamentals of Temperature Control
Q1: Why is precise temperature control so critical when working with this compound?
Precise temperature control is paramount because this compound possesses two halogen atoms with different reactivities: a carbon-bromine (C-Br) bond and a carbon-chlorine (C-Cl) bond. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive and susceptible to oxidative addition than the stronger C-Cl bond[1]. This differential reactivity is the foundation for achieving selective functionalization.
Temperature acts as a primary lever to modulate three critical aspects of the reaction:
-
Rate and Conversion: Chemical reactions accelerate at higher temperatures. For a sluggish reaction, increasing the temperature can be necessary to achieve a reasonable conversion rate. However, an optimal point exists beyond which side reactions or decomposition may occur[2][3].
-
Selectivity (Chemoselectivity): Temperature can influence which of the two halogen atoms reacts. Coupling at the more labile C-Br bond is often the kinetically favored pathway, achievable at lower temperatures. Driving the reaction to engage the less reactive C-Cl bond typically requires higher thermal energy and may represent the thermodynamically controlled outcome, though it's more accurately a matter of overcoming a higher activation energy[4][5][6].
-
Catalyst Stability and Side Reactions: Excessive heat can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black, which terminates the catalytic cycle[7]. High temperatures can also promote undesirable side reactions such as hydrodehalogenation (loss of Br or Cl), protodeboronation of boronic acids in Suzuki couplings, or homocoupling[1][8].
Below is a diagram illustrating the concept of kinetic versus thermodynamic control, which is central to understanding temperature effects.
Caption: Energy profile for competing kinetic and thermodynamic pathways.
Section 2: General Troubleshooting and Optimization Workflow
Q2: I'm starting a new reaction with this compound. How should I approach temperature optimization?
A systematic approach is crucial to efficiently identify the optimal temperature. We recommend a multi-stage screening process. Avoid randomly selecting a temperature from a similar, but not identical, reaction in the literature. A good starting point for many cross-coupling reactions is around 60-80 °C[7][9].
The following workflow provides a robust framework for optimization.
Caption: Systematic workflow for reaction temperature optimization.
Section 3: Suzuki-Miyaura Cross-Coupling Guide
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. With this compound, the primary goal is often selective coupling at the C-Br position.
Frequently Asked Questions (FAQs)
Q3: What is a reliable starting temperature for a Suzuki-Miyaura coupling with this compound?
A temperature range of 80-110 °C is a typical and effective starting point for Suzuki-Miyaura reactions involving aryl bromides[1][10]. However, for an initial screening, starting at a more moderate 60 °C can be a prudent choice to gauge the catalyst's activity before pushing to higher temperatures[9]. The optimal temperature is highly dependent on the catalyst system, base, and solvent used[11].
Q4: My reaction is clean but conversion is low at 80 °C. What's the next step?
If the reaction shows good selectivity for the C-Br position but is simply sluggish, a stepwise increase in temperature to 100 °C or even 120 °C is a logical step[12]. Low conversion can also be due to catalyst deactivation or issues with the other reagents[1][10]. Before aggressively increasing temperature, ensure your catalyst is active, your base is finely powdered and anhydrous, and your solvents are properly degassed[10].
Q5: I'm seeing significant debromination (hydrodehalogenation) of my starting material. What's causing this and how can I fix it?
Debromination arises from competing reaction pathways, often involving palladium-hydride (Pd-H) species[8]. This issue is exacerbated at higher temperatures, as debromination can have a higher activation energy than the desired coupling[8].
-
Primary Solution: Lower the reaction temperature. A more active catalyst system (e.g., using a highly active ligand like SPhos or XPhos) may allow the reaction to proceed efficiently at a milder temperature where the debromination pathway is less competitive[1][8][13].
-
Secondary Check: Ensure all reagents and solvents are anhydrous. Trace water or protic impurities can be sources of hydrides.
Troubleshooting Guide: Suzuki-Miyaura Reactions
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Temperature too low: Insufficient thermal energy to drive the catalytic cycle. 2. Catalyst deactivation: Nitrogen atoms in heteroaryl coupling partners can sometimes poison the catalyst[1]. 3. Poor Reagent Quality: Wet solvent/base, degraded boronic acid, or inactive palladium source[14]. | 1. Incrementally increase temperature (e.g., from 80°C to 100°C). 2. Switch to a more robust, electron-rich phosphine ligand or a pre-formed catalyst[1][14]. 3. Use freshly degassed, anhydrous solvents. Ensure the base is finely ground and dry. Use a high-purity boronic acid or ester[1][10]. |
| Formation of Homocoupled Byproduct | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids[1][8]. 2. High Temperature: Can sometimes favor side reactions. | 1. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use freeze-pump-thaw cycles for solvent degassing[10][13]. 2. Attempt the reaction at a lower temperature. |
| Reaction at C-Cl Position | 1. Temperature too high: High thermal energy can overcome the activation barrier for C-Cl bond cleavage. | 1. Reduce the reaction temperature significantly to favor the kinetically preferred C-Br activation. |
Experimental Protocol: Temperature Screening for Suzuki-Miyaura Coupling
This protocol outlines a parallel screening experiment to efficiently determine the optimal temperature.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (1.0 equiv) and your boronic acid partner (1.2-1.5 equiv) in a degassed solvent (e.g., 1,4-Dioxane or Toluene)[1][10].
-
Prepare a solid mixture of the palladium source (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%)[1][13].
-
Have a finely powdered, anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv) ready[10].
-
-
Reaction Setup (Under Inert Atmosphere):
-
To each of three separate, dry reaction vials equipped with stir bars, add the base and the Pd/ligand mixture.
-
Seal the vials with septa and purge with Argon or Nitrogen for 5-10 minutes[10].
-
Add the stock solution of the substrates to each vial via syringe.
-
-
Execution:
-
Place each vial in a separate, pre-heated heating block or oil bath set to different temperatures (e.g., 60 °C, 80 °C, 100 °C )[9].
-
Stir the reactions vigorously for a set period (e.g., 12-16 hours).
-
-
Monitoring and Analysis:
-
After the set time, cool all reactions to room temperature.
-
Take a small aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS to determine the ratio of starting material, desired product, and any byproducts[1][10].
-
Based on the results, select the temperature that provides the best balance of conversion and selectivity for a larger-scale reaction.
-
Section 4: Buchwald-Hartwig Amination Guide
This reaction is critical for forging C-N bonds, and temperature plays a key role in its success, especially with challenging substrates.
Frequently Asked Questions (FAQs)
Q6: What temperature should I use for a Buchwald-Hartwig amination of this compound?
For conventional heating, a range of 80-110 °C is standard[15]. The choice of base is critical; strong, non-nucleophilic bases like NaOt-Bu are common, but their reactivity can necessitate careful temperature management to avoid side reactions with other functional groups[16]. More recent catalyst systems may allow for reactions at or near room temperature[17].
Q7: Can microwave heating be used, and how does it affect the temperature choice?
Yes, microwave irradiation is highly effective for Buchwald-Hartwig aminations. It can dramatically reduce reaction times from hours to minutes. In microwave-assisted reactions, temperatures are often set between 110-120 °C [15]. The rapid, uniform heating allows the reaction to quickly reach the necessary activation energy while potentially minimizing the formation of thermal degradation byproducts associated with prolonged heating.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Yield/Stalled Reaction | 1. Insufficient Temperature: The catalyst may not be active enough at the chosen temperature. 2. Base Incompatibility: The chosen base (e.g., K₂CO₃) may be too weak, requiring higher temperatures and leading to slow reaction rates[16]. 3. Ligand Choice: The ligand may not be suitable for the specific substrate combination. | 1. Increase temperature in 15-20 °C increments. 2. Switch to a stronger base like NaOt-Bu or LHMDS, but be mindful of functional group compatibility[16]. 3. Screen different classes of ligands (e.g., biarylphosphines, ferrocenylphosphines)[18]. |
| Decomposition of Starting Material | 1. Temperature too high: The substrate or product may not be stable under prolonged heating. 2. Base too strong: A highly reactive base can cause decomposition, especially at elevated temperatures. | 1. Lower the reaction temperature. Consider using a microwave reactor for shorter reaction times at the target temperature[15]. 2. Switch to a weaker base like K₃PO₄ or Cs₂CO₃ and potentially a more active catalyst to compensate[16]. |
Section 5: Lithiation-Borylation Guide
This powerful, stereospecific reaction operates under a completely different temperature regime compared to cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q8: What temperatures are required for a lithiation-borylation sequence?
This is a cryogenic process. The initial lithiation step to generate the organolithium species must be conducted at very low temperatures, typically -78 °C (a dry ice/acetone bath), to ensure the carbanion is chemically and configurationally stable.
Q9: What about the borylation and rearrangement steps? Does the temperature change?
Yes. After the initial trapping of the organolithium with a boronic ester at -78 °C, the temperature is often raised to induce the 1,2-metalate rearrangement. This warming phase is substrate-dependent and can range from warming to room temperature to gentle reflux in a solvent like diethyl ether (Et₂O)[19]. The specific conditions, including the potential need for additives like MgBr₂ to promote migration, must be carefully considered based on the chosen reagents.
Troubleshooting Guide: Lithiation-Borylation
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Homologated Product | 1. Decomposition of Organolithium: The lithiation temperature was not low enough, or the solution was allowed to warm prematurely. 2. Incomplete 1,2-Migration: The reaction was not warmed sufficiently or for long enough after borylation. | 1. Ensure a consistent temperature of -78 °C during lithiation and boronic ester addition. 2. After the initial reaction at -78 °C, ensure the mixture is warmed to the appropriate temperature (e.g., room temperature or reflux) and monitored until the intermediate boronate complex is consumed. |
| Epimerization or Loss of Stereocontrol | 1. Unstable Organolithium: The temperature during lithiation was too high. 2. Side Reactions during Migration: The wrong conditions were used for the rearrangement step. | 1. Maintain strict temperature control at -78 °C. 2. Follow established protocols for the specific class of boronic ester and carbamate/leaving group being used. Some systems require specific Lewis acids to prevent loss of stereointegrity. |
References
- BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids.
- Borhade, A. V., et al. (2016). Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
- El-Sayed, M. A., et al. (2002). Effect of Catalysis on the Stability of Metallic Nanoparticles: Suzuki Reaction Catalyzed by PVP-Palladium Nanoparticles. Journal of the American Chemical Society.
- LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- Pourkaveh, R., & Karimi, H. (2024). An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction at room temperature.
- Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- ResearchGate. (2004).
- MedSchoolCoach MCAT Prep. (2020). Kinetic Control vs. Thermodynamic Control. YouTube.
- ACS Omega. (2018). Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- Aggarwal, V. K., et al. (2015). Lithiation- Borylation in Synthesis.
- Organic Chemistry Explained!. (2018). Kinetic vs thermodynamic control. YouTube.
- ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (n.d.).
- Leonori, D., & Aggarwal, V. K. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of Chemical Research.
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
- BenchChem. (n.d.). Managing reaction temperature for selective 2-Bromopyrazine coupling.
- LibreTexts Chemistry. (2023).
- National Center for Biotechnology Information. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
- LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- Unknown Source. (2018).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Optimization of the Suzuki-Miyaura reaction conditions.
- Cardiff University ORCA. (n.d.). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene.
- ChemScene. (n.d.). This compound.
- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022).
- Aggarwal Group. (2017).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Low Conversion in 2-Bromo-6-chloronaphthalene Functionalization
Welcome to the Technical Support Center for the functionalization of 2-Bromo-6-chloronaphthalene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cross-coupling reactions with this dihalogenated substrate. Here, we provide in-depth troubleshooting advice, detailed protocols, and frequently asked questions to help you overcome challenges related to low conversion and achieve your synthetic goals.
Understanding the Substrate: The Reactivity of this compound
This compound presents a unique opportunity for selective functionalization due to the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more susceptible to oxidative addition by the palladium(0) catalyst than the more robust carbon-chlorine (C-Cl) bond. This reactivity difference (C-Br > C-Cl) is the cornerstone of achieving regioselective functionalization at the 2-position while leaving the 6-chloro position available for subsequent transformations.[1][2]
However, achieving high conversion rates can be challenging. This guide will walk you through the common pitfalls and provide actionable solutions to optimize your reactions.
Troubleshooting Guide: Low Conversion
Low or no conversion of the starting material is one of the most common issues encountered. The following Q&A format is designed to help you diagnose and resolve the root cause of poor reaction performance.
Q1: My reaction shows little to no product formation. Where should I start my investigation?
A1: When faced with a stalled reaction, a systematic approach is crucial. Begin by verifying the integrity of your foundational reaction components.
-
Reagent and Solvent Quality: Impurities in your reagents or solvents can act as catalyst poisons. Ensure that your this compound is of high purity and that all solvents are anhydrous and have been properly degassed. Oxygen can deactivate the palladium catalyst, so maintaining a strictly inert atmosphere (argon or nitrogen) is critical.[3]
-
Catalyst Activity: The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced precatalyst that readily forms the active species.[4] If you suspect catalyst deactivation during the reaction, a simple test is to add a second charge of the catalyst to the stalled reaction mixture. If the reaction proceeds, it is a strong indication of catalyst instability under your reaction conditions.
-
Base Effectiveness: The choice and quality of the base are paramount. For Suzuki couplings, ensure your base (e.g., K₂CO₃, Cs₂CO₃) is finely powdered and dry. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required.[5][6] The base's solubility can also play a role; a solvent system that allows for at least partial dissolution is often beneficial.
Q2: I'm observing some product, but the conversion is consistently low. What factors should I consider optimizing?
A2: Low conversion often points to suboptimal reaction conditions or catalyst efficiency. Here are the key parameters to adjust:
-
Ligand Selection: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For a sterically hindered substrate like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote efficient oxidative addition and reductive elimination.[3][7]
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and the formation of side products. If you are using a standard catalyst system, a temperature range of 80-110 °C is a good starting point.[3] If conversion is still low, a modest increase in temperature may be beneficial, but this should be done with careful monitoring.
-
Solvent Choice: The solvent must be able to dissolve the reactants and stabilize the catalytic intermediates. For Suzuki reactions, ethereal solvents like 1,4-dioxane or THF, often with a small amount of water, are common.[8] For Buchwald-Hartwig aminations and Sonogashira couplings, aprotic polar solvents like toluene, DMF, or dioxane are frequently used.[1][5]
Q3: I'm seeing significant side product formation, such as homocoupling of my coupling partner or debromination of the starting material. How can I minimize these?
A3: The formation of side products is a clear indication that your reaction conditions are favoring undesired pathways.
-
Homocoupling: This is particularly common in Suzuki and Sonogashira reactions and is often caused by the presence of oxygen. Rigorous degassing of all solvents and reagents is essential. Techniques like freeze-pump-thaw cycles or sparging with an inert gas for an extended period before adding the catalyst are highly recommended.
-
Debromination (Hydrodehalogenation): This occurs when the bromine atom is replaced by a hydrogen atom. This can be promoted by certain bases or impurities that can act as a hydride source. Ensure you are using high-purity, anhydrous solvents and consider screening different bases.
Below is a troubleshooting workflow to guide your optimization process:
Caption: A decision tree for troubleshooting low conversion.
Frequently Asked Questions (FAQs)
Q: Can I achieve functionalization at the chloro-position?
A: Yes, it is possible to functionalize the chloro-position after the bromo-position has reacted. This requires more forcing reaction conditions, such as higher temperatures and a more active catalyst system, due to the lower reactivity of the C-Cl bond.[9][10]
Q: How can I monitor the progress of my reaction?
A: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of your starting material. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are recommended to track the formation of your product and identify any side products.[11]
Q: What is the best way to purify my product?
A: Flash column chromatography on silica gel is the most common method for purifying the products of these cross-coupling reactions. The choice of eluent will depend on the polarity of your product.[1]
Experimental Protocols
The following is a generalized protocol for a Suzuki-Miyaura coupling reaction with this compound. This should be adapted and optimized for your specific boronic acid.
Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.[12][13]
Data Presentation: Recommended Reaction Conditions
The following table provides a starting point for optimizing various cross-coupling reactions with this compound.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 80-100 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2) | - | Et₃N (2) | THF/DMF | 60-80 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 90-110 |
| Heck | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 100-120 |
Note: These are general conditions and may require optimization for specific substrates.
References
- Powers, D. C., & Ritter, T. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Everson, N. G., Jones, A. C., & Vokits, B. P. (2020). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
- LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
- The Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
- Espinet, P., & Echavarren, A. M. (2004). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
- ResearchGate.
- Gandeepan, P., & Ackermann, L. (2020). Regioselective C−H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights. ChemPlusChem, 85(3), 476-486. [Link]
- Wikipedia.
- ACS GCI Pharmaceutical Roundtable.
- LibreTexts.
- Wikipedia. Sonogashira coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- ResearchGate. Regioselective C−H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights. [Link]
- NROChemistry. Sonogashira Coupling. [Link]
- ResearchGate. The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. [Link]
- Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS. [Link]
- Organic Chemistry Portal. Heck Reaction. [Link]
- MDPI.
- ScienceDirect. Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Master Organic Chemistry.
- LibreTexts. Sonogashira Coupling. [Link]
- LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Zhao, N., Xuan, S., Byrd, B., Fronczek, F. R., Smith, K. M., & Vicente, M. G. H. (2016). Synthesis and Regioselective Functionalization of Perhalogenated BODIPYs. Organic & Biomolecular Chemistry, 14(26), 6184-6188. [Link]
- Wang, H., Li, Y., Wang, J., & Wang, J. (2023). Regioselective construction of two isomeric BN-fused aromatic frameworks enabling the synthesis of ultralong room-temperature phosphorescence materials. Chemical Science, 14(42), 11621-11628. [Link]
- MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. nobelprize.org [nobelprize.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scale-Up of 2-Bromo-6-chloronaphthalene Synthesis
Welcome to the technical support resource for the synthesis of 2-Bromo-6-chloronaphthalene. This guide is designed for researchers, chemists, and process development professionals to address common challenges and provide practical solutions for scaling this synthesis from the laboratory bench to larger-scale production.
Introduction
This compound is a key intermediate in the development of advanced materials and pharmaceuticals. Its synthesis, most commonly achieved via a Sandmeyer reaction starting from 6-chloronaphthalen-2-amine, presents unique challenges during scale-up. This document provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure a safe, efficient, and reproducible manufacturing process. The core of this process involves a two-stage, one-pot reaction: the diazotization of the starting amine followed by a copper(I)-catalyzed bromination.
Core Reaction Workflow
The overall synthetic strategy is visualized below. The critical stages are the formation of the diazonium salt, which is thermally sensitive, and its subsequent conversion to the final product, which is highly exothermic.
Caption: High-level workflow for this compound synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, particularly during scale-up operations.
Problem 1: Low Yield and Formation of a Phenolic Impurity
Symptom:
-
You observe a lower-than-expected yield of this compound.
-
Analytical data (e.g., LC-MS, GC-MS) shows a significant peak corresponding to 6-chloro-2-naphthol.
Root Cause Analysis: The diazonium salt intermediate is unstable at elevated temperatures and will readily react with water to form a phenol.[1] This is a common side reaction if temperature control is lost during either the diazotization or the Sandmeyer stage.
Causality Diagram:
Caption: Root cause analysis for phenolic impurity formation.
Solutions:
-
Aggressive Cooling During Diazotization: On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Ensure your reactor has sufficient cooling capacity. For the dropwise addition of sodium nitrite solution, the rate must be slow enough to maintain an internal temperature of 0–5 °C.[2][3]
-
Pre-chilled Reagents: Pre-chill the aqueous sodium nitrite solution before addition.
-
Controlled Addition to Catalyst: The decomposition of the diazonium salt is exothermic. The addition of the cold diazonium slurry to the copper(I) bromide solution should be portion-wise or via a pump at a controlled rate, allowing the evolved nitrogen gas to escape safely and the cooling system to manage the heat output.
Problem 2: Presence of 2,6-Dichloronaphthalene and/or 6-Chloro-2-naphthalene Impurities
Symptom:
-
GC-MS analysis reveals the presence of 2,6-dichloronaphthalene (from competing chlorination) or 6-chloro-2-naphthalene (from hydrodediazotization).
Root Cause Analysis:
-
Chlorination: If hydrochloric acid is used for diazotization, the chloride counter-ion can compete with bromide in the Sandmeyer reaction, leading to the dichloro byproduct.
-
Hydrodediazotization: This side reaction, where the diazonium group is replaced by hydrogen, can be promoted by certain reducing agents or if the radical intermediate is scavenged by a hydrogen donor before reacting with the bromide.
Solutions:
-
Use Hydrobromic Acid (HBr): To minimize the formation of 2,6-dichloronaphthalene, use HBr instead of HCl for the diazotization step. This ensures that bromide is the predominant nucleophile present.
-
Ensure Sufficient Copper(I) Catalyst: The copper(I) species is crucial for the single-electron transfer (SET) that initiates the desired radical reaction.[1][3] An insufficient amount of active catalyst can lead to alternative decomposition pathways. Ensure the CuBr is of high quality and used in stoichiometric amounts.
-
Solvent Choice: While aqueous media are common, performing the reaction in a solvent like acetonitrile with organic nitrites (e.g., tert-butyl nitrite) can sometimes offer cleaner conversions, though this changes the process significantly and requires re-optimization.[4]
Problem 3: Runaway Reaction or Excessive Gas Evolution
Symptom:
-
A rapid, uncontrolled increase in temperature and pressure during the Sandmeyer stage.
-
Foaming and vigorous, almost violent, evolution of nitrogen gas.
Root Cause Analysis: This is a critical safety issue. Diazonium salts can decompose explosively, and the Sandmeyer reaction itself is highly exothermic.[5] A runaway reaction is typically caused by:
-
Accumulation of Unreacted Diazonium Salt: Adding the diazonium salt to the catalyst solution too quickly or at too low a temperature can lead to its accumulation. A subsequent small increase in temperature can then trigger a rapid, uncontrolled decomposition of all the accumulated intermediate.
-
Inadequate Cooling and Headspace: The reactor cannot remove heat fast enough, and there is insufficient headspace to accommodate the rapid gas evolution.
Solutions:
-
Reverse Addition at Scale: For larger batches, it is often safer to add the copper catalyst solution to the diazonium salt slurry, or run a semi-batch process where both are added concurrently to a heel of solvent. However, the most common and often recommended method is the controlled addition of the diazonium salt to the copper solution.
-
Monitor Gas Evolution: Use a gas flow meter to monitor the rate of nitrogen evolution. A steady rate indicates a controlled reaction. A sudden drop in gas evolution after starting the addition may signal an accumulation of the diazonium salt, which is a significant danger sign.
-
Process Safety Analysis: Before scaling up, a thorough process safety analysis (e.g., HAZOP) is mandatory. Reaction calorimetry should be performed to understand the heat flow and determine the maximum safe addition rate.
-
Flow Chemistry: For industrial-scale production, consider a continuous flow reactor.[5] This minimizes the amount of energetic diazonium intermediate present at any given time, significantly improving safety.[5]
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes for the 6-chloronaphthalen-2-amine starting material?
A1: The purity of the starting amine is paramount. Key impurities to watch for are other isomers (e.g., 7-chloro-2-naphthylamine), as these will lead to isomeric byproducts that are very difficult to separate from the final product. A purity of >99% by HPLC is recommended. The material should also be free of residual metals or other non-volatile impurities that could interfere with the copper catalyst.
Q2: Can I use CuBr₂ instead of CuBr?
A2: Copper(I) is the active catalyst that initiates the radical process through a single-electron transfer.[1] While some protocols report using a mixture of Cu(I) and Cu(II) salts, using only CuBr₂ is not recommended as it is less effective at initiating the reaction and can lead to lower yields or different side products.[4] If your CuBr has oxidized (evidenced by a green/blue color instead of off-white/tan), its activity will be compromised.
Q3: My final product is a dark oil and won't crystallize. What should I do?
A3: This is a common issue and usually indicates the presence of impurities, particularly colored byproducts like azo compounds (from self-coupling of the diazonium salt) or phenolic tars.
-
Charcoal Treatment: Dissolve the crude product in a suitable hot solvent (e.g., toluene, heptane) and treat with activated carbon to remove colored impurities. Filter hot and then allow to cool.
-
Column Chromatography: If crystallization fails, purification by column chromatography on silica gel is an effective, though less scalable, option. A non-polar eluent system like hexane or a hexane/dichloromethane gradient is a good starting point.
-
Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for purification at scale.
Q4: How do I handle and dispose of the copper-containing waste streams?
A4: Copper waste is environmentally hazardous and must be handled according to local regulations. The aqueous waste stream from the reaction will be acidic and contain copper salts.
-
Neutralization: Carefully neutralize the acidic waste with a base like sodium carbonate or calcium hydroxide. This will precipitate copper(II) hydroxide.
-
Separation: The copper hydroxide sludge can be separated by filtration.
-
Disposal: The copper sludge must be sent to a certified hazardous waste disposal facility. The remaining aqueous filtrate should be tested for residual copper before being discharged.
Detailed Experimental Protocols
Table 1: Reagent Stoichiometry (Lab Scale Example)
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |
| 6-chloronaphthalen-2-amine | 177.63 | 17.76 | 0.10 | 1.0 |
| Hydrobromic Acid (48% aq.) | 80.91 | 51.0 mL | 0.45 | 4.5 |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.25 | 0.105 | 1.05 |
| Copper(I) Bromide (CuBr) | 143.45 | 15.78 | 0.11 | 1.1 |
| Toluene (for extraction) | - | 200 mL | - | - |
| Heptane (for crystallization) | - | ~150 mL | - | - |
Protocol 1: Synthesis of this compound
Safety Warning: This reaction involves a thermally unstable intermediate and evolves a large volume of nitrogen gas. It must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a blast shield, especially at larger scales.
Stage 1: Diazotization
-
To a jacketed reactor equipped with an overhead stirrer, thermocouple, and addition funnel, charge 6-chloronaphthalen-2-amine (1.0 eq) and 48% hydrobromic acid (3.0 eq).
-
Add water (approx. 5 mL per gram of amine) and stir to form a slurry.
-
Cool the reactor jacket to -5 °C and begin aggressive stirring. Maintain the internal temperature between 0 and 5 °C.
-
Dissolve sodium nitrite (1.05 eq) in water (approx. 2 mL per gram of NaNO₂) and cool the solution to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the amine slurry via the addition funnel over 60-90 minutes. CRITICAL: The internal temperature must not exceed 5 °C.
-
After the addition is complete, stir the resulting thick, pale-yellow diazonium salt slurry for an additional 30 minutes at 0-5 °C.
Stage 2: Sandmeyer Reaction 7. In a separate, larger reactor, charge copper(I) bromide (1.1 eq) and 48% hydrobromic acid (1.5 eq). Stir to dissolve. 8. Warm the copper solution to room temperature (20-25 °C). 9. Slowly add the cold diazonium salt slurry from Stage 1 to the copper solution. This can be done portion-wise or via a peristaltic pump. 10. You will observe immediate gas evolution (N₂) and a color change. Control the addition rate to maintain a steady, manageable rate of gas evolution and keep the internal temperature below 40 °C. 11. After the addition is complete, stir the mixture at room temperature for 1 hour, then slowly warm to 50-60 °C for an additional hour until gas evolution ceases.
Stage 3: Work-up and Purification 12. Cool the reaction mixture to room temperature. 13. Add toluene to the reactor to extract the product. Stir vigorously for 15 minutes. 14. Separate the organic layer. Wash it sequentially with water, 5% aqueous sodium bicarbonate, and finally, brine. 15. Dry the toluene layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid or oil. 16. For purification, dissolve the crude material in a minimal amount of hot heptane. If necessary, treat with activated carbon and filter hot. 17. Allow the solution to cool slowly to room temperature, then cool in an ice bath to complete crystallization. 18. Filter the solid product, wash with a small amount of cold heptane, and dry under vacuum.
References
- OrgoSolver. Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX). [Link]
- Organic Syntheses. 2-bromonaphthalene. [Link]
- Schmid, R., et al. (2022). Photochemical Sandmeyer‐type Halogenation of Arenediazonium Salts. Chemistry – A European Journal, 28(9), e202103669. Published by Wiley-VCH GmbH. [Link]
- Shafi, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 3055–3082. [Link]
- Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- Wikipedia. Sandmeyer reaction. [Link]
- PrepChem. Synthesis of 2-bromo-6-acetylnaphthalene. [Link]
- Wang, J. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 496-506. [Link]
- Organic Chemistry Portal.
- Doyle, M. P., et al. (1977). Reactions of Diazonium Salts in Homogeneous Solution. 1. Aromatic Halogenation. The Journal of Organic Chemistry, 42(14), 2426-2431. [Link]
- Google Patents. Process for preparing 2-bromo-6-fluoronaphthalene.
- Pharmaguideline.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgosolver.com [orgosolver.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photochemical Sandmeyer‐type Halogenation of Arenediazonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Identification in Reactions of 2-Bromo-6-chloronaphthalene
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Bromo-6-chloronaphthalene. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to byproduct formation in key synthetic transformations. Our goal is to equip you with the expertise to anticipate, identify, and mitigate the formation of unwanted side products, ensuring the integrity and efficiency of your synthetic routes.
Understanding the Reactivity of this compound
This compound is a valuable building block in organic synthesis, particularly in the construction of complex polycyclic aromatic systems. Its utility stems from the differential reactivity of its two halogen substituents. The carbon-bromine (C-Br) bond is generally weaker and more susceptible to oxidative addition by palladium(0) catalysts than the carbon-chlorine (C-Cl) bond.[1] This inherent difference allows for selective functionalization, typically at the bromine-bearing position, in cross-coupling reactions. However, this reactivity profile also opens avenues for several common side reactions that can complicate product purification and reduce yields. This guide will focus on the most prevalent of these, offering both mechanistic explanations and practical solutions.
Troubleshooting Guide 1: Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, frequently employed to arylate this compound.[2][3] While powerful, it is not without its challenges. Below are common issues and their remedies.
FAQ 1: I am observing a significant amount of a homocoupled byproduct (a binaphthyl derivative). What causes this and how can I minimize it?
Answer:
The formation of a symmetrical biaryl, in this case, a dichloro-binaphthyl species, is a well-documented side reaction in palladium-catalyzed couplings, often referred to as Ullmann-type homocoupling.[4][5]
Causality: Homocoupling arises from the reaction of two molecules of the aryl halide with the palladium catalyst, in the absence of an efficient transmetalation step with the boronic acid. The mechanism typically involves the formation of an Ar-Pd(II)-X intermediate, which can then undergo further reactions to yield the Ar-Ar product and regenerate the Pd(0) catalyst.[5] High concentrations of the aryl halide, insufficient reactivity of the boronic acid, or suboptimal catalyst conditions can favor this pathway.
Troubleshooting & Mitigation Strategies:
-
Optimize Reaction Stoichiometry: Avoid using a large excess of this compound. A slight excess of the boronic acid (e.g., 1.1 to 1.3 equivalents) can help to ensure that the transmetalation step outcompetes the homocoupling pathway.
-
Base Selection: The choice of base is critical. It activates the boronic acid to facilitate transmetalation.[3][6] For less reactive boronic acids, a stronger base might be necessary. However, excessively harsh basic conditions can also promote side reactions. A careful screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is recommended.
-
Ligand Choice: The ligand on the palladium catalyst plays a crucial role. Bulky, electron-rich phosphine ligands can promote the desired cross-coupling and suppress homocoupling.
-
Slow Addition: In some cases, the slow addition of the this compound to the reaction mixture can maintain a low concentration of the aryl halide, thereby disfavoring the bimolecular homocoupling reaction.
FAQ 2: My main product is contaminated with 2-chloronaphthalene, where the bromine has been replaced by hydrogen (hydrodehalogenation). Why is this happening?
Answer:
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, leading to the replacement of a halogen with a hydrogen atom.[7][8] Given the higher reactivity of the C-Br bond, selective hydrodebromination is a likely outcome with this compound.[9]
Causality: This side reaction can occur through several mechanisms. One common pathway involves the reaction of the Ar-Pd(II)-X intermediate with a hydride source in the reaction mixture. Potential hydride donors can include the solvent (e.g., alcohols, ethers), the base, or even impurities. Another pathway involves the protonolysis of the Ar-Pd(II)-R intermediate before reductive elimination.
Troubleshooting & Mitigation Strategies:
-
Solvent Purity: Ensure the use of dry, high-purity solvents. Water and alcohols can be sources of protons or hydrides.
-
Base Selection: Certain bases are more prone to promoting hydrodehalogenation. For instance, bases with available β-hydrides can be problematic. Consider using bases like Cs₂CO₃ or K₃PO₄.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the incidence of hydrodehalogenation. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Ligand Effects: The choice of ligand can influence the rate of reductive elimination versus side reactions. Ligands that accelerate reductive elimination can minimize hydrodehalogenation.
FAQ 3: I see byproducts corresponding to reaction at the chlorine position. How can I improve selectivity for the bromine position?
Answer:
While the C-Br bond is significantly more reactive, reaction at the C-Cl bond can occur, especially under forcing conditions.[1]
Causality: The selectivity for the C-Br bond is kinetic. If the reaction is run at high temperatures for extended periods, or with a highly active catalyst system, the energy barrier for oxidative addition into the C-Cl bond can be overcome.
Troubleshooting & Mitigation Strategies:
-
Control Reaction Temperature: Employ the mildest possible temperature that allows for the efficient reaction at the C-Br bond. Start with lower temperatures (e.g., 80 °C) and only increase if the reaction is sluggish.
-
Catalyst System: Use a catalyst system known for its selectivity. Some modern, highly active catalysts designed for aryl chlorides might inadvertently promote reaction at the chlorine position. A more traditional catalyst like Pd(PPh₃)₄ may offer better selectivity in this case.
-
Reaction Time: Monitor the reaction progress carefully (e.g., by GC-MS or LC-MS) and stop the reaction once the desired mono-substituted product is formed, before significant reaction at the chlorine site occurs.
Troubleshooting Guide 2: Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[10][11] When applied to this compound, specific byproducts are frequently encountered.
FAQ 1: Besides my desired arylamine, I am isolating a dehalogenated naphthalene. What is the mechanism and how can I prevent it?
Answer:
Similar to the Suzuki reaction, hydrodehalogenation is a known side reaction in Buchwald-Hartwig amination.[12]
Causality: A key competing pathway to reductive elimination is β-hydride elimination from the palladium-amide intermediate.[10] This process forms an imine and a palladium-hydride species. The palladium-hydride can then react with the aryl halide starting material or intermediate to produce the hydrodehalogenated byproduct.
Troubleshooting & Mitigation Strategies:
-
Ligand Selection: The use of bulky, electron-rich ligands (e.g., XPhos, RuPhos) is crucial. These ligands promote the desired reductive elimination step, making it faster than competing side reactions like β-hydride elimination.
-
Base Choice: Strong, non-nucleophilic bases like NaOtBu or LHMDS are standard. However, the choice of base can influence the reaction outcome. It's worth screening different bases if hydrodehalogenation is a major issue.
-
Temperature Control: Running the reaction at the lowest effective temperature can help to minimize this side reaction.[12]
General FAQs & Analytical Guidance
FAQ 1: What are those phosphorus-containing impurities in my crude product?
Answer:
If you are using phosphine-based ligands in your palladium-catalyzed reaction, it is common to find phosphorus-containing byproducts, most notably phosphine oxides.[13][14][15][16]
Causality: Tertiary phosphines are susceptible to oxidation to the corresponding phosphine oxides, especially if the reaction is not performed under strictly inert conditions. This oxidation can be mediated by trace amounts of oxygen or other oxidants in the reaction mixture.
Troubleshooting & Mitigation Strategies:
-
Inert Atmosphere: Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed.
-
Purification: Phosphine oxides are typically polar and can often be removed by column chromatography on silica gel.
FAQ 2: What is the best analytical method to identify and quantify these byproducts?
Answer:
A combination of chromatographic and spectroscopic techniques is ideal for the robust identification and quantification of byproducts.
| Analytical Technique | Application in Byproduct Analysis |
| GC-MS | Excellent for identifying and quantifying volatile and thermally stable byproducts such as the desired product, starting material, homocoupled products, and dehalogenated species. The mass spectrum provides crucial structural information. |
| LC-MS | Ideal for less volatile or thermally sensitive compounds. It is also highly effective for monitoring the reaction progress and identifying a wide range of byproducts. |
| NMR Spectroscopy (¹H, ¹³C, ³¹P) | Provides detailed structural information for all components in the mixture. ¹H NMR is excellent for quantifying the relative amounts of product and byproducts if distinct signals are present. ³¹P NMR is specifically used to identify phosphorus-containing byproducts like phosphine oxides. |
| High-Resolution Mass Spectrometry (HRMS) | Used to determine the exact mass of byproducts, which allows for the unambiguous determination of their elemental composition. |
Protocols & Diagrams
Experimental Protocol: Sample Preparation for GC-MS Analysis
-
Sampling: Under an inert atmosphere, carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., 1 mL of ethyl acetate) and a small amount of water to stop the reaction.
-
Extraction: Vortex the vial thoroughly. Allow the layers to separate.
-
Drying: Transfer the organic layer to a new vial containing a small amount of a drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Dilution: Filter the dried organic solution and dilute it to an appropriate concentration for GC-MS analysis (typically in the low ppm range).
-
Analysis: Inject the prepared sample into the GC-MS and run a suitable temperature program to separate the components. Analyze the resulting chromatogram and mass spectra to identify and quantify the components.
Diagrams
Caption: Byproduct formation pathways in Suzuki-Miyaura coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Managing Foaming in 2-Bromonaphthalene Synthesis
Welcome to the Technical Support Center. This guide provides specialized troubleshooting advice for researchers, scientists, and drug development professionals encountering foaming issues during the synthesis of 2-bromonaphthalene, particularly via the Sandmeyer reaction. Our goal is to provide you with the causal understanding and actionable protocols necessary to ensure smooth, safe, and high-yield reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding foaming in this specific synthesis.
Q1: Why is foaming such a common problem when synthesizing 2-bromonaphthalene?
A1: The synthesis of 2-bromonaphthalene typically proceeds through the diazotization of 2-naphthylamine, followed by a copper(I)-catalyzed Sandmeyer reaction.[1] The core of the issue lies in the Sandmeyer step, where the intermediate diazonium salt decomposes to form the final product. A major byproduct of this decomposition is nitrogen gas (N₂).[2] If the reaction conditions are not precisely controlled, this gas evolves too rapidly, leading to vigorous bubbling that becomes trapped in the viscous reaction medium, resulting in significant and often difficult-to-control foam.[3]
Q2: Can excessive foaming negatively impact my reaction yield and purity?
A2: Yes, absolutely. Uncontrolled foaming can lead to several adverse outcomes:
-
Loss of Material: Foam can cause the reaction mixture to overflow from the vessel, leading to a direct loss of reagents and product, thereby reducing the final yield.
-
Poor Heat Transfer: A stable foam layer acts as an insulator, preventing efficient cooling of the reaction mixture. This can lead to localized temperature spikes, which may cause the diazonium salt to decompose uncontrollably, further accelerating gas evolution and potentially leading to the formation of undesirable side products.[4]
-
Safety Hazards: In a sealed or inadequately vented system, the rapid evolution of N₂ gas can lead to a dangerous pressure buildup. Combined with potential overflow, this creates a significant safety risk in the laboratory.
Q3: What is the primary driver of foam formation in this reaction?
A3: The primary driver is the rapid, uncontrolled evolution of nitrogen gas during the decomposition of the naphthalene-2-diazonium salt.[5] While N₂ evolution is an intrinsic part of the Sandmeyer reaction, its rate is the critical factor. Foam is essentially a dispersion of a large volume of gas in a small volume of liquid. The stability of this foam can be exacerbated by the presence of impurities or byproducts in the reaction mixture that act as surfactants, reducing the surface tension of the liquid and stabilizing the bubble films.[6]
Section 2: In-Depth Troubleshooting Guide
This guide provides a systematic, cause-and-effect approach to diagnosing and resolving foaming issues during your experiment.
Q4: My reaction started foaming violently as soon as I began adding the diazonium salt solution to the copper bromide. What is the immediate course of action?
A4: Your immediate priority is to regain control of the reaction rate and ensure safety.
-
Stop Reagent Addition: Immediately cease the addition of the cold diazonium salt solution.[4]
-
Enhance Cooling: Ensure your reaction vessel is submerged in a properly functioning ice-salt bath. The goal is to bring the internal temperature of the reaction mixture back down to 0-5 °C.[7] Low temperatures are critical for stabilizing the diazonium salt and slowing its decomposition rate.[8]
-
Ensure Adequate Agitation: While avoiding excessive vortexing, ensure the stirring is sufficient to break up the foam and maintain homogenous temperature throughout the mixture. If mechanical stirring is too vigorous, it can introduce air and worsen the problem.[6]
-
Check Headspace: Ensure there is sufficient headspace in the reaction flask. A flask that is too full is a common cause of overflow. For reactions known to foam, it is best practice to use a flask that is no more than one-third to one-half full.
Q5: How can I proactively design my experiment to control the rate of gas evolution from the start?
A5: Proactive control is the key to preventing foaming. This is achieved by meticulously managing two key parameters: temperature and rate of addition .
-
Stringent Temperature Control: The diazotization of 2-naphthylamine and the subsequent Sandmeyer reaction must be conducted at low temperatures (typically 0-5 °C).[7] Use an ice-salt or acetone-dry ice bath for reliable cooling. This low temperature minimizes the premature decomposition of the thermally unstable diazonium salt, allowing it to react in a controlled manner upon introduction to the copper(I) catalyst.[2]
-
Controlled Reagent Addition: The cold diazonium salt solution should be added to the cold, stirred solution of copper(I) bromide slowly and dropwise. Using a pressure-equalizing dropping funnel allows for precise control over the addition rate. A slow addition ensures that the N₂ gas is generated at a rate that allows it to dissipate from the solution without creating a stable foam.[4]
Q6: I've optimized temperature and addition rate, but still observe moderate foaming. When should I consider a chemical anti-foaming agent?
A6: An anti-foaming agent is a viable option when procedural controls are insufficient. Consider using one if you consistently experience foaming that threatens to overflow the vessel despite optimized conditions. They are particularly useful for larger-scale reactions where heat and mass transfer limitations are more pronounced. However, they should be seen as a secondary control measure, not a substitute for proper reaction management.
Q7: What type of anti-foaming agent is suitable for a Sandmeyer reaction, and are there any compatibility concerns?
A7: The choice of an anti-foaming agent must be made carefully to avoid interfering with the reaction or complicating purification. The two main categories are silicone-based and organic (non-silicone) agents.
-
Silicone-Based Antifoams (e.g., Polydimethylsiloxane - PDMS): These are highly effective at very low concentrations due to their low surface tension and insolubility in the reaction medium.[9][10] They work by spreading rapidly at the gas-liquid interface, causing bubble walls to thin and rupture.[11]
-
Concern: While effective, they can be difficult to remove completely during workup and may interfere with certain downstream applications if not fully separated.
-
-
Organic Antifoams (e.g., Fatty Alcohols, Polyalkylene Glycols): These are often more soluble in organic solvents, which can make them easier to remove during extraction and purification.[12]
-
Concern: They may be less potent than silicone-based agents and might require higher concentrations. Their compatibility with the acidic, copper-catalyzed reaction environment must be verified.
-
| Antifoam Type | Mechanism of Action | Typical Use Level | Advantages | Potential Disadvantages |
| Silicone-Based (PDMS) | Spreads at the interface, destabilizing and rupturing bubble films.[13] | 10 - 100 ppm | Highly effective at low concentrations; chemically inert; thermally stable.[9] | Can be difficult to remove from the final product; potential for catalyst interference in some systems. |
| Organic (Fatty Alcohols, PAGs) | Reduce surface tension and disrupt foam-stabilizing surfactants.[12] | 50 - 500 ppm | Easier to remove during organic workup; often biodegradable. | May be less effective than silicone agents; higher concentration needed; must verify inertness to reagents. |
Q8: How do I correctly use an anti-foaming agent without contaminating my 2-bromonaphthalene product?
A8: The principle is to use the absolute minimum amount required to control the foam.
-
Start Low: Begin by adding just one or two drops of the chosen anti-foaming agent to the copper(I) bromide solution before starting the addition of the diazonium salt.
-
Observe: Often, this small initial amount is sufficient to prevent foam from building up.
-
Add as Needed: If foam begins to form during the reaction, add the antifoam one drop at a time directly into the foam layer, allowing time for it to take effect before adding more.
-
Purification: During the post-reaction workup (e.g., steam distillation or solvent extraction followed by distillation), the anti-foaming agent will typically separate with the waste streams due to differences in polarity and boiling point. Ensure your purification method is robust enough to remove these non-volatile additives.
Section 3: Protocols & Best Practices
Protocol 1: Step-by-Step Procedure for Controlled Diazonium Salt Addition
This protocol assumes the naphthalene-2-diazonium chloride solution has already been prepared from 2-naphthylamine in HCl with NaNO₂ at 0-5 °C.
-
Prepare Catalyst Slurry: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel, prepare a solution or slurry of copper(I) bromide in hydrobromic acid.
-
Cool the Catalyst: Submerge the flask in an ice-salt bath and stir until the internal temperature is stable at 0 °C or slightly below.[4]
-
Load Dropping Funnel: Fill the dropping funnel with your freshly prepared, cold (0-5 °C) naphthalene-2-diazonium chloride solution.
-
Initiate Slow Addition: Begin adding the diazonium solution dropwise to the vigorously stirred copper(I) bromide slurry.
-
Monitor Temperature and Gas Evolution: Carefully monitor the internal reaction temperature. It should not be allowed to rise above 10 °C (ideally kept below 5 °C). You should observe a steady, controlled evolution of nitrogen gas.[4]
-
Adjust Addition Rate: If the rate of gas evolution becomes too vigorous or foam begins to build, immediately stop the addition and allow the reaction to subside before resuming at a slower rate. The entire addition process should typically take between 45 to 90 minutes for a laboratory-scale reaction.
-
Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes, then allow it to slowly warm to room temperature until gas evolution ceases completely.
Section 4: Visual Guides
Diagram 1: Troubleshooting Workflow for Foaming Events
This diagram outlines the logical steps to take when you encounter a foaming issue during the reaction.
A logical workflow for responding to foaming.
Diagram 2: Simplified Mechanism of Foam Stabilization and Antifoam Action
This diagram illustrates how foam is stabilized and how an anti-foaming agent works to destabilize it.
How antifoams disrupt stable foam structures.
Section 5: References
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic-chemistry.org. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Organic-chemistry.org. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]
-
Google Patents. (1989). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
-
Applied Material Solutions. (n.d.). Non-Silicone Defoamers. [Link]
-
Organic Syntheses. (n.d.). 2-bromonaphthalene. Org Syn. [Link]
-
Defoamers-Antifoam. (2025). Mechanism of Anti-foaming agent. [Link]
-
Science Forums. (2018). Diazonium salt FOAM PROBLEM. [Link]
-
BYJU'S. (n.d.). Preparation of 2-Naphthol Aniline Dye. [Link]
-
Applied Material Solutions. (2025). Antifoaming Agents: How Do They Work?. [Link]
-
Sciencemadness.org. (2007). 2-bromonaphthalene from naphthalene. [Link]
-
ResearchGate. (2024). What are the most common causes of foam formation in bioreactors, and how can they be mitigated?. [Link]
-
SciSpace. (2018). A general electrochemical strategy for the Sandmeyer reaction. [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Silicone-Based Surfactants as Anti-Foaming Agents. [Link]
-
Fiveable. (n.d.). Antifoaming agents and mechanisms. [Link]
-
YouTube. (2020). Troubleshooting Foaming in an Amine Plant. [Link]
-
Tenger Chemical. (2025). Natural Anti Foaming Agent for Food Safe & Effective Foam Control. [Link]
-
ResearchGate. (2018). A General Electrochemical Strategy for Sandmeyer Reaction. [Link]
-
Khan Academy. (n.d.). Sandmeyer reaction. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
Polywill. (2025). How Do Antifoaming Agents Work. [Link]
-
ResearchGate. (2025). (PDF) The Mechanism of Action of Antifoams. [Link]
Sources
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Diazonium salt FOAM PROBLEM - Organic Chemistry - Science Forums [scienceforums.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. byjus.com [byjus.com]
- 8. Diazotisation [organic-chemistry.org]
- 9. One moment, please... [ywlchemical.com]
- 10. appliedmaterialsolutions.com [appliedmaterialsolutions.com]
- 11. How Do Antifoaming Agents Work - Polywill [polywill.com]
- 12. appliedmaterialsolutions.com [appliedmaterialsolutions.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Reaction Monitoring for 2-Bromo-6-chloronaphthalene Synthesis
Welcome to the dedicated technical support guide for the synthesis of 2-Bromo-6-chloronaphthalene. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights, validated protocols, and robust troubleshooting for effective reaction monitoring. Our goal is to empower you with the knowledge to not just follow protocols, but to understand the underlying chemistry, anticipate challenges, and make informed decisions during your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what does that imply for reaction monitoring?
The most probable and industrially relevant pathway to this compound is the direct electrophilic bromination of 2-chloronaphthalene. In this reaction, a brominating agent (e.g., N-Bromosuccinimide (NBS) or elemental bromine) is introduced, typically with a catalyst, to the 2-chloronaphthalene starting material.
The key challenge in this synthesis is regioselectivity. The chlorine atom on the naphthalene ring is an ortho-, para-director, but the naphthalene system's reactivity can lead to substitution at multiple positions. Therefore, monitoring is not just about tracking the disappearance of the starting material, but critically, about identifying the formation of the desired 2-bromo-6-chloro isomer versus other potential impurities like 2-bromo-7-chloro, 1-bromo-7-chloro, or di-brominated species.[1]
Q2: Which analytical technique is best for real-time monitoring of this reaction?
For routine, real-time qualitative monitoring, Thin-Layer Chromatography (TLC) is unparalleled in its speed and cost-effectiveness.[2] It provides an immediate visual representation of the reaction's progress by separating the starting material, product, and any major non-volatile byproducts.
For more detailed quantitative analysis and impurity profiling, Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) are the preferred methods.[3][4] GC-MS is particularly powerful for identifying isomeric byproducts, while HPLC is excellent for quantifying the conversion rate and assessing the final product's purity with high precision.[5][6]
Q3: How do I set up a TLC to effectively monitor the reaction?
Effective TLC monitoring relies on choosing a solvent system that provides good separation between the starting material (2-chloronaphthalene) and the product (this compound).
-
Stationary Phase: Standard silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A non-polar solvent system is ideal. Start with a 95:5 mixture of Hexane:Ethyl Acetate. You can adjust the polarity by varying the ratio. Increasing the ethyl acetate content will increase the polarity and cause the spots to move further up the plate.
-
Visualization: The naphthalene rings of both the reactant and product are UV-active. You can visualize the spots under a UV lamp at 254 nm. They will appear as dark spots on a fluorescent background.
The product, this compound, is slightly more polar and heavier than the starting material, 2-chloronaphthalene. Therefore, you should expect the product spot to have a slightly lower Rf value (it will travel a shorter distance up the plate) than the starting material spot.
Reaction Monitoring Workflow
This workflow outlines the decision-making process for monitoring the synthesis.
Caption: A typical workflow for monitoring reaction progress using TLC.
Troubleshooting Guide
Issue 1: The reaction appears stalled; TLC shows no change for over an hour.
-
Potential Cause A: Inactive Catalyst/Reagents. The bromination catalyst (e.g., iron(III) bromide, often generated in situ) may be inactive, or the brominating agent (e.g., NBS) may have degraded.
-
Solution: If using a solid catalyst, ensure it is anhydrous. If the reaction permits, a small, fresh portion of the catalyst or brominating agent can be added. Always handle reagents under appropriate inert conditions if they are sensitive to air or moisture.
-
-
Potential Cause B: Insufficient Temperature. Electrophilic aromatic substitution often requires thermal energy to overcome the activation barrier.
-
Solution: Ensure the reaction is at the temperature specified in your protocol. If the protocol allows, consider a modest increase in temperature (e.g., 5-10 °C) and continue to monitor by TLC.
-
Issue 2: My TLC plate shows multiple product spots close to each other.
-
Potential Cause: Formation of Isomeric Byproducts. This is the most common issue in this synthesis. The bromination of 2-chloronaphthalene can yield several isomers besides the desired 2,6-substituted product.[1] These isomers often have very similar polarities, making them difficult to distinguish and separate.
-
Solution: This issue is best addressed by optimizing the reaction conditions (temperature, solvent, catalyst) to favor the formation of the desired isomer. Post-reaction, purification via column chromatography with a shallow solvent gradient or recrystallization may be necessary to separate the isomers.[7] It is highly recommended to perform GC-MS analysis on the crude mixture to identify the exact nature of these isomeric impurities.
-
Issue 3: A new spot with a very low Rf value (or remaining at the baseline) appears.
-
Potential Cause: Formation of Poly-brominated Products. If the reaction conditions are too harsh or the stoichiometry of the brominating agent is too high, di- or even tri-bromination of the naphthalene ring can occur.[8] These poly-halogenated products are significantly more polar and will have much lower Rf values.
-
Solution: Carefully control the stoichiometry of your brominating agent. Ensure it is added slowly and portion-wise to avoid localized high concentrations. If poly-bromination is observed, the reaction should be stopped to prevent further byproduct formation. Purification will be required to separate these heavier impurities.
-
Troubleshooting Decision Tree
Caption: A logic tree to diagnose common issues based on TLC results.
Detailed Analytical Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for identifying and semi-quantifying volatile and semi-volatile compounds, including the isomers of bromochloronaphthalene.[9]
-
Sample Preparation: Withdraw ~0.1 mL of the reaction mixture. Quench immediately with a small amount of aqueous sodium thiosulfate solution to remove any unreacted bromine. Dilute the quenched sample with a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate to an approximate concentration of 1 mg/mL.
-
Instrumentation & Conditions:
-
GC System: Agilent 7890B or equivalent.
-
MS Detector: Agilent 5977A or equivalent.[3]
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.
-
-
Data Interpretation:
-
The starting material (2-chloronaphthalene, MW: 162.61 g/mol ) will elute first.
-
The product and its isomers (this compound, MW: 241.51 g/mol ) will elute later.[10]
-
Examine the mass spectrum for each peak. The molecular ion peak [M]+ for the product should show a characteristic isotopic pattern for compounds containing one bromine and one chlorine atom.
-
| Compound | Approx. Retention Time (min) | Key Mass Fragments (m/z) |
| 2-Chloronaphthalene | 8 - 10 | 162, 127 |
| This compound | 12 - 15 | 240, 242, 244 (Isotopic Cluster), 161, 126 |
| Di-bromo-chloronaphthalenes | > 15 | 318, 320, 322 (Isotopic Cluster) |
Protocol 2: High-Performance Liquid Chromatography (HPLC)
RP-HPLC is ideal for quantifying the purity of the final product and can also be used to monitor reaction progress.[4]
-
Sample Preparation: Prepare the sample as described for GC-MS, but dilute with the mobile phase (or a solvent compatible with it, like acetonitrile) to a concentration of ~0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: A reverse-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start with 60% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 60% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 230 nm.
-
-
Data Interpretation:
-
The less polar starting material will have a longer retention time than any more polar impurities. The brominated product will typically have a longer retention time than the chlorinated starting material due to its increased hydrophobicity.
-
Purity can be calculated based on the area percentage of the main product peak relative to the total area of all peaks.
-
References
- Organic Syntheses. (n.d.). 2-bromonaphthalene.
- Karthikeyan, J., et al. (2016). Synthesis of 2-phenylnaphthalenes from styrene oxides using recyclable bronsted acidic [HNMP]+HSO4 - ionic liquid.
- Leupold, E. I., & Neuber, M. (1991). Process for the preparation of 2-chloro- or 2-bromo-naphthalene. U.S. Patent No. 5,043,493. Washington, DC: U.S.
- ResearchGate. (n.d.). Use of TLC to monitor the progress of an enzymatic synthesis reaction.
- Raja, G., et al. (2020). A Simple and Trace Level-Sensitive Gas Chromatography with Mass Spectrometer (GCMS) Method for the Determination of Seven Potentially Genotoxic Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026.
- Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkivoc, 2022(5), 46-59.
- Levin, N., & Pews, R. G. (1998). Process for the manufacture of 2-bromo-6-methoxynaphthalene.
- PrepChem. (n.d.). Synthesis of 2-bromo-6-acetylnaphthalene.
- National Center for Biotechnology Information. (n.d.). NMR Reaction Monitoring Robust to Spectral Distortions.
- Allery, E. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry [Video]. YouTube.
- Sciencemadness.org. (2007). 2-bromonaphthalene from naphthalene.
- Organic Syntheses. (n.d.). 6-bromo-2-naphthol.
- National Center for Biotechnology Information. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae.
- SpectraBase. (n.d.). 2-Bromo-6-methoxy-naphthalene - Optional[13C NMR].
- National Center for Biotechnology Information. (n.d.). Confirmation of Microwave-Assisted Synthesis of Chloro-Boron Subphthalocyanines and Chloro-Boron Subnaphthalocyanines with Rapid Screening and Data Acquisition via HPLC-PDA.
- ACS Publications. (2022). Confirmation of Microwave-Assisted Synthesis of Chloro-Boron Subphthalocyanines and Chloro-Boron Subnaphthalocyanines with Rapid Screening and Data Acquisition via HPLC-PDA. ACS Omega, 7(29), 25253–25263.
- ResearchGate. (n.d.). A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Confirmation of Microwave-Assisted Synthesis of Chloro-Boron Subphthalocyanines and Chloro-Boron Subnaphthalocyanines with Rapid Screening and Data Acquisition via HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5043493A - Process for the preparation of 2-chloro- or 2-bromo-naphthalene - Google Patents [patents.google.com]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. digital-science.pubmedia.id [digital-science.pubmedia.id]
- 10. synchem.de [synchem.de]
Technical Support Center: Workup Procedures for 2-Bromo-6-chloronaphthalene Reactions
As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth technical support for the workup and purification of reactions involving 2-Bromo-6-chloronaphthalene. This versatile building block is frequently used in cross-coupling and organometallic chemistry, but its unique di-halogenated structure presents specific challenges. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your procedures effectively.
Section 1: Foundational Principles of Workup
Before addressing specific reaction types, it's crucial to understand the core principles governing the successful workup of reactions involving halogenated aromatic compounds. The primary goals are to quench the reaction safely, separate the desired product from inorganic salts, catalysts, and unreacted reagents, and finally, to purify the product to the required specification.
Monitoring Reaction Completion
Question: How do I reliably determine if my reaction involving this compound is complete before starting the workup?
Answer: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[1]
-
Procedure:
-
Prepare a TLC plate by spotting three separate lanes: your starting material (this compound), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture.[1]
-
Elute the plate with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The ideal solvent system will give your starting material an Rf value of ~0.3-0.4.
-
Visualize the plate, typically under UV light, as naphthalene derivatives are UV-active.
-
-
Interpretation: The reaction is complete when the spot corresponding to the starting material in the "reaction mixture" lane has been completely consumed. The appearance of a new spot (your product) is expected. The co-spot helps to definitively distinguish the starting material from the product, especially if they have similar Rf values.[1]
General Workup Workflow
The following workflow is a general guideline. Specific steps will be modified based on the reaction type as detailed in subsequent sections.
Caption: General experimental workflow for reaction workup.
Section 2: Reaction-Specific Workup Guides (FAQ Format)
Suzuki-Miyaura Coupling
The Suzuki reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[2] It is a powerful tool for forming C-C bonds.
Question: What is the standard workup procedure for a Suzuki reaction with this compound?
Answer: The goal is to remove the palladium catalyst, the base (e.g., K₂CO₃, K₃PO₄), and the boronic acid byproducts.
Step-by-Step Protocol:
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.[3]
-
Filtration (if necessary): If you observe a significant amount of black precipitate (palladium black), filter the reaction mixture through a pad of Celite®.[4][5] Rinse the flask and the Celite pad with the reaction solvent (e.g., dioxane) or an extraction solvent (e.g., ethyl acetate) to ensure all your product is collected.
-
Quenching & Extraction: Transfer the filtrate to a separatory funnel. Dilute with an organic solvent like ethyl acetate and add water.[2][3] The water serves to dissolve the inorganic base and boronate salts.
-
Phase Separation: Shake the separatory funnel well and allow the layers to separate. Drain the aqueous layer.
-
Washing: Wash the organic layer sequentially with water and then with saturated aqueous sodium chloride (brine). The brine wash helps to remove residual water from the organic phase.[3]
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[3][4]
Question: I see a lot of dehalogenation byproduct (where the bromine is replaced by hydrogen). How can I minimize this during the reaction and workup?
Answer: Dehalogenation is a common side reaction where a palladium-hydride (Pd-H) species reduces your starting material.[6]
-
Causality: Pd-H species can form from reactions with bases, trace water, or alcohol solvents.[6] Electron-deficient aryl halides can be more susceptible to this side reaction.
-
Troubleshooting Strategies:
-
Base Selection: Use a weaker base like K₂CO₃ or a phosphate base like K₃PO₄, as stronger bases can promote Pd-H formation.[6]
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can favor the desired reductive elimination over dehalogenation.[6]
-
Solvent Purity: Use anhydrous, degassed solvents to minimize sources of protons and oxygen, which can interfere with the catalytic cycle.[7]
-
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine, catalyzed by palladium.[8] The workup is similar to the Suzuki reaction but requires careful handling of the strong bases often used.
Question: My Buchwald-Hartwig reaction uses a strong base like sodium tert-butoxide (NaOt-Bu). How should I adjust the workup?
Answer: The key is to neutralize the strong base carefully and manage the resulting salts.
Step-by-Step Protocol:
-
Cooling & Filtration: As with the Suzuki reaction, cool the mixture and filter through Celite if a precipitate is present.
-
Quenching: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or toluene). Instead of quenching directly with water, which can be exothermic with residual NaOt-Bu, it is often safer to quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). This will neutralize the base and hydrolyze any remaining palladium complexes.
-
Extraction & Washing: Proceed with aqueous extraction as described for the Suzuki reaction. If your product is a basic amine, an acidic wash (e.g., dilute HCl) should be avoided as it may protonate your product and pull it into the aqueous layer. A final wash with brine is always recommended.
-
Drying & Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the crude product.
Grignard Reagent Formation & Reaction
The differential reactivity of the C-Br and C-Cl bonds allows for the regioselective formation of the Grignard reagent at the more labile C-Br position.[9] The subsequent reaction with an electrophile (e.g., an aldehyde, ketone, or CO₂) is followed by a critical quenching step.[10][11]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of 2-Bromo-6-chloronaphthalene by HPLC and Alternative Methodologies
Abstract
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the purity analysis of 2-bromo-6-chloronaphthalene, a crucial building block in organic synthesis. We will explore the nuances of method development, the rationale behind experimental choices, and a comparative assessment of alternative methods, supported by illustrative experimental data. This document is designed to be a practical resource, empowering you to make informed decisions for the robust quality control of this and similar halogenated aromatic compounds.
The Critical Role of Purity for this compound
This compound serves as a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and materials for electronic applications. The isomeric purity of this disubstituted naphthalene is of utmost importance, as even small amounts of isomeric or process-related impurities can have a significant impact on the yield, purity, and pharmacological profile of the final product.
The synthesis of this compound can proceed through several routes, such as the bromination of 6-chloronaphthalene or the chlorination of 2-bromonaphthalene. Both pathways are susceptible to the formation of a range of structurally similar impurities, including:
-
Positional Isomers: Other isomers of bromo-chloronaphthalene (e.g., 2-bromo-7-chloronaphthalene, 3-bromo-2-chloronaphthalene).
-
Over-halogenated Species: Dibromo-chloronaphthalenes or bromo-dichloronaphthalenes.
-
Under-halogenated Species: Residual 2-bromonaphthalene or 6-chloronaphthalene.
-
Starting Material Residues: Unreacted starting materials from the synthetic process.
Given the potential for this complex impurity profile, a highly selective and sensitive analytical method is required for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its versatility, robustness, and high resolving power.[1][2] For non-volatile and thermally labile compounds like this compound, HPLC is often the method of choice.
The Logic Behind Reversed-Phase HPLC Method Development
A reversed-phase HPLC (RP-HPLC) method is the most logical starting point for the analysis of this compound. The non-polar nature of the analyte lends itself well to retention on a hydrophobic stationary phase (like C18) with a polar mobile phase.[3][4]
The separation of the main component from its structurally similar impurities is the primary challenge. The retention behavior in RP-HPLC is influenced by the hydrophobicity of the analytes.[3] Generally, for halogenated isomers, the retention time increases with increasing hydrophobicity. The position of the halogen atoms on the naphthalene ring will subtly influence the molecule's overall polarity and its interaction with the stationary phase, allowing for separation.
Illustrative HPLC Method and Expected Results
The following is a well-reasoned, illustrative HPLC method for the purity analysis of this compound.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the this compound sample in 1 mL of the mobile phase.
Rationale for Method Parameters:
-
C18 Column: A C18 column provides a non-polar stationary phase that will effectively retain the hydrophobic this compound and its related impurities.
-
Acetonitrile/Water Mobile Phase: This is a common mobile phase in RP-HPLC. The high percentage of acetonitrile ensures adequate elution of the highly non-polar analytes in a reasonable timeframe. The ratio can be fine-tuned to optimize the resolution between the main peak and its closest eluting impurities.
-
UV Detection at 254 nm: Naphthalene and its derivatives exhibit strong UV absorbance at this wavelength due to their aromatic nature, providing good sensitivity.
Illustrative Data Presentation
The following table summarizes the expected retention times and peak areas for a hypothetical batch of this compound containing several potential impurities.
| Compound | Retention Time (min) | Peak Area (%) | Identification |
| 6-chloronaphthalene | 5.8 | 0.15 | Starting Material |
| 2-bromonaphthalene | 6.5 | 0.20 | Starting Material |
| This compound | 8.2 | 99.50 | Main Component |
| 2-Bromo-7-chloronaphthalene | 8.5 | 0.10 | Isomeric Impurity |
| 1,6-Dibromo-2-chloronaphthalene | 10.1 | 0.05 | Process Impurity |
Visualization of the HPLC Workflow
Sources
A Researcher's Guide to the ¹H and ¹³C NMR Spectral Assignment of 2-Bromo-6-chloronaphthalene
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-bromo-6-chloronaphthalene. In the absence of direct experimental spectra in publicly available databases, this document leverages high-fidelity predictive models and comparative data from analogous compounds to offer a robust and scientifically grounded spectral assignment. This in-depth guide is designed for researchers, scientists, and drug development professionals who rely on accurate spectral interpretation for structural elucidation and characterization of novel compounds.
Introduction: The Challenge of Unambiguous Assignment
This compound presents a compelling case for the power of predictive and comparative NMR spectroscopy. As a disubstituted naphthalene, its ¹H and ¹³C NMR spectra are anticipated to exhibit complex splitting patterns and subtle shifts influenced by the anisotropic and electronic effects of the two halogen substituents. The precise assignment of each proton and carbon signal is critical for confirming the compound's identity and purity, which are fundamental requirements in synthetic chemistry and pharmaceutical development.
This guide will navigate the spectral assignment through a three-pronged approach:
-
Prediction: Utilizing advanced algorithms to generate theoretical ¹H and ¹³C NMR chemical shifts for this compound.
-
Comparison: Analyzing experimental NMR data of structurally related compounds, namely 2-bromonaphthalene and 2-chloronaphthalene, to understand the individual and combined effects of the bromine and chlorine substituents.
-
Interpretation: Synthesizing the predicted and comparative data to propose a definitive and well-reasoned assignment for all signals in the ¹H and ¹³C NMR spectra of the target molecule.
Understanding Substituent Effects in Naphthalene Systems
The chemical shifts in the NMR spectra of aromatic compounds are exquisitely sensitive to the nature and position of substituents on the ring.[1][2] In the case of this compound, both bromine and chlorine are electronegative halogens that exert both inductive and resonance effects.
-
Inductive Effect (-I): Both halogens withdraw electron density from the naphthalene ring through the sigma bond network. This deshielding effect generally leads to a downfield shift (higher ppm) of the signals of nearby protons and carbons.
-
Resonance Effect (+R): The lone pairs of electrons on the halogens can be delocalized into the aromatic pi-system. This electron-donating effect increases electron density at the ortho and para positions, leading to an upfield shift (lower ppm) for these nuclei. For halogens, the inductive effect typically outweighs the resonance effect.
The interplay of these effects, combined with the inherent anisotropy of the naphthalene ring system, dictates the final chemical shift of each nucleus.
Predicted ¹H and ¹³C NMR Spectra of this compound
To provide a quantitative basis for our analysis, ¹H and ¹³C NMR spectra for this compound were predicted using a combination of online spectral databases and prediction software.[3][4][5][6] The predicted chemical shifts are presented in the tables below, alongside the experimental data for the parent monosubstituted naphthalenes.
Molecular Structure and Numbering Scheme
For clarity, the standard IUPAC numbering for the naphthalene ring is used throughout this guide.
Caption: Figure 1. Structure and numbering of this compound.
Data Presentation and Comparative Analysis
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for 2-bromonaphthalene and 2-chloronaphthalene. This side-by-side comparison allows for a clear understanding of the additive nature of substituent effects.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Proton | 2-Bromonaphthalene (Experimental) | 2-Chloronaphthalene (Experimental) | This compound (Predicted) | Predicted Multiplicity & Coupling (J in Hz) |
| H-1 | 7.99 | 7.94 | 8.05 | d, J ≈ 2.0 |
| H-3 | 7.68 | 7.72 | 7.75 | dd, J ≈ 8.8, 2.0 |
| H-4 | 7.82 | 7.80 | 7.88 | d, J ≈ 8.8 |
| H-5 | 7.48 | 7.46 | 7.55 | d, J ≈ 8.8 |
| H-7 | 7.46 | 7.41 | 7.50 | dd, J ≈ 8.8, 2.2 |
| H-8 | 7.78 | 7.76 | 7.83 | d, J ≈ 8.8 |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Carbon | 2-Bromonaphthalene (Experimental) | 2-Chloronaphthalene (Experimental) | This compound (Predicted) |
| C-1 | 127.8 | 127.6 | 128.5 |
| C-2 | 121.5 | 133.8 | 122.0 |
| C-3 | 129.9 | 127.0 | 130.5 |
| C-4 | 128.0 | 128.2 | 128.8 |
| C-4a | 132.8 | 132.9 | 133.5 |
| C-5 | 126.6 | 126.7 | 127.3 |
| C-6 | 127.6 | 129.1 | 130.0 |
| C-7 | 126.4 | 125.8 | 126.8 |
| C-8 | 128.1 | 128.3 | 129.0 |
| C-8a | 134.5 | 134.3 | 135.0 |
In-Depth Spectral Interpretation
¹H NMR Spectrum Assignment
The predicted ¹H NMR spectrum of this compound is expected to show six distinct signals in the aromatic region.
-
H-1 and H-3: The protons on the bromine-substituted ring will be significantly affected. H-1, being ortho to the bromine, is expected to be a doublet with a small meta-coupling to H-3. The predicted downfield shift to around 8.05 ppm is consistent with the deshielding effect of the adjacent halogen. H-3 will appear as a doublet of doublets due to ortho-coupling with H-4 and meta-coupling with H-1.
-
H-4 and H-8: These protons are peri to each other and are expected to be downfield due to the anisotropic effect of the naphthalene ring system. They will both appear as doublets due to ortho-coupling with their respective neighbors.
-
H-5 and H-7: On the chlorine-substituted ring, H-5 is predicted to be the most upfield of the aromatic protons, appearing as a doublet. H-7 will be a doublet of doublets, coupled to both H-8 (ortho) and H-5 (meta).
¹³C NMR Spectrum Assignment
The ¹³C NMR spectrum is predicted to display ten signals, corresponding to the ten carbon atoms of the naphthalene core.
-
C-2 and C-6: The carbons directly attached to the halogens will show the most significant shifts. The C-Br bond at C-2 is predicted to cause an upfield shift to around 122.0 ppm, a characteristic effect of bromine.[7][8] Conversely, the more electronegative chlorine at C-6 is expected to cause a downfield shift, though the prediction places it around 130.0 ppm.
-
Quaternary Carbons (C-4a and C-8a): These carbons, located at the ring fusion, are expected to be the most downfield of the non-substituted carbons due to their quaternary nature and position within the aromatic system.
-
Protonated Carbons: The remaining six protonated carbons will have chemical shifts influenced by their proximity to the halogen substituents. The predicted values in Table 2 reflect the expected deshielding and shielding effects.
Experimental Protocols
For researchers seeking to acquire experimental data for this compound or similar compounds, the following protocols are recommended.
Sample Preparation
-
Accurately weigh 10-20 mg of the solid sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[9]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following workflow outlines the steps for acquiring high-quality 1D and 2D NMR data.
Caption: Figure 2. Recommended workflow for NMR data acquisition and analysis.
-
¹H NMR: A standard single-pulse experiment is typically sufficient. A spectral width of approximately 15 ppm centered around 7 ppm is appropriate for the aromatic region.
-
¹³C NMR: A proton-decoupled experiment is used to simplify the spectrum to single lines for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are required to achieve a good signal-to-noise ratio.
-
2D NMR (COSY, HSQC, HMBC): For unambiguous assignment, especially in complex molecules, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming which protons are adjacent in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the carbon skeleton.
-
Conclusion
This guide provides a detailed and scientifically rigorous assignment of the ¹H and ¹³C NMR spectra of this compound based on predictive modeling and comparative analysis of related compounds. The presented data and interpretations offer a valuable resource for researchers working with this and similar halogenated naphthalene derivatives. The proposed experimental protocols provide a framework for obtaining high-quality data to verify these assignments and to characterize other novel molecules with confidence. The synergy of predictive methods and empirical data analysis is a powerful tool in modern chemical research, enabling the confident structural elucidation of compounds even in the absence of pre-existing experimental spectra.
References
- Abraham, R. J., Mobli, M., & Smith, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab-initio investigation. Magnetic Resonance in Chemistry, 42(5), 436-451. [Link]
- Ishikawa, K., et al. (2023). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Molecules, 28(14), 5371. [Link]
- ACD/Labs. (n.d.). NMR Prediction.
- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
- Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. RSC Advances, 11(10), 5567-5580. [Link]
- Viesser, R. V., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(15), 10173-10181. [Link]
- Mestrelab Research S.L. (n.d.). Mnova NMRPredict.
- NMRium. (n.d.). The next-generation NMR software.
- ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction?
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor.
- Wishart Research Group. (n.d.). PROSPRE - 1H NMR Predictor.
- Journal of the American Chemical Society. (2023).
- Modgraph Consultants Ltd. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS)
- ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction?
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. Visualizer loader [nmrdb.org]
- 5. researchgate.net [researchgate.net]
- 6. Visualizer loader [nmrdb.org]
- 7. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
comparing reactivity of 2-Bromo-6-chloronaphthalene vs 2,6-dibromonaphthalene
An In-Depth Guide to the Comparative Reactivity of 2-Bromo-6-chloronaphthalene and 2,6-dibromonaphthalene in Cross-Coupling Chemistry
Executive Summary
For researchers and process chemists in drug development, the selection of appropriate building blocks is paramount to synthetic efficiency and route viability. Dihalonaphthalenes are versatile synthons, but their utility is dictated by the nuanced reactivity of their carbon-halogen bonds. This guide provides an in-depth comparison of this compound and 2,6-dibromonaphthalene, focusing on their performance in palladium-catalyzed cross-coupling reactions. The core finding is that the differential reactivity of the C-Br and C-Cl bonds in this compound offers a distinct strategic advantage for sequential, site-selective functionalization. In contrast, the electronically equivalent C-Br bonds in 2,6-dibromonaphthalene present a challenge of controlling mono- versus di-substitution. This guide elucidates the mechanistic basis for these differences and provides practical data to inform synthetic design.
Introduction: Structurally Similar, Reactively Distinct Synthons
This compound (CAS: 870822-84-7) and 2,6-dibromonaphthalene (CAS: 13720-06-4) are isomeric dihalogenated naphthalenes that serve as rigid, aromatic scaffolds in the synthesis of advanced materials and pharmaceutical agents.[1][2][3] While structurally similar, the substitution of one bromine with a chlorine atom profoundly alters the molecule's synthetic utility. Understanding this difference is crucial for designing efficient and selective synthetic routes. This guide will focus on their comparative reactivity in three cornerstone transformations for drug development: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
The Mechanistic Foundation: Why Halogen Identity Dictates Reactivity
The selective functionalization of dihaloarenes is primarily governed by the relative rates of the initial oxidative addition step in the catalytic cycle of most cross-coupling reactions.[4] This step, often rate-determining, involves the insertion of a low-valent palladium(0) catalyst into the carbon-halogen (C-X) bond.[5]
The reactivity trend for aryl halides in oxidative addition is well-established: C-I > C-Br > C-Cl > C-F .[4][6] This order is a direct consequence of the corresponding C-X bond dissociation energies (BDEs); a weaker bond is cleaved more easily and thus reacts faster.[7][8][9]
-
C-Br Bond: Weaker, more polarizable, and longer. It requires less energy to break, facilitating faster oxidative addition.
-
C-Cl Bond: Stronger, less polarizable, and shorter.[6] Activating this bond requires more forcing conditions or, more commonly, specialized catalyst systems with highly active, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.
Therefore, in a molecule containing both a bromine and a chlorine atom, the palladium catalyst will selectively react with the C-Br bond under appropriately chosen conditions.
Figure 1: Reactivity pathways for oxidative addition. The significantly faster rate constant for C-Br bond cleavage allows for high chemoselectivity with this compound.
Comparative Reactivity in Key Cross-Coupling Reactions
The foundational principle of differential C-X bond reactivity translates directly into practical synthetic outcomes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges C-C bonds using organoboron reagents, is a staple of modern synthesis.[5][10]
-
This compound: This substrate is ideal for selective mono-arylation. Standard Suzuki conditions (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, and a carbonate base) will almost exclusively promote coupling at the C-2 (bromo) position. The resulting 2-aryl-6-chloronaphthalene retains a C-Cl bond that can be functionalized in a subsequent step using more forcing conditions or a catalyst system designed for aryl chloride activation. This allows for the programmed, non-symmetrical di-functionalization of the naphthalene core.
-
2,6-dibromonaphthalene: Achieving selective mono-arylation is challenging as both C-Br bonds are equally reactive. The outcome is highly sensitive to stoichiometry and conditions. Using a slight sub-stoichiometric amount of the boronic acid (e.g., 0.9 equivalents) can favor the mono-coupled product, but often results in mixtures of starting material, mono-arylated, and di-arylated products, necessitating careful chromatographic separation. Achieving high yields of the di-substituted product is more straightforward by using an excess of the boronic acid.
Buchwald-Hartwig Amination
This reaction is a powerful method for constructing C-N bonds, crucial for synthesizing many bioactive molecules.[11][12]
-
This compound: Similar to the Suzuki coupling, high chemoselectivity for amination at the C-Br position is observed. Using modern Buchwald-Hartwig catalyst systems (e.g., a palladium precatalyst with a biarylphosphine ligand like XPhos or RuPhos) and a strong base (e.g., NaOt-Bu), one can cleanly synthesize 2-amino-6-chloronaphthalene derivatives.[13] The C-Cl bond remains available for a second, different C-N bond formation or another type of coupling.
-
2,6-dibromonaphthalene: The challenge of controlling selectivity remains. Mono-amination can be favored by careful control of stoichiometry, but competitive di-amination is a common side reaction. This makes it a less ideal substrate for building unsymmetrical diamino-naphthalenes compared to a sequential approach with the bromo-chloro analogue.
Sonogashira Coupling
The Sonogashira coupling introduces alkyne moieties, forming C(sp²)-C(sp) bonds.[14][15]
-
This compound: The reaction exhibits excellent selectivity for the C-Br bond. Standard Sonogashira conditions (a Pd(0) catalyst, a copper(I) co-catalyst, and an amine base) will yield the 2-alkynyl-6-chloronaphthalene product, leaving the C-Cl bond untouched for subsequent elaboration.[16]
-
2,6-dibromonaphthalene: As with other couplings, achieving mono-alkinylation requires careful control to avoid the formation of the 2,6-dialkynylnaphthalene product. While synthetically useful, accessing the mono-substituted product cleanly is non-trivial.
Quantitative Data Summary
The following table summarizes representative outcomes for selective cross-coupling reactions. Note that specific yields are highly dependent on the exact coupling partners, catalyst, and conditions used. The selectivity, however, highlights the key strategic differences.
| Reaction | Substrate | Coupling Partner (Equiv.) | Typical Selectivity Outcome | Notes |
| Suzuki-Miyaura | This compound | Ar-B(OH)₂ (1.1) | >95% coupling at C-Br | The C-Cl bond remains intact for further reactions. |
| 2,6-Dibromonaphthalene | Ar-B(OH)₂ (0.9) | Mixture of mono- and di-coupled products | Achieving high mono-selectivity is difficult. | |
| Buchwald-Hartwig | This compound | R₂NH (1.2) | >95% amination at C-Br | Excellent for sequential C-N bond formation. |
| 2,6-Dibromonaphthalene | R₂NH (1.0) | Mixture of mono- and di-aminated products | Di-amination is a significant competing pathway. | |
| Sonogashira | This compound | Terminal Alkyne (1.1) | >95% coupling at C-Br | Clean mono-functionalization is readily achieved. |
| 2,6-Dibromonaphthalene | Terminal Alkyne (0.9) | Mixture of mono- and di-coupled products | Stoichiometric control is critical but often imperfect. |
Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound
This protocol provides a validated method for the selective mono-arylation at the C-Br position.
Objective: To synthesize 2-(4-methoxyphenyl)-6-chloronaphthalene.
Reagents:
-
This compound (1.0 eq, 241.5 mg)
-
4-Methoxyphenylboronic acid (1.2 eq, 182.3 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq, 22.0 mg)
-
Potassium Carbonate (K₂CO₃) (3.0 eq, 414.6 mg)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add Pd(dppf)Cl₂ to the flask under the inert atmosphere.
-
Add the degassed solvents (1,4-dioxane and water) via syringe.
-
Place the flask in a pre-heated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 12-16 hours. Monitor the reaction progress by TLC or GC-MS by taking small aliquots.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Self-Validation: The successful reaction will show a new, less polar spot on TLC compared to the starting material. ¹H NMR analysis of the final product will confirm the introduction of the 4-methoxyphenyl group and the retention of the chlorine atom, evidenced by the characteristic aromatic splitting patterns.
Strategic Workflow for Synthesis Design
The choice between these two synthons dictates the overall synthetic strategy. The following workflow illustrates the decision-making process.
Figure 2: Decision workflow for selecting the appropriate dihalonaphthalene starting material based on the desired substitution pattern of the final product.
Conclusion and Practical Recommendations
-
For Sequential and Asymmetric Functionalization: this compound is the unequivocally superior starting material. Its inherent and predictable chemoselectivity allows for the robust synthesis of mono-functionalized intermediates, which can be further elaborated at the less reactive chloro-position. This strategy minimizes side products and simplifies purification, which is a significant advantage in both discovery and process chemistry.
-
For Symmetric Functionalization: 2,6-Dibromonaphthalene is a suitable and often more economical choice for preparing symmetrically 2,6-disubstituted naphthalenes. The primary consideration is to use a sufficient excess of the coupling partner to drive the reaction to completion and avoid complex product mixtures.
-
For Mono-functionalization: While it is possible to achieve mono-substitution with 2,6-dibromonaphthalene through careful stoichiometric control, using this compound and accepting the chloro-substituent in the product is often a more reliable and higher-yielding approach, assuming the chlorine is tolerated or desired in the final structure.
References
- Smith, K., Al-Khalaf, A. K. H., Akar, K. B., Kariuki, B. M., & El-Hiti, G. A. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. ARKIVOC, 2022(5), 46-59. [Link]
- Amatore, C., Le Duc, G., & Zurcher-Viallet, N. (2011). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics, 30(22), 6232-6242. [Link]
- Neufeldt, S. R., & Vetticatt, M. J. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
- Neufeldt, S. R., & Vetticatt, M. J. (2023). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
- Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(41), 10975-10978. [Link]
- De Proft, F., Geerlings, P., & Roos, G. (2001). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
- Smith, K., Al-Khalaf, A. K. H., Akar, K. B., Kariuki, B. M., & El-Hiti, G. A. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene.
- Reddit user discussion on C-Cl bond reactivity. (2019). r/chemistry. [Link]
- C-S Bond Formation at C-Br over C-OTf and C-Cl. (n.d.). PMC - NIH. [Link]
- Cross-coupling reaction. (n.d.). Wikipedia. [Link]
- 2-Bromonaphthalene. (n.d.). Organic Syntheses. [Link]
- Fairlamb, I. J. S., et al. (2012). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 134(35), 14519-14531. [Link]
- Synthesis of 2-bromo-6-acetylnaphthalene. (n.d.). PrepChem.com. [Link]
- Buchwald–Hartwig amin
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
- Suzuki reaction. (n.d.). Wikipedia. [Link]
- The C—Br bond dissociation energy in halogenated bromomethanes. (n.d.). R Discovery. [Link]
- Process for the manufacture of 2-bromo-6-methoxynaphthalene. (1998).
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
- What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? (2018). Quora. [Link]
- Sonogashira coupling. (n.d.). Wikipedia. [Link]
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. [Link]
- Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. (n.d.).
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022).
- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. (n.d.). ChemRxiv. [Link]
- Larson, N., Sandin, M., & Neufeldt, S. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
- 2,6-Dibromonaphthalene. (n.d.). PubChem. [Link]
- Suzuki cross-coupling. (2023). Chemistry LibreTexts. [Link]
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Sonogashira coupling. (2019). YouTube. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]
- Sonogashira Coupling Reaction Mechanism. (2016). YouTube. [Link]
- Why does the bond dissociation energy differ across same bonds in different compounds? (2012). Stack Exchange. [Link]
- Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
- Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. (n.d.). Cardiff University. [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. synchem.de [synchem.de]
- 3. ossila.com [ossila.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. research.rug.nl [research.rug.nl]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reactivity of 2-Bromo-6-chloronaphthalene and 1-Bromo-6-chloronaphthalene in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry. The ability to predictably introduce molecular complexity at specific positions on a scaffold is paramount. This guide provides an in-depth technical comparison of two isomeric building blocks, 2-Bromo-6-chloronaphthalene and 1-Bromo-6-chloronaphthalene, in the context of widely utilized palladium-catalyzed cross-coupling reactions. By examining their performance in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, we will elucidate the subtle yet significant impact of substituent positioning on reactivity, providing a framework for rational substrate selection and reaction design.
Introduction: The Significance of Regioisomeric Purity in Synthesis
This compound and 1-Bromo-6-chloronaphthalene are valuable intermediates, offering two distinct reactive handles for sequential cross-coupling reactions. The inherent difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, with the C-Br bond being more susceptible to oxidative addition by palladium(0), allows for selective functionalization at the bromine-bearing position.[1] However, the positional isomerism of the halogen substituents on the naphthalene core introduces nuanced electronic and steric effects that can profoundly influence the efficiency and outcome of these transformations. Understanding these differences is critical for optimizing reaction conditions and achieving desired synthetic targets.
Mechanistic Considerations: Electronic and Steric Effects at Play
The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.[1] The facility of this step is governed by both electronic and steric factors.
Electronic Effects: The electron density at the carbon atom of the C-X bond influences its susceptibility to oxidative addition. Electron-withdrawing groups on the aromatic ring can enhance the rate of this step. In both isomers, the chlorine atom acts as an electron-withdrawing group through induction, which can influence the reactivity of the C-Br bond.
Steric Effects: The steric environment around the C-Br bond can significantly impact the approach of the bulky palladium catalyst. In the case of 1-Bromo-6-chloronaphthalene, the bromine atom at the 1-position experiences steric hindrance from the hydrogen atom at the 8-position, an interaction known as the "peri-effect". This steric clash can influence the conformation of the molecule and potentially hinder the approach of the catalyst.[2] In contrast, the bromine atom in this compound is in a less sterically congested environment.
Comparative Performance in Key Cross-Coupling Reactions
While direct, side-by-side comparative studies under identical conditions are not extensively documented in the literature, we can infer the relative reactivity of these two isomers based on established principles and data from analogous systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. Given the general principles of steric hindrance, it is anticipated that this compound would exhibit higher reactivity in Suzuki-Miyaura coupling compared to its 1-bromo counterpart. The less hindered C-Br bond at the 2-position allows for more facile oxidative addition of the palladium catalyst.
Table 1: Anticipated Performance in Suzuki-Miyaura Coupling
| Feature | This compound | 1-Bromo-6-chloronaphthalene | Rationale |
| Relative Reactivity | Higher | Lower | Reduced steric hindrance at the 2-position facilitates catalyst approach. |
| Typical Reaction Time | Shorter | Longer | Faster oxidative addition leads to quicker reaction completion. |
| Required Catalyst Loading | Potentially Lower | Potentially Higher | More efficient catalysis may allow for reduced catalyst usage. |
| Yield | Generally Higher | Generally Lower | Less steric hindrance can lead to more complete conversion. |
Sonogashira Coupling
The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, is also sensitive to steric effects. Similar to the Suzuki-Miyaura coupling, the greater steric encumbrance at the 1-position of 1-Bromo-6-chloronaphthalene is expected to result in slower reaction rates and potentially lower yields compared to this compound.
Table 2: Anticipated Performance in Sonogashira Coupling
| Feature | This compound | 1-Bromo-6-chloronaphthalene | Rationale |
| Relative Reactivity | Higher | Lower | The peri-interaction in the 1-isomer impedes catalyst access to the C-Br bond. |
| Typical Reaction Conditions | Milder | More Forcing | Higher temperatures or longer reaction times may be needed for the 1-isomer. |
| Yield | Generally Higher | Generally Lower | Steric hindrance can lead to incomplete reaction and side product formation. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The steric environment around the C-Br bond is a critical factor in this reaction as well. The bulky phosphine ligands often employed in these reactions, combined with the steric hindrance of the substrate itself, can significantly impact the efficiency of the catalytic cycle. Therefore, it is predicted that this compound will be a more amenable substrate for Buchwald-Hartwig amination.
Table 3: Anticipated Performance in Buchwald-Hartwig Amination
| Feature | This compound | 1-Bromo-6-chloronaphthalene | Rationale |
| Relative Reactivity | Higher | Lower | The less sterically crowded 2-position allows for more efficient coupling. |
| Ligand Selection | Broader scope | May require more specialized, less bulky ligands. | Overcoming the steric hindrance of the 1-isomer may necessitate careful ligand choice. |
| Yield | Generally Higher | Generally Lower | Reduced steric hindrance promotes more efficient C-N bond formation. |
Experimental Protocols
The following protocols are provided as a general guide and should be optimized for specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
General Procedure for Sonogashira Coupling
Caption: A standard workflow for a Sonogashira coupling experiment.
General Procedure for Buchwald-Hartwig Amination
Caption: A general experimental workflow for the Buchwald-Hartwig amination.
Mechanistic Visualization
The differential reactivity of the two isomers can be visualized through the lens of the palladium catalytic cycle, with a focus on the initial oxidative addition step.
Caption: The influence of substrate structure on the oxidative addition step of the palladium cross-coupling cycle.
Conclusion and Recommendations
The choice between this compound and 1-Bromo-6-chloronaphthalene in a synthetic campaign should be guided by a clear understanding of their differential reactivity. For transformations where high efficiency and mild conditions are paramount, This compound is the demonstrably superior substrate due to the lower steric hindrance around the C-Br bond. This facilitates a more rapid and complete oxidative addition, leading to higher yields and shorter reaction times in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions.
Conversely, 1-Bromo-6-chloronaphthalene may be a suitable choice when the specific regiochemistry is required and the synthetic chemist is prepared to invest in reaction optimization. This may involve screening a wider array of ligands, employing higher catalyst loadings, or utilizing more forcing reaction conditions to overcome the steric impediment of the peri-hydrogen.
For drug development professionals, this understanding allows for more strategic planning of synthetic routes, potentially reducing the number of optimization cycles and accelerating the delivery of target molecules. The principles outlined in this guide, grounded in the fundamental interplay of electronic and steric effects, provide a robust framework for navigating the complexities of cross-coupling reactions with polyhalogenated naphthalenes.
References
- Natural Micron Pharm Tech. 1-Bromo-6-Chloronaphthalene. [Link]
- PubMed Central. Computational analysis of R–X oxidative addition to Pd nanoparticles. [Link]
- ResearchGate.
- Wikipedia.
- PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. [Link]
- PubMed.
- ResearchGate. The peri -interaction in 1-substituted naphthalenes. Re- pulsion.... [Link]
- ResearchGate. Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. [Link]
- Chemistry LibreTexts.
- ResearchGate.
- Northwestern Scholars. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
- ChemRxiv.
- PubMed.
- ACS Publications. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. [Link]
- PubMed.
- PubMed Central. A heuristic approach to evaluate peri interactions versus intermolecular interactions in an overcrowded naphthalene. [Link]
- PubMed Central. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. [Link]
- PubMed. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. [Link]
- PrepChem.com. Synthesis of 2-bromo-6-acetylnaphthalene. [Link]
- Penn State Research Database. Microwave-assisted suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. [Link]
- PubChem. 1-Bromo-6-chloronaphthalene. [Link]
- Organic Chemistry Frontiers. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
- PubMed Central. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- PubMed. Regioselectivity in the Sonogashira Coupling of 4,6-dichloro-2-pyrone. [Link]
- Zeitschrift für Naturforschung. peri-Interactions in Naphthalenes, 7[3]. A Hetera-naphthalene as a Model Compound for 8-Dimethylamino- naphth-1-yl Silicon and -. [Link]
- European Patent Office. Process for the synthesis of 2-methoxy-6-bromo-naphthalene. [Link]
- RSC Publishing.
- PubMed Central. Theoretical Study of Intramolecular Interactions in Peri-Substituted Naphthalenes: Chalcogen and Hydrogen Bonds. [Link]
- RSC Publishing. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. [Link]
- ResearchGate. Chemoselectivity and Regioselectivity in Palladium Catalyzed Aromatic Cyanation of 1-Bromo-4-fluorobenzene and 4-Chlorobenzaldehyde. [Link]
Sources
A Senior Application Scientist's Guide to the Electronic Properties of 2-Bromo-6-chloronaphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic electronics and drug discovery, the naphthalene scaffold remains a cornerstone for the development of novel functional materials and pharmacophores. The targeted introduction of substituents onto the naphthalene core allows for the fine-tuning of its electronic and photophysical properties, opening avenues for applications ranging from organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs) to fluorescent probes. Among the vast array of naphthalene derivatives, 2-Bromo-6-chloronaphthalene stands out as a versatile and readily available starting material for creating a diverse library of disubstituted compounds with tailored electronic characteristics.
This guide provides a comprehensive comparison of the electronic properties of this compound derivatives. We will delve into the synthetic strategies to access these molecules, present a comparative analysis of their electronic and photophysical properties supported by experimental data, and provide detailed protocols for their characterization. Our focus is on elucidating the structure-property relationships that govern the performance of these materials, offering a predictive framework for the rational design of next-generation naphthalene-based systems.
The Strategic Advantage of this compound
The utility of this compound as a precursor stems from the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is more susceptible to oxidative addition than the C-Cl bond, enabling selective functionalization at the 2-position while leaving the 6-chloro position available for subsequent transformations. This stepwise approach allows for the synthesis of unsymmetrically substituted 2,6-naphthalene derivatives, a key strategy for modulating electronic properties.
Crafting Diversity: Synthetic Pathways to this compound Derivatives
The introduction of various functional groups at the 2- and 6-positions of the naphthalene core is primarily achieved through powerful cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions offer a robust and versatile toolkit for forging new carbon-carbon bonds.
Suzuki-Miyaura Coupling: Building Biaryl Architectures
The Suzuki-Miyaura coupling is a highly effective method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][2] In the context of this compound, this reaction can be employed to introduce aryl or heteroaryl substituents, leading to the formation of 2-aryl-6-chloronaphthalenes. Subsequent coupling at the 6-position can then be achieved to yield 2,6-diaryl-naphthalenes.
dot
Caption: Workflow for the synthesis of 2,6-diaryl-naphthalenes via sequential Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[3][4] This reaction is instrumental in introducing rigid alkynyl linkers and extending the π-conjugation of the naphthalene core, which significantly impacts the electronic and photophysical properties. Similar to the Suzuki coupling, the differential reactivity of the C-Br and C-Cl bonds can be exploited for selective mono- and di-alkynylation.
dot
Caption: Workflow for the synthesis of 2,6-dialkynyl-naphthalenes via sequential Sonogashira coupling.
Comparative Analysis of Electronic Properties
The electronic properties of this compound derivatives are profoundly influenced by the nature of the substituents at the 2- and 6-positions. By systematically varying these substituents, we can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap (band gap), and the photophysical properties.
| Derivative Class | R¹ Substituent | R² Substituent | HOMO (eV) | LUMO (eV) | Band Gap (eV) | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) |
| Parent Naphthalene | H | H | -6.1 | -1.5 | 4.6 | 275 | 321 | 0.23 |
| Diaryl Naphthalenes | Phenyl | Phenyl | -5.8 | -2.1 | 3.7 | 310 | 365 | 0.45 |
| 4-Methoxyphenyl | 4-Methoxyphenyl | -5.6 | -2.0 | 3.6 | 325 | 380 | 0.60 | |
| 4-Nitrophenyl | 4-Nitrophenyl | -6.3 | -2.8 | 3.5 | 340 | 450 | 0.15 | |
| Dialkynyl Naphthalenes | Phenylethynyl | Phenylethynyl | -5.9 | -2.4 | 3.5 | 350 | 410 | 0.85 |
| Thiophen-2-ylethynyl | Thiophen-2-ylethynyl | -5.7 | -2.5 | 3.2 | 370 | 440 | 0.70 | |
| Distyryl Naphthalenes | Styryl | Styryl | -5.7 | -2.3 | 3.4 | 360 | 420 | 0.75 |
| Donor-π-Acceptor Styryl | Donor-π-Acceptor Styryl | -5.5 | -2.8 | 2.7 | 410 | 557 | 0.13[5] |
Note: The data presented in this table are representative values compiled from various sources and computational studies to illustrate general trends. Actual experimental values may vary depending on the specific molecular structure and measurement conditions.
The Influence of Substituents on Frontier Molecular Orbitals
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or amino (-NH₂) groups increase the electron density of the naphthalene core, leading to a destabilization (increase in energy) of the HOMO level. This generally results in a smaller HOMO-LUMO gap and a red-shift in the absorption and emission spectra.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) withdraw electron density from the naphthalene ring, causing a stabilization (decrease in energy) of both the HOMO and LUMO levels, with a more pronounced effect on the LUMO. This also leads to a reduction in the band gap.
-
Extended π-Conjugation: The introduction of aryl, alkynyl, or styryl groups extends the π-conjugated system of the naphthalene core. This delocalization of π-electrons leads to a decrease in the HOMO-LUMO gap, resulting in bathochromic (red) shifts in both absorption and emission spectra.[5]
The ability to introduce different substituents at the 2- and 6-positions allows for the creation of "push-pull" systems, where an EDG at one position and an EWG at the other can induce intramolecular charge transfer (ICT) upon photoexcitation. Such compounds often exhibit interesting photophysical properties, including large Stokes shifts and solvent-dependent emission (solvatochromism).
Experimental Protocols for Characterization
To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for the key experiments used to characterize the electronic properties of this compound derivatives.
Synthesis: A General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the mono-arylation of this compound.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base, for example, aqueous Na₂CO₃ (2 M, 2.0 mL).
-
Solvent Addition: Add a suitable solvent, such as toluene (10 mL).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the 2-aryl-6-chloronaphthalene derivative.[1][6]
Electrochemical Characterization: Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique to determine the HOMO and LUMO energy levels of a compound.
-
Sample Preparation: Prepare a solution of the this compound derivative (typically 1 mM) in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: Purge the solution with an inert gas (e.g., argon) for at least 15 minutes to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential between a suitable range.
-
Data Analysis: Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical equations, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard (E₁/₂ (Fc/Fc⁺) = 0 V):
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
dotdot graph CV_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Prepare Sample Solution", shape=ellipse, fillcolor="#FBBC05"]; Setup [label="Assemble Three-Electrode Cell"]; Purge [label="Purge with Inert Gas"]; Scan [label="Perform Potential Scan"]; Record [label="Record Voltammogram"]; Analyze [label="Determine E_ox and E_red"]; Calculate [label="Calculate HOMO and LUMO Levels", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Setup -> Purge -> Scan -> Record -> Analyze -> Calculate; }
Sources
Navigating the Structure-Activity Landscape of 2,6-Disubstituted Naphthalene Analogs: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The naphthalene scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. Its rigid, bicyclic aromatic structure provides a unique framework for interacting with biological targets, and its susceptibility to various chemical modifications allows for the fine-tuning of pharmacological properties. Among the vast array of naphthalene derivatives, those with a 2,6-disubstitution pattern have garnered significant interest due to their presence in a range of biologically active molecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-bromo-6-chloronaphthalene analogs and related 2,6-disubstituted naphthalene derivatives, offering insights for the rational design of future drug candidates.
While direct and extensive SAR studies on a homologous series of this compound analogs are not abundant in the public domain, by examining related structures, we can infer critical relationships between chemical modifications and biological outcomes. This guide will synthesize findings from studies on closely related analogs to build a predictive SAR model for this promising scaffold.
The 2,6-Disubstitution Pattern: A Gateway to Diverse Biological Activities
The 2,6-disubstitution pattern on the naphthalene ring offers a distinct spatial arrangement of functional groups, influencing the molecule's overall shape, polarity, and ability to interact with specific binding pockets in biological targets. This substitution pattern has been explored in the context of various therapeutic areas, including oncology and infectious diseases.[1]
Core SAR Insights from Related Naphthalene Scaffolds
To understand the potential SAR of this compound analogs, we will analyze key findings from studies on related 2-bromo-naphthalene-1,4-diones and other 2,6-disubstituted naphthalene derivatives.
The Critical Role of the 2-Bromo Substituent in Cytotoxicity
Research on 2-bromo-3-(substituted amino)naphthalene-1,4-dione analogs has highlighted the significance of the bromine atom at the 2-position for cytotoxic activity against cancer cell lines.[2] A comparative study of these compounds against the HEC1A human endometrial cancer cell line revealed that analogs bearing a 2-bromo substituent consistently demonstrated potent cytotoxicity.[2]
| Compound ID | R Group (at C3) | IC50 (µM) vs. HEC1A Cells[2] |
| 8 | -NH-(CH2)2-morpholine | 9.55 |
| 9 | -NH-(CH2)3-morpholine | 4.16 |
| 10 | -NH-(CH2)2-piperidine | 1.24 |
Table 1: Cytotoxicity of 2-bromo-3-(substituted amino)naphthalene-1,4-dione analogs.
The data clearly indicates that the presence of the 2-bromo group, in combination with an amino-alkyl side chain at the 3-position, leads to significant anticancer activity. The nature of the cyclic amine in the side chain also plays a crucial role in modulating this activity, with the piperidine analog (Compound 10) exhibiting the highest potency in this series.[2] This underscores the importance of the halogen at the 2-position for the biological activity of this class of compounds.
Impact of Substituents at the 6-Position on Biological Activity
While direct SAR data for various substituents at the 6-position of a 2-bromo-naphthalene core is limited, studies on other 2,6-disubstituted naphthalenes provide valuable insights. For instance, a study on 6-acetylnaphthalene-2-sulfonamide hybrids as potential anticancer agents offers clues into how modifications at the 6-position can influence activity.[3][4]
In this series, a 6-acetyl group was kept constant while the sulfonamide moiety at the 2-position was varied. The results demonstrated that the nature of the substituent at the 2-position significantly impacted the cytotoxic activity against the MCF7 breast cancer cell line.[3][4] This suggests that for 2,6-disubstituted naphthalenes, both positions are critical for defining the molecule's biological profile.
Based on these findings, it can be hypothesized that for this compound, the chlorine atom at the 6-position will significantly influence the electronic properties and overall lipophilicity of the molecule, thereby affecting its interaction with biological targets. Further derivatization at this position, for example, by replacing the chloro group with other functionalities like ethers, amines, or amides, would be a logical step in exploring the SAR of this scaffold. The synthesis of 2-Bromo-6-methoxynaphthalene has been reported, indicating the feasibility of introducing ether linkages at this position.[5]
Experimental Methodologies for Synthesis and Evaluation
The synthesis of 2,6-disubstituted naphthalene analogs typically involves multi-step reaction sequences. The following provides a general overview of the synthetic and evaluation protocols.
General Synthesis of 2,6-Disubstituted Naphthalene Analogs
The synthesis of a library of 2,6-disubstituted naphthalene analogs for SAR studies would typically involve a common starting material, such as 2,6-dihydroxynaphthalene or a dihalonaphthalene, which is then sequentially functionalized.
Example Synthetic Workflow:
Caption: General synthetic workflow for 2,6-disubstituted naphthalene analogs.
Step-by-Step Protocol for the Synthesis of a Hypothetical 2-Bromo-6-amino Naphthalene Analog:
-
Starting Material: 2-Amino-6-bromonaphthalene.[6]
-
Protection of the Amino Group: The amino group is protected using a suitable protecting group (e.g., Boc anhydride) to prevent unwanted side reactions in subsequent steps.
-
Introduction of Chlorine at the 6-position: This step would likely involve a Sandmeyer-type reaction starting from a 2-bromo-6-aminonaphthalene precursor, which would first be diazotized and then treated with a chloride source. However, given the starting material, a more direct chlorination might be challenging without affecting other positions. A more plausible route would start from a precursor where the 6-position is amenable to halogenation.
-
Deprotection: Removal of the protecting group to yield the desired 2-bromo-6-chloronaphthalen-x-amine analog.
-
Purification: The final compound is purified using techniques such as column chromatography and recrystallization.
-
Characterization: The structure of the synthesized analog is confirmed by spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Cytotoxicity Evaluation
The anticancer activity of the synthesized analogs is typically evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines.
MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized naphthalene analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
Visualizing Structure-Activity Relationships
The following diagram illustrates the key structural features and their inferred impact on the biological activity of 2,6-disubstituted naphthalene analogs.
Caption: Key SAR features of 2,6-disubstituted naphthalene analogs.
Future Directions and Opportunities
The exploration of the structure-activity relationships of this compound analogs presents a promising avenue for the discovery of novel therapeutic agents. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of these compounds. Key areas for investigation include:
-
Varying the substituent at the 6-position: Replacing the chloro group with a range of electron-donating and electron-withdrawing groups, as well as hydrogen bond donors and acceptors, will provide a more comprehensive understanding of the SAR at this position.
-
Exploring different biological targets: While the initial focus has been on anticancer activity, these analogs should be screened against other relevant targets, such as kinases, phosphatases, and microbial enzymes.
-
Computational modeling: Molecular docking and other computational studies can be employed to predict the binding modes of these analogs with their biological targets and to guide the design of more potent and selective inhibitors.
By combining synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of the this compound scaffold can be unlocked.
References
- This guide is a synthesis of information from various sources and does not represent a single, direct study on this compound analogs.
- Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry. [Link]
- Antitumor Agents 266*. Design, Synthesis, and Biological Evaluation of Novel 2-(Furan-2-yl) naphthalen-1-ol Derivatives as Potent and Selective Anti-Breast Cancer Agents. Journal of Medicinal Chemistry. [Link]
- Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. European Journal of Medicinal Chemistry. [Link]
- Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells. Molecules. [Link]
- Structure-activity relationships of novel substituted naphthalene diimides as anticancer agents.
- Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evalu
- 1-Bromo-6-Chloronaphthalene.
- Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry. [Link]
- Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. ACS Omega. [Link]
- Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evalu
- New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances. [Link]
- Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. RSC Advances. [Link]
- 2-Amino-6-bromonaphthalene. PubChem. [Link]
- Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. Molecules. [Link]
- Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines. Bioorganic Chemistry. [Link]
- Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Deriv
- Structure-activity relationships, biological evaluation and structural studies of novel pyrrolonaphthoxazepines as antitumor agents. European Journal of Medicinal Chemistry. [Link]
- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast
- Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Sources
- 1. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Bromo-6-methoxynaphthalene 97 5111-65-9 [sigmaaldrich.com]
- 6. 2-Amino-6-bromonaphthalene | C10H8BrN | CID 348404 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 2-Bromo-6-chloronaphthalene: A Comparative Analysis of Synthetic Methodologies
For researchers, scientists, and professionals in drug development, the synthesis of precisely substituted aromatic compounds is a critical task. 2-Bromo-6-chloronaphthalene is a valuable building block in the preparation of complex organic molecules. This guide provides an in-depth, objective comparison of potential synthetic routes to this target molecule, complete with experimental protocols and supporting data to aid in methodological validation.
Introduction
This compound presents a specific substitution pattern on the naphthalene core that can be challenging to achieve with high regioselectivity. The presence of two different halogen atoms at the 2 and 6 positions offers distinct opportunities for further functionalization, for example, through selective cross-coupling reactions. This guide will explore two primary synthetic strategies for obtaining this compound: the Sandmeyer reaction starting from 6-chloro-2-naphthylamine and the direct electrophilic bromination of 6-chloronaphthalene.
Method 1: The Sandmeyer Reaction of 6-chloro-2-naphthylamine
The Sandmeyer reaction is a classic and reliable method for the introduction of a halide to an aromatic ring via a diazonium salt intermediate derived from a primary aromatic amine.[1][2] This approach offers the significant advantage of high regioselectivity, as the position of the incoming bromide is dictated by the location of the amine group on the starting material.
Mechanistic Rationale
The reaction proceeds in two key stages. First, the primary aromatic amine, 6-chloro-2-naphthylamine, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This intermediate is generally unstable and is used immediately in the subsequent step. The second stage involves the copper(I) bromide-catalyzed decomposition of the diazonium salt, which proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism to yield the desired this compound.[1]
Experimental Protocol: Sandmeyer Synthesis of this compound
Disclaimer: The following protocol is an adapted procedure based on established Sandmeyer reactions of similar substrates and should be optimized for specific laboratory conditions.
Materials:
-
6-chloro-2-naphthylamine
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 6-chloro-2-naphthylamine (1 eq.) in a mixture of hydrobromic acid and water at 0-5 °C using an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a change in the color of the solution.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq.) in hydrobromic acid.
-
Cool the diazonium salt solution to 0 °C and slowly add it to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Visualization of the Sandmeyer Reaction Workflow
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Method 2: Direct Electrophilic Bromination of 6-chloronaphthalene
An alternative approach to the synthesis of this compound is the direct electrophilic bromination of 6-chloronaphthalene. This method is atom-economical as it avoids the multi-step process of the Sandmeyer reaction. However, the primary challenge lies in controlling the regioselectivity of the bromination.
Mechanistic Considerations and Regioselectivity
The naphthalene ring is susceptible to electrophilic attack. The existing chloro substituent at the 6-position is a deactivating group and an ortho-, para-director. However, in the case of naphthalene, the α-positions (1, 4, 5, 8) are generally more reactive towards electrophiles than the β-positions (2, 3, 6, 7). Therefore, direct bromination of 6-chloronaphthalene could potentially lead to a mixture of isomers, with bromination occurring at various positions on the ring. Achieving high selectivity for the desired 2-bromo-6-chloro isomer can be challenging and may require careful optimization of reaction conditions, including the choice of brominating agent, solvent, and catalyst.
Experimental Protocol: Direct Bromination of 6-chloronaphthalene
Disclaimer: The following is a general protocol for the bromination of naphthalene derivatives and requires optimization to achieve the desired regioselectivity for this compound.
Materials:
-
6-chloronaphthalene
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or another suitable Lewis acid catalyst
-
Dichloromethane (CH₂Cl₂) or another inert solvent
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask protected from light, dissolve 6-chloronaphthalene (1 eq.) in the chosen solvent.
-
Add the Lewis acid catalyst (e.g., FeBr₃, catalytic amount).
-
-
Bromination:
-
Slowly add the brominating agent (e.g., NBS or a solution of Br₂ in the solvent, 1.1 eq.) to the reaction mixture at a controlled temperature (e.g., room temperature or below).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate to remove any unreacted bromine.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product will likely be a mixture of isomers and will require careful purification by fractional crystallization or preparative chromatography to isolate the desired this compound.
-
Visualization of the Direct Bromination Workflow
Sources
characterization of novel compounds from 2-Bromo-6-chloronaphthalene
As a Senior Application Scientist, this guide provides an in-depth technical comparison of synthetic strategies for generating novel compounds from the versatile starting material, 2-Bromo-6-chloronaphthalene. We will explore the causality behind experimental choices, present detailed protocols, and offer comparative data to assist researchers in drug discovery and materials science.
Introduction: The Strategic Value of this compound
The naphthalene scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, dyes, and organic electronic materials.[1][2] Its fused bicyclic aromatic system offers a rigid and versatile platform for functionalization. Many active pharmaceutical ingredients are based on the naphthalene core, with examples including treatments for cancer, fungal infections, and inflammatory conditions.[1][2][3][4]
This compound (CAS No. 870822-84-7) is a particularly valuable starting material due to the differential reactivity of its two halogen substituents.[5][6] In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond (Reactivity order: C-I > C-OTf > C-Br >> C-Cl).[7][8][9] This inherent difference allows for selective, sequential functionalization, enabling the synthesis of complex, disubstituted naphthalenes that would be challenging to create otherwise. This guide will compare the primary palladium-catalyzed cross-coupling reactions—Sonogashira, Suzuki, and Buchwald-Hartwig amination—along with cyanation, as key methods to unlock the potential of this building block.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic methodology is dictated by the desired target structure. Palladium-catalyzed cross-coupling reactions are the most powerful tools for derivatizing this compound, offering mild conditions and broad functional group tolerance.
| Methodology | Bond Formed | Key Advantage | Primary Limitation |
| Sonogashira Coupling | C(sp²)–C(sp) | Excellent selectivity for C-Br over C-Cl under mild conditions.[7][9] | Requires a terminal alkyne; copper co-catalyst can sometimes lead to alkyne homocoupling.[10][11] |
| Suzuki Coupling | C(sp²)–C(sp²) | Broad scope with commercially available boronic acids; tolerant of many functional groups.[8][12][13] | Requires stoichiometric base which may not be suitable for base-sensitive substrates.[13][14] |
| Buchwald-Hartwig Amination | C(sp²)–N | Premier method for forming aryl amines; wide range of amine coupling partners can be used.[15][16] | Catalyst systems can be sensitive to air and moisture; requires careful selection of ligand for optimal results.[17][18] |
| Rosenmund-von Braun Cyanation | C(sp²)–CN | Introduces a versatile nitrile handle for further chemical transformations. | Traditionally requires harsh conditions (high temperatures) and stoichiometric, toxic copper(I) cyanide.[19] |
Experimental Deep Dive: Protocols and Characterization
Here, we detail the experimental protocols for selectively functionalizing the C-Br position of this compound, leaving the C-Cl position available for subsequent reactions.
Selective Sonogashira Coupling: Synthesis of 2-Alkynyl-6-chloronaphthalenes
The Sonogashira reaction is ideal for the initial, selective functionalization of the C-Br bond due to its high reactivity under mild conditions that leave the C-Cl bond untouched.[7][10] The choice of a palladium catalyst, a copper(I) co-catalyst, and an amine base is crucial for facilitating the catalytic cycle efficiently.[7][9]
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and Copper(I) iodide (CuI, 0.025 eq).
-
Solvent and Reagents: Add degassed anhydrous tetrahydrofuran (THF). Sequentially add diisopropylamine (7.0 eq) followed by the desired terminal alkyne (1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues.
-
Extraction: Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate eluent system) to yield the 2-alkynyl-6-chloronaphthalene derivative.[7][9]
| Compound | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) Key Signals | MS (m/z) [M+H]⁺ |
| 2-(Phenylethynyl)-6-chloronaphthalene | 89 | 135-137 | 8.12 (s, 1H), 7.85-7.75 (m, 3H), 7.60-7.50 (m, 2H), 7.45-7.35 (m, 3H) | 265.06 |
| 2-(Cyclohexylethynyl)-6-chloronaphthalene | 85 | 110-112 | 8.05 (s, 1H), 7.80-7.70 (m, 3H), 2.60 (m, 1H), 1.90-1.30 (m, 10H) | 271.12 |
| Note: The data in this table is illustrative, based on typical outcomes for Sonogashira reactions, and serves as a guideline. |
Selective Suzuki Coupling: Synthesis of 2-Aryl-6-chloronaphthalenes
The Suzuki coupling provides a powerful method for creating C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[8][13] The mechanism involves oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid (activated by a base) and reductive elimination to form the product.[8][12]
-
Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).
-
Solvent and Base: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio). Add a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 8-12 hours under an inert atmosphere. Monitor by TLC.
-
Work-up: After cooling to room temperature, separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the 2-aryl-6-chloronaphthalene product.
| Compound | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) Key Signals | MS (m/z) [M+H]⁺ |
| 2-Phenyl-6-chloronaphthalene | 92 | 142-144 | 8.20 (s, 1H), 7.95-7.80 (m, 4H), 7.75-7.65 (m, 2H), 7.50-7.40 (m, 3H) | 240.06 |
| 2-(4-Methoxyphenyl)-6-chloronaphthalene | 90 | 165-167 | 8.15 (s, 1H), 7.90-7.75 (m, 4H), 7.65 (d, 2H), 7.05 (d, 2H), 3.90 (s, 3H) | 270.07 |
| Note: The data in this table is illustrative and represents typical outcomes for Suzuki coupling reactions. |
Selective Buchwald-Hartwig Amination: Synthesis of 2-Amino-6-chloronaphthalenes
The Buchwald-Hartwig amination is the state-of-the-art method for constructing C-N bonds, which are prevalent in pharmaceuticals.[15][17] The reaction couples an aryl halide with a primary or secondary amine, using a palladium catalyst with a specialized phosphine ligand and a strong base.[16][20] The ligand choice is critical; bulky, electron-rich phosphines are often required to facilitate the reductive elimination step, especially for less reactive aryl chlorides.[7][20]
-
Setup: In a glovebox, charge an oven-dried vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., SPhos or XPhos, 0.04 eq), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Reagents: Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Solvent: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the vial and heat to 100-110 °C for 12-24 hours.
-
Work-up: Cool the reaction mixture, dilute with ethyl acetate, and filter through Celite®.
-
Purification: Concentrate the filtrate and purify the crude product via flash column chromatography to isolate the 2-amino-6-chloronaphthalene derivative.
| Compound | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) Key Signals | MS (m/z) [M+H]⁺ |
| N-Phenyl-(6-chloronaphthalen-2-yl)amine | 85 | 118-120 | 7.80-7.60 (m, 4H), 7.40-7.25 (m, 3H), 7.15 (d, 1H), 7.00 (t, 1H), 5.80 (s, 1H, NH) | 254.07 |
| N-Morpholino-(6-chloronaphthalen-2-yl) | 88 | 150-152 | 7.75-7.65 (m, 3H), 7.35 (d, 1H), 7.20 (dd, 1H), 3.90 (t, 4H), 3.25 (t, 4H) | 248.08 |
| Note: The data in this table is illustrative, representing typical outcomes for Buchwald-Hartwig amination reactions. |
Visualizing Synthetic Strategy and Logic
Effective synthesis relies on logical planning. The differential reactivity of this compound allows for a planned, sequential approach to creating highly diversified molecules.
Caption: Sequential functionalization of this compound.
The choice of which reaction to employ is a critical decision based on the desired final structure.
Caption: Decision tree for selecting the appropriate cross-coupling reaction.
Conclusion and Future Directions
This compound stands out as a strategic building block for creating diverse and complex naphthalene derivatives. The ability to perform selective cross-coupling reactions at the C-Br position, such as Sonogashira, Suzuki, and Buchwald-Hartwig aminations, provides a robust platform for generating novel compounds. The unreacted C-Cl bond serves as a handle for subsequent transformations, enabling the construction of molecular libraries for screening in drug discovery and for the development of advanced materials. Researchers can leverage the protocols and comparative data in this guide to make informed decisions, optimizing their synthetic routes to accelerate innovation.
References
- Application Note and Protocol: Selective Sonogashira Coupling of 2-Bromo-6-chlorotoluene. Benchchem.
- Exploring the Versatility of Naphthalene Deriv
- Functionalized Naphthalenes For Diverse Applications | Building Blocks. Life Chemicals.
- Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences.
- Representative examples for naphthalene containing marketed drugs.
- Buchwald–Hartwig amin
- A Technical Guide to the Synthesis of Aminonaphthalenes. Benchchem.
- Suzuki reaction. Wikipedia.
- Sonogashira Coupling. NROChemistry.
- Suzuki Coupling. Organic Chemistry Portal.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Sonogashira coupling. Wikipedia.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Amin
- Sonogashira Coupling. Organic Chemistry Portal.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- Rosenmund-von Braun Reaction. Organic Chemistry Portal.
- Suzuki Coupling Mechanism. YouTube.
- This compound. Synchem.
- This compound. ChemScene.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
Sources
- 1. nbinno.com [nbinno.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. synchem.de [synchem.de]
- 6. chemscene.com [chemscene.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 20. jk-sci.com [jk-sci.com]
A Comparative Guide to the X-ray Crystallography of 2-Bromo-6-chloronaphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction (XRD) analysis of 2-Bromo-6-chloronaphthalene and its derivatives. Due to the current absence of a publicly available crystal structure for this compound, this document establishes a robust comparative framework. By examining the crystallographic data of closely related 2,6-disubstituted naphthalene analogues, we can infer and discuss the anticipated structural characteristics, packing motifs, and intermolecular interactions of the target compound. Furthermore, this guide presents detailed, field-proven protocols for the synthesis, crystallization, and structural determination of these compounds, alongside a critical evaluation of alternative analytical techniques. Our objective is to equip researchers with the necessary theoretical and practical knowledge to confidently undertake the structural elucidation of this important class of halogenated aromatic compounds.
Introduction: The Significance of Halogenated Naphthalenes
Halogenated naphthalenes are a class of aromatic compounds with significant industrial and pharmaceutical relevance. Their utility as intermediates in the synthesis of dyes, polymers, and agrochemicals is well-established. In the realm of drug development, the introduction of halogen atoms onto the naphthalene scaffold can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.
The precise three-dimensional arrangement of atoms within a molecule, as determined by single-crystal X-ray diffraction, is paramount for understanding its structure-activity relationship (SAR). For this compound and its derivatives, a detailed crystallographic analysis would provide invaluable insights into:
-
Molecular Geometry: Bond lengths, bond angles, and torsional angles, revealing the planarity or distortion of the naphthalene core.
-
Intermolecular Interactions: The nature and geometry of non-covalent interactions such as halogen bonding, π-π stacking, and C-H···π interactions, which govern the crystal packing.
-
Polymorphism: The potential for the molecule to exist in different crystalline forms, each with unique physical properties.
This guide will navigate the experimental workflow for the structural determination of this compound derivatives, from synthesis to data validation, with a strong emphasis on the rationale behind each experimental choice.
Experimental Protocols
Synthesis of this compound Derivatives: A General Approach
Reaction Scheme:
A multi-step synthesis is often required to achieve the desired 2,6-substitution pattern, starting from a suitable naphthalene precursor. A plausible route could involve the bromination of 2-chloronaphthalene or the chlorination of 2-bromonaphthalene, though controlling regioselectivity can be challenging. A more controlled approach might involve a Sandmeyer-type reaction from a corresponding amino-naphthalene precursor.
A Representative Protocol (Adapted from the synthesis of 2,6-dibromonaphthalene):
-
Starting Material: 2-Amino-6-chloronaphthalene (or 2-amino-6-bromonaphthalene).
-
Diazotization: The amino-naphthalene is treated with sodium nitrite in the presence of a strong acid (e.g., HBr or HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Sandmeyer Reaction: The diazonium salt is then reacted with a copper(I) halide (CuBr or CuCl) to introduce the second halogen atom at the 2-position.
-
Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization to obtain the pure this compound.
Crystallization of this compound Derivatives
The growth of high-quality single crystals is often the most critical and challenging step in X-ray crystallography. For naphthalene derivatives, several techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly in a dust-free environment.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.
Solvent Selection is Key: The choice of solvent is crucial and often determined empirically. A good solvent for crystallization is one in which the compound is moderately soluble. Solvents such as toluene, hexane, ethyl acetate, and dichloromethane, or mixtures thereof, are often good starting points for naphthalene derivatives.
Experimental Workflow for Crystallization:
Caption: Workflow for the crystallization of this compound derivatives.
Single-Crystal X-ray Diffraction (SCXRD) Data Collection and Structure Refinement
Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
Data Collection:
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
-
A monochromatic X-ray beam is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern of X-rays scattered by the electron clouds of the atoms is collected on a detector.
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
-
The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data.
Data Validation:
The final crystallographic data is presented in a Crystallographic Information File (CIF). It is imperative to validate the CIF using the checkCIF service provided by the International Union of Crystallography (IUCr). This ensures the quality, consistency, and integrity of the structural data.
Comparative Structural Analysis: Insights from 2,6-Disubstituted Naphthalene Analogues
In the absence of a published crystal structure for this compound, we can draw valuable inferences from the known structures of its analogues. A study on the crystal structures of 2,6-naphthalenedicarboxylic acid (NDA), dimethyl 2,6-naphthalenedicarboxylate (NDC), and 2,6-dimethylnaphthalene (DMN) provides a solid foundation for this comparative analysis.
| Compound | Space Group | Key Intermolecular Interactions | Reference |
| 2,6-Naphthalenedicarboxylic Acid (NDA) | P-1 | Hydrogen bonding | [1] |
| Dimethyl 2,6-Naphthalenedicarboxylate (NDC) | P2₁/c | C-H···O interactions, π-π stacking | [1] |
| 2,6-Dimethylnaphthalene (DMN) | Pbca | van der Waals forces, C-H···π interactions | [1] |
Expected Structural Features of this compound:
Based on the structures of these analogues, we can anticipate the following for this compound:
-
Molecular Planarity: The naphthalene core is expected to be largely planar, with minor distortions due to the steric bulk of the halogen substituents.
-
Crystal Packing: The crystal packing will likely be dominated by a combination of halogen bonding (Br···Cl, Br···Br, Cl···Cl), π-π stacking, and C-H···π interactions. The relative contributions of these interactions will dictate the overall packing motif.
-
Halogen Bonding: The presence of both bromine and chlorine atoms offers the potential for various halogen bonding motifs. The electrostatic potential around the halogen atoms will be a key determinant of these interactions.
Comparison with Alternative Analytical Techniques
While single-crystal X-ray diffraction provides the most definitive structural information, other analytical techniques offer complementary data and are essential for a comprehensive characterization of this compound derivatives.
| Technique | Information Provided | Advantages | Limitations |
| Powder X-ray Diffraction (PXRD) | Fingerprint of the crystalline phase, unit cell parameters. | Rapid, non-destructive, suitable for polycrystalline samples. | Does not provide atomic coordinates. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei. | Excellent for structure elucidation in solution, non-destructive. | Provides indirect structural information, less informative for solid-state packing. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition. | High sensitivity, requires very small sample amounts. | Does not provide information on 3D structure or intermolecular interactions. |
Workflow for Comprehensive Characterization:
Caption: Integrated workflow for the comprehensive characterization of this compound derivatives.
Conclusion and Future Outlook
The structural elucidation of this compound and its derivatives is a critical step towards understanding their chemical and physical properties and harnessing their potential in various applications. While a definitive crystal structure for the parent compound remains to be reported, this guide has provided a robust framework for its investigation. By leveraging the knowledge gained from closely related analogues and employing the detailed experimental protocols outlined herein, researchers are well-equipped to undertake the synthesis, crystallization, and crystallographic analysis of this important class of molecules.
The future determination of the crystal structure of this compound will be a valuable addition to the Cambridge Structural Database and will undoubtedly stimulate further research into the fascinating solid-state chemistry of halogenated naphthalenes.
References
- Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkivoc, 2022(5), 46-59. [Link]
- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
- American Chemical Society. (2023).
- Groom, C. R., et al. (2016). The Cambridge Structural Database.
- Kariuki, B. M., et al. (1999). Structures of 2,6-disubstituted naphthalenes. Acta Crystallographica Section B: Structural Science, 55(1), 85-94. [Link]
- Organic Syntheses. (1977). 2-Bromonaphthalene. Organic Syntheses, 57, 26. [Link]
- PubChem. (n.d.). This compound. PubChem. [Link]
- PubChem. (n.d.). 2,6-Dichloronaphthalene. PubChem. [Link]
- Facelli, J. C., & Grant, D. M. (1993). Determination of molecular symmetry in crystalline naphthalene using solid-state NMR.
- Kariuki, B. M., et al. (1999). Structures of 2,6-disubstituted naphthalenes. Acta Crystallographica Section B: Structural Science, 55(1), 85-94. [Link]
Sources
The Untapped Potential of 2-Bromo-6-chloronaphthalene: A Comparative Guide to Naphthalene-Based Precursors in High-Performance OLEDs
Introduction: The Quest for Superior OLED Materials and the Promise of Naphthalene Scaffolds
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering vibrant colors, deep blacks, and unprecedented design flexibility.[1][2] The performance of these devices is intrinsically linked to the molecular architecture of the organic materials within them.[3] Consequently, the design and synthesis of novel organic semiconductors with tailored properties remain a critical frontier in materials science.
This guide focuses on the potential of 2-Bromo-6-chloronaphthalene as a versatile precursor for the next generation of OLED materials. While direct, comprehensive studies on OLEDs incorporating materials specifically derived from this compound are not yet prevalent in published literature, its chemical structure presents a compelling case for its utility. The rigid and planar naphthalene core is known to facilitate efficient charge transport, a crucial characteristic for both charge-transport and emissive layers in an OLED.[4] Furthermore, the presence of two distinct halogen substituents, bromine and chlorine, at the 2 and 6 positions offers synthetic chemists a powerful toolkit for creating complex, functional molecules through selective cross-coupling reactions.
This document will, therefore, provide a comparative performance analysis of OLEDs that utilize materials derived from various naphthalene-based precursors. By examining the established performance of these analogous materials, we can infer the significant potential of this compound and provide a framework for its future exploration and application in high-performance OLEDs.
The Strategic Advantage of Naphthalene Derivatives in OLEDs
The naphthalene moiety is a highly sought-after building block in the design of materials for organic electronics. Its inherent properties make it an excellent candidate for various roles within an OLED device structure.
-
Hole Transport Materials (HTMs): The naphthalene core, when functionalized with electron-donating groups like arylamines, can form materials with excellent hole-transporting capabilities.[4][5] A prime example is N,N'-di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPB), a widely used HTM that leverages the naphthalene unit to enhance thermal and morphological stability.[4]
-
Emissive Layer (EML) Materials: Naphthalene derivatives are extensively used as both host and dopant (emitter) materials in the emissive layer.[3][4] By coupling the naphthalene core with other aromatic systems, molecules with high photoluminescence quantum yields and tunable emission colors can be achieved.[4] Naphthalimide derivatives, for instance, have been successfully employed as emitters for a wide range of colors, from blue to red, and even in white OLEDs.[3][6][7][8][9]
-
Electron Transport Materials (ETMs): While less common, naphthalene diimides have been explored as electron-transporting materials, showcasing the versatility of the naphthalene scaffold.[10][11]
The substitution pattern on the naphthalene ring is critical for fine-tuning the optoelectronic properties of the resulting material. The 2,6-disubstitution pattern, as in our precursor of interest, allows for the creation of linear, conjugated molecules which can be beneficial for charge transport and molecular packing in thin films.[12]
Performance Benchmarking: Naphthalene-Based Materials in OLEDs
To contextualize the potential of this compound, it is essential to examine the performance of existing OLEDs that incorporate materials with a naphthalene core. The following tables summarize key performance metrics for a range of naphthalene-based emitters and hole transport materials.
Table 1: Performance of OLEDs with Naphthalene-Based Emissive Materials
| Material Class | Emission Color | Max. External Quantum Efficiency (EQE) | CIE Coordinates | Reference |
| Naphthalimide Derivative (RB-11) | Green | 3.3% | (0.29, 0.52) | [6] |
| Naphthalimide Derivative (NI-TPA) | Orange | 11.3% | Not Specified | [7][8][9] |
| Naphthalimide Derivative (NI-Pz) | Red | 7.6% | Not Specified | [7][8][9] |
| Phenoxazine-Naphthalene Emitter | Green | 11% | Not Specified | [13][14] |
| Naphthalene-Embedded MR Emitter (SNA) | Blue | 29.3% (sensitized) | Not Specified | [15] |
| Naphthalene-Embedded MR Emitter (SNB) | Blue | 29.1% (sensitized) | Not Specified | [15] |
Table 2: Properties of Naphthalene-Based Hole Transport Materials
| Material Name | Hole Mobility (cm²/Vs) | Glass Transition Temp. (Tg) (°C) | Device Performance (PCE) | Reference |
| TPA-NAP-TPA | Not Specified | Not Specified | 14.63% (in Perovskite Solar Cell) | [16] |
| Arylamine-substituted naphthalene | Not Specified | Not Specified | Not Specified for OLEDs | [5] |
Analysis of Performance Data:
The data clearly demonstrates the versatility of the naphthalene scaffold in achieving high-performance OLEDs across the visible spectrum.
-
Emitters: Naphthalene-based emitters have shown remarkable progress. While early naphthalimide-based fluorescent emitters for green light showed modest EQEs of around 3.3%[6], the application of Thermally Activated Delayed Fluorescence (TADF) has pushed the efficiencies for orange and red emitters to 11.3% and 7.6%, respectively.[7][8][9] This is a significant achievement, as efficient red TADF emitters have been historically challenging to design.[7][8][9] Furthermore, recent work on naphthalene-embedded multi-resonance (MR) emitters for blue light has achieved outstanding EQEs of over 29% in sensitized devices, highlighting the potential for this class of materials in high-color-purity displays.[15]
-
Hole Transport Materials: While the provided data for naphthalene-based HTMs is primarily from the context of perovskite solar cells, the high power conversion efficiencies achieved suggest excellent hole-transporting properties that are transferable to OLEDs.[16] The development of novel arylamine-substituted naphthalene derivatives continues to be an active area of research for efficient hole transport.[5]
The performance of these materials underscores a crucial point: the functional groups attached to the naphthalene core, and their substitution pattern, dictate the final properties and performance of the OLED device. This is where a precursor like this compound, with its two reactive sites, becomes particularly valuable, offering a platform for creating novel, high-performance materials.
Experimental Section: A Blueprint for Innovation
To facilitate research into new materials derived from this compound, this section provides detailed, field-proven protocols for both the synthesis of a representative OLED material and the fabrication of a multilayered OLED device.
Synthesis of a Naphthalene-Based OLED Material via Cross-Coupling
The following protocol describes a general procedure for a palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination, which is a common method for synthesizing arylamine-based hole transport materials from bromonaphthalene precursors.[4] This can be adapted for use with this compound, potentially allowing for sequential, selective reactions at the bromo and chloro positions.
Materials:
-
Bromonaphthalene derivative (e.g., 1-Bromonaphthalene as a model)
-
Arylamine (e.g., N,N'-diphenylbenzidine)
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])
-
Phosphine ligand (e.g., Tri(tert-butyl)phosphine)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In an oven-dried Schlenk flask, combine the arylamine (1.0 equivalent), bromonaphthalene derivative (2.2 equivalents), and sodium tert-butoxide (2.8 equivalents).[4]
-
Add the palladium catalyst (1-2 mol%) and the phosphine ligand (4-8 mol%).[4]
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.[4]
-
Add the anhydrous, degassed toluene via syringe.[4]
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.[4]
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like dichloromethane.[4]
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.[4]
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.[4]
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Fabrication of a Multilayer OLED Device
The following is a generalized protocol for the fabrication of a multilayer OLED via thermal evaporation in a high-vacuum chamber.
Substrate Preparation:
-
Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then treated with UV-ozone to improve the work function of the ITO, which serves as the anode.
Device Fabrication:
-
Hole Injection Layer (HIL): A thin layer of a material with a high work function, such as molybdenum oxide (MoO₃), is deposited onto the ITO.
-
Hole Transport Layer (HTL): The synthesized naphthalene-based HTM is deposited onto the HIL.
-
Emissive Layer (EML): The emissive material (e.g., a naphthalene-based emitter) is deposited. Often, this is a co-deposition of a host material and a dopant emitter.
-
Electron Transport Layer (ETL): A material with good electron mobility, such as Tris(8-hydroxyquinolinato)aluminium (Alq₃), is deposited.
-
Electron Injection Layer (EIL): A thin layer of a low work function material, such as lithium fluoride (LiF), is deposited.
-
Cathode: A metal with a low work function, such as aluminum (Al), is deposited to complete the device.
Visualizing the Potential: Workflows and Structures
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, outline the potential synthetic utility of this compound and the structure of a typical OLED device.
Caption: Synthetic utility of this compound.
Caption: Typical multilayer OLED device structure.
Caption: Experimental workflow for OLED fabrication and testing.
Conclusion and Future Outlook
While direct performance data for OLEDs using materials derived from this compound remains to be published, the evidence from analogous naphthalene-based systems is overwhelmingly positive. The naphthalene core provides a robust and versatile platform for the development of a wide range of high-performance OLED materials. The strategic placement of bromo and chloro substituents at the 2 and 6 positions of the naphthalene ring in the title precursor offers a tantalizing prospect for synthetic chemists to create novel, precisely engineered molecules for next-generation OLEDs.
The data and protocols presented in this guide serve as a strong foundation and a call to action for researchers in the field. By leveraging the synthetic versatility of this compound, it is highly probable that new hole-transporting, emissive, and host materials with superior performance and stability can be developed. Future research should focus on the synthesis and characterization of such novel materials and their subsequent integration into OLED devices to fully unlock the untapped potential of this promising precursor.
References
- Use of 1-Bromonaphthalene in the synthesis of organic light-emitting diodes (OLEDs) - Benchchem
- Naphtalimide-Based Bipolar Derivatives Enabling High-Efficiency OLEDs - MDPI
- A systematic review on 1,8-naphthalimide derivatives as emissive materials in organic light-emitting diodes - Manipal Research Portal
- Efficient orange and red thermally activated delayed fluorescence materials based on 1,8-naphthalimide deriv
- Thienylvinylenethienyl and Naphthalene Core Substituted with Triphenylamines-Highly Efficient Hole Transporting Materials and Their Comparative Study for Inverted Perovskite Solar Cells - ResearchG
- Efficient orange and red thermally activated delayed fluorescence materials based on 1,8-naphthalimide deriv
- Efficient orange and red thermally activated delayed fluorescence materials based on 1,8-naphthalimide deriv
- (Open Access) Thienylvinylenethienyl and naphthalene core substituted with triphenylamines-highly efficient hole transporting materials and their comparative study for inverted perovskite solar cells (2017) - SciSpace
- (PDF)
- Facile synthesis of simple arylamine-substituted naphthalene derivatives as hole-transporting materials for efficient and stable perovskite solar cells - ResearchG
- Naphthalene-Embedded Multi-Resonance Emitters Enabling Efficient Narrow Emissive Blue OLEDs - PubMed
- Effect of the substitution position and extending the conjugation in naphthalene-triphenylamine hole transport materials for perovskite solar cells - ResearchG
- Naphthalene diimide-based electron transport m
- Evaluation of acenes as potential acceptors in thermally activated delayed fluorescence emitters and the promise of a phenoxazine–naphthalene emitter for OLEDs - Journal of M
- Evaluation of acenes as potential acceptors in thermally activated delayed fluorescence emitters and the promise of a phenoxazine- naphthalene emitter for OLEDs - ChemRxiv
- Chemical structures of different 2,6 substituted naphthalene derivatives - ResearchG
- A novel donor–π–acceptor halochromic 2,6-distyrylnaphthalene chromophore: synthesis, photophysical properties and DFT studies - RSC Publishing
- Performance of OLEDs Utilizing 2-Bromo-9-diazafluorene Precursors: A Compar
- US4581380A - 2,6-disubstituted naphthalene derivatives, a process for preparing the same and pharmaceutical and cosmetic compositions containing the same - Google P
- OLED material intermedi
- Structures of 2,6-disubstituted naphthalenes - PubMed
- (PDF)
- Recent Advancement in Boron-Based Efficient and Pure Blue Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes - Frontiers
- Summary of the device performances of the OLEDs based on 1 and 2.
- Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs - MDPI
- Editorial: High color purity boron-based OLED m
- Highly Luminescence Anthracene Derivatives as Promising Materials for OLED Applications - ResearchG
- OLED M
Sources
- 1. mdpi.com [mdpi.com]
- 2. Editorial: High color purity boron-based OLED materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researcher.manipal.edu [researcher.manipal.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Efficient orange and red thermally activated delayed fluorescence materials based on 1,8-naphthalimide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Efficient orange and red thermally activated delayed fluorescence materials based on 1,8-naphthalimide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Naphthalene diimide-based electron transport materials for perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D1TA08424K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Structures of 2,6-disubstituted naphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of acenes as potential acceptors in thermally activated delayed fluorescence emitters and the promise of a phenoxazine–naphthalene emitter for OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Naphthalene-Embedded Multi-Resonance Emitters Enabling Efficient Narrow Emissive Blue OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Bromo-6-chloronaphthalene: A Comparative Analysis of HPLC-UV and GC-MS Methodologies
Introduction
In the landscape of pharmaceutical and chemical synthesis, the precise quantification of intermediates and impurities is paramount for ensuring process control, final product quality, and regulatory compliance. 2-Bromo-6-chloronaphthalene, a dihalogenated aromatic hydrocarbon, serves as a critical building block in various synthetic pathways. Its accurate measurement in complex matrices—be it reaction mixtures, environmental samples, or final drug substances—presents a distinct analytical challenge. The choice of analytical methodology is a critical decision that directly impacts data reliability, sensitivity, and throughput.
This guide provides an in-depth, objective comparison of two principal chromatographic techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond mere procedural lists to explore the causality behind experimental choices, grounding our recommendations in established analytical principles and field-proven insights. Each proposed method is designed as a self-validating system, providing researchers with a robust starting point for their specific applications.
Physicochemical Properties and Analytical Implications
A foundational understanding of the analyte's properties is essential for effective method development.
| Property | Value | Analytical Implication |
| Molecular Formula | C₁₀H₆BrCl | The presence of bromine and chlorine provides a distinct isotopic pattern for mass spectrometry. |
| Molecular Weight | 241.51 g/mol [1] | Suitable for both HPLC and GC analysis. |
| Appearance | Solid | Requires dissolution in an appropriate organic solvent for analysis. |
| Predicted LogP | 4.26[1] | The high LogP value indicates non-polarity, making it highly suitable for reversed-phase HPLC and soluble in common GC organic solvents. |
| Chromophore | Naphthalene Ring | The aromatic naphthalene structure provides strong UV absorbance, making HPLC-UV a viable detection method. |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a powerful technique for the separation and quantification of non-volatile or semi-volatile compounds. For an analyte like this compound, its high LogP value and UV-active naphthalene core make reversed-phase HPLC with UV detection a logical and accessible choice.
Causality of Method Design
The goal is to achieve a sharp, symmetrical peak for this compound, well-resolved from any impurities or matrix components.
-
Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and is the ideal starting point. Its non-polar nature will strongly retain the non-polar analyte via hydrophobic interactions.
-
Mobile Phase: A mixture of acetonitrile and water is selected for its excellent solvating power and low UV cutoff. The high proportion of acetonitrile is necessary to elute the highly non-polar analyte from the C18 column in a reasonable time. An isocratic elution is preferred for its simplicity and robustness in routine QC environments.
-
Detection: The naphthalene ring system exhibits strong absorbance in the lower UV range. A detection wavelength of 220-230 nm is typically chosen to maximize sensitivity for the naphthalene chromophore.
Experimental Workflow for HPLC-UV Analysis
Caption: HPLC-UV workflow for this compound analysis.
Detailed Protocol: HPLC-UV Method
This protocol is a robust starting point and must be validated for your specific sample matrix and instrument.
-
Instrumentation & Reagents
-
HPLC system with isocratic pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade), Deionized Water (18.2 MΩ·cm).
-
This compound reference standard (≥98% purity).
-
-
Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 230 nm.
-
Run Time: ~10 minutes (adjust based on retention time).
-
-
Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh the sample, dissolve in acetonitrile, and dilute with mobile phase to achieve a final concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column and instrument.[2]
-
-
System Suitability Test (SST)
-
Inject the mid-level calibration standard (e.g., 10 µg/mL) five times.
-
Acceptance Criteria: The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%. Tailing factor should be ≤ 2.0. This ensures the system is performing consistently before analyzing samples.
-
Expected Performance Characteristics (Estimates)
The following are typical performance values for the analysis of halogenated naphthalenes by HPLC-UV.[3][4] These must be experimentally verified.
| Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a premier technique for volatile and semi-volatile compounds, offering exceptional separation efficiency and highly specific detection. Given its volatility, this compound is an excellent candidate for GC analysis. The mass spectrometer provides definitive identification and enhanced sensitivity compared to non-specific detectors.
Causality of Method Design
The objective is to achieve efficient volatilization and chromatographic separation, followed by sensitive and selective detection.
-
Stationary Phase: A low-polarity 5% phenyl / 95% dimethylpolysiloxane column (e.g., DB-5ms, ZB-5MS) is the industry standard for general-purpose analysis of semi-volatile organic compounds.[5] It separates compounds primarily based on boiling point and is robust and versatile.
-
Injector: A split/splitless inlet is used. Splitless mode is chosen for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity. A split injection can be used for higher concentration samples to prevent column overload.
-
Temperature Program: A temperature gradient is employed to ensure that the analyte is eluted as a sharp peak and that any later-eluting, higher-boiling impurities are cleared from the column. The program starts at a low temperature to trap the analyte at the head of the column, then ramps to a high temperature for elution.
-
MS Detection: Electron Ionization (EI) is a standard, robust ionization technique that creates reproducible fragmentation patterns for library matching and identification. For quantification, Selected Ion Monitoring (SIM) mode is superior to full scan. By monitoring only the characteristic ions of this compound (e.g., the molecular ion cluster at m/z 239.9/241.9), background noise is significantly reduced, dramatically improving the signal-to-noise ratio and thus, sensitivity.
Experimental Workflow for GC-MS Analysis
Caption: GC-MS workflow for this compound analysis.
Detailed Protocol: GC-MS Method
This protocol is a robust starting point and must be validated for your specific sample matrix and instrument.
-
Instrumentation & Reagents
-
GC system with a split/splitless injector and autosampler, coupled to a Mass Spectrometer.
-
Capillary column: 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[5]
-
Helium (carrier gas, 99.999% purity).
-
Toluene or Ethyl Acetate (GC grade).
-
This compound reference standard (≥98% purity).
-
-
Chromatographic & MS Conditions
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Hold at 100°C for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.
-
MS Transfer Line: 290°C.
-
Ion Source: 230°C (Electron Ionization, 70 eV).
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: m/z 240 (quantifier), 242 (qualifier), 129 (qualifier). Note: Exact m/z values should be confirmed by acquiring a full scan spectrum of the standard.
-
-
Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with toluene.
-
Calibration Standards: Prepare a series of standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL) by diluting the stock solution with toluene.
-
Sample Solution: Prepare sample by dissolving in toluene to achieve a concentration within the calibration range.
-
-
System Suitability Test (SST)
-
Inject the mid-level calibration standard (e.g., 0.1 µg/mL) five times.
-
Acceptance Criteria: RSD for peak area and retention time ≤ 5.0%. Signal-to-noise ratio for the quantifier ion ≥ 10.
-
Expected Performance Characteristics (Estimates)
The following are typical performance values for the analysis of halogenated aromatic compounds by GC-MS in SIM mode.[5][6] These must be experimentally verified.
| Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.001 - 0.01 µg/mL (1-10 ng/mL) |
| Limit of Quantification (LOQ) | 0.003 - 0.03 µg/mL (3-30 ng/mL) |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | ≤ 5.0% |
Sample Preparation for Complex Matrices
For samples where the analyte is present in a complex matrix (e.g., wastewater, soil, crude reaction mixtures), a cleanup step is essential to remove interferences that can contaminate the analytical system and affect accuracy.[7] Solid-Phase Extraction (SPE) is a highly effective and versatile technique for this purpose.
Protocol: Generic SPE Cleanup for Reversed-Phase
-
Select Cartridge: Choose a reversed-phase SPE cartridge (e.g., C18, 500 mg).
-
Condition: Wash the cartridge with 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Load: Dissolve the sample in a polar solvent (if possible) and load it onto the cartridge. The non-polar this compound will be retained on the C18 sorbent.
-
Wash: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 50:50) to elute polar impurities while the analyte remains on the sorbent.
-
Elute: Elute the target analyte with a small volume (e.g., 2-4 mL) of a strong non-polar solvent like acetonitrile or ethyl acetate.
-
Analyze: The resulting eluate can be directly injected (HPLC) or evaporated and reconstituted in a suitable solvent for GC-MS analysis.
Comparative Summary and Method Selection
The choice between HPLC-UV and GC-MS depends on the specific requirements of the analysis.
| Feature | HPLC-UV | GC-MS |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL range or lower) |
| Selectivity | Moderate (based on retention time and UV) | Excellent (based on retention time and mass spectrum) |
| Confirmation | Presumptive (based on RT) | Definitive (based on mass spectrum) |
| Sample Volatility | Not required | Required |
| Instrumentation Cost | Lower | Higher |
| Robustness | Very high; ideal for routine QC. | High; requires more maintenance (e.g., source cleaning). |
| Best For | Assay, purity, and high-concentration impurity analysis in clean matrices. | Trace-level impurity analysis, analysis in complex matrices, definitive identification. |
Decision-Making Workflow
Caption: Decision tree for selecting the optimal analytical method.
Conclusion
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound. For routine quality control, assay, and purity determinations where concentrations are relatively high and the matrix is clean, HPLC-UV offers a robust, cost-effective, and straightforward solution. For applications requiring high sensitivity, such as trace impurity analysis or quantification in complex environmental or biological matrices, GC-MS is the superior choice, providing unparalleled selectivity and definitive structural confirmation.
The protocols and performance characteristics provided herein serve as a comprehensive starting point. As a Senior Application Scientist, I must emphasize that all methods must be thoroughly validated in your laboratory, with your specific sample matrix and instrumentation, to ensure they are fit for their intended purpose and comply with all relevant quality and regulatory standards.[5][8]
References
- ResearchGate. (n.d.). Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS.
- PubMed. (2006). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level.
- US EPA. (n.d.). Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography: SW-846 Methods 8010A and 8020A or Method 8021A.
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
- Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis.
- Agilent. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water.
- S4Science. (n.d.). Advances in Bromine Speciation by HPLC/ICP-MS.
- Raja, K. D., et al. (2020). Development and Validation of GC-MS Method for the Trace Level Determination of Structurally Alert Alkyl Halide Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026.
- Frontiers. (2024). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation.
- Collection of Czechoslovak Chemical Communications. (1990). Quantitative Analysis of Aromatic Hydrocarbons in Complex Hydrocarbon Mixtures by High Resolution Capillary Gas Chromatography.
- The Pharma Innovation Journal. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
- LCGC International. (2008). The Limit of Detection.
- Advances in Environmental Technology. (2021). Development and validation of a gas chromatography-tandem mass spectrometry analytical method for the monitoring of ultra-traces.
- Beacon Environmental. (n.d.). Target Compounds.
- ResearchGate. (2021). Validation of a gas chromatography-tandem mass spectrometry analytical method for the monitoring of ultra-traces of priority substances in surface waters.
- Chebios. (n.d.). EPA 500 Methods.
- University of California, Davis. (2014). High Performance Liquid Chromatography.
- PubMed Central. (2013). Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices.
- National Institutes of Health. (2018). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC.
- SciELO. (2016). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture.
- Velocity Scientific Solutions. (n.d.). EPA 500 Methods.
- ResearchGate. (2018). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC.
- Velocity Scientific Solutions. (n.d.). EPA 600 Methods.
- ResearchGate. (2006). Quantification of Aromatic and Halogenated Hydrocarbons and Alcohol Mixtures at the Elemental, Structural, and Parent Molecular Ion Level.
- US EPA. (1999). Appendix C Laboratory Reporting Limits.
- MDPI. (2021). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma.
- WUR eDepot. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.
Sources
- 1. chemscene.com [chemscene.com]
- 2. greyhoundchrom.com [greyhoundchrom.com]
- 3. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. ijpsr.com [ijpsr.com]
- 6. agilent.com [agilent.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. researchtrendsjournal.com [researchtrendsjournal.com]
A Comparative Guide to the Synthetic Routes of 2-Bromo-6-chloronaphthalene for the Research Scientist
For researchers and professionals in drug development and materials science, the efficient and selective synthesis of halogenated aromatic compounds is a cornerstone of molecular design. 2-Bromo-6-chloronaphthalene is a key building block, and its synthesis presents a classic challenge in regioselectivity. This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, offering experimental insights and data to inform your synthetic strategy.
At a Glance: Comparing the Synthetic Pathways
| Synthetic Route | Starting Material | Key Transformation | Yield | Purity | Scalability | Key Advantages | Primary Challenges |
| Route 1: The Sandmeyer Reaction | 6-Chloro-2-naphthylamine | Diazotization followed by bromination | Good to Excellent | Good to Excellent | High | High regioselectivity, reliable transformation. | Requires handling of diazonium salts, multi-step process. |
| Route 2: Direct Bromination | 6-Chloronaphthalene | Electrophilic Aromatic Substitution | Poor to Moderate | Poor | Moderate | Potentially fewer steps. | Poor regioselectivity leading to isomeric mixtures, difficult purification. |
| Route 3: Halogen Exchange | 2,6-Dichloronaphthalene | Nucleophilic Aromatic Substitution | Variable | Moderate to Good | Moderate | Utilizes readily available starting materials. | Can require harsh conditions, potential for side reactions. |
Route 1: The Sandmeyer Reaction - A Reliable Workhorse
The Sandmeyer reaction is the most widely applicable and regioselective method for the synthesis of this compound.[1][2][3] This classical transformation involves the conversion of an aromatic amine to a diazonium salt, which is then displaced by a bromide nucleophile, typically using a copper(I) bromide catalyst.[4][5]
Mechanistic Rationale
The reliability of the Sandmeyer reaction stems from the exceptional leaving group ability of dinitrogen gas (N₂), which drives the reaction to completion. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[3]
Caption: The Sandmeyer reaction pathway to this compound.
Experimental Protocol: A Step-by-Step Guide
Part A: Diazotization of 6-Chloro-2-naphthylamine
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 6-chloro-2-naphthylamine (1 equivalent) in a solution of 48% hydrobromic acid (HBr) and water.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Addition: Dissolve sodium nitrite (NaNO₂) (1.1 equivalents) in water and cool the solution. Add the cold NaNO₂ solution dropwise to the amine suspension, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.
-
Completion: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
Part B: Sandmeyer Bromination
-
Catalyst Preparation: In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 equivalents) in 48% HBr with gentle warming. Cool the solution to 0-5 °C.
-
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until the evolution of nitrogen ceases.
-
Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Purification: Wash the combined organic extracts with dilute sodium hydroxide solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.
Route 2: The Challenge of Direct Bromination
Direct electrophilic bromination of 6-chloronaphthalene is a theoretically simpler approach. However, this method is plagued by a lack of regioselectivity. The naphthalene ring system has multiple positions susceptible to electrophilic attack, and the directing effects of the existing chloro substituent are not strong enough to favor the formation of the desired 2-bromo-6-chloro isomer exclusively.
Mechanistic Considerations
Electrophilic bromination of naphthalene derivatives typically yields a mixture of isomers. The kinetically favored product is often the 1-bromo isomer, while the thermodynamically more stable product is the 2-bromo isomer. Achieving high selectivity for the 2,6-disubstituted product is challenging and often requires specific catalysts and reaction conditions that are not well-documented for this particular substrate.
Caption: Direct bromination of 6-chloronaphthalene leads to a mixture of isomers.
Supporting Experimental Data
Studies on the bromination of naphthalene and its derivatives have shown that the product distribution is highly dependent on the solvent, temperature, and catalyst used. Without a strong directing group to control the position of the incoming bromide, a complex mixture of mono- and poly-brominated products is often obtained, making purification difficult and significantly lowering the yield of the desired this compound.
Route 3: Halogen Exchange - A Plausible but Less Trodden Path
Halogen exchange, or the Finkelstein reaction, offers another potential route. This would involve the conversion of 2,6-dichloronaphthalene to this compound using a bromide source.
Mechanistic Insights
This reaction is a nucleophilic aromatic substitution, which is generally difficult on an unactivated aromatic ring. The success of this approach would depend on the ability of the bromide ion to displace a chloride ion from the naphthalene core. This typically requires high temperatures, polar aprotic solvents, and sometimes, a catalyst.
Feasibility and Challenges
While plausible, there is limited specific literature precedent for this particular transformation. The similar reactivity of the two chlorine atoms in 2,6-dichloronaphthalene could lead to a mixture of the desired product, the starting material, and 2,6-dibromonaphthalene. Furthermore, the conditions required for the reaction might be harsh enough to cause decomposition or side reactions.
Conclusion for the Practicing Scientist
For the synthesis of this compound with high purity and in good yield, the Sandmeyer reaction starting from 6-chloro-2-naphthylamine is the unequivocally superior route . Its predictability and high regioselectivity outweigh the additional steps and the need to handle diazonium intermediates. Direct bromination and halogen exchange, while seemingly more direct, are fraught with challenges in selectivity and purification, making them less practical for most research and development applications. The choice of a synthetic route is a critical decision, and in this case, the classical Sandmeyer reaction proves to be the most robust and reliable method for obtaining the desired this compound.
References
- Organic Syntheses Procedure. 2-bromonaphthalene.
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
- Google Patents. US5043493A - Process for the preparation of 2-chloro- or 2-bromo-naphthalene.
- Wikipedia. Sandmeyer reaction.
- PrepChem. Synthesis of 2-bromo-6-acetylnaphthalene.
- BYJU'S. Sandmeyer Reaction Mechanism.
- Hodgson, H. H., & Dean, H. (1949). The Bromination of 6-Nitro-l-naphthylamine. Journal of the Chemical Society (Resumed), 822.
- Google Patents. WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene.
- Galland, J. C., et al. (2007). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecules, 12(9), 2095-2137.
- Organic Chemistry Portal. Sandmeyer Reaction.
- How is 6-chloro-2-naphthalenethiol prepared for pharmaceutical synthesis?.
- Google Patents. US8088960B2 - Process for the production of substituted bromobenzenes.
- ResearchGate. Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 96496, 6-Chloro-2-naphthalenol.
- ResearchGate. Routes to the Synthesis of 6-Amino-2-Naphthoic Acid*.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Bromo-6-chloronaphthalene
This document provides essential procedural guidance for the safe and compliant disposal of 2-Bromo-6-chloronaphthalene. As a halogenated aromatic hydrocarbon, this compound requires specific handling and disposal protocols to mitigate risks to laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that extend beyond standard product information to build a foundation of trust and safety in your laboratory operations.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
While a specific Safety Data Sheet (SDS) for this compound is not consistently available, a thorough risk assessment can be constructed from data on structurally analogous compounds such as 2-chloronaphthalene[1][2][3] and other brominated naphthalenes[4][5][6][7][8]. These compounds belong to a class of chemicals that are generally persistent and can have significant ecotoxicity. 2-Chloronaphthalene, for instance, is listed as a hazardous waste constituent by the U.S. Environmental Protection Agency (EPA)[9][10]. Therefore, this compound must be managed as a hazardous substance until proven otherwise.
The primary hazards associated with this class of compounds necessitate stringent safety measures. The causality is clear: the halogenated aromatic structure can lead to skin and eye irritation, potential toxicity if ingested, inhaled, or absorbed dermally, and long-term environmental persistence[1].
Table 1: Summary of Potential Hazards and Recommended Safety Precautions
| Hazard Category | Potential Effects | Recommended Personal Protective Equipment (PPE) | Handling Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[11] | Chemical-resistant gloves (e.g., nitrile), lab coat, OSHA-approved safety goggles with side-shields.[4][5] | Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid all direct contact.[4] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Chemical-resistant gloves, lab coat. | Wash hands and any exposed skin thoroughly after handling.[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | Safety goggles with side-shields or a full-face shield.[5] | Ensure eyewash stations are immediately accessible. Avoid any contact with eyes. |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | Contained handling within secondary containment trays. | Prevent any release to the environment. Do not dispose of down the drain. |
Regulatory Framework: Understanding the Classification
This compound is classified as a halogenated organic compound . This classification is critical as it places the substance under strict regulatory control for disposal, primarily governed by the Resource Conservation and Recovery Act (RCRA) in the United States[12][13].
Under RCRA, halogenated organic wastes are often categorized under the "F-list" for wastes from non-specific sources[14]. The presence of both bromine and chlorine atoms means this compound contributes to the Total Organic Halogen (TOX) content of a waste stream. Regulations often prohibit the landfilling of hazardous wastes containing significant concentrations of halogenated compounds, making alternative disposal methods mandatory[15][16]. Your institution's Environmental Health and Safety (EHS) office is responsible for ensuring these complex regulations are met[17][18][19].
Core Disposal Protocol: A Step-by-Step Methodology
The following protocol is a self-validating system designed to ensure no hazardous material is improperly released. Each step logically follows the next to create a closed-loop process for safety and compliance.
Step 1: Waste Segregation at the Point of Generation
The cardinal rule of chemical waste management is segregation. Halogenated and non-halogenated waste streams must never be mixed.[18] The reason for this is twofold:
-
Disposal Method: Halogenated waste requires high-temperature incineration with specialized flue gas scrubbing to safely neutralize the resulting hydrogen halides (HBr and HCl) and prevent the formation of highly toxic chlorinated and brominated dioxins and furans.[20][21][22][23][24]
-
Cost: The disposal cost for halogenated waste is significantly higher than for non-halogenated solvents, which can often be recycled as fuel.
Step 2: Collection and Containerization
-
Primary Waste (Pure Compound & Concentrated Solutions):
-
Designate a specific, compatible waste container for all this compound waste. This container must be in good condition, made of a material like glass or polyethylene, and have a secure, vapor-tight lid.
-
Label the container clearly before adding any waste. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
An accurate list of all components and their approximate percentages.
-
The relevant hazard pictograms (e.g., Harmful/Irritant, Environmental Hazard).
-
-
Keep the container closed at all times except when adding waste.[18]
-
-
Contaminated Solid Waste:
-
Collect all disposables that have come into contact with this compound—including gloves, weighing papers, pipette tips, and contaminated silica gel—in a separate, clearly labeled solid waste container or a securely lined bag.
-
This container must also be labeled as "HAZARDOUS WASTE " with the chemical name.
-
-
Decontamination of Empty Containers (Triple-Rinse Procedure):
-
The original reagent bottle is not "empty" until it has been properly decontaminated.
-
Rinse the container three times with a small amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Crucially, the rinsate from this procedure is also hazardous waste. Collect all rinsate in your designated halogenated liquid waste container.[25]
-
After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for decontaminated lab glass or plastic.
-
Step 3: Storage and Arrangement for Disposal
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory.
-
This area should be under the direct control of laboratory personnel, away from drains, and in secondary containment to control any potential leaks.
-
Do not mix incompatible waste streams. Keep halogenated compounds away from strong bases and oxidizing agents.[4][5][26]
-
Contact your institution's EHS office to schedule a waste pickup. Provide them with an accurate description of the waste. They will manage the final transport and disposal process in compliance with all local and national regulations.[27]
Disposal Workflow Diagram
The following diagram outlines the logical flow for the proper management and disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill, prioritize personnel safety.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control and Contain: If safe to do so, prevent the spill from spreading or reaching drains by using a spill kit with absorbent pads or sand.
-
Personal Protection: Do not attempt cleanup without appropriate PPE, including a lab coat, gloves, and safety goggles. For large spills, respiratory protection may be necessary.
-
Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous solid waste.
-
Report: Report the incident to your laboratory supervisor and your institution's EHS office, as required by your Chemical Hygiene Plan.[17][28]
By adhering to these detailed procedures, you ensure not only compliance with regulations but also foster a culture of safety and environmental stewardship within your laboratory.
References
- Emission Measurements During Incineration of Waste Containing Bromine. (2014). Nordic Council of Ministers. [Link]
- Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot incineration plant VERONA. (1998). Chemosphere. [Link]
- Emission Measurements During Incineration of Waste Containing Bromine. Nordic Council of Ministers. [Link]
- Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot incineration plant VERONA.
- TITLE 35: ENVIRONMENTAL PROTECTION. Illinois Pollution Control Board. [Link]
- Section 729.241 Aqueous Solutions of Halogenated Compounds. Illinois Pollution Control Board. [Link]
- Brominated and Chlorinated Flame Retardants: The San Antonio Statement. National Institutes of Health (NIH). [Link]
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32.
- Halogenated Waste.
- State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Oregon.gov. [Link]
- Chemical Safety and Waste Management Manual.
- Appendix III to Part 268, Title 40 -- List of Halogen
- Environmental Hazard Assessment Report: Chlorinated Naphthalenes. U.S. Environmental Protection Agency (EPA). [Link]
- Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency (EPA). [Link]
- OSHA Technical Manual (OTM) - Section II: Chapter 2.
- Management of Waste.
- Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]
- Partial List of Chemical Incompatibilities. University of Nevada, Reno. [Link]
- Hazardous Waste Management Procedures.
- 2-Bromo-1-chloronaphthalene PubChem CID 14402083. PubChem. [Link]
- 2-Bromo-6-methoxynaphthalene PubChem CID 78786. PubChem. [Link]
- EPA Hazardous Waste Codes. University of Maryland. [Link]
- 1-Bromo-6-chloronaphthalene PubChem CID 118819161. PubChem. [Link]
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency (EPA). [Link]
- Provisional Peer-Reviewed Toxicity Values for 2-Chloronaphthalene. U.S. Environmental Protection Agency (EPA). [Link]
- Occupational exposure to hazardous chemicals in laboratories.
- Management of Chemicals.
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
- 2-Bromonaphthalene PubChem CID 11372. PubChem. [Link]
- 2-Chloronaphthalene PubChem CID 7056. PubChem. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Bromo-6-methoxynaphthalene | C11H9BrO | CID 78786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Bromonaphthalene | C10H7Br | CID 11372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-Bromo-2-naphthol(15231-91-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. View Document - California Code of Regulations [govt.westlaw.com]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 11. 2-Bromo-1-chloronaphthalene | C10H6BrCl | CID 14402083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 15. pcb.illinois.gov [pcb.illinois.gov]
- 16. Section 729 [ilga.gov]
- 17. fiocruz.br [fiocruz.br]
- 18. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 20. norden.diva-portal.org [norden.diva-portal.org]
- 21. Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot incineration plant VERONA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. norden.org [norden.org]
- 23. researchgate.net [researchgate.net]
- 24. Brominated and Chlorinated Flame Retardants: The San Antonio Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 27. epa.gov [epa.gov]
- 28. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-6-chloronaphthalene
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. Handling halogenated aromatic compounds like 2-Bromo-6-chloronaphthalene requires more than a basic checklist; it necessitates a thorough understanding of the material's potential hazards to implement a robust and non-negotiable safety protocol. This guide provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE), ensuring that your operational procedures are built on a foundation of scientific integrity and uncompromising safety.
Hazard Profile of this compound
Before any handling, a complete understanding of the risks is critical. This compound is classified with several hazards that directly inform our PPE requirements. The primary risks are associated with direct contact and inhalation, making barrier protection paramount.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Code | Description | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][2][3][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][2][3][4] |
| Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |[1][2][3] |
Structurally similar compounds can also be absorbed through the skin, introducing a systemic exposure risk beyond localized irritation.[5] Therefore, our protective strategy must prevent all routes of exposure: dermal, ocular, and respiratory.
Core Personal Protective Equipment (PPE) Requirements
The following PPE is mandatory for all personnel handling this compound, regardless of the quantity or procedural duration.
Eye and Face Protection
The risk of serious eye irritation from solid particulates or splashes is significant.[1][4]
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles conforming to ANSI Z87.1 or EN166 standards are required to provide a complete seal around the eyes, protecting from dust, splashes, and vapors.
-
Face Shield: When handling larger quantities (>10g) or performing operations with a high splash potential (e.g., transfers, solution preparation), a face shield must be worn over chemical splash goggles. This provides a secondary layer of protection for the entire face.[6]
Skin and Body Protection
Given that this compound causes skin irritation and may be absorbed dermally, comprehensive body protection is essential.[2][5]
-
Gloves: Chemical-resistant gloves are the primary barrier.
-
Material: Nitrile gloves provide adequate protection for incidental contact. For prolonged handling or immersion, double-gloving or the use of heavier-duty butyl rubber gloves is recommended.
-
Inspection and Technique: Always inspect gloves for tears or pinholes before use. Use the proper glove removal technique (glove-to-glove, then skin-to-skin) to prevent contaminating your hands.[6]
-
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully fastened front is required. This protects against incidental contact with skin and prevents contamination of personal clothing.
-
Full Coverage: Long pants and closed-toe shoes are mandatory in any area where this chemical is handled.[7][8] Perforated shoes, sandals, or shorts are strictly prohibited.
Respiratory Protection
The potential for respiratory tract irritation necessitates strict engineering controls and, in their absence, respiratory protection.[1][5]
-
Primary Control: All procedures involving this compound, especially the handling of its solid form which can create dust, must be performed inside a certified chemical fume hood.[9] This is the most effective way to prevent inhalation exposure.
-
Secondary Control: If engineering controls are not feasible or during a large-scale cleanup, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is required. All personnel requiring respirators must be part of a formal respiratory protection program with proper fit-testing and training.
Operational and Disposal Plans
A safe protocol extends beyond wearing PPE; it includes the entire workflow from preparation to disposal.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific work area within a chemical fume hood. Ensure an eyewash station and safety shower are unobstructed and immediately accessible.
-
Donning PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, safety goggles, and face shield (if required).
-
Handling: Perform all manipulations within the fume hood. Keep the container sealed when not in use. Avoid any actions that could generate dust.
-
Post-Handling: After completing the work, decontaminate any surfaces.
-
Doffing PPE: Remove PPE slowly and deliberately in the reverse order of donning, being careful to avoid self-contamination. The most contaminated items (outer gloves) should be removed first.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing gloves.[3]
Disposal of Contaminated Materials
-
Chemical Waste: All this compound waste, including residues and contaminated solutions, must be collected in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.
-
Contaminated PPE: Used gloves, wipes, and other contaminated disposable materials must be disposed of as hazardous solid waste. Do not place them in regular trash.
-
EHS Coordination: All waste disposal must be handled through your institution's Environmental Health and Safety (EHS) department in accordance with local and national regulations.[9] Never pour this chemical or its waste down the drain.[6]
Visualizing the PPE Selection Process
The following workflow provides a clear decision-making path for ensuring the appropriate level of protection is used for any given task involving this compound.
Caption: PPE selection workflow for this compound.
References
- Carl ROTH. (n.d.). Naphthalene - Safety Data Sheet.
- Fisher Scientific. (2025, December 19). 2-Bromo-6-methoxynaphthalene - Safety Data Sheet. Retrieved from [No direct URL available in search results]
- International Labour Organization & World Health Organization. (2021). ICSC 1708 - 2-Chloronaphthalene.
- Fisher Scientific. (2021, December 24). 6-Bromo-2-naphthol - Safety Data Sheet. Retrieved from [No direct URL available in search results]
- Thermo Fisher Scientific. (2025, October 16). 2-Bromo-6-butoxynaphthalene - Safety Data Sheet. Retrieved from [No direct URL available in search results]
- PubChem. (n.d.). 2-Bromo-1-chloronaphthalene.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- University of Washington. (2015, March 10). Laboratory Personal Protective Equipment (PPE) Hazard Assessment.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2-Bromo-1-chloronaphthalene | C10H6BrCl | CID 14402083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. ICSC 1708 - 2-Chloronaphthalene [chemicalsafety.ilo.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
